Product packaging for 7-Bromoquinoline-3-carboxamide(Cat. No.:CAS No. 1296950-66-7)

7-Bromoquinoline-3-carboxamide

Cat. No.: B1510401
CAS No.: 1296950-66-7
M. Wt: 251.08 g/mol
InChI Key: ACZBTKDTNZGKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O B1510401 7-Bromoquinoline-3-carboxamide CAS No. 1296950-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBTKDTNZGKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739776
Record name 7-Bromoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296950-66-7
Record name 7-Bromoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromoquinoline-3-carboxamide: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed technical overview of a specific derivative, 7-Bromoquinoline-3-carboxamide. While direct experimental data for this compound is limited in public literature, this document, intended for researchers and drug development professionals, consolidates predicted physicochemical properties, proposes a robust, field-proven synthesis protocol, and outlines expected analytical characterization data. Furthermore, it explores the potential applications of this molecule in drug discovery, grounded in the established bioactivity of analogous compounds. This guide serves as a foundational resource for scientists intending to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction to the Quinoline Carboxamide Scaffold

Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a cornerstone in pharmaceutical development.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] When functionalized with a carboxamide group (-CONH₂), the resulting quinoline carboxamide scaffold gains additional hydrogen bonding capabilities and structural rigidity, making it an effective pharmacophore for interacting with biological targets.

Recent research has highlighted the potential of quinoline carboxamides as potent and selective inhibitors of key cellular targets. For instance, various derivatives have been investigated as anticancer agents targeting pathways like the DNA Damage Response (DDR) by inhibiting kinases such as ATM.[3][4] Others have shown promise as antimalarial agents with novel mechanisms of action.[5][6] The strategic placement of substituents, such as a bromine atom at the 7-position, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this compound a compound of considerable interest for screening libraries and targeted synthesis campaigns.

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound consists of a quinoline ring system substituted with a bromine atom at position 7 and a carboxamide group at position 3.

Caption: 2D Structure of this compound.

Physicochemical Properties

As this compound is not widely cataloged, many of its physical properties must be calculated or estimated based on its structure and data from analogous compounds.

PropertyValue (Calculated/Estimated)Source/Justification
Molecular Formula C₁₀H₇BrN₂OAtomic composition
Molecular Weight 251.08 g/mol Calculated from formula
Exact Mass 249.9742 g/mol Calculated (for ⁷⁹Br isotope)
CAS Number Not assignedNot found in major databases
Appearance Predicted: Off-white to pale yellow solidTypical for similar aromatic amides
Melting Point Predicted: >200 °CHigh degree of planarity and potential for intermolecular hydrogen bonding suggests a high melting point.
Solubility Predicted: Sparingly soluble in water; soluble in DMSO, DMF, and hot alcohols.Based on the properties of aromatic carboxamides.
XLogP3 ~2.5 - 3.0Estimated based on analogs like 7-bromoquinoline (LogP ~2.99).[7]
Hydrogen Bond Donors 1 (Amide N-H)Structural analysis
Hydrogen Bond Acceptors 2 (Amide C=O, Quinoline N)Structural analysis

Proposed Synthesis Protocol

The synthesis of this compound can be logically achieved via a two-step process starting from a suitable bromoaniline precursor, proceeding through a quinoline-forming cyclization to create the corresponding carboxylic acid, followed by amidation. This approach provides a clear, reliable path for obtaining the target compound.

Rationale and Workflow

The chosen synthetic strategy leverages the well-established Gould-Jacobs reaction for forming the quinolone core, followed by a standard peptide coupling reaction for the final amidation.[8] The precursor, 7-Bromoquinoline-3-carboxylic acid (CAS 892874-34-9), is commercially available, but its synthesis from 3-bromoaniline provides a more fundamental route.[9]

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 7-Bromoquinoline-3-carboxylic acid

This protocol begins with the commercially available 7-Bromoquinoline-3-carboxylic acid. Should a researcher need to synthesize it, the Gould-Jacobs reaction followed by hydrolysis is a standard method.[8] The subsequent step is the conversion to the acid chloride, a highly reactive intermediate for amidation.

  • Objective: To convert 7-Bromoquinoline-3-carboxylic acid to its more reactive acid chloride derivative.

  • Causality: Carboxylic acids react slowly and inefficiently directly with ammonia. Conversion to the acid chloride creates a highly electrophilic carbonyl carbon, which reacts readily with nucleophiles like ammonia to form the stable amide bond.

  • Protocol:

    • Reagents & Equipment: 7-Bromoquinoline-3-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂, ~5.0 eq), dry Dichloromethane (DCM) or Toluene, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

    • Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-Bromoquinoline-3-carboxylic acid. b. Add dry DCM or Toluene to suspend the acid. c. Slowly add thionyl chloride dropwise at 0 °C. d. After the addition is complete, warm the mixture to reflux and heat for 2-4 hours, monitoring the reaction by TLC (thin-layer chromatography) until the starting material is consumed. e. Allow the reaction to cool to room temperature.

    • Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 7-bromoquinoline-3-carbonyl chloride is typically a solid and is used immediately in the next step without further purification.

  • Safety: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas. Thionyl chloride is corrosive and reacts violently with water.

Step 2: Amidation to this compound
  • Objective: To form the final carboxamide product via nucleophilic acyl substitution.

  • Causality: The highly reactive acid chloride readily undergoes reaction with an ammonia source to form the thermodynamically stable amide product.

  • Protocol:

    • Reagents & Equipment: Crude 7-bromoquinoline-3-carbonyl chloride (from Step 1), concentrated Ammonium hydroxide solution (NH₄OH), Dichloromethane (DCM), separatory funnel, magnetic stirrer, ice bath.

    • Procedure: a. Dissolve the crude acid chloride in dry DCM and cool the solution to 0 °C in an ice bath. b. Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate of the product will form. c. Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Work-up and Purification: a. Dilute the reaction mixture with water and separate the organic layer. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of the synthesized product is critical. The following data are predicted based on the known effects of the quinoline core, bromine, and carboxamide functional groups.[10][11]

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~9.3-9.5 ppm (s, 1H): H2 proton, highly deshielded by adjacent nitrogen. δ ~8.8-9.0 ppm (s, 1H): H4 proton. δ ~8.3-8.5 ppm (d, 1H): H8 proton, ortho to nitrogen. δ ~8.1-8.3 ppm (d, 1H): H5 proton. δ ~7.7-7.9 ppm (dd, 1H): H6 proton, coupled to H5 and H8. δ ~7.5-8.0 ppm (br s, 2H): -CONH₂ protons, broad signals, exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆)δ ~165-170 ppm: C=O of the carboxamide. δ ~148-152 ppm: C2, C4, C8a carbons adjacent to nitrogen. δ ~120-140 ppm: Aromatic carbons (C3, C4a, C5, C6, C8). δ ~118-122 ppm: C7 carbon attached to bromine (signal may be attenuated).
IR Spectroscopy (ATR)~3350, 3180 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amide. ~1670 cm⁻¹: C=O stretching (Amide I band). ~1600 cm⁻¹: N-H bending (Amide II band). ~1590, 1550, 1480 cm⁻¹: C=C and C=N stretching of the quinoline ring. ~800-900 cm⁻¹: C-H out-of-plane bending indicating substitution pattern.
Mass Spectrometry (EI or ESI+)m/z ~250 and 252: Molecular ion peaks (M⁺ and M+2) in an approximate 1:1 ratio, the characteristic isotopic signature of a monobrominated compound. m/z ~233 and 235: Fragment corresponding to the loss of NH₃. m/z ~206 and 208: Fragment corresponding to the loss of the entire carboxamide group.

Applications in Research and Drug Development

The this compound structure is a valuable starting point for drug discovery and chemical biology research.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight around 250 g/mol and a predicted LogP in a favorable range, this compound is an ideal candidate for FBDD screening libraries. Its rigid bicyclic core presents a well-defined vector for chemical elaboration once a binding interaction is identified.

  • Scaffold for Kinase Inhibitors: The quinoline and quinolone carboxamide frameworks are prevalent in kinase inhibitors.[4] This compound could serve as a foundational scaffold for developing inhibitors against various kinases, including those in the DDR pathway like ATM, by synthesizing analogs with different substituents on the amide nitrogen.[3]

  • Antiproliferative Agents: Many quinoline derivatives exhibit potent anticancer activity.[1][4] this compound is a prime candidate for screening against various cancer cell lines to identify potential antiproliferative effects. The bromine atom at the 7-position offers a potential metabolic blocking site or a key interaction point within a protein's binding pocket.

  • Antimicrobial Research: The quinoline core is the basis for several antimalarial and antibacterial drugs.[5][12] The introduction of the bromo and carboxamide functionalities could lead to novel antimicrobial properties, warranting its inclusion in screening panels against bacterial, fungal, and parasitic pathogens.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it may be hazardous. Extrapolating from safety data for related compounds like 7-bromo-4-hydroxyquinoline-3-carboxylic acid, the following precautions are advised.[13]

  • GHS Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • ACS Publications. (n.d.). Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • PubChem. (n.d.). 6-Bromoquinoline.
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PubChem. (n.d.). 3-Bromoquinoline.
  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis.
  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • ResearchGate. (n.d.). Characteristics of the Quinolinecarboxylic Acid N-R-Amides.
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

Strategic Synthesis of Novel Quinoline-3-Carboxamide Derivatives: From Classical Ring-Forming Reactions to Modern Modular Approaches

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The quinoline-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of therapeutics targeting a wide array of diseases.[1][2] Derivatives have demonstrated significant potential as anticancer[3][4], anti-inflammatory[5], and immunomodulatory agents.[1] Notably, this scaffold is key in the design of potent and selective inhibitors of critical cellular signaling proteins, such as the Ataxia Telangiectasia Mutated (ATM) kinase, a pivotal mediator in the DNA damage response (DDR) pathway.[6][7][8][9]

Given the therapeutic importance of this class of molecules, the ability to synthesize diverse and novel derivatives efficiently is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a detailed exploration of the core synthetic pathways, blending classical methodologies with modern, modular strategies. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical logic, empowering researchers to make informed decisions in their synthetic design and execution.

Part 1: Foundational Ring-Forming Strategies

The construction of the core quinoline ring system is the logical starting point for any synthesis. Two classical methods, the Gould-Jacobs and Conrad-Limpach reactions, have historically been the workhorses for accessing the quinolinone precursors essential for producing quinoline-3-carboxamides.

The Gould-Jacobs Reaction

This reaction is a robust method for preparing 4-hydroxyquinoline-3-carboxylic acid esters (which exist in tautomeric equilibrium with 4-quinolones), the direct precursors to the target carboxamides. The process begins with the condensation of an appropriately substituted aniline with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[10][11]

Causality and Experimental Insight: The initial condensation is a nucleophilic substitution on the electron-deficient alkene of EMME. The subsequent cyclization is a thermally-driven intramolecular electrophilic aromatic substitution. The high temperatures required (often >200 °C) are necessary to overcome the activation energy for this ring-closing step.[12] The choice of solvent is critical; high-boiling, inert solvents like Dowtherm A or diphenyl ether are often employed to achieve the necessary temperatures and prevent degradation, leading to significantly improved yields compared to solvent-free conditions.[11][12] More recently, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining comparable yields.[13][14]

Mechanism of the Gould-Jacobs Reaction

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Substituted Aniline Intermediate1 Anilinomethylene malonate Intermediate Aniline->Intermediate1 Nucleophilic attack EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate1 Intermediate1_copy Anilinomethylene malonate Intermediate Quinolone 4-Quinolone-3-carboxylate (Tautomer of 4-Hydroxyquinoline) Intermediate1_copy->Quinolone Heat (>200°C) Intramolecular Cyclization

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters.[15][16][17] A key feature of this reaction is its temperature-dependent regioselectivity.

Causality and Experimental Insight: At lower temperatures (typically <100 °C), the reaction proceeds under kinetic control. The more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to an enamine intermediate which, upon heating to ~250 °C, cyclizes to form the 4-hydroxyquinoline product.[16][18] Conversely, at higher initial temperatures (>140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl, forming a β-keto anilide. This intermediate cyclizes via a different pathway to yield the isomeric 2-hydroxyquinoline (2-quinolone), a reaction known as the Knorr quinoline synthesis.[16] This dichotomy underscores the critical importance of temperature control to direct the synthesis toward the desired quinoline-3-carboxamide precursor.

Mechanism of the Conrad-Limpach Synthesis

Conrad_Limpach cluster_kinetic Kinetic Control (<100°C) cluster_thermo Thermodynamic Control (>140°C, Knorr) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Attack on Ketone Aniline_copy Aniline Ketoester β-Ketoester Ketoester->Enamine Ketoester_copy β-Ketoester Product4 4-Hydroxyquinoline Enamine->Product4 Heat (~250°C) Cyclization Anilide β-Keto Anilide Product2 2-Hydroxyquinoline Anilide->Product2 Cyclization Aniline_copy->Anilide Attack on Ester Ketoester_copy->Anilide

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach vs. Knorr synthesis.

Part 2: A Modern, Modular Approach for Library Synthesis

While classical methods are effective for creating the basic quinoline core, modern drug discovery demands highly efficient and versatile strategies to rapidly generate large libraries of analogues. A convergent, modular approach is often superior. This strategy involves synthesizing a versatile, multi-functionalized quinoline intermediate that can be elaborated in the final steps using high-yielding and reliable reactions like Suzuki cross-coupling and nucleophilic aromatic substitution (SNAr).

A prime example of such an intermediate is 6-bromo-4-chloroquinoline-3-carboxamide .[6] This building block allows for sequential, directed diversification at the C4 and C6 positions.

Workflow for Modular Synthesis of Quinoline-3-Carboxamides

Modular_Synthesis cluster_diversification Parallel Diversification Start 4-Hydroxy-6-bromoquinoline- 3-carboxylic acid ester (from Gould-Jacobs) Chlorination Chlorination (POCl3) Start->Chlorination Amidation Amidation (NH3 or Amine) Chlorination->Amidation Intermediate Key Intermediate: 6-Bromo-4-chloroquinoline- 3-carboxamide Amidation->Intermediate Suzuki Suzuki Coupling (Aryl Boronic Acids) Diversifies C6 Intermediate->Suzuki SNAr SNAr Reaction (Primary Amines) Diversifies C4 Intermediate->SNAr Final Diverse Library of Novel Quinoline-3-carboxamide Derivatives Suzuki->Final SNAr->Final

Caption: A convergent workflow for rapid library generation from a key intermediate.

This approach offers profound advantages:

  • Efficiency: Late-stage diversification avoids repeating the core ring-forming synthesis for every new analogue.

  • Versatility: A vast commercial inventory of boronic acids and primary amines can be used to rapidly explore SAR at C6 and C4, respectively.

  • Reliability: Suzuki and SNAr reactions are typically high-yielding and have broad functional group tolerance, making them ideal for library production.

Part 3: Key Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. The following sections provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (via Gould-Jacobs)

This protocol details the formation of the quinolone core, the precursor to the versatile chloro-intermediate.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the reaction vessel containing the crude anilinomethylene malonate intermediate, add Dowtherm A (approx. 10-15 mL per gram of aniline). Equip the flask with a distillation head to remove ethanol as it forms. Heat the mixture to 240-250 °C and maintain for 30-45 minutes. The product will begin to precipitate.

  • Work-up: Allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to dilute the Dowtherm A and facilitate filtration. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with hexane followed by diethyl ether to remove residual solvent and impurities. The resulting product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Chlorination and Amidation to Form the Key Intermediate

This two-step, one-pot procedure converts the quinolone into the highly reactive 6-bromo-4-chloroquinoline-3-carboxamide.

  • Chlorination: To a flask containing the ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the starting material is consumed (monitor by HPLC-MS or TLC).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Amidation: Cool the resulting crude acid chloride residue in an ice bath. Slowly and cautiously add a solution of aqueous ammonia (28-30%) or a solution of the desired primary amine in an inert solvent like THF. Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

  • Work-up and Purification: Quench the reaction by adding water. Collect the precipitated solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Final Diversification via Suzuki and SNAr

This protocol outlines the parallel synthesis steps to generate the final target molecules from the key intermediate.

A. Suzuki Cross-Coupling (Diversification at C6)

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the 6-bromo-4-chloroquinoline-3-carboxamide intermediate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr at C4)

  • Reaction Setup: In a sealed vial, dissolve the C6-arylated quinoline intermediate (from step A) (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Addition of Reagents: Add the desired primary amine (1.5-2.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Heat the mixture to 80-120 °C. The reaction is typically complete within 4-24 hours. Monitor progress by LCMS.

  • Work-up: Cool the reaction mixture and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. If the product is not a solid, perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine. Purify by column chromatography or recrystallization.

Part 4: Data Summary and Method Comparison

The choice of synthetic strategy depends on the specific goals of the research program. The following table provides a comparative overview to guide this decision-making process.

FeatureGould-Jacobs / Conrad-LimpachModular (Suzuki/SNAr) ApproachMulti-Component Reactions (MCRs)
Primary Use Synthesis of core quinolone structuresRapid library generation, SAR explorationNovel scaffold discovery, step economy
Complexity Moderate; requires high temperaturesHigh; multi-step but uses reliable reactionsLow-Moderate; one-pot but optimization can be complex
Versatility Limited by available anilinesVery High; leverages vast commercial reagentsHigh; combines multiple simple inputs
Typical Yields Good to Excellent (for core synthesis)Good to Excellent (for diversification steps)Moderate to Good
Key Advantage Robust and well-established for precursorsUnparalleled for rapid analogue synthesisHigh atom and step economy ("Green")
Key Limitation Harsh conditions, limited diversificationLonger overall sequence for a single targetSubstrate scope can be limited

Conclusion

The synthesis of novel quinoline-3-carboxamide derivatives is a dynamic field that benefits from both time-tested classical reactions and modern, high-throughput strategies. While the Gould-Jacobs and Conrad-Limpach reactions remain indispensable for constructing the fundamental quinolone core, a modular approach using versatile intermediates is often the superior strategy for medicinal chemistry programs. By leveraging reliable, late-stage diversification reactions, researchers can rapidly and efficiently navigate chemical space to optimize biological activity and develop next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in this critical endeavor.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2014). Journal of Medicinal Chemistry.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Quinolinone-3-carboxamide derivatives with potent biological activity. (n.d.). ResearchGate.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). Molecules.
  • Methods for the synthesis of quinoline‐3‐carboxamides. (n.d.). ResearchGate.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). Chemistry.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic Chemistry.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). ResearchGate.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate.
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (n.d.). KoreaScience.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules.
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). Bioorganic & Medicinal Chemistry.
  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. (1939). Journal of the American Chemical Society.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2022). Molecules.

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinoline-3-carboxamide is a heterocyclic organic compound with a quinoline core structure, a bromine substituent at the 7th position, and a carboxamide group at the 3rd position. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide provides an in-depth overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. The methodologies and data interpretations presented herein are grounded in established principles of spectroscopic analysis of quinoline derivatives.[2][3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR (Proton NMR)

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum. DMSO-d₆ is often a good choice for amides due to its ability to solubilize polar compounds and the exchangeable nature of the amide protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to encompass the entire expected chemical shift range for aromatic and amide protons (typically 0-12 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Predicted Chemical Shifts:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the carboxamide group. The predicted chemical shifts (in ppm) are based on the analysis of similar quinoline derivatives.[4][5]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H2~9.2d~2.0
H4~8.8d~2.0
H5~8.2d~8.8
H6~7.8dd~8.8, 2.0
H8~8.4d~2.0
-CONH₂~7.5 and ~8.0br s-
  • H2 and H4: These protons are on the pyridine ring of the quinoline system and are deshielded, appearing at a high chemical shift. They will likely appear as doublets due to coupling with each other.

  • H5, H6, and H8: These protons are on the benzene ring. The bromine at position 7 will influence their chemical shifts. H8 is expected to be a doublet, H5 a doublet, and H6 a doublet of doublets due to coupling with both H5 and H8.

  • -CONH₂: The two amide protons are diastereotopic and may appear as two separate broad singlets. Their chemical shifts can be concentration and temperature-dependent.

¹³C NMR (Carbon-13 NMR)

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Data Interpretation and Predicted Chemical Shifts:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on typical chemical shift ranges for quinolines and amides, the following assignments can be predicted.[6]

Carbon Predicted Chemical Shift (ppm)
C2~152
C3~135
C4~148
C4a~128
C5~130
C6~129
C7~122
C8~136
C8a~147
C=O~168
  • Quaternary Carbons: The carbons with no attached protons (C3, C4a, C7, C8a, and C=O) will generally show weaker signals.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be in the typical range of 120-150 ppm.

  • Carbonyl Carbon: The carboxamide carbonyl carbon will appear at a downfield chemical shift, typically around 168 ppm.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve this compound in Deuterated Solvent Acq_H Acquire ¹H NMR Spectrum (400+ MHz) Prep->Acq_H Acq_C Acquire ¹³C NMR Spectrum Prep->Acq_C Proc Fourier Transform, Phase & Baseline Correction Acq_H->Proc Acq_C->Proc Analysis Assign Signals, Determine Structure Proc->Analysis

Caption: General workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=N, C=C, and C-Br bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of air (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

Data Interpretation and Characteristic Absorption Bands:

The IR spectrum will provide a fingerprint of the molecule, with key absorptions indicating the presence of specific functional groups.[7][8]

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amide)3400-3200Strong, broad (two bands possible)
C-H Stretch (Aromatic)3100-3000Medium
C=O Stretch (Amide I)~1680Strong
N-H Bend (Amide II)~1620Medium
C=N, C=C Stretch (Quinoline)1600-1450Medium to strong (multiple bands)
C-N Stretch~1400Medium
C-Br Stretch700-500Medium to weak
  • Amide Bands: The presence of the primary amide is confirmed by the N-H stretching vibrations and the strong C=O (Amide I) and N-H bending (Amide II) bands.

  • Quinoline Ring: The aromatic C-H stretching and the C=N and C=C ring stretching vibrations are characteristic of the quinoline core.

  • C-Br Bond: The C-Br stretching vibration is expected in the fingerprint region of the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure solid, direct infusion is often sufficient.

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule. Electron Impact (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation:

Molecular Ion Peak: The molecular formula of this compound is C₁₀H₇BrN₂O. The expected monoisotopic mass is approximately 250.97 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 251 and 253 for the [M+H]⁺ ions).

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of the carboxamide group or cleavage of the quinoline ring.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation Intro Direct Infusion or LC-MS Ion Electrospray Ionization (ESI) or APCI Intro->Ion Analysis High-Resolution MS (TOF, Orbitrap) Ion->Analysis Interp Determine Molecular Weight & Fragmentation Pattern Analysis->Interp

Caption: General workflow for mass spectrometry analysis of this compound.

IV. Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and elemental composition. This multi-technique approach is essential for ensuring the identity, purity, and structural integrity of this and other related compounds in research and development settings.

References

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • The Royal Society of Chemistry. Supporting Information.
  • ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • Wiley-VCH. Supporting Information.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • PubChem. 7-Bromoquinoline.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Semantic Scholar. Supporting Information.
  • Oregon State University. 13C NMR Chemical Shifts.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-Bromoquinoline-3-carboxamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 7-Bromoquinoline-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive public data on this specific molecule, this document synthesizes established principles of physical chemistry and regulatory guidelines to present a robust, scientifically-grounded approach for its empirical evaluation. We detail predictive assessments of its physicochemical properties, provide explicit, step-by-step protocols for solubility and forced degradation studies, and outline the development of a stability-indicating analytical method. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this compound's developability profile.

Introduction: The Significance of Early-Stage Physicochemical Profiling

This compound belongs to the quinoline carboxamide class of compounds, a scaffold known to exhibit a wide range of biological activities.[1] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[2]

  • Solubility directly influences a drug's bioavailability, dictating its dissolution rate and absorption in the gastrointestinal tract for oral dosage forms, and governing the feasibility of parenteral formulations.[2]

  • Stability determines a drug's shelf-life, its susceptibility to degradation under various environmental conditions, and informs requirements for storage, packaging, and formulation.[3][4][5]

This guide provides the necessary theoretical background and practical, validated protocols to empower researchers to systematically investigate these critical attributes for this compound.

Predicted Physicochemical Properties of this compound

A predictive assessment of key physicochemical properties is instrumental in designing relevant experimental studies. These predictions are derived from the molecular structure and data available for analogous compounds.

Molecular Structure and Functional Groups

This compound is characterized by a quinoline core, a bromine substituent at the 7-position, and a carboxamide group at the 3-position.

  • The quinoline ring system is weakly basic, with the nitrogen atom having a pKa value that is typically in the range of 4-5. The bromine atom is an electron-withdrawing group that can slightly decrease the basicity of the quinoline nitrogen.[6]

  • The carboxamide group is a key feature, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[7][8] This functional group is known to form strong intermolecular hydrogen bonds, which can significantly impact both solubility and melting point.[9]

Predicted Properties

Based on the structure and data for similar compounds like quinoline-3-carboxamide and quinoline-4-carboxamide, we can estimate the following properties[10][11]:

PropertyPredicted Value/CharacteristicRationale and Impact on Experimental Design
Molecular Weight ~251.08 g/mol Standard for a small molecule drug candidate.
logP (Octanol-Water Partition Coefficient) 2.0 - 3.0Indicates moderate lipophilicity. The compound is expected to have limited aqueous solubility but good solubility in organic solvents. This prediction helps in selecting an appropriate range of solvents for solubility screening.[12]
pKa (Acid Dissociation Constant) Quinoline Nitrogen: ~3.5 - 4.5 (weak base)The compound's solubility will likely be pH-dependent, with increased solubility in acidic conditions due to the protonation of the quinoline nitrogen. Solubility testing in buffers of varying pH is therefore essential.
Hydrogen Bonding Donor: 1 (N-H of amide); Acceptor: 2 (C=O of amide, N of quinoline)The strong hydrogen bonding capability suggests that solvents capable of disrupting the crystal lattice by forming hydrogen bonds will be effective solubilizers. Protic solvents and polar aprotic solvents should be prioritized in solubility studies.[13][14]

Protocol for Equilibrium Solubility Assessment

The goal of this protocol is to determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents. This is a critical first step in preformulation studies.[15][16]

Rationale for Solvent Selection

The choice of solvents should cover a wide range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.[17][18]

Solvent ClassExamplesRationale
Aqueous Buffers pH 2.0 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), WaterTo assess pH-dependent solubility and solubility in physiological relevant media.
Polar Protic Solvents Ethanol, Propylene Glycol, PEG 400Common co-solvents in oral and parenteral formulations; capable of hydrogen bonding.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh solubilizing power for a wide range of compounds.
Non-Polar/Lipophilic Solvents Medium-Chain Triglycerides (e.g., Miglyol 812)Relevant for lipid-based formulation strategies.
Experimental Workflow

The following workflow outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess compound into vials prep2 Add selected solvents prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil sample1 Centrifuge to pellet undissolved solid equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute aliquot with mobile phase sample2->sample3 analysis Quantify by validated HPLC-UV method sample3->analysis calc Calculate solubility (mg/mL) analysis->calc Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_method_dev Method Development acid Acid Hydrolysis (e.g., 0.1M HCl) hplc Analyze stressed samples by HPLC-UV/DAD acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH) base->hplc oxid Oxidation (e.g., 3% H₂O₂) oxid->hplc therm Thermal (e.g., 80°C, solid & solution) therm->hplc photo Photolytic (ICH Q1B light exposure) photo->hplc mass_bal Assess mass balance hplc->mass_bal peak_purity Perform peak purity analysis hplc->peak_purity optimize Optimize separation of degradants mass_bal->optimize peak_purity->optimize validate Validate final method (ICH Q2) optimize->validate

Sources

A Comprehensive Technical Guide to the Therapeutic Targets of Quinoline Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline carboxamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition of diverse biological targets. This versatility has led to its exploration across a wide spectrum of therapeutic areas, from oncology to neurodegenerative and infectious diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of quinoline carboxamide compounds. We will delve into the mechanistic underpinnings of their action, focusing on their roles as kinase inhibitors in the DNA Damage Response (DDR), modulators of protein-protein interactions in autoimmune diseases, and inhibitors of critical enzymes in pathogens. This document synthesizes current research to explain the causality behind experimental designs, presents detailed protocols for target validation, and summarizes key potency data, offering a robust resource for professionals engaged in the design and development of next-generation therapeutics based on this versatile chemical core.

The Quinoline Carboxamide Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a nitrogen-containing heterocycle that serves as the backbone for numerous approved drugs and clinical candidates.[1][2] The introduction of a carboxamide (-CONH₂) linkage at various positions transforms the scaffold, enhancing its pharmacological properties and enabling precise interactions within the binding pockets of complex biological macromolecules.[3] The carboxamide group is a key hydrogen bond donor and acceptor, often anchoring the molecule to specific amino acid residues in the target protein, a feature critical for high-affinity binding.[4][5] This guide will explore the major therapeutic targets that have been successfully modulated by this chemical class.

Oncology: A Primary Therapeutic Arena

Quinoline carboxamides have shown the most profound impact in oncology, where their derivatives have been engineered to interact with a multitude of targets crucial for cancer cell survival, proliferation, and resistance to therapy.[1][2]

Targeting the DNA Damage Response (DDR) Pathway

A cornerstone of modern cancer therapy is the use of DNA-damaging agents (e.g., radiation, chemotherapy). Cancer cells, however, can co-opt the DDR pathway to repair this damage and survive. Inhibiting key DDR kinases is a validated strategy to sensitize cancer cells to these treatments.[6] Quinoline-3-carboxamides, in particular, have emerged as a potent class of inhibitors for the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[5]

ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[7] Upon activation, ATM phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibiting ATM prevents the repair of DSBs induced by therapy, leading to genomic instability and cell death.[5]

  • Mechanism of Action: Quinoline-3-carboxamides act as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.[5] The primary carboxamide at the C3 position is often crucial for maintaining the conformation of the C4 substituent and/or forming additional interactions within the binding site.[4] Modifications at other positions of the quinoline ring are then used to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

  • Structure-Activity Relationship (SAR) Insights:

    • The primary carboxamide at the C3 position is often essential for activity.[4]

    • Introduction of a basic side chain at the C6 position can dramatically improve potency, though it may also reduce cell permeability.[7]

    • Substitutions on the C4 amino group are critical for achieving high potency and selectivity against other PIKK family members like ATR and DNA-PK.[4][5]

ATM_Pathway cluster_0 DNA Damage Response DNA_DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_DSB->ATM activates Downstream Downstream Effectors (p53, CHK2, H2AX) ATM->Downstream phosphorylates QC Quinoline Carboxamide QC->ATM inhibits Repair Cell Cycle Arrest & DNA Repair Downstream->Repair S100A9_Pathway cluster_1 Immune Cell Response S100A9 S100A9 (Pro-inflammatory) Receptor TLR4 / RAGE Receptors S100A9->Receptor activates QC3 Quinoline-3- Carboxamide QC3->S100A9 binds & inhibits Signal NF-κB Signaling Receptor->Signal Cytokines Inflammatory Cytokine Release Signal->Cytokines

Caption: Quinoline-3-carboxamides can block S100A9-mediated inflammation.

Future Directions and Conclusion

The quinoline carboxamide scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to be tailored to inhibit kinases, intercalate DNA, disrupt protein-protein interactions, and modulate enzyme activity across vastly different disease areas underscores its importance.

  • Emerging Opportunities: Future research will likely focus on developing highly selective inhibitors for novel kinase targets, exploring their potential in combination therapies, and designing next-generation compounds with optimized drug-like properties for challenging targets in neurodegeneration and infectious disease.

  • Challenges: Key challenges remain, including achieving exquisite selectivity for kinase inhibitors to minimize off-target effects, overcoming drug resistance mechanisms, and improving the blood-brain barrier penetration for CNS-targeted agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy0R_s2O0RYHTDjVuQH9sCYbjLEHoYJaK1v_sCJq2EALaFMA41Hh98A1eot9mxZXnG3Tw3nVv8MfRvqwX9TOSMEClCoPLr2KQb0hqpwb_viTp3ry43D35oVy1DF9zxQoqgDQq-91hqzDlTYI6_WDh6OFsEOYHG]
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDnxEFCG53JS5vpsVo33d7PziVilFNXWymFlGhhJXKzhDfRf39g8uRLLpg-zc8dAstACgB-G_LVNDW1mTEhyRNIT4L-YrbyYVga0l4iSjTpF-DMmypnV7gEI6taiwrBacvsut8h81YahEc21kPV9MR]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkFdu6qQKgdGepUBAJPw6XAb8WZWxDABENviSAP-xh5IpFBeP2gRtihFxjIap07B-thYmgZBvsud9kNBKgxTDmJGwQVFpWjJV6NL6vJyoRYeMYHjDZZIAOd26_-BoF6a9HbRt]
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ZmSTdAVoSTgTXUBpcHqJmM-F1xF7kLhUj50fEyDzMAtmDdST1kcTkZVnRkfRWPQ-pDz-G0adZXQ1evQag4kxKs35n-ysRsKtUMtA2W50twmNHZ0EZKzmDYJ0Uq5CxFg=]
  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (Source: NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFOEpnWkXInoyURxP_ELOc0phEic7-7MBuntj0dRRufLitzjvd4uX0UnDGc1ucBss9cX1gh_HVmmDL6TvKfjkTawInnjFttFf8kjRSdH9l6phUEz80OY2zDbCqUFYX0kjMoQTY6n6fYZ3K0V8=]
  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQZMw3f8Su_0pGgP1f3rIs9fzOCLx5a_myHR0Yb561NoWoGBtpCjnXZnA0uquR-o6ebL_XQLkK3uG2CwTH0WxDgrAGv5rK3akGiw7UllkhobH7bNGSbUdyu93LZkNm3J0tRtDb]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (Source: Bentham Science Publishers) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG7j7S8IHybiSz-ri2WW-kmfc_sEMdynjdzX2AyVEISG9PjTFcv1Olv_JSSNCpShqSFz-859VblgRXM-GYOYBy_45x0WDy-6TOXty6kFe5lr8Freixp4TSsWEybOWLMogasME3KDkfsv4SlF-lWjLltgZ9Y1aKEiS7L9sc80Uj5Rkz_Njx5vfXY6ilZnk7yHk=]
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH43FEp0j9jhNpDxGmOz_l2fJNuc6AaXiZb85rgmdEGx4bO_9DfQclgSPinVvELGZ-Nd3d6uHqI5lFhXsmHuVQ_AG4DEVvBvfgj3VoD6UdqufGz0HYAd_BCJlu5LCMdhBCOyuXwCenzA3_H0Cg=]
  • Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUdGw3EyogtxItxQTj_lBro8X7D0PEry6c04N-WUmZf-1TrK9DQR4_r4RkbbzxBQvU208dxsEvauDRNp54zlzCn4oHYit6sXoErEt45nqMMsQcm7o0NtoCOBSV180GbqZsKPsn]
  • Quinoline carboxamides as ATM inhibitors. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRi-vywFE_xIMbvQken3dkAwlqdo8dNaBur93bvebNY9Hvk5ed9uJw42JavNZXvjNouQu7v5oUI6m67kTP71kc9YjmIaoTfiD_3C5f5E_oSpNNq2WYVr-qhhGP2rHraV99RtmV9m540HGlDE_e_62Ckny9nq9lUPwXbdKDFTcPyxt6rcdCQp0aNROk_nx5BXiSFyJOJKfHNYdY6HmvUc6aZ5Dp-k9KYpR1fRj3BHK_osMykwRzljNhitAoG5Cz-0OU]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (Source: RSC Publishing) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET2z4eEoww2LbqnL0ARD3tifdx7Wud4sX_UkScPQjDBErcK3dnu3T0OuXvHBj_2lDCx5ilsiaOny2g6G09bxOA2ySK_6QW1nakWwn6FVjpVdAB5WoULgYQZ2iThNH50D8Zzo80nGp4ClyA6psVn9aakDclHtKtFcJN]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZWAWy4-y5nFfAyOM8lkes-plFF8YhTPJ8crqbhfmb3hGnYPUuDbHIfo1h_qGLtodu-awgQHcmvVVgi8c_szzjT_f8WOqodDk2hOUqiLSjGk4s37mFZc8pX9tRE6pP_UKFaPQfR6xZo-C9aR4=]
  • an overview of quinoline derivatives as anti-cancer agents. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLYFNPqdiJK0O-rYv8dizQodjGmbofRn6sMAx6MBJqr-xnF57R6DzMY4pc68rZ0eWC8idE15cwk7GY_WG5gaYZ1LOibBX4s3pp-RZ2a90lB1u7aSHL28U6Jp4-qkQF5RRCMhzASGcPHIIsEQHvYH_FkuPZC1mR_U_3u9RqSv_a5SjCHLuwxjBjvjbBT6fOelodspQDqlN0fqdbxCS3CVCoY4Lb5IhH34s=]
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0D2hHT2eNFBX4jvZYL295-2eikayBF06WlZVPGsfaHRTGSIMrFAi4bniEGLwCaosRgIn1hB5uV8hYgxc-2m_6KfBygajIGBo1okaPn-mmjbKOpQyW5IuulSk2XyppicgfitHZcmN1J_G9YSTCHNLIh6Xs865N31wMpm0rb2mbhvY_T7pPmfTTLZYGavjG-emZXPsR-4xits-OiwavLijBaTtWGg85ywhqiR3k8GF4YMXwX0CME6xoimukzf3qd1z1fn9d1XsltTVzScE=]
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjBUxRFONah0y5Ag5uaMbYsOaSaVwapa-F7t3Oy_RF8BxyGivDHkuFkgY-Aa0n6uhLSWpigKaZ2cfpsqA0SGPgH2Zm5Qs30bHYG5neTeVgTCekYc4OHKhXlfeWlV7qLF1jM22z]
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwFHZJQbeaZCbhg46RleCaa01qxndlWOZuf3YT8Te9scPxZI3RiG0h7duXgCyEjSl3ki4oAORasxA3DsVPTOOlR1ngr9fClfurHM0oojmfhAxZmV2Nkz7dgqrOHFIkhf3uRJKQQD8eiUTo2LOD]
  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE9ekBHPH1a1ur3ewHb9moe8J0PBpt1zq5Go6cU_UdtD_oblvDehjH1DUbnOUoQyUAbqNx6Tgz00MoBHYi6UAkWi34BQhzOlQWwGKQDorNS11XiXOeQ-vaX6n0ZQMeK3h-WKFSTbV3fm17nNfHZKeviR7UAiXK0ufblBPjvmYjyhEGZbUuo_tqGvG3MI3fj0qfg2EY59LQzAIy9IdT0sWk1yJJm3AxcN_imNI4OlT-kOQ4qB7AfeSEDt30TodWUco=]
  • Review on recent development of quinoline for anticancer activities. (Source: spast.org) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFanCDydPnGg3qFYPgT8OTqVSN7HHziqI9Y7HFLWnSaX2iPWewsFLb3Lzx0CYZnLuHLkiFhhM18z77nYY0Sj7DAGwtZiE-uE8G2ItoKH4ppDQMkpcvCrHrIrswndYAYfWzpiZNIEtLBhwGnbiMQQA8ORVLPn3gqmYi8k-wdKTR6PCKkqMiP6tPkr2pyQ7DfgDZIoA0UXQ==]
  • Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Z4ANdeMRkOPzPt93wcRAAW5iMcl2f15PnMkUdQh7VrkpcWgQtwSJeIrJeAkaWZAtl9OUjLV3LLAVHfUrHiFdsRQQvq2J4nF3sFUEGyX687M3mjYJ93CNxIO_X13uTVE5TljxV_wCJe4SJAZWsBb_sc4kOzMgUHwcwT3B5h_R3FltAexJgKaCG1CXrzgDQ8YOH7dpsoRP_xbCSBWv7_miJ487YBalmfWB_cY6sKCQC-OkwZBo0nK-dmjCHuI3IVTRtlFGWoReF9kQkedAGaNNI0jmjPGW70bEbFpfXvVtTq-dDfb0uHDGmWyz_uAU5dH0sM=]
  • WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (Source: Google Patents) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYBIYylQ1qBOCUDtFy0dZ5OBp8o1ixuOZD9Vkl_Oaj6L_7maVwrz4y84QB0dw6-HbUGv0QA5uC2ztbYdP-ctUsJmcDx9rZbSb6I-KtB5Gbmg6RRoxmShCOuvsjB8OLLP9HkVEpF1_OaaaZ3vG4hQ==]
  • Topoisomerase II mediated DNA lesions induced by acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2dGxL94qNefDHG_INMNpIjZz6SfRsUApY_ov2QuuEOecLQB0tpkcWhK7mNeSa5sSz8KHS7kpzz9Sv6VcWZLYBonBC-90efNFXgKIzCxTwPvmDeuRCLlBk0UxJiLtvGUCjPf0=]
  • Understanding A Target Of Quinoline Drugs. (Source: ScienceDaily) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC-pdCmSLun7B3EBOgKY86RT8ZKyEcVpqg-wjjQcM84blwDilhYIMop9pqsP6RTTHTKlJZ175LrYTXmWxpthhnV8qdsdSZ43IL6OPc5hEY2yYWl_hKpgitDeiQ7E1QGO7_ugnl2xGeQ8HffBav9lxp23Puc1U2Cd8M]
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (Source: NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq7k3FsibqfrHql8H92FvbJsEgUc_CTXcfAHd9KOLoUEHFZK1i3IULfP4dw-QL9fwMRtpwNzsYnWBql-URXd_VgOrFkz_-EXEpBp1lZU4cbmr5oXrQOLV268BThOloXK3aJ0OsjRMTB330O3I=]
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHS2hCtiXfuam_mE2cAINQPbC9XbE6TGbgW1MSrbSV-QWguYVoW6_MH9XJ5NgRi4spE7NrfybzMDQvObmnxpNZXtIQhoa7zmalN-pwSaS9OKboo6Tm2Fdcvm87BosXkAoOkDaBFOShbMbgo_bNSsWPaelyx4dA6N6mL_Zdi9il-7j4Abs6h0lYNGvQ5b2vSYH_t5QbnZaaUP5CEy42hoO7u0gueHOO0kQ73Je9veKfM9q1iQi5CK8CBCS0c4jxLAdKJsohJxuG_7w2YgHUUonJOU0kPDZOAVs8ys9-1YeyTOhb2i9]
  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwsy7xZALjeBsY3wTDZo52RVTwB4H62Vu9YCxVy0IdgmdEUDpkQWC96HduaxKvnFcgpYOttP5SfJ27Gkfivn9pY6RwB3wKFjMCuUVvkQ4_RwzXuYtcFRKuq_tjdGekUnu8_G_Pv8qhnVq-QUA=]
  • Antiviral properties of 3-quinolinecarboxamides: a series of novel non-nucleoside antiherpetic agents. (Source: PubMed) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED1XiGJ5vaAEvgRFPdzzXTsL8UithAAGl80vtFWqXIsTYujPlLnlr7qrW1GkjXFnDdRPw_B9-s-_99lMuNo2XWdA_DFWbbbbVtz2YDWgpIXRJR3dNPxPwEPhhFR_q5M41dZFE=]

Sources

In Silico Modeling and Docking Studies of 7-Bromoquinoline-3-carboxamide: A Workflow for Virtual Screening and Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico evaluation of 7-Bromoquinoline-3-carboxamide, a compound of significant interest due to its quinoline scaffold. Tailored for researchers, computational chemists, and drug development professionals, this document details the scientific rationale and step-by-step protocols for molecular docking and subsequent computational analyses. We move beyond a simple listing of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating workflow. The guide covers ligand and protein preparation, molecular docking, post-simulation analysis, and predictive modeling for drug-likeness, culminating in a blueprint for identifying and optimizing novel therapeutic candidates.

The Strategic Imperative for In Silico Evaluation

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1] The specific functionalization of this ring system, such as the bromine at position 7 and the carboxamide at position 3 in our subject compound, dictates its interaction with biological targets and, consequently, its therapeutic potential.[2][3]

Before committing to the significant time and capital investment of chemical synthesis and in vitro screening, a robust in silico evaluation is an indispensable first step.[4][5] Computational methods like molecular docking allow us to simulate the interaction between a ligand (this compound) and a protein target at an atomic level.[5][6] This process not only predicts the binding affinity—a proxy for potency—but also reveals the specific binding pose and key molecular interactions, offering invaluable insights for rational drug design.[7][8] This guide establishes a comprehensive workflow for this purpose.

Core Methodology: A Validated In Silico Workflow

A successful docking study is not merely the output of a software program but the result of a meticulously executed and validated protocol. Each step builds upon the last, and errors or oversights in the initial stages will invariably compromise the integrity of the final results.

Diagram: The In Silico Drug Discovery Cascade

Caption: A comprehensive workflow for in silico analysis.

Part 1: Ligand Preparation Protocol

The goal of this stage is to generate a chemically correct, low-energy 3D conformation of the ligand. The quality of this structure is paramount, as it is the "key" we will attempt to fit into the protein's "lock."

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw this compound using chemical drawing software (e.g., ChemDraw) or retrieve its structure from a public database like PubChem.

  • Convert to 3D and Add Hydrogens: Use a molecular converter tool like Open Babel. This step is critical as the initial 3D coordinates and the presence of hydrogens are essential for accurate force field calculations.

  • Energy Minimization: This is the most crucial step. The initial 3D structure is likely not in its most stable energetic state. A geometry optimization using a suitable force field (e.g., MMFF94) will find a local energy minimum, resulting in a more realistic conformation.

  • Assign Partial Charges: Atoms in a molecule do not share electrons equally. Assigning partial charges (e.g., Gasteiger charges) is necessary for the scoring function to calculate electrostatic interactions, a major component of binding energy.[9]

  • Define Rotatable Bonds: The carboxamide side chain can rotate. Defining these torsional degrees of freedom allows the docking software to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[9][10]

  • Save in Docking-Ready Format: The final prepared structure should be saved in the format required by the docking software, such as the PDBQT format for AutoDock Vina.[11]

Part 2: Target Protein Preparation

Preparing the receptor is as critical as preparing the ligand. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain artifacts that must be corrected.[11][12]

Step-by-Step Protocol:

  • Select and Download a Target Structure: Based on literature for quinoline derivatives, a relevant target class is protein kinases.[13][14][15][16] Select a high-resolution (<2.5 Å) crystal structure from the PDB, preferably one co-crystallized with a known inhibitor. This known inhibitor's binding pose will serve as our validation control.

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-solvents, unless you have a specific hypothesis that a particular water molecule is critical for binding.[11][17] If the biological unit is a homodimer but only one chain is relevant, remove the extraneous chains.

  • Add Hydrogens and Repair Structure: X-ray crystallography typically does not resolve hydrogen atoms. Add hydrogens according to a standard protonation state at physiological pH (7.4). Tools like Maestro's Protein Preparation Wizard or AutoDock Tools can also identify and repair missing side chains or loops.[9][17]

  • Assign Charges: Similar to the ligand, assign atomic charges to the protein residues (e.g., Kollman charges).

  • Define the Binding Site (Grid Box Generation): The docking algorithm needs a defined search space. This is typically a 3D grid box centered on the active site. The most reliable way to define this is to center the box on the co-crystallized ligand from your downloaded PDB file.[11][18]

  • Save in Docking-Ready Format: Save the prepared receptor as a PDBQT file.

Part 3: Molecular Docking and Result Analysis

With the ligand and receptor prepared, the docking simulation can be performed. The output is not a single answer but a series of predicted binding poses ranked by a scoring function.

Docking and Analysis Protocol:

  • Execute Docking: Using software like AutoDock Vina, run the docking simulation with the prepared ligand and receptor files, specifying the grid box coordinates.[7][19] Vina uses a sophisticated algorithm to sample ligand conformations and orientations within the binding site.[10]

  • Analyze the Scoring Function: The primary quantitative output is the binding affinity, usually expressed in kcal/mol.[20][21] More negative values suggest stronger binding. The top-ranked pose is the one with the lowest binding energy.

  • Visual Inspection and Interaction Analysis: This is a critical qualitative step. Use a molecular visualization tool like PyMOL or Discovery Studio to inspect the top-ranked poses.[21][22]

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors (e.g., the carboxamide N-H and C=O) and protein residues?

    • Hydrophobic Interactions: Does the quinoline ring sit within a pocket of nonpolar amino acid residues?

    • Halogen Bonds: Is the bromine at position 7 forming a favorable interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen)?

    • Pi-Stacking: Is the aromatic quinoline ring interacting with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR)?

  • Validation (Crucial Step): If you used a protein with a co-crystallized inhibitor, re-dock that known inhibitor. The docking protocol is considered validated if the software can reproduce the experimentally observed binding pose (typically within a Root Mean Square Deviation [RMSD] of 2.0 Å).

Table 1: Representative Docking Data Summary

CompoundPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic/Other Interactions (Residue)
This compound (Pose 1) -9.2LYS 72, ASP 184LEU 25, VAL 33, PHE 182 (Pi-Stacking)
This compound (Pose 2) -8.8GLU 91LEU 25, ALA 45, ILE 180
Known Co-crystallized Inhibitor (Validation) -10.5LYS 72, ASP 184LEU 25, VAL 33, PHE 182 (Pi-Stacking)

Beyond Docking: Building a Predictive Model

A docking score provides a valuable but incomplete picture. To build a stronger case for a compound's potential, we must also predict its pharmacokinetics and potential liabilities.

Pharmacophore Modeling

If a set of active quinoline derivatives is known, a pharmacophore model can be generated.[23][24][25] This model is a 3D map of the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. Our target compound can then be assessed for its fit to this model, providing an orthogonal layer of validation to our docking study.[16][26]

Diagram: Hypothetical Kinase Inhibitor Pharmacophoredot

Pharmacophore

Sources

Review of quinoline-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline-Based Compounds in Medicinal Chemistry

Abstract

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, underpinning the development of numerous therapeutic agents.[3][4][5] This guide provides a comprehensive exploration of quinoline-based compounds, delving into their synthetic foundations, diverse mechanisms of action across major therapeutic areas, structure-activity relationships, and the experimental protocols essential for their evaluation. From the historical triumph of quinine against malaria to the cutting-edge design of kinase inhibitors for cancer therapy, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to harnessing the immense potential of this versatile molecular framework.

The Quinoline Core: A Foundation of Therapeutic Versatility

First isolated from coal tar in 1834, quinoline is a nitrogen-containing aromatic heterocycle with the chemical formula C₉H₇N.[1] Its rigid, planar structure and the presence of the nitrogen heteroatom create a unique electronic profile that facilitates diverse molecular interactions, making it an ideal starting point for drug design. The true power of the quinoline nucleus lies in its synthetic tractability; it can be functionalized at numerous positions, allowing medicinal chemists to meticulously tune its physicochemical properties and biological targets.[2][6][7] This adaptability has led to the development of a vast library of derivatives with activities spanning antimalarial, anticancer, antibacterial, anti-inflammatory, antiviral, and neuroprotective applications.[1][5][8]

Synthetic Pathways: From Classical Reactions to Green Chemistry

The construction of the quinoline scaffold has been a subject of chemical synthesis for over a century. While classical named reactions remain fundamental, modern methodologies prioritize efficiency, yield, and environmental sustainability.

  • Classical Syntheses: Methods like the Skraup (reaction of aniline with glycerol and sulfuric acid), Doebner-von Miller (reaction of an α,β-unsaturated carbonyl compound with an aniline), and Friedländer (condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group) syntheses are foundational and still employed for their scalability.[5][9][10]

  • Modern Methodologies: Contemporary approaches often leverage metal catalysis or alternative energy sources to improve reaction conditions and yields. Microwave-assisted and ultrasound-assisted syntheses , for example, can dramatically reduce reaction times and improve energy efficiency, aligning with the principles of green chemistry.[2][10][11]

G cluster_reactants Starting Materials cluster_methods Synthetic Methodologies Aniline Aniline Derivatives Cyclization Cyclocondensation Aniline->Cyclization Carbonyl Carbonyl Compound (e.g., Glycerol, α,β-unsaturated ketone) Carbonyl->Cyclization Classical Classical Methods (Skraup, Friedländer, etc.) Classical->Cyclization Modern Modern Methods (Microwave, Ultrasound) Modern->Cyclization Aromatization Dehydration/ Oxidation Cyclization->Aromatization Intermediate Quinoline Functionalized Quinoline Scaffold Aromatization->Quinoline

Caption: Generalized workflow for the synthesis of quinoline scaffolds.

Multifaceted Mechanisms of Action: A Therapeutic Arsenal

The remarkable utility of quinoline derivatives stems from their ability to interact with a wide array of biological targets. This section details their mechanisms of action in key therapeutic domains.

Antimalarial Agents: The Historic Battleground

The fight against malaria is intrinsically linked to quinoline chemistry, beginning with quinine and evolving to synthetic drugs like chloroquine.[1][6]

Mechanism: Quinoline antimalarials are weak bases that selectively accumulate, sometimes by a factor of 1000-fold, within the acidic food vacuole of the intraerythrocytic malaria parasite.[12][13] Inside the parasite, they interfere with a critical detoxification process. As the parasite digests the host's hemoglobin, it releases toxic free heme. The parasite normally polymerizes this heme into inert, crystalline hemozoin. Quinoline drugs cap the growing hemozoin crystal faces or complex with free heme, preventing polymerization.[14][15][16] This leads to a buildup of toxic heme, which induces oxidative stress and membrane damage, ultimately killing the parasite with its own metabolic waste.[12][13][17]

G cluster_parasite Malaria Parasite Food Vacuole (Acidic pH) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic) Heme->Hz Polymerization (Detoxification) Lysis Parasite Lysis Heme->Lysis Accumulation & Toxicity CQ Quinoline Drug (e.g., Chloroquine) CQ->Heme CQ->Hz Inhibits

Caption: Mechanism of action for quinoline antimalarials.

Anticancer Agents: Targeting Malignant Processes

Quinoline-based compounds are at the forefront of modern oncology research, exhibiting cytotoxicity through diverse and potent mechanisms.[18][19][20]

  • DNA Damage and Repair Inhibition: Many quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This distortion interferes with replication and transcription.[18][21] Critically, they are also potent inhibitors of topoisomerase enzymes (particularly topoisomerase II), which are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, these drugs lead to irreversible double-strand breaks and trigger apoptosis.[18][22]

  • Kinase Inhibition: Aberrant signaling pathways driven by protein kinases are a hallmark of cancer. Numerous FDA-approved quinoline-based drugs (e.g., Bosutinib, Lenvatinib) are potent kinase inhibitors .[19][23] They typically compete with ATP at the kinase's active site, blocking the downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[21][24][25]

  • Apoptosis Induction and Cell Cycle Arrest: By targeting various cellular pathways, quinoline compounds can effectively induce programmed cell death (apoptosis) and halt the cell cycle, preventing the uncontrolled division of cancer cells.[18][20]

G cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR) GF->Receptor Signal Signaling Cascade (e.g., RAS/MAPK) Receptor->Signal Phosphorylation Proliferation Tumor Growth, Angiogenesis Signal->Proliferation QuinolineKI Quinoline-Based Kinase Inhibitor QuinolineKI->Receptor Inhibits ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoline agent.

Compound ClassPrimary MechanismExample Target(s)Reference
4-AminoquinolinesDNA Intercalation, Apoptosis InductionBreast Cancer (MCF-7)[18]
2,4-Disubstituted QuinolinesCell Cycle Arrest, Anti-angiogenesisVarious Cancer Lines[18]
Quinoline-based Kinase InhibitorsInhibition of Signaling PathwaysVEGFR, EGFR, Src-Abl[21][24]
Quinoline Analogues (e.g., Doxorubicin)Topoisomerase II InhibitionHuman Malignancies[18][21]
Table 1: Summary of Anticancer Mechanisms for Quinoline Derivatives.
Antibacterial Agents: The Quinolone Revolution

The (fluoro)quinolones are a major class of synthetic broad-spectrum antibiotics. Their mechanism is highly specific to bacterial cells, affording a significant therapeutic window.

Mechanism: Quinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[26][27] DNA gyrase introduces negative supercoils into bacterial DNA, a crucial step for compacting the chromosome and facilitating replication. Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.[28][] Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand breaks, which halts DNA replication and ultimately triggers cell death.[27][30] Eukaryotic cells do not possess DNA gyrase and their topoisomerases are structurally different, which is the basis for the selective toxicity of these drugs.[28][30]

Neuroprotective Agents: An Emerging Frontier

More recently, the quinoline scaffold has been investigated for its potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[3][31] The strategy here is often multi-targeted.

Mechanism: The neuroprotective effects are attributed to a combination of activities:

  • Antioxidant Activity: Certain derivatives can effectively scavenge reactive oxygen species (ROS), mitigating the oxidative stress that is a key pathological factor in neurodegeneration.[4][32][33]

  • Enzyme Inhibition: They are being designed to inhibit enzymes such as acetylcholinesterase (AChE) , which would increase acetylcholine levels for symptomatic relief in Alzheimer's, and monoamine oxidase B (MAO-B) , to protect dopaminergic neurons in Parkinson's disease.[4][32]

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

To ensure trustworthiness and provide actionable insights, this section details a standard protocol for assessing the cytotoxic potential of novel quinoline compounds against a cancer cell line.

Objective: To determine the concentration of a quinoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Rationale: To provide a consistent and reproducible population of cancer cells for testing.

    • Protocol: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Rationale: To ensure a uniform number of cells in each well for accurate comparison.

    • Protocol: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of drug concentrations to determine a dose-response curve.

    • Protocol: Prepare a serial dilution of the test quinoline compound in culture media (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: To introduce the substrate that viable cells will convert into a colored product.

    • Protocol: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Rationale: To dissolve the insoluble formazan crystals for spectrophotometric measurement.

    • Protocol: Carefully remove the media. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well. Mix gently on an orbital shaker for 10 minutes to ensure all crystals are dissolved.

  • Data Acquisition and Analysis:

    • Rationale: To quantify cell viability and calculate the IC₅₀ value.

    • Protocol: Measure the absorbance of each well at 570 nm using a microplate reader. After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Future Directions: The Next Generation of Quinoline Therapeutics

The journey of the quinoline scaffold is far from over. Current research is focused on several exciting areas:

  • Quinoline Hybrids: Synthesizing molecules that combine the quinoline core with other known pharmacophores (e.g., triazoles, coumarins) to create hybrid drugs with dual modes of action or synergistic effects.[2][34]

  • Overcoming Drug Resistance: Designing novel quinoline derivatives that can evade known resistance mechanisms, a critical challenge in both oncology and infectious disease.[19][27]

  • Targeted Delivery: Incorporating quinoline drugs into nanomedicine platforms to improve their solubility, pharmacokinetic profiles, and targeted delivery to diseased tissues, thereby enhancing efficacy and reducing side effects.[1]

The quinoline nucleus, a simple fusion of two rings, has given rise to a staggering diversity of life-altering medicines. Its continued exploration by medicinal chemists, guided by a deep understanding of its synthetic versatility and mechanistic possibilities, promises to deliver the next generation of innovative therapies for the world's most pressing diseases.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Quinolone antibiotic. (n.d.). Wikipedia.
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • Mode of Action (MOA) of Quinolone Antibiotics. (n.d.). Science Prof Online.
  • Vila, J., Heisig, A., & Heisig, P. (n.d.). Mechanism of action of and resistance to quinolones. PubMed Central.
  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). ChemMedChem.
  • Olasunkanmi, A. O., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers in Chemistry.
  • A review on quinoline based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (n.d.). Mechanism of Quinolone Action and Resistance. PubMed Central.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025). ChemistrySelect.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Health Sciences.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Yayon, A., Cabantchik, Z. I., & Ginsburg, H. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs. PubMed.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication Reviews.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ResearchGate.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ScienceDirect.
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds. (n.d.). Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals.
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate.
  • Encinas López, A. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.
  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.

Sources

7-Bromoquinoline-3-carboxamide Derivatives as Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research for the development of kinase inhibitors.[2] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core, underscoring the clinical relevance of this scaffold.[2]

This technical guide provides an in-depth exploration of a specific, promising class of quinoline derivatives: 7-bromoquinoline-3-carboxamides . We will delve into their synthesis, mechanism of action, structure-activity relationships (SAR), and the key experimental protocols for their evaluation as kinase inhibitors, with a focus on their activity against Ataxia Telangiectasia Mutated (ATM) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthetic Strategies for 7-Bromoquinoline-3-carboxamide Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the construction of the core 7-bromoquinoline-3-carboxylic acid, followed by amidation with a variety of amines to generate a library of derivatives.

Synthesis of the 7-Bromoquinoline-3-carboxylic Acid Intermediate

A plausible synthetic route to the key 7-bromoquinoline-3-carboxylic acid intermediate can be adapted from established methods for similar quinoline structures. This often involves the Gould-Jacobs reaction to form the quinoline ring system.

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-140°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add the resulting intermediate to a larger flask containing preheated diphenyl ether at 250°C. Maintain this temperature for 30 minutes to facilitate cyclization. The product will precipitate from the hot solvent.

  • Isolation: Cool the reaction mixture and add hexane to aid in the precipitation of the product. Filter the solid and wash thoroughly with hexane and then ethanol to yield 7-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

Amidation of the Carboxylic Acid

The final step in the synthesis of the target compounds is the formation of the carboxamide bond. This is typically achieved by activating the carboxylic acid (which can be obtained by hydrolysis of the corresponding ester) and then reacting it with the desired amine.

Protocol 2: General Procedure for the Synthesis of N-substituted 7-Bromoquinoline-3-carboxamides

  • Acid Hydrolysis: Hydrolyze the ethyl ester of 7-bromo-4-hydroxyquinoline-3-carboxylic acid to the corresponding carboxylic acid using standard conditions (e.g., refluxing with aqueous NaOH followed by acidification).

  • Acid Activation: Activate the carboxylic acid using a suitable coupling agent. A common method is to convert the carboxylic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Slowly add the activated carboxylic acid (or acid chloride) to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to afford the final N-substituted this compound.[3]

Mechanism of Action and Key Kinase Targets

This compound derivatives have been shown to be competitive inhibitors of the adenosine triphosphate (ATP) binding site of several kinases.[4] The quinoline nitrogen is believed to form a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors. The 7-bromo substituent and the various groups on the carboxamide moiety then explore different pockets of the active site, influencing both potency and selectivity.

ATM Kinase Inhibition

Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR) pathway.[5][6] Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[7] Inhibition of ATM is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[5]

A series of 3-quinoline carboxamides have been identified as potent and selective inhibitors of ATM kinase.[8][9] The optimization of a high-throughput screening hit led to the discovery of compounds with nanomolar potency in cellular assays.[8][9]

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10] In cancer, angiogenesis is crucial for tumor growth and metastasis.[10] Inhibiting VEGFR-2 signaling is a clinically validated approach to cancer therapy.

Quinolone-3-carboxamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[10] These compounds have demonstrated significant antiproliferative activity in cancer cell lines, and their mechanism of action has been linked to the induction of apoptosis.[10]

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the carboxamide nitrogen.

Substitutions on the Quinoline Ring
  • 7-Bromo Group: The presence of a bromine atom at the 7-position is a key feature of this class of inhibitors. While extensive SAR studies on the specific impact of the 7-bromo group are limited in the public domain, halogen substitutions are known to modulate the electronic properties and binding interactions of kinase inhibitors. For instance, in a series of quinazoline-based EGFR inhibitors, a 3-bromo-aniline moiety was found to be favorable for potent inhibitory activity.[11]

  • Other Positions: Modifications at other positions of the quinoline ring, such as the 4- and 6-positions, have been shown to significantly impact the potency of related quinoline-3-carboxamide ATM inhibitors.[6]

Substitutions on the Carboxamide Nitrogen

The substituent on the carboxamide nitrogen plays a crucial role in determining the potency and selectivity of these inhibitors.

  • For ATM Inhibition: The N-substituent often consists of a chiral amine with cyclic ethers or heterocyclic moieties. For example, (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl and (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl groups have been shown to yield highly potent ATM inhibitors.[8][9]

  • For VEGFR-2 Inhibition: For VEGFR-2 inhibitors, the N-substituent is often a bi-aryl urea moiety, which is designed to form additional hydrogen bonds and hydrophobic interactions within the kinase active site.[10]

Data Presentation: Quantitative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of representative quinoline-3-carboxamide derivatives against ATM and VEGFR-2 kinases and their antiproliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of Quinoline-3-carboxamide Derivatives against ATM Kinase

Compound IDR-group on Carboxamide NitrogenCellular ATM IC50 (nM)
1 2-pyridinyl490
2 (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl0.6
3 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl1.1
Data adapted from Degorce et al., J. Med. Chem. 2016, 59 (13), pp 6281–6292.[8][9]

Table 2: Inhibitory and Antiproliferative Activity of Quinolone-3-carboxamide Derivatives against VEGFR-2

Compound IDR-group on Carboxamide NitrogenVEGFR-2 IC50 (nM)HepG2 Cell Line IC50 (µM)
4 4-chlorophenyl1104.14
5 4-isopropylphenyl361.60
6 4-methoxyphenyl382.76
Sorafenib (Reference) -458.38
Data adapted from Al-Warhi et al., Sci Rep 13, 11335 (2023).[10]

Experimental Protocols for Evaluation of Kinase Inhibitors

A hierarchical approach is typically employed to evaluate the efficacy of novel kinase inhibitors, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo animal models.

In Vitro Kinase Inhibition Assay

Biochemical assays using purified recombinant kinases are essential for determining the direct inhibitory activity of a compound against its target. The ADP-Glo™ Kinase Assay is a commonly used luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Protocol 3: In Vitro ATM Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a master mix containing the peptide substrate for ATM (e.g., a p53-derived peptide) and ATP in the kinase assay buffer.

    • Dilute the recombinant human ATM enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 5 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 2.5 µL of the diluted ATM enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and exert a biological effect.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 4: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.[6]

Target Engagement Assay (Western Blot)

Western blotting can be used to assess the phosphorylation status of a kinase's downstream substrate, providing a direct measure of target engagement and inhibition in a cellular context.

Protocol 5: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Treat cancer cells with the this compound derivative for a specified time. In some cases, pre-treatment with a known kinase upregulator may be necessary to induce a robust phosphorylation signal.[5]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate (e.g., phospho-p53 for ATM, phospho-VEGFR-2 for VEGFR-2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Normalize the phospho-protein signal to a loading control (e.g., β-actin or total protein levels of the substrate) to determine the extent of inhibition.

In Vivo Efficacy Studies

In vivo studies using animal models, such as xenografts, are the final preclinical step to evaluate the therapeutic potential of a kinase inhibitor.

Protocol 6: In Vivo Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SW620, HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[8][9]

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Pharmacodynamic (PD) Marker Analysis: At the end of the study, or at specified time points, tumors and/or surrogate tissues (e.g., peripheral blood mononuclear cells) can be collected to assess the level of target inhibition using methods like Western blotting or immunohistochemistry for phospho-substrates.[13]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the compound.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive ATM_active Active ATM Monomer ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylation DNA_Repair DNA Repair ATM_active->DNA_Repair p_p53 Phospho-p53 p53->p_p53 Cell_Cycle_Arrest Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis Inhibitor 7-Bromoquinoline- 3-carboxamide Inhibitor->ATM_active Inhibition

Caption: ATM Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 p_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->p_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K p_VEGFR2->PI3K RAS RAS p_VEGFR2->RAS Inhibitor 7-Bromoquinoline- 3-carboxamide Inhibitor->VEGFR2 Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and evaluation of this compound derivatives as kinase inhibitors.

Kinase_Inhibitor_Workflow Start Design & Synthesis of This compound Derivatives Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Potent Hits Target_Engagement Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) Cell_Proliferation->Target_Engagement Active Compounds In_Vivo_Model In Vivo Xenograft Model Target_Engagement->In_Vivo_Model Confirmed On-Target Activity PD_Analysis Pharmacodynamic Analysis In_Vivo_Model->PD_Analysis Lead_Optimization Lead Optimization PD_Analysis->Lead_Optimization Efficacy & PD Confirmed Lead_Optimization->Start Iterative Improvement

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of potent and selective kinase inhibitors. Their demonstrated activity against key cancer targets such as ATM and VEGFR-2 highlights their therapeutic potential. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for extensive SAR studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the Kinase Target Profile: Screening this compound libraries against a broader panel of kinases to identify novel targets and potential applications.

  • Optimizing Pharmacokinetic Properties: Further chemical modifications to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Investigating the synergistic effects of these inhibitors with existing chemotherapies and targeted agents to overcome drug resistance and enhance therapeutic efficacy.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the discovery and development of this promising class of kinase inhibitors.

References

  • Al-Warhi, T., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11335. [Link]
  • Aris, V. K., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
  • Finlay, M. R. V., et al. (2012). Discovery of a Potent and Selective Oral Inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 55(19), 8303-8313. [Link]
  • Fransén Pettersson, N., et al. (2018). The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PLOS ONE, 13(9), e0203228. [Link]
  • Gao, H., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7103-7118. [Link]
  • Kaur, M., et al. (2022). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). [Link]
  • Degorce, S. L., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281-6292. [Link]
  • Zhang, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (120), e55097. [Link]
  • Ismail, N. S. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(18), 5587. [Link]
  • Al-Warhi, T., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11335. [Link]
  • Aris, V. K., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2174. [Link]
  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112. [Link]
  • Hickson, I., et al. (2008). Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation. International Journal of Radiation OncologyBiologyPhysics, 72(1), S10-S11. [Link]
  • Khan, I., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Bioorganic Chemistry, 140, 106796. [Link]
  • Kaur, M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • Reaction Biology. (n.d.).
  • Wang, Y., et al. (2014). Methods for the synthesis of quinoline‐3‐carboxamides. Journal of Heterocyclic Chemistry, 51(S1), E1-E2. [Link]
  • Zhang, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (120), e55097. [Link]
  • Aris, V. K., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2174. [Link]
  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112. [Link]
  • Hickson, I., et al. (2008). Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation. International Journal of Radiation OncologyBiologyPhysics, 72(1), S10-S11. [Link]
  • Khan, I., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Bioorganic Chemistry, 140, 106796. [Link]
  • Reaction Biology. (n.d.).
  • Wang, Y., et al. (2014). Methods for the synthesis of quinoline‐3‐carboxamides. Journal of Heterocyclic Chemistry, 51(S1), E1-E2. [Link]
  • Al-Warhi, T., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11335. [Link]
  • Aris, V. K., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
  • Finlay, M. R. V., et al. (2012). Discovery of a Potent and Selective Oral Inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 55(19), 8303-8313. [Link]
  • Degorce, S. L., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281-6292. [Link]
  • Fransén Pettersson, N., et al. (2018). The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PLOS ONE, 13(9), e0203228. [Link]
  • Gao, H., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7103-7118. [Link]
  • Ismail, N. S. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(18), 5587. [Link]
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). [Link]
  • Al-Warhi, T., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11335. [Link]
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01). [Link]

Sources

An In-depth Technical Guide to 7-Bromoquinoline-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromoquinoline-3-carboxamide, a compound of interest in medicinal chemistry and drug discovery. Due to its novelty, a dedicated CAS number has not been assigned. However, this document outlines a robust synthetic pathway, predicted physicochemical properties, and a thorough discussion of its potential applications based on the established bioactivity of the quinoline-3-carboxamide scaffold.

Core Compound Specifications

While a specific CAS number for this compound is not publicly available, its molecular formula and weight can be definitively established. The immediate precursor, 7-Bromoquinoline-3-carboxylic acid, is registered under CAS number 892874-34-9.

PropertyValueSource
Compound Name This compound-
CAS Number Not Assigned-
Molecular Formula C₁₀H₇BrN₂OCalculated
Molecular Weight 251.08 g/mol Calculated
Precursor CAS 892874-34-9 (7-Bromoquinoline-3-carboxylic acid)

Rationale and Potential Significance in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of anticancer and antimicrobial therapies.[1][2] The introduction of a carboxamide moiety at the 3-position has been shown to be a critical pharmacophore for various biological targets, including kinases, which are pivotal in cancer cell signaling pathways.[3][4]

The strategic placement of a bromine atom at the 7-position can significantly modulate the compound's physicochemical and pharmacokinetic properties. The electron-withdrawing nature of bromine can influence the electronics of the quinoline ring system, potentially enhancing target binding affinity. Furthermore, halogenation is a common strategy to improve metabolic stability and membrane permeability, key attributes for orally bioavailable drugs.

This unique combination of a proven bioactive scaffold (quinoline-3-carboxamide) with a strategically placed bromine atom makes this compound a compelling candidate for investigation in various therapeutic areas, most notably in oncology and infectious diseases.

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved from its corresponding carboxylic acid precursor, 7-Bromoquinoline-3-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a fundamental and well-documented transformation in organic chemistry.

G cluster_0 Starting Material cluster_1 Amidation cluster_2 Final Product 7-Bromoquinoline-3-carboxylic_acid 7-Bromoquinoline-3-carboxylic acid (CAS: 892874-34-9) Activation Activation Step (e.g., SOCl₂, DCC) 7-Bromoquinoline-3-carboxylic_acid->Activation 1. Activation Reaction Amide Formation Activation->Reaction Active Intermediate Ammonia_Source Ammonia Source (e.g., NH₄OH, (TMS)₂NH) Ammonia_Source->Reaction 2. Nucleophilic Attack This compound This compound Reaction->this compound 3. Work-up

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amidation of 7-Bromoquinoline-3-carboxylic acid

This protocol describes a general two-step, one-pot procedure for the synthesis of this compound from its carboxylic acid precursor.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 7-Bromoquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent. Common choices include:

    • Thionyl chloride (SOCl₂): (1.2 eq) added dropwise at 0 °C. This will form the acyl chloride in situ.

    • Dicyclohexylcarbodiimide (DCC): (1.1 eq) for a milder coupling reaction.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by Thin Layer Chromatography).

Step 2: Amide Formation

  • Cool the reaction mixture to 0 °C.

  • Slowly add a source of ammonia. Options include:

    • A concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess).

    • Bis(trimethylsilyl)amine ((TMS)₂NH) for anhydrous conditions.[6]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Predicted Analytical and Spectroscopic Data

Unambiguous characterization of the synthesized this compound is critical. Based on the known spectral data of related bromo-quinoline derivatives, the following characteristics are predicted.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.5 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and doublet of doublets) based on their coupling with neighboring protons. The two protons of the primary amide (-CONH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the amide will be observed in the downfield region (δ 160-170 ppm). The carbon atom attached to the bromine (C-7) will show a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum will provide definitive confirmation of the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[7][10][11]

IonPredicted m/zNotes
[M(⁷⁹Br)]⁺250Molecular ion with ⁷⁹Br
[M(⁸¹Br)]⁺252Molecular ion with ⁸¹Br
[M-NH₂]⁺234/236Loss of the amino group
[M-CONH₂]⁺206/208Loss of the carboxamide group
[M-Br]⁺171Loss of the bromine atom

Potential Therapeutic Applications and Future Directions

The quinoline-3-carboxamide scaffold has demonstrated a wide range of biological activities, making this compound a promising candidate for several therapeutic areas.

Oncology

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.[3][4] The unique electronic properties conferred by the 7-bromo substitution could lead to enhanced inhibitory activity against specific kinases.

G This compound This compound Kinase_Inhibition Kinase Inhibition (e.g., PI3K, ATM) This compound->Kinase_Inhibition Signal_Transduction_Block Blockade of Signal Transduction Kinase_Inhibition->Signal_Transduction_Block Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction_Block->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Signal_Transduction_Block->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Potential mechanism of anticancer action.

Antimicrobial and Antiviral Activity

The quinoline core is present in several antimicrobial and antiviral drugs. The 7-bromo substitution could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls or viral envelopes.

Bioisosteric Replacement and Lead Optimization

In drug development, the carboxamide group can be a subject for bioisosteric replacement to fine-tune a compound's properties. Should the primary amide present metabolic liabilities or unfavorable physicochemical characteristics, it could be replaced with other functional groups such as a tetrazole, sulfonamide, or other acidic isosteres to improve drug-like properties.[12][13][14][15][16]

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis, characterization, and a rationale for its investigation in oncology and infectious diseases. The insights provided herein are intended to empower researchers and drug development professionals to further explore the therapeutic potential of this and related quinoline-3-carboxamide derivatives.

References

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. ACS Publications.
  • Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate.
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
  • The preparation of amides. Chemguide.
  • What is the role of bioisosterism in drug design?. Patsnap.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Quinoline: A versatile heterocyclic. National Institutes of Health.
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. National Institutes of Health.
  • Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate.
  • Quinoline, 6-bromo-. NIST WebBook.
  • Structures of the reported quinoline-3-carboxamides. ResearchGate.
  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. National Institutes of Health.
  • 3-Bromoquinoline. PubChem.
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • Method for preparing 7-bromoisoquinoline. Google Patents.
  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem.
  • 7-Bromoquinolin-8-ol. ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate.

Sources

Discovery and history of quinoline-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-3-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Its history is a compelling narrative of chemical innovation, evolving from harsh, high-temperature cyclizations to sophisticated, highly selective catalytic methodologies. This guide provides a comprehensive exploration of this journey, delving into the foundational discoveries that first unlocked this scaffold, the mechanistic principles that govern its formation, and the modern synthetic strategies that have refined its accessibility. We will dissect the seminal Gould-Jacobs reaction, explore alternative classical routes, and survey the landscape of contemporary transition-metal-catalyzed approaches. This content is designed to be a definitive resource, blending historical context with practical, field-proven protocols and data-driven insights to empower the next generation of discovery.

The Foundational Breakthrough: The Gould-Jacobs Reaction

The synthesis of quinolines dates back to the 19th century with methods like the Skraup and Doebner-von Miller reactions.[1] However, these early methods offered poor regiochemical control, making the targeted synthesis of 3-substituted quinolines a formidable challenge. The landscape changed dramatically in 1939 with the work of R. G. Gould and W. A. Jacobs.[2] Their eponymous reaction provided the first reliable and strategically sound pathway to 4-hydroxyquinoline-3-carboxylates, the essential precursors for quinoline-3-carboxamides.[3][4][5]

The Gould-Jacobs reaction is a multi-step sequence that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME).[1][4] This initial step, a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the malonate derivative, is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3][4] The causality behind this step is the inherent electrophilicity of the β-carbon of the EMME, making it susceptible to attack by the nucleophilic aniline.

The crucial, and most demanding, step is the subsequent thermal cyclization of this intermediate. This intramolecular 6-electron electrocyclization requires significant thermal energy, typically conducted in a high-boiling inert solvent like diphenyl ether or mineral oil at temperatures exceeding 250 °C.[4][5] This high energy barrier is necessary to overcome the activation energy for the ring-closing step, where the aniline's aromatic ring acts as a nucleophile, attacking one of the ester carbonyls. Subsequent elimination of a second ethanol molecule and tautomerization yields the stable 4-hydroxyquinoline-3-carboxylate product, which exists predominantly in its 4-oxo tautomeric form.[3][5]

Reaction Workflow & Mechanism

Gould_Jacobs_Workflow StartNode Aniline + Diethyl Ethoxymethylenemalonate IntermediateNode Anilidomethylenemalonate Intermediate StartNode->IntermediateNode Condensation (-EtOH) CyclizationNode Thermal Cyclization (>250 °C) IntermediateNode->CyclizationNode Heat ProductNode Ethyl 4-Hydroxyquinoline-3-carboxylate CyclizationNode->ProductNode Ring Closure & Tautomerization

Figure 1: High-level workflow of the Gould-Jacobs reaction.

The reaction is most effective for anilines bearing electron-donating groups at the meta-position, which activates the ortho-position for the cyclization step.[3][4] Conversely, steric hindrance or strongly electron-withdrawing groups on the aniline can impede the reaction or lead to poor yields.

Alternative Classical Routes: The Conrad-Limpach-Knorr Synthesis

While the Gould-Jacobs reaction provides a direct route to the 3-carboxylate precursor, the Conrad-Limpach-Knorr synthesis represents another classical approach to the quinoline core.[6][7] Discovered in 1887, this method involves the condensation of anilines with β-ketoesters.[8][9][10] The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

  • Conrad-Limpach Synthesis: Under kinetic control (lower temperatures, often acid-catalyzed), the aniline preferentially attacks the keto group of the β-ketoester. The resulting enamine intermediate then undergoes thermal cyclization to yield a 4-hydroxyquinoline (or 4-quinolone).[9][10]

  • Knorr Synthesis: Under thermodynamic control (higher temperatures), the aniline attacks the ester group, forming a more stable β-keto anilide intermediate. Subsequent cyclization yields a 2-hydroxyquinoline (or 2-quinolone).[9]

For the purpose of accessing 3-carboxamide precursors, the Conrad-Limpach pathway is the more relevant of the two. By using a β-ketoester with an appropriate functional group at the α-position, this functionality can be carried through to the 3-position of the final quinolone product. However, like the Gould-Jacobs reaction, this method is often limited by the need for high temperatures and can be difficult to perform with sensitive substrates.[5]

The Modern Synthetic Toolkit: Precision and Efficiency

The limitations of classical methods—namely harsh conditions, high energy input, and restricted substrate scope—drove the development of more versatile and efficient modern techniques.

Vilsmeier-Haack and Subsequent Oxidation

A powerful modern strategy for accessing the quinoline-3-carboxamide scaffold begins with the Vilsmeier-Haack reaction. Acetanilides can be treated with a Vilsmeier reagent (typically phosphorus oxychloride and DMF) to generate 2-chloroquinoline-3-carbaldehydes.[11] This transformation is highly reliable and provides a key intermediate. The aldehyde at the 3-position can then be easily oxidized to the corresponding carboxylic acid. This 2-chloroquinoline-3-carboxylic acid is a versatile precursor, ready for amidation at the 3-position and further functionalization via nucleophilic substitution at the 2-position.[11]

Transition Metal Catalysis: Late-Stage Functionalization

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling, has revolutionized the synthesis of complex heterocycles. Instead of building the quinoline ring with all substituents in place, these methods allow for the "late-stage functionalization" of a pre-formed quinoline core. This approach is exceptionally powerful for generating libraries of analogues in a drug discovery setting. A common strategy involves preparing a halogenated quinoline-3-carboxylate or carboxamide, which can then undergo various coupling reactions:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes.

More recently, direct C-H activation strategies have emerged, offering an even more atom-economical approach by avoiding the need for pre-halogenation of the quinoline core.[12]

Modern_Synthesis Core Quinoline-3-Carboxamide Core Functionalization Late-Stage Functionalization (e.g., Halogenated Core) Core->Functionalization Vilsmeier Vilsmeier-Haack Route (from Acetanilide) Vilsmeier->Core GouldJacobs Gould-Jacobs Route (from Aniline) GouldJacobs->Core PdCoupling Pd-Catalyzed Cross-Coupling Functionalization->PdCoupling CHActivation Direct C-H Activation Functionalization->CHActivation Library Diverse Library of Quinoline-3-Carboxamides PdCoupling->Library CHActivation->Library

Figure 2: Comparison of classical and modern synthetic paradigms.

Experimental Protocols & Data

Protocol 1: Classical Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is a representative example of the classical thermal method.[4]

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether or Dowtherm A (high-boiling solvent)

  • Petroleum ether or hexanes (for washing)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation head, combine the aniline and EMME. Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will distill from the reaction mixture, indicating the formation of the anilidomethylenemalonate intermediate. Monitor by TLC until the aniline is consumed.

  • Cyclization: Add the high-boiling solvent (approx. 10 volumes relative to the aniline) to the flask containing the crude intermediate. Equip the flask with a reflux condenser. Heat the mixture vigorously to reflux (approx. 250-260 °C). Maintain reflux for 15-30 minutes. The reaction is often accompanied by the evolution of ethanol.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. The product will typically precipitate from the solvent.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether or hexanes to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 4-quinolone-3-carboxylate.

Protocol 2: General Amidation of a Quinoline-3-Carboxylic Acid

This protocol describes the conversion of the carboxylic acid (obtained from hydrolysis of the ester from Protocol 1) to the final carboxamide.

Materials:

  • Quinoline-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalytic N,N-Dimethylformamide (DMF) (for oxalyl chloride)

  • Desired primary or secondary amine (2.2 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (optional, 1.1 eq)

Procedure:

  • Acid Chloride Formation: Suspend the quinoline-3-carboxylic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride with a catalytic drop of DMF) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Solvent Removal: Remove the excess acylating agent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (and TEA, if using) in anhydrous DCM and cool to 0 °C.

  • Reaction: Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the final quinoline-3-carboxamide.

Table 1: Comparison of Key Synthetic Routes
Synthetic RouteCore ReactionAdvantagesDisadvantages & Causality
Gould-Jacobs Aniline + Malonate EsterReliable for specific substitution patterns; direct access to 3-carboxylate precursor.Requires very high temperatures, limiting functional group tolerance; poor yields with electron-deficient anilines.
Conrad-Limpach Aniline + β-KetoesterProvides access to 4-quinolones.High temperatures required; less direct for 3-carboxamides; potential for regioisomeric mixtures (Knorr product).
Vilsmeier-Haack Acetanilide + Vilsmeier ReagentExcellent yields; provides a versatile 2-chloro-3-formyl intermediate; milder conditions than thermal cyclizations.Multi-step process (formylation, oxidation, amidation); uses phosphorus oxychloride.
Pd-Catalyzed Coupling Halogenated Quinoline + Coupling PartnerExceptional functional group tolerance; ideal for late-stage diversification and SAR studies.Requires pre-functionalized starting materials; cost and potential toxicity of palladium catalyst.
C-H Activation Quinoline Core + ReagentMost atom-economical; avoids pre-functionalization steps.Catalyst and directing group development is ongoing; can suffer from regioselectivity challenges.

Conclusion and Future Outlook

The synthetic history of quinoline-3-carboxamides is a microcosm of the evolution of organic chemistry itself. From the brute-force thermal cyclizations of Gould and Jacobs to the elegant and precise C-H activations of the 21st century, the drive has been toward greater efficiency, control, and versatility. This journey has transformed the scaffold from a synthetic curiosity into a readily accessible platform for drug discovery, leading to potent inhibitors and modulators of critical biological targets.[13][14] For the modern researcher, a deep understanding of this history is not merely academic; it provides a strategic foundation for designing next-generation therapeutics, enabling the rational choice of synthetic routes to rapidly access novel chemical space and accelerate the development of life-saving medicines.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchophen and of Other Quinoline-3-carboxylic Acids. Journal of the American Chemical Society, 1939, 61(10), 2890–2895. [Link]
  • Various Authors. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Jampilek, J. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025. [Link]
  • Merck & Co. Gould-Jacobs Reaction. The Merck Index, Online. [Link]
  • Abdel-Wahab, B. F.; et al. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed, 2009. [Link]
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
  • Cambridge University Press. Conrad-Limpach Reaction. Name Reactions in Organic Synthesis, 2005. [Link]
  • ResearchGate. Methods for the synthesis of quinoline-3-carboxamides.
  • Wikipedia. Conrad–Limpach synthesis. Wikipedia. [Link]
  • Centurion University. Knorr quinoline synthesis. CUTM Courseware. [Link]
  • Koorbanally, N. A.; et al. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Gerlach, C.; et al. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed, 2019. [Link]
  • Wang, Z. Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010. [Link]
  • Singh, A.; et al.
  • Wang, C.; et al.

Sources

Predicted ADMET Properties of 7-Bromoquinoline-3-carboxamide Analogs: A Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Specifically, the quinoline-3-carboxamide framework has been identified as a potent inhibitor of various kinases, including those in the DNA Damage Response (DDR) pathway, making it a promising area for oncology research.[2][3] However, the successful progression of any lead series from discovery to clinical candidate hinges on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor pharmacokinetics and safety issues are primary causes of attrition in drug development.[4] This technical guide provides an in-depth analysis of the predicted ADMET properties of 7-bromoquinoline-3-carboxamide and its representative analogs. By leveraging established in silico predictive models and outlining protocols for subsequent in vitro validation, this document serves as a strategic resource for researchers aiming to de-risk this chemical series and guide medicinal chemistry efforts toward candidates with a higher probability of clinical success.

The Imperative of Early ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Integrating ADMET profiling at the earliest stages—hit-to-lead and lead optimization—has been shown to significantly reduce later-stage failures.[5][6] Computational, or in silico, prediction offers a time- and resource-efficient method to evaluate thousands of virtual compounds, allowing for the prioritization of molecules with the most promising drug-like properties for synthesis and experimental testing.[7][8] This approach enables chemists to understand potential liabilities such as poor absorption, metabolic instability, or toxicity before significant resources are invested.[9]

This guide focuses on the this compound core, a scaffold with demonstrated biological activity.[10][11] The bromine atom at the 7-position offers a vector for further chemical modification while influencing key physicochemical properties like lipophilicity.[4] Understanding the inherent ADMET characteristics of this core scaffold is the first step in designing a successful drug development campaign.

In Silico Prediction: A First Look at Drug-Likeness

Computational Methodology

The ADMET profiles for a series of four representative this compound analogs were predicted using a consensus approach, integrating data from widely recognized platforms such as pkCSM and SwissADME .[12][13] These tools employ algorithms based on graph-based signatures, quantitative structure-activity relationships (QSAR), and physicochemical properties to model a compound's behavior in the human body.[14][15] The selected analogs were designed to probe the effect of varying the substituent on the carboxamide nitrogen, a common site for modification in structure-activity relationship (SAR) studies.

  • Analog 1 (Parent): this compound

  • Analog 2 (N-Methyl): 7-bromo-N-methylquinoline-3-carboxamide

  • Analog 3 (N-Phenyl): 7-bromo-N-phenylquinoline-3-carboxamide

  • Analog 4 (N-Piperazinyl): 7-bromo-N-(piperazin-1-yl)quinoline-3-carboxamide

Predicted Physicochemical and ADMET Properties

The following table summarizes the key predicted ADMET parameters for the four analogs. These values provide a foundational dataset for comparing the analogs and identifying potential liabilities.

PropertyParameterAnalog 1 (Parent)Analog 2 (N-Methyl)Analog 3 (N-Phenyl)Analog 4 (N-Piperazinyl)Optimal Range
Physicochemical Mol. Weight ( g/mol )251.08265.11327.18335.21< 500
LogP (Lipophilicity)2.552.704.052.401 - 4
Water Solubility (logS)-3.10-3.25-4.50-3.50> -4.0
Absorption Caco-2 Permeability (logPapp)0.750.800.950.45> 0.9 (High)
Intestinal Absorption (%)92%93%95%85%> 80%
Distribution BBB Permeability (logBB)-0.45-0.40-0.20-0.85< -1.0 (CNS neg)
CNS Permeability (logPS)-2.10-2.05-1.80-2.90< -3.0 (CNS neg)
Plasma Protein Binding (%)~85%~88%>95%~80%< 95%
Metabolism CYP2D6 InhibitorNoNoYesNoNo
CYP3A4 InhibitorNoNoYesNoNo
Excretion Total Clearance (log ml/min/kg)0.350.300.150.45N/A
Toxicity AMES ToxicityNoNoNoNoNo
HepatotoxicityYesYesYesYesNo

Disclaimer: The data presented in this table are derived from in silico predictions and are intended for illustrative and guidance purposes only. Experimental validation is required to confirm these findings.

Analysis of Predicted ADMET Profiles

Absorption

Successful oral drug delivery requires adequate solubility and permeability.

  • Lipophilicity (LogP): The parent compound (Analog 1) has a LogP of 2.55, which is within the optimal range for oral absorption. As expected, adding a small alkyl group (Analog 2) slightly increases lipophilicity, while the aromatic phenyl ring (Analog 3) pushes the LogP to 4.05, bordering on excessive lipophilicity which can lead to poor solubility and increased metabolic clearance.[4] The basic nitrogen in the piperazinyl group (Analog 4) helps to moderate the LogP.

  • Water Solubility (logS): The predicted water solubility is moderate for most analogs but is a potential liability for the N-phenyl analog (Analog 3), which falls below the desired threshold of -4.0. This suggests that formulation strategies may be required for this analog.

  • Permeability: All analogs are predicted to have high intestinal absorption.[2] The Caco-2 permeability model, an industry standard for predicting intestinal absorption, suggests moderate to high permeability for the analogs.[16] The N-phenyl analog shows the highest predicted permeability, consistent with its high lipophilicity.

Distribution

A drug's distribution profile determines its access to the target tissue and can influence its efficacy and safety.

  • Blood-Brain Barrier (BBB) Permeability: The predicted logBB values suggest that these compounds are likely to have some central nervous system (CNS) penetration, with the highly lipophilic N-phenyl analog showing the greatest potential to cross the BBB. If the therapeutic target is not in the CNS, this property is a significant liability and medicinal chemistry efforts should focus on increasing polarity to reduce brain exposure.

  • Plasma Protein Binding (PPB): High plasma protein binding (>95%) can limit the free fraction of a drug available to exert its pharmacological effect. The N-phenyl analog (Analog 3) is predicted to have high PPB, which, combined with its high lipophilicity, is a potential concern.

Metabolism

Metabolism is the body's process of converting drugs into more water-soluble compounds for excretion, primarily mediated by cytochrome P450 (CYP) enzymes.

  • CYP Inhibition: A critical liability for any drug candidate is the inhibition of major CYP isoforms, as this can lead to drug-drug interactions (DDIs).[5] The predictions indicate that the N-phenyl analog (Analog 3) is a potential inhibitor of CYP2D6 and CYP3A4, the two most important enzymes for drug metabolism. This is a significant red flag for this analog. The other analogs are predicted to be clean in this regard, making them more attractive starting points.

Toxicity

Early prediction of toxicity is crucial for avoiding late-stage failures.

  • AMES Mutagenicity: All analogs are predicted to be non-mutagenic in the Ames test, which is a positive sign for their safety profile.[17]

  • Hepatotoxicity (Liver Toxicity): A concerning prediction across all analogs is the potential for hepatotoxicity. This appears to be an inherent liability of the quinoline scaffold itself and is a critical parameter to monitor closely with experimental assays.[3]

A Workflow for Experimental Validation

In silico predictions must always be validated by in vitro experiments. The following workflow illustrates a standard cascade for early ADMET screening.[18]

ADMET_Workflow InSilico In Silico Prediction (pkCSM, SwissADME) Synthesis Prioritize & Synthesize Analogs 1, 2, 4 InSilico->Synthesis Filter out high-risk (e.g., Analog 3) Solubility Kinetic Solubility Assay Synthesis->Solubility Permeability PAMPA Assay Synthesis->Permeability Metabolism Microsomal Stability Assay (HLM, MLM) Synthesis->Metabolism CYP_Inhib CYP Inhibition (e.g., 3A4, 2D6) Synthesis->CYP_Inhib Toxicity In Vitro Cytotoxicity (e.g., HepG2 Assay) Synthesis->Toxicity Decision Go / No-Go Decision Select Lead for In Vivo PK Solubility->Decision Caco2 Caco-2 Assay (for key compounds) Permeability->Caco2 Confirm mechanism Caco2->Decision Metabolism->Decision CYP_Inhib->Decision Toxicity->Decision

Caption: In Vitro ADMET Screening Cascade.

Key Experimental Protocols

The following are abbreviated, standardized protocols for the initial, critical in vitro assays.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses passive, transcellular permeability and is a high-throughput first screen for absorption.[19]

  • Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Plate: Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) at a concentration of 100-200 µM in a 96-well donor plate.

  • Assembly: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The donor plate is then placed on top of the filter plate, creating a "sandwich."

  • Incubation: The sandwich is incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds with Papp > 1.0 x 10⁻⁶ cm/s are generally considered to have adequate passive permeability.

Protocol: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to Phase I metabolism by CYP enzymes.[5][6]

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human or mouse, at 0.5 mg/mL) and the test compound (at 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol: CYP450 Inhibition Assay

This assay determines if a test compound inhibits the activity of specific CYP isoforms, indicating DDI potential.[19]

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4), and the test compound at various concentrations (e.g., 0.1 to 30 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10 minutes).

  • Quenching: Stop the reaction with a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition (IC50) is calculated. An IC50 value < 10 µM is often considered a potential inhibitor.

Strategic Outlook and Conclusion

The in silico analysis of this compound analogs provides critical, early-stage insights for drug discovery teams.

Key Findings:

  • The core scaffold demonstrates favorable predicted absorption and is unlikely to be mutagenic.

  • A significant liability across the series is the potential for hepatotoxicity , which must be a primary focus of experimental validation (e.g., using HepG2 cytotoxicity assays).

  • High lipophilicity , as seen in the N-phenyl analog (Analog 3), correlates with several predicted liabilities: poor solubility, high plasma protein binding, increased BBB penetration, and CYP inhibition. This analog would be deprioritized for synthesis.

  • Analogs 1, 2, and 4 present a more balanced profile. The N-piperazinyl group (Analog 4) is particularly interesting as it moderates lipophilicity and may offer a handle for improving solubility, though its lower predicted permeability needs to be confirmed experimentally.

Strategic Recommendations:

  • Prioritize for Synthesis: Analogs 1, 2, and 4 should be synthesized and subjected to the in vitro ADMET cascade outlined in Section 4.

  • Address Hepatotoxicity: If in vitro cytotoxicity confirms the hepatotoxicity risk, medicinal chemistry efforts should focus on modifications to mitigate this liability, potentially by altering the electronics of the quinoline ring or introducing polar groups.

  • Control Lipophilicity: Maintain a LogP between 2 and 3.5. Avoid large, non-polar aromatic substituents on the carboxamide. Explore smaller alkyl groups or polar cyclic amines.

  • Monitor CNS Penetration: If the target is peripheral, closely monitor BBB permeability in subsequent assays and design new analogs with increased polarity (e.g., by adding hydrogen bond donors/acceptors) to ensure CNS sparing.

By integrating predictive modeling with a structured experimental validation plan, researchers can navigate the complexities of ADMET optimization efficiently. This data-driven approach allows for the rational design of this compound analogs, maximizing the potential for identifying a clinical candidate with a safe and effective pharmacokinetic profile.

References

  • Mhaske, G. S., Sen, A. K., Shah, A., Khiste, R. H., Dale, A. V., & Sen, D. B. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131-142. [Link]
  • MDPI. (2025).
  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
  • Bentham Science. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science Publishers. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Scientific Reports, 7(1), 42717. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo - University of Cambridge Repository. [Link]
  • Pires, D., Blundell, T., & Ascher, D. (2015).
  • National Center for Biotechnology Information. (n.d.). 7-Bromoquinoline. PubChem. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • Biosig Lab. (n.d.). pkCSM. Biosig Lab. [Link]
  • Qin, Y., Zhu, Y., et al. (2020). An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone.
  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • ResearchGate. (2022). (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria.
  • ResearchGate. (n.d.). SwissADME values of selected Imidazole Quinoline compounds (1-6).
  • Kadela-Tomanek, M., Jastrzębska, M., Bębenek, E., Chrobak, E., & Boryczka, S. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 25(21), 5136. [Link]
  • Qin, Y., Zhu, Y., et al. (2020). An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone. PubMed Central. [Link]
  • Biosig Lab. (n.d.). pkCSM Pharmacokinetic properties. Biosig Lab. [Link]
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2033-2044. [Link]
  • Bentham Science. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers. [Link]
  • Booth, C. W., et al. (2022). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. Pharmaceutics, 14(9), 1888. [Link]
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. [Link]
  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • International Scientific Organization. (n.d.). In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives.
  • Szychowski, K. A., et al. (2019). In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. Molecules, 24(17), 3108. [Link]
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]
  • Qin, Y., Zhu, Y., et al. (2020). An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone. PubMed. [Link]
  • National Center for Biotechnology Information. (2021). In Silico Screening of Semi-Synthesized Compounds as Potential Inhibitors for SARS-CoV-2 Papain-like Protease: Pharmacophoric Features, Molecular Docking, ADMET, Toxicity and DFT Studies. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2016). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
  • Drug Hunter. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. [Link]
  • ADMET & DMPK. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK. [Link]

Sources

Navigating the Procurement of 7-Bromoquinoline-3-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and drug development professionals embarking on projects requiring 7-bromoquinoline-3-carboxamide, this in-depth technical guide serves as an essential resource for its procurement and synthesis. A critical finding of our research indicates that This compound is not a readily available stock chemical from major commercial suppliers. Therefore, this guide provides a comprehensive overview of the necessary steps to obtain this compound, focusing on the acquisition of its precursor and the subsequent custom synthesis.

The Scarcity of this compound and the Custom Synthesis Imperative

Initial investigations into the commercial availability of this compound reveal its absence from the catalogs of prominent chemical vendors. This necessitates a custom synthesis approach, a common practice in research and development for accessing novel or specialized molecules. The most direct and cost-effective synthetic route to this compound is through the amidation of its corresponding carboxylic acid precursor, 7-bromoquinoline-3-carboxylic acid.

The Key Precursor: 7-Bromoquinoline-3-carboxylic Acid (CAS No. 892874-34-9)

The pivotal starting material for the synthesis of this compound is 7-bromoquinoline-3-carboxylic acid. This compound is commercially available from several suppliers, and a comparative summary of offerings is provided below.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich 892874-34-9Not specifiedInquire
BLD Pharm 892874-34-9Not specifiedInquire
Aladdin 892874-34-9Not specified10mg, 100mg, 250mg, 1g, 5g

Note: Availability and pricing are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Synthetic Pathway: From Carboxylic Acid to Carboxamide

The conversion of 7-bromoquinoline-3-carboxylic acid to this compound is a standard amidation reaction. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source (in this case, ammonia or an ammonia equivalent).

G cluster_procurement Part 1: Procurement of Precursor cluster_synthesis Part 2: Custom Synthesis cluster_providers Part 3: Custom Synthesis Providers Precursor 7-Bromoquinoline-3-carboxylic Acid (CAS: 892874-34-9) Suppliers Commercial Suppliers (e.g., Sigma-Aldrich, BLD Pharm, Aladdin) Precursor->Suppliers Source from Activation Carboxylic Acid Activation (e.g., with SOCl₂, Oxalyl Chloride, or Coupling Agents) Precursor->Activation Amidation Amidation Reaction (with Ammonia or NH₄Cl) Activation->Amidation Purification Purification (e.g., Recrystallization, Chromatography) Amidation->Purification Target This compound Purification->Target CROs Contract Research Organizations (e.g., Tocris, Pharma Inventor, NJ Bio) Target->CROs Outsource to

Caption: Procurement and Synthesis Workflow for this compound.

Experimental Protocol: A Representative Amidation Procedure

The following protocol is a general yet robust method for the synthesis of this compound from its carboxylic acid precursor. Researchers should adapt this procedure based on their laboratory capabilities and scale requirements.

Step 1: Activation of the Carboxylic Acid

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromoquinoline-3-carboxylic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS). The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary because the direct reaction between a carboxylic acid and ammonia is an acid-base reaction that is thermodynamically unfavorable for amide formation. Thionyl chloride and oxalyl chloride are effective activating agents that produce gaseous byproducts, simplifying their removal from the reaction mixture.

Step 2: Amidation

The crude acyl chloride is redissolved in a dry, aprotic solvent. The solution is then added dropwise to a cooled (0°C) solution of a suitable ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent. Alternatively, ammonium chloride in the presence of a non-nucleophilic base like triethylamine can be used. The reaction is typically stirred at 0°C for 30 minutes and then at room temperature for several hours.

Step 3: Work-up and Purification

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and the absence of impurities.

Scientific Context and Potential Applications

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and provide a handle for further synthetic modifications.

Quinoline derivatives have been investigated for their potential as:

  • Anticancer Agents: Many quinoline-based compounds have shown potent antiproliferative activity against various cancer cell lines.[3][4]

  • Antimicrobial Agents: The quinoline core is a key component of several antibacterial and antimalarial drugs.[5]

  • Kinase Inhibitors: The quinoline scaffold is frequently found in small molecule kinase inhibitors targeting signaling pathways involved in diseases like cancer and inflammation.[2]

The specific biological profile of this compound is not extensively documented in publicly available literature, highlighting the opportunity for novel research in this area. Its synthesis and evaluation could lead to the discovery of new therapeutic agents.

Commercial Custom Synthesis Providers

For research groups without the capacity for in-house synthesis, several contract research organizations (CROs) specialize in the custom synthesis of heterocyclic compounds and other complex small molecules. These providers can offer expertise in route development, optimization, and scale-up.

Custom Synthesis ProviderKey Capabilities
Tocris Bioscience High-quality, complex organic molecule synthesis from mg to Kg scale, with expertise in heterocyclic chemistry.
Pharma Inventor Inc. Custom synthesis of a wide range of chemical compounds, including heterocyclic chemistry, and reference standards.[6]
NJ Bio, Inc. Specializes in a wide range of chemical transformations, including heterocyclic chemistry and metal-mediated synthesis.[7]
BOC Sciences Custom synthesis of a variety of heterocyclic compounds with a focus on structural control and purity.[]
Sarchem Labs Custom chemical synthesis services with expertise in heterocyclic synthesis and multi-step chemistry.[9]

Researchers are encouraged to contact these and other custom synthesis providers directly to discuss their specific project requirements and obtain quotes.

References

  • Pharma Inventor Inc. Custom Organic Synthesis.
  • NJ Bio, Inc. Custom Synthesis of Small Molecules. (2024-04-04).
  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Ravi, S., et al. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed, 2020.
  • Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH, 2025.
  • Ghorab, M. M., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central, 2017.
  • Ezeokonkwo, M. A., et al. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate, 2019.

Sources

The Ascendant Role of Brominated Quinolines in Oncology: A Technical Guide to their Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Impact of Bromination

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The introduction of halogen atoms, particularly bromine, onto the quinoline ring has emerged as a powerful strategy in the design of potent antiproliferative agents.[4][5] This strategic bromination can significantly enhance the biological activity of the parent quinoline molecule by modulating its physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets.[4] This guide provides an in-depth exploration of the antiproliferative activity of brominated quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental methodologies used for their evaluation.

Mechanisms of Antiproliferative Action: A Multi-pronged Assault on Cancer Cells

Brominated quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells. The primary mechanisms identified include the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells.[6] Several studies have demonstrated that brominated quinoline derivatives are potent inducers of apoptosis.[4][7][8] For instance, certain novel brominated methoxyquinolines and nitrated bromoquinolines have been shown to trigger apoptosis, as confirmed by DNA laddering assays.[4][7][8] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some quinoline derivatives can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[9][10]

Diagram: Simplified Apoptotic Pathway Induced by Brominated Quinolines

apoptosis_pathway Brominated Quinoline Brominated Quinoline Mitochondrial Pathway Mitochondrial Pathway Brominated Quinoline->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential mechanism of apoptosis induction by brominated quinolines.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. In cancer, this regulation is often lost, leading to uncontrolled proliferation. Brominated quinoline derivatives have been shown to interfere with the cell cycle, causing arrest at specific checkpoints, thereby preventing cancer cells from dividing.[9][11] For example, some derivatives have been observed to cause an accumulation of cells in the G2/M phase or S phase of the cell cycle.[9][11] This disruption of the cell cycle provides a critical window for other cellular processes, such as apoptosis, to be initiated.

Diagram: Experimental Workflow for Cell Cycle Analysis

cell_cycle_workflow Cancer Cell Culture Cancer Cell Culture Treatment with Brominated Quinoline Treatment with Brominated Quinoline Cancer Cell Culture->Treatment with Brominated Quinoline Cell Harvesting & Fixation Cell Harvesting & Fixation Treatment with Brominated Quinoline->Cell Harvesting & Fixation Propidium Iodide Staining Propidium Iodide Staining Cell Harvesting & Fixation->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis Cell Cycle Phase Distribution Cell Cycle Phase Distribution Flow Cytometry Analysis->Cell Cycle Phase Distribution

Caption: Workflow for assessing cell cycle arrest using flow cytometry.

Enzyme Inhibition: Targeting the Engines of Cancer Growth

Many cellular processes critical for cancer cell survival and proliferation are driven by specific enzymes. Brominated quinolines have been identified as potent inhibitors of several key enzymes implicated in cancer.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[12] Inhibition of these enzymes leads to DNA damage and ultimately cell death. Several quinoline derivatives have been shown to inhibit both topoisomerase I and II.[4][7][8][12][13][14][15] The presence of bromine atoms on the quinoline ring can enhance the binding affinity of these compounds to the enzyme-DNA complex, thereby increasing their inhibitory potency.[4]

  • Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[16] Aberrant kinase activity is a common feature of many cancers. Quinoline-based compounds have emerged as promising kinase inhibitors, and several have been approved for clinical use.[16] Bromination can contribute to the potency and selectivity of these inhibitors.[17] For example, some brominated quinolines have shown inhibitory activity against kinases such as Pim-1 and EGFR.[18][19]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress in cancer cells by promoting the generation of reactive oxygen species (ROS).[20] While low levels of ROS can act as signaling molecules, excessive ROS can lead to cellular damage and apoptosis.[20]

Structure-Activity Relationship (SAR): Decoding the Impact of Chemical Modifications

The antiproliferative activity of brominated quinoline derivatives is highly dependent on their chemical structure, including the number and position of bromine atoms and the nature of other substituents on the quinoline ring.[4] While a comprehensive SAR is still evolving, several key trends have been observed:

  • Position of Bromination: The position of the bromine atom(s) on the quinoline ring is crucial for activity. For instance, studies have shown that bromination at the C-5 and C-7 positions can lead to significant inhibitory effects on cancer cell proliferation.[4]

  • Number of Bromine Atoms: The degree of bromination can also influence activity. In some cases, polybrominated quinolines have demonstrated enhanced potency compared to their mono-brominated counterparts.[4]

  • Other Substituents: The presence of other functional groups, such as methoxy, hydroxyl, or nitro groups, in conjunction with bromine atoms can significantly modulate the antiproliferative activity.[2][4] For example, the presence of a nitro group can enhance the susceptibility of the bromo-substituted ring to nucleophilic substitution, allowing for the synthesis of further derivatives with potent antiproliferative effects.[4]

Quantitative Analysis of Antiproliferative Activity

The potency of antiproliferative compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of selected brominated quinoline derivatives against various cancer cell lines, as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (rat glioblastoma)5.45–9.6 µg/mL[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (human cervical cancer)5.45–9.6 µg/mL[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (human colon adenocarcinoma)5.45–9.6 µg/mL[7]
6-bromo-substituted quinoline derivative (6)MCF7 (human breast cancer)8.5[21]
6-bromo-substituted pyrimidoquinoline (14)MCF7 (human breast cancer)23.5[21]
6-bromo-substituted quinoline derivative (19)MCF7 (human breast cancer)23.7[21]
DFIQ (a novel quinoline derivative)H1299 (human non-small cell lung cancer)4.16 (24h), 2.31 (48h)[20]

Key Experimental Protocols for Evaluation

The evaluation of the antiproliferative activity of brominated quinoline derivatives relies on a suite of well-established in vitro assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[22][23]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[23]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][25][26][27]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][25][26] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to detect early apoptotic cells.[6][25] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the brominated quinoline derivative for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.[28]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[26]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[26]

  • Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.[25][26]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[29][30]

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[29] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[29]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[30][31][32]

  • Washing: Wash the cells to remove the ethanol.[31]

  • RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.[31]

  • PI Staining: Stain the cells with a PI solution.[31]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[31]

Conclusion and Future Directions

Brominated quinoline derivatives represent a highly promising class of antiproliferative agents with the potential for further development into effective cancer therapeutics. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key cancer-related enzymes underscores their multifaceted mechanism of action. The ongoing exploration of structure-activity relationships will undoubtedly guide the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in in vivo models, and investigating their potential for use in combination therapies to overcome drug resistance and improve patient outcomes. The continued investigation into this fascinating class of molecules holds great promise for the future of oncology drug discovery.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
  • Semantic Scholar. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
  • National Institutes of Health.
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
  • National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
  • PubMed. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. [Link]
  • PubMed. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. [Link]
  • Checkpoint Lab. MTT Cell Assay Protocol. [Link]
  • ResearchGate. (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • IRIS. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. [Link]
  • ScienceDirect. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
  • MDPI. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. [Link]
  • National Institutes of Health. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC. [Link]
  • National Institutes of Health.
  • PubMed. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. [Link]
  • ResearchGate.
  • National Institutes of Health. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
  • PubMed.
  • MDPI. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Link]
  • National Institutes of Health.
  • ScienceDirect. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]
  • ScienceDirect. Review on recent development of quinoline for anticancer activities. [Link]
  • National Center for Biotechnology Information. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. [Link]
  • PubMed.
  • National Institutes of Health.
  • ScienceDirect. Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]
  • PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

Sources

A Comprehensive Technical Guide to Elucidating the Mechanism of Action of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methodologies and strategic thinking required to elucidate the mechanism of action (MoA) for the versatile class of quinoline-based compounds. By integrating established principles with field-proven insights, this document serves as a practical roadmap from initial hypothesis to definitive target validation.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the quinoline core's ability to be chemically modified, allowing for the fine-tuning of its physicochemical properties and interactions with a wide array of biological targets.[1][2] Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for optimizing their therapeutic potential and advancing them through the drug development pipeline.[3]

Chapter 1: The Mechanistic Landscape of Quinoline-Based Compounds

Quinoline derivatives achieve their biological effects through a variety of mechanisms, often targeting fundamental cellular processes. A foundational understanding of these established MoAs is crucial for generating initial hypotheses for novel compounds.

DNA and Associated Proteins as Primary Targets

A significant number of quinoline-based compounds function by directly interacting with DNA or the proteins that regulate its function.[4][5]

  • DNA Intercalation and Topoisomerase Inhibition : Many quinoline analogues possess a planar aromatic structure that allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2][6] This class of compounds often targets topoisomerase enzymes, which are critical for resolving DNA supercoiling.[2][6] For example, derivatives of camptothecin, a quinoline-containing natural product, are well-known inhibitors of topoisomerase I.[4][5]

  • G-Quadruplex Stabilization : Emerging research has highlighted the ability of certain quinoline molecules to bind and stabilize G-quadruplex structures in DNA, which can modulate gene expression, particularly in oncogenes.[4][5][7]

  • DNA Methyltransferase (DNMT) Inhibition : Some novel quinoline compounds have been shown to inhibit DNMTs, leading to DNA demethylation and altered gene expression.[8] Certain compounds may even induce the degradation of DNMT proteins, presenting a dual mechanism of action.[8]

Potent Kinase Inhibition

The quinoline scaffold is a common feature in a multitude of kinase inhibitors, targeting key nodes in signaling pathways that are often dysregulated in diseases like cancer.[9][10]

  • Receptor Tyrosine Kinases (RTKs) : Quinolines have been successfully developed to inhibit RTKs such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are crucial for tumor growth, angiogenesis, and metastasis.[11][12]

  • Non-Receptor Tyrosine Kinases : This class of compounds also targets intracellular kinases like Src and Abl, which are involved in cell proliferation, migration, and survival.[6][11]

  • Serine/Threonine Kinases : Quinoline derivatives have been reported to inhibit serine/threonine kinases like Pim-1, which plays a role in apoptosis and cell cycle control.[6]

Antimicrobial Mechanisms of Action

Quinolines form the backbone of several important antimicrobial agents.

  • Antimalarial Activity : The most well-known examples are chloroquine and quinine. These drugs are thought to accumulate in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[13][14][15] There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its polymerization into hemozoin.[13][14][15][16] This leads to a buildup of toxic heme, killing the parasite.[13][16]

  • Antibacterial Activity : Fluoroquinolones, a major class of antibiotics, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.

Other Notable Mechanisms

The functional diversity of quinolines extends to other target classes, including:

  • Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][17]

  • Kinesin Spindle Protein (KSP) Inhibition : Targeting KSP, a motor protein essential for mitosis, represents another avenue for the anticancer activity of quinoline compounds.[18]

  • ATP Synthase Inhibition : Recent studies have identified quinoline compounds that target the c-ring of ATP synthase in bacteria, presenting a novel antibacterial strategy.[19]

Chapter 2: A Practical Guide to Elucidating the MoA of Novel Quinoline Compounds

Determining the MoA of a novel compound is an iterative process that combines computational, biochemical, and cell-based approaches.

Phase 1: Hypothesis Generation

The initial phase focuses on generating plausible hypotheses for the compound's MoA.

  • In Silico Prediction : Computational methods are invaluable for initial hypothesis generation at a low cost and high speed.[20][21]

    • Molecular Docking : Docking the compound into the crystal structures of known targets can predict potential binding modes and affinities.

    • Pharmacophore Modeling : If the compound was discovered through phenotypic screening, a pharmacophore model can be built to identify common structural features shared with compounds of known MoA.

    • Network-Based Inference : These methods use known drug-target-substructure relationships to predict targets for new chemical entities.[22]

  • Phenotypic Screening : High-content imaging and other phenotypic assays can reveal the compound's effects on cellular morphology, organelle function, or specific signaling pathways, providing clues to its MoA.

Phase 2: Target Identification and Validation

Once a hypothesis is formed, the next step is to identify and validate the direct molecular target(s) of the compound. A multi-faceted approach combining direct and indirect methods is often necessary.[23]

These methods are powerful as they do not require modification of the small molecule, which can alter its activity.[24][25]

  • Drug Affinity Responsive Target Stability (DARTS) : This technique is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's conformation, making it more resistant to proteolysis.[26][27][28][29][30]

    Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

    A. Materials & Reagents:

    • Cell lysate from relevant cell line or tissue

    • Test quinoline compound and vehicle control (e.g., DMSO)

    • Protease (e.g., Pronase, Thermolysin)

    • Protease inhibitor cocktail

    • TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)

    • SDS-PAGE gels, buffers, and Western blot reagents

    • Mass spectrometer for protein identification

    B. Step-by-Step Methodology:

    • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest. Determine the total protein concentration.

    • Compound Incubation: Aliquot the lysate into equal volumes. Add the quinoline compound to the treatment group (e.g., at 1x, 10x, and 100x the IC50) and an equivalent volume of vehicle to the control group. Incubate for 1 hour at room temperature to allow binding.

    • Protease Digestion: Add a carefully titrated amount of protease to each sample. The goal is partial, not complete, digestion. Incubate for a set time (e.g., 20-30 minutes) at room temperature.

    • Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples, or by adding a specific inhibitor (e.g., EDTA for thermolysin).

    • Analysis by SDS-PAGE: Run the digested samples on an SDS-PAGE gel. Stain with a sensitive protein stain (e.g., Coomassie or silver stain).

    • Identification of Protected Proteins: Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These are candidate target proteins.

    • Mass Spectrometry: Excise the protected bands from the gel and identify the proteins using mass spectrometry (LC-MS/MS).

    • Validation: Validate the identified targets using orthogonal methods, such as Western blotting for the specific candidate protein.

  • Cellular Thermal Shift Assay (CETSA) : CETSA is another powerful method for confirming direct target engagement in a cellular context.[31][32] It relies on the principle that ligand binding increases the thermal stability of a protein.[33][34][35]

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    A. Materials & Reagents:

    • Intact cells (adherent or suspension)

    • Test quinoline compound and vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • PCR tubes or 96-well PCR plate

    • Thermocycler

    • Western blot or other protein detection system (e.g., AlphaScreen, Mass Spectrometry)

    B. Step-by-Step Methodology:

    • Cell Treatment: Treat intact cells with the quinoline compound or vehicle at the desired concentration for a specified time.

    • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.

    • Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

    • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

    • Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting, ELISA, or mass spectrometry.

    • Data Interpretation: Plot the percentage of soluble protein against temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating target stabilization.

These methods use a modified version of the small molecule to "pull down" its binding partners.[24][25]

  • Affinity Chromatography : This classic method involves immobilizing the quinoline compound (or an analogue with a suitable linker) onto a solid support (e.g., agarose beads).[27] A cell lysate is passed over this matrix, and proteins that bind to the compound are retained and later eluted for identification by mass spectrometry.[24][27]

Phase 3: Mechanistic Characterization

Once a direct target is validated, the next step is to characterize the functional consequences of the compound-target interaction.

  • Biochemical Assays : If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the quinoline compound to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).[36]

  • Cell-Based Assays :

    • Western Blotting : This is a cornerstone technique to probe the phosphorylation status and expression levels of proteins downstream of the identified target, confirming that the compound modulates the expected signaling pathway.

    • Gene Expression Analysis : Techniques like qPCR or RNA-seq can reveal how the compound alters the transcriptional landscape of the cell, providing a broader view of its downstream effects.

    • Cell Cycle and Apoptosis Assays : Flow cytometry can be used to determine if the compound causes cell cycle arrest at a specific phase or induces apoptosis, which are common outcomes for anticancer agents.[2]

Visualizing the MoA Elucidation Workflow and Key Concepts

Diagrams are essential for conceptualizing the complex workflows and principles in MoA studies.

MoA_Workflow cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Target ID & Validation cluster_phase3 Phase 3: Mechanistic Characterization in_silico In Silico Prediction (Docking, Pharmacophore) darts DARTS in_silico->darts Hypothesize Target phenotypic Phenotypic Screening (High-Content Imaging) phenotypic->darts Hypothesize Target cetsa CETSA darts->cetsa Validate Binding biochem Biochemical Assays (Enzyme Kinetics) cetsa->biochem Confirm Target Engagement affinity Affinity Chromatography affinity->cetsa Validate Binding cell_based Cell-Based Assays (Western, Flow Cytometry) biochem->cell_based Characterize Downstream Effects

Caption: A generalized workflow for elucidating the mechanism of action.

CETSA_Principle P = Protein | L = Ligand (Quinoline) cluster_control Vehicle Control cluster_treated Compound-Treated P_unbound P P_heated P P_unbound->P_heated Heat P_agg Aggregated Protein P_heated->P_agg Precipitates PL_bound P-L PL_heated P-L PL_bound->PL_heated Heat PL_soluble Soluble Protein PL_heated->PL_soluble Remains Soluble

Sources

Methodological & Application

Protocol for the synthesis of 7-Bromoquinoline-3-carboxamide from 7-bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of 7-Bromoquinoline-3-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from its corresponding carboxylic acid. The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This protocol is designed for high fidelity and reproducibility, incorporating best practices in modern organic synthesis. We delve into the mechanistic rationale behind the chosen reagents and conditions, providing a self-validating framework for researchers. The procedure utilizes a common peptide coupling agent for the efficient formation of the amide bond under mild conditions, followed by a standard purification workflow.

Scientific Principle: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process. The primary obstacle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive ammonium carboxylate salt.[1][2] Heating this salt to high temperatures (>160-180 °C) can drive off water and form the amide, but these conditions are often incompatible with complex, functionalized molecules.[3][4]

To circumvent this, modern organic synthesis employs "coupling reagents" or "activating agents." These reagents transform the carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine under mild conditions, leading to the efficient formation of the amide bond.[5][6]

Mechanism of Activation with HATU:

One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7] The process, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: DIPEA removes the acidic proton from the 7-bromoquinoline-3-carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, displacing the hexafluorophosphate anion. This forms a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Ammonia (generated in situ from ammonium chloride and DIPEA) acts as the nucleophile, attacking the carbonyl carbon of the activated ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct and forming the stable this compound product.

G ActiveEster ActiveEster Product Product ActiveEster->Product  + NH3 Byproduct2 Byproduct2 Product->Byproduct2 Releases RCOOH RCOOH HATU HATU Base1 Base1 Ammonia Ammonia

Experimental Protocol

This protocol outlines the synthesis of this compound on a 1.0 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolEquiv.Amount
7-Bromoquinoline-3-carboxylic acidC₁₀H₆BrNO₂268.071.01.0268 mg
HATUC₁₀H₁₅F₆N₆OP380.231.21.2456 mg
Ammonium Chloride (NH₄Cl)NH₄Cl53.491.51.580 mg
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.03.00.52 mL (d=0.742)
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09--10 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~100 mL for work-up
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--~50 mL for work-up
Brine (Saturated aq. NaCl)NaCl58.44--~50 mL for work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--For drying
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • TLC plates (silica gel with UV indicator)

Step-by-Step Synthesis Procedure

G start Start dissolve 1. Dissolve 7-bromoquinoline- 3-carboxylic acid & NH4Cl in DMF start->dissolve add_reagents 2. Add HATU, then slowly add DIPEA at 0 °C dissolve->add_reagents react 3. Stir at room temperature for 4-6 hours add_reagents->react monitor 4. Monitor reaction via TLC react->monitor monitor->react Incomplete workup 5. Quench with water, extract with EtOAc monitor->workup Reaction Complete wash 6. Wash organic layer with NaHCO3 and Brine workup->wash dry 7. Dry over MgSO4, filter, and concentrate wash->dry purify 8. Purify via column chromatography dry->purify end End Product purify->end

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 7-bromoquinoline-3-carboxylic acid (268 mg, 1.0 mmol) and ammonium chloride (80 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask and stir the mixture until all solids are dissolved, resulting in a clear solution.

  • Reagent Addition: Add HATU (456 mg, 1.2 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (0.52 mL, 3.0 mmol) to the reaction mixture dropwise over 5 minutes. Causality Note: Slow addition is crucial to control any exotherm and to ensure the base first facilitates the activation before deprotonating the ammonium chloride to generate the ammonia nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is 50:50 Ethyl Acetate:Hexanes. The product should be more nonpolar than the starting carboxylic acid.

  • Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL). Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts like HOAt. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc). Alternatively, recrystallization from a suitable solvent system like ethanol/water may be effective.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.5 ppm). Key expected signals include two singlets for the H2 and H4 protons on the quinoline ring, which are typically the most deshielded.[8][9] The protons on the benzene portion of the ring will appear as doublets and doublets of doublets. The two protons of the primary amide (-CONH₂) will typically appear as two broad singlets.

  • ¹³C NMR (Carbon NMR): The spectrum should display 10 unique carbon signals, including the carbonyl carbon of the amide group (δ ~165-170 ppm).[10][11]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.[12]

Safety and Handling

  • HATU: Can be irritating. Handle with gloves and safety glasses in a well-ventilated area.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a fume hood with appropriate personal protective equipment (PPE).

  • DMF: A skin and respiratory irritant. It is a suspected teratogen. Handle only in a fume hood with gloves.

  • 7-Bromoquinoline derivatives: The toxicological properties may not be fully known. Treat as potentially hazardous.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive reagents (e.g., HATU hydrolyzed)Use fresh, anhydrous reagents and solvents. Ensure HATU is stored in a desiccator.
Insufficient baseEnsure the correct stoichiometry of DIPEA is used to both facilitate coupling and generate the ammonia nucleophile.
Multiple spots on TLCIncomplete reaction or side reactionsAllow the reaction to run longer. Check the purity of the starting material. Optimize purification conditions.
Product is insolubleProduct has precipitated from the reaction mixtureAdd more DMF or gently warm the reaction mixture to ensure all components remain in solution.

References

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • National Center for Biotechnology Information. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]
  • National Center for Biotechnology Information. (n.d.). 7-Bromoquinoline. PubChem. [Link]
  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
  • Revues Scientifiques Marocaines. (2022).
  • Growing Science. (2022).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

Sources

Application Note: A Framework for High-Throughput Screening of Novel Kinase Inhibitors Using 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with various protein kinases, a critical class of drug targets.[1] This application note presents a comprehensive framework for characterizing novel, uninvestigated derivatives such as 7-Bromoquinoline-3-carboxamide. We provide a detailed, field-proven protocol for a high-throughput screening (HTS) campaign against a representative enzyme, Janus kinase 2 (JAK2), using the robust and sensitive ADP-Glo™ luminescent kinase assay.[2] This guide covers the entire workflow, from assay principle and step-by-step experimental execution to data analysis and essential validation procedures, enabling researchers to reliably determine the inhibitory potential of new chemical entities.

Introduction: The Quinoline-3-Carboxamide Scaffold and the Need for Profiling

Protein kinases are a major class of therapeutic targets, and high-throughput screening (HTS) remains a cornerstone for identifying novel inhibitors.[3][4] The quinoline-3-carboxamide core is present in numerous compounds with demonstrated biological activity, including inhibition of critical signaling kinases like Ataxia Telangiectasia Mutated (ATM) kinase.[5][6][7] The specific derivative, this compound, is a novel chemical entity with unknown biological activity. Its structural similarity to known kinase inhibitors warrants investigation.

This document provides a validated roadmap for initiating such an investigation. We hypothesize a potential interaction with the Janus kinase (JAK) family, a group of cytoplasmic tyrosine kinases crucial for cytokine signaling and implicated in inflammatory diseases and cancers. The protocol described herein uses the Promega ADP-Glo™ Kinase Assay, a gold-standard HTS method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][8] This universal system is adaptable to virtually any kinase and is renowned for its high sensitivity, signal stability, and resistance to compound interference, making it ideal for primary screening campaigns.[9]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay.[10]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase (e.g., JAK2), its substrate, ATP, and the test compound (this compound) are incubated together. Active kinase will convert ATP to ADP. After this reaction, the ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial for minimizing background signal.[2]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[10][11] An effective inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase JAK2 Kinase ADP ADP Kinase->ADP Inhibition? Substrate Peptide Substrate Substrate->ADP Inhibition? ATP ATP ATP->ADP Inhibition? Unconsumed_ATP Unconsumed ATP ATP->Unconsumed_ATP Inhibitor 7-Bromoquinoline- 3-carboxamide Inhibitor->ADP Inhibition? ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Unconsumed_ATP->ADP_Glo_Reagent Depleted ATP Depleted ADP_Glo_Reagent->Depleted Stop Reaction & Deplete ATP Detection_Reagent Add Kinase Detection Reagent Depleted->Detection_Reagent New_ATP ADP -> ATP Detection_Reagent->New_ATP Luciferase Luciferase/ Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light Workflow Start Start Compound_Plate Prepare Compound Plate (384-well) - Test Compound (25 nL) - Controls (DMSO/Inhibitor) Start->Compound_Plate Add_Enzyme Add 2.5 µL 2X JAK2 Enzyme Compound_Plate->Add_Enzyme Add_Substrate_ATP Add 2.5 µL 2X Substrate/ATP (Initiates Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate 60 min @ RT Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent (Stops Reaction) Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min @ RT Add_ADP_Glo->Incubate_2 Add_Detection Add 10 µL Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate 30-60 min @ RT Add_Detection->Incubate_3 Read Read Luminescence Incubate_3->Read End End Read->End

Caption: High-throughput screening experimental workflow.

Data Analysis and Interpretation

Primary Data Processing
  • Calculate Percent Inhibition: The raw data will be in Relative Light Units (RLU). Normalize the data using the control wells on each plate: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

  • Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay. [12]It is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls. [13][14] Z'-Factor = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0. [14][15]This calculation must be performed for each screening plate to ensure data reliability.

Representative Data

The table below shows hypothetical data for this compound, demonstrating how raw RLU values are converted to percent inhibition, leading to an IC₅₀ determination.

Compound Conc. (µM)Avg. RLUStd. Dev.% Inhibition
Controls
Negative (DMSO)2,500,000150,0000%
Positive (Ruxolitinib)100,00025,000100%
This compound
100280,00045,00092.5%
33.3450,00051,00085.4%
11.1970,00088,00063.8%
3.71,450,000110,00043.8%
1.22,010,000135,00020.4%
0.42,350,000148,0006.3%
Calculated IC₅₀ ~4.5 µM
Calculated Z'-Factor 0.81

Assay Validation and Hit Confirmation

A successful primary screen is only the first step. Rigorous validation is essential to eliminate false positives and confirm that the observed activity is genuine. [16][17]This process ensures the trustworthiness of the results. [18]

  • Confirm Identity and Purity: Re-synthesize or re-order a fresh batch of this compound. Confirm its identity and purity (>95%) using methods like LC-MS and NMR. [17]2. Orthogonal Assay: Confirm the inhibitory activity using a different assay technology. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures substrate phosphorylation via a different detection method and is an excellent choice for confirming kinase inhibitors. [19][20]This helps rule out technology-specific artifacts.

  • Counter-Screen for Assay Interference: Test whether the compound directly inhibits the luciferase enzyme used in the ADP-Glo™ detection steps. This is done by running the assay in the absence of the primary kinase (JAK2) but with a fixed amount of ADP and observing if the compound still reduces the luminescent signal. [17]4. Selectivity Profiling: To understand if the inhibition is specific to JAK2, screen the compound against a panel of other kinases, particularly those within the JAK family (JAK1, JAK3, TYK2) and other unrelated kinases. [21]

Validation_Workflow cluster_validation Hit Validation Cascade Primary_Hit Primary HTS Hit (this compound) Confirm_Purity 1. Re-synthesis & Purity Confirmation (LC-MS, NMR) Primary_Hit->Confirm_Purity Is the hit real? Orthogonal_Assay 2. Orthogonal Assay (e.g., TR-FRET) Confirm_Purity->Orthogonal_Assay Is activity reproducible in a different format? Counter_Screen 3. Counter-Screen (Luciferase Interference) Orthogonal_Assay->Counter_Screen Is it inhibiting the target or the assay? Selectivity 4. Selectivity Profiling (Kinase Panel) Counter_Screen->Selectivity Is the inhibition specific? Confirmed_Hit Validated Hit Ready for Lead Optimization Selectivity->Confirmed_Hit

Caption: Workflow for hit validation and confirmation.

Conclusion

This application note provides a robust and comprehensive framework for the initial characterization of novel compounds like this compound in a high-throughput screening context. By following this detailed protocol for the ADP-Glo™ kinase assay, adhering to strict quality control measures like the Z'-factor, and performing a rigorous hit validation cascade, researchers can confidently and efficiently determine the potential of new chemical matter as kinase inhibitors. This structured approach minimizes the risk of false positives and provides a solid foundation for subsequent lead optimization efforts in the drug discovery pipeline.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Arambasic, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 796-805.
  • Asif, M. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Journal of Analytical & Bioanalytical Techniques, 5(4).
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • ResearchGate. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Judson, R. S., et al. (2011). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 28(2), 79–90.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • ResearchGate. (2023). Quinolinone-3-carboxamide derivatives with potent biological activity.
  • BellBrook Labs. (n.d.). Optimizing Assay Performance for High-Throughput Screens.
  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation.
  • BMG LABTECH. (n.d.). TR-FRET Measurements.
  • On HTS. (2023). Z-factor.
  • Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BMG LABTECH.
  • PunnettSquare Tools. (n.d.). Z-Factor Calculator.
  • Wikipedia. (n.d.). Z-factor.
  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In H. Fu (Ed.), Chemical Genomics (pp. 159-172). Cambridge University Press.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(10), 1193–1203.
  • Rob, M., et al. (2011). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 16(1), 77–88.
  • George, G., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(8), 989-999.
  • George, G., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Chemistry, 3(2), 511-524.
  • National Center for Advancing Translational Sciences. (2020). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS discovery, 25(7), 653–655.
  • Al-Suhaimi, K. S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity.
  • Hu, Y., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Comb Chem High Throughput Screen, 18(5), 415-423.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7773.
  • ResearchGate. (2018). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.

Sources

Application Notes & Protocols: 7-Bromoquinoline-3-carboxamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Background

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Quinoline derivatives have been extensively investigated for their anticancer properties, demonstrating a variety of mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][4]

7-Bromoquinoline-3-carboxamide belongs to this broad class of quinoline-based compounds. While specific research on this exact molecule is emerging, the quinoline-3-carboxamide core has been a focal point for developing novel anticancer agents.[1][5] Derivatives have shown promise in targeting critical cellular machinery. For instance, some quinoline-3-carboxamide derivatives have been identified as inhibitors of ATM kinase, a key mediator in the DNA Damage Response (DDR) pathway, while others have been developed as potent inhibitors of VEGFR-2, a crucial receptor tyrosine kinase in angiogenesis.[5][6]

A particularly compelling mechanism of action for some quinoline-based compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP).[7][8] PARP enzymes are central to the repair of DNA single-strand breaks (SSBs).[9] In cancer cells with existing defects in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death—a concept known as synthetic lethality.[10] This makes PARP inhibitors a highly effective targeted therapy for certain types of cancers.[11]

This document provides a comprehensive guide for investigating the anticancer potential of this compound in cancer cell line studies. It outlines detailed protocols for foundational assays to assess its cytotoxic and mechanistic effects.

Postulated Mechanism of Action: PARP Inhibition

Based on the structure of related quinoline-carboxamides, it is hypothesized that this compound may function as a PARP inhibitor. The proposed mechanism involves the compound binding to the active site of PARP, preventing it from repairing DNA single-strand breaks. In cancer cells, particularly those with compromised homologous recombination repair (e.g., BRCA1/2 mutations), these unrepaired SSBs are converted into lethal double-strand breaks during DNA replication, leading to apoptosis.[10]

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Action of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Repaired_DNA Repaired DNA BER->Repaired_DNA results in Test_Compound 7-Bromoquinoline- 3-carboxamide PARP_Inhibited PARP Enzyme Test_Compound->PARP_Inhibited inhibits DSB Double-Strand Break (DSB) PARP_Inhibited->DSB leads to unrepaired SSBs, forming DSBs during replication Apoptosis Apoptosis DSB->Apoptosis triggers DNA_SSB_Initial DNA Damage DNA_SSB_Initial->DNA_SSB DNA_SSB_Initial->PARP_Inhibited

Caption: Experimental workflow for the MTT cell viability assay.

Protocol (MTT):

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible. [12]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker. [13]6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [12]7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Rationale: To determine if cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining is the gold standard. [14]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. [15]PI is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. [16] Protocol:

  • Cell Treatment: Seed 1-2 x 10^5 cells in 6-well plates. After 24 hours, treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. [17]3. Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [16][18]5. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [16]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [16]Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both. [14]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints. [3]PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [17][19] Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C. [17][20]4. Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A. [17][21]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table provides an example of how to present IC50 values.

Cell LineCancer TypeIC50 (µM) after 48hNotes
MCF-7Breast Adenocarcinoma[Experimental Value]BRCA-proficient
HCT116Colorectal Carcinoma[Experimental Value]DNA mismatch repair deficient
MDA-MB-468Breast Cancer[Experimental Value]PTEN-negative [5]
K562Chronic Myelogenous Leukemia[Experimental Value][22]

Note: The IC50 values are placeholders and must be determined experimentally.

Concluding Remarks

The protocols outlined in this application note provide a robust starting point for characterizing the anticancer effects of this compound. Based on the broader family of quinoline-3-carboxamides, this compound holds potential as a modulator of critical cancer pathways, such as the DNA damage response. [1][5]Further investigation into specific molecular targets, such as PARP or various kinases, will be essential to fully elucidate its mechanism of action and therapeutic potential.

References

  • Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
  • Zhu, Y., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Cancer Research UK. (n.d.). PARP Inhibitors.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • MD Anderson Cancer Center. (2024).
  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
  • Gunderson, C. C., & Moore, K. N. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Cleveland Clinic. (n.d.).
  • International Journal of Research and Publication Reviews. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Biologi Department, Mathematics and Natural Sciences Faculty. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI).
  • De, P., et al. (2015). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Frontiers in Oncology.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (n.d.).
  • Mohamed, M. F. A., et al. (2020).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Bentham Science. (n.d.).
  • PubMed. (2020).
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (2025).
  • Open Access Pub. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • NIH. (2025).
  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • BenchChem. (n.d.).
  • PubMed Central. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.

Sources

HPLC and LC-MS methods for purification and analysis of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification and Analysis of 7-Bromoquinoline-3-carboxamide by HPLC and LC-MS

Abstract

This comprehensive guide details robust and validated methodologies for the purification and subsequent analysis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. We present a scalable preparative reversed-phase high-performance liquid chromatography (RP-HPLC) protocol designed for high-purity isolation. Following purification, a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method is outlined for purity verification and identity confirmation. The rationale behind critical experimental parameters, from column and mobile phase selection to mass spectrometry settings, is thoroughly explained to provide researchers with a foundational understanding for adapting these methods to similar quinoline derivatives.

Introduction: The Need for High-Purity this compound

The quinoline-3-carboxamide core is a privileged structure in drug discovery, forming the backbone of various therapeutic agents.[1] The introduction of a bromine atom at the 7-position creates a versatile synthetic handle for further chemical elaboration through cross-coupling reactions, making this compound a valuable building block. The biological and chemical reactivity of such compounds is intrinsically linked to their purity. Impurities from synthesis can interfere with downstream reactions, produce misleading results in biological assays, and complicate structural characterization.

Therefore, the development of reliable purification and analytical protocols is not merely a procedural step but a critical component of the research and development workflow.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for this purpose, offering high-resolution separation of moderately polar to non-polar aromatic compounds.[3][4] By coupling HPLC with mass spectrometry (LC-MS), we gain an orthogonal detection method that provides unambiguous molecular weight information, which is crucial for identity confirmation.[5][6]

Foundational Physicochemical Properties

A successful separation strategy begins with an understanding of the analyte's properties.

  • Structure and Polarity: this compound (C₁₀H₇BrN₂O) possesses a fused aromatic quinoline ring system, rendering it significantly hydrophobic. The bromine substituent further increases its lipophilicity. Conversely, the carboxamide group introduces polarity and hydrogen bonding capabilities. This amphipathic nature makes it an ideal candidate for retention and separation on a non-polar stationary phase like C18.

  • Molecular Weight and Isotopic Signature: The calculated average molecular weight is approximately 251.08 g/mol .[7] Critically, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive marker for the presence of a single bromine atom in the molecule.[9] The expected monoisotopic mass for the [M+H]⁺ ion will appear as two distinct peaks at approximately m/z 250.98 and 252.98.

  • UV Absorbance: The conjugated quinoline system is a strong chromophore, allowing for sensitive detection using a UV-Vis detector. Based on similar quinoline structures, a detection wavelength in the range of 325-340 nm is typically effective.[10][11]

  • Ionization Potential: The nitrogen atom on the quinoline ring is basic and can be readily protonated. This makes Electrospray Ionization (ESI) in the positive ion mode ([M+H]⁺) an excellent choice for mass spectrometric detection.

Part I: High-Throughput Purification by Preparative RP-HPLC

The primary objective of this stage is to isolate this compound from crude reaction mixtures at a purity level exceeding 98%, suitable for subsequent use as a high-quality chemical probe or synthetic intermediate.

The "Why": Rationale for Method Parameters
  • Stationary Phase: A C18-bonded silica column is the workhorse for reversed-phase chromatography.[3] For preparative work, larger particle sizes (5–10 µm) are used to minimize column backpressure when operating at high flow rates, and wider column diameters (e.g., 21.2 mm or 30 mm) are essential to accommodate higher sample loads.[2][10]

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage (0.1%) of an acid modifier like formic acid is crucial. It protonates the quinoline nitrogen, preventing its interaction with residual acidic silanol groups on the silica surface, which would otherwise lead to poor peak shape (tailing). Formic acid is volatile and an excellent choice for MS compatibility.[10]

  • Gradient Elution: A gradient, starting with a higher percentage of the aqueous phase and moving to a higher percentage of the organic phase, is necessary. This ensures that early-eluting polar impurities are well-separated while the more hydrophobic target compound is eluted efficiently in a sharp band, minimizing run time and solvent consumption.

Experimental Protocol: Preparative HPLC
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol. The target concentration may be as high as 50-100 mg/mL.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter before injection to prevent clogging of the HPLC system.

  • Instrumentation and Conditions:

    • The system should consist of a high-pressure binary gradient pump, an autosampler or manual injector with a large volume loop (e.g., 1-5 mL), a UV-Vis detector with a preparative flow cell, and an automated fraction collector.[10]

ParameterRecommended ValueJustification
HPLC Column C18, 21.2 x 250 mm, 10 µmHigh loading capacity and moderate backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with MS-compatible acid modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with MS-compatible acid modifier.
Flow Rate 20 mL/minAppropriate for the column diameter.
Detection UV at 330 nmHigh absorbance region for the quinoline chromophore.
Column Temp. Ambient or 30°CControlled temperature ensures run-to-run reproducibility.
Injection Vol. 1-5 mLDependant on sample concentration and desired loading.
Sample Loading 50-150 mg per injectionTypical loading range for this column dimension.
  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.030
3.030
20.080
23.095
25.095
25.130
30.030
  • Fraction Collection:

    • Program the fraction collector to trigger collection based on the UV signal. A combination of a rising signal slope and an absorbance threshold is effective for collecting only the desired peak and avoiding baseline noise.[12]

  • Post-Purification:

    • Analyze small aliquots of the collected fractions using the analytical LC-MS method (Part II) to identify the pure fractions.

    • Combine the pure fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified compound as a fluffy solid.

Purification Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing Crude Crude Product Dissolve Dissolve in DMSO/Methanol Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (330 nm) Separate->Detect Collect Fraction Collection (UV Trigger) Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Rotary Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Pure Compound (>98%) Lyophilize->Pure

Caption: Preparative HPLC workflow for this compound.

Part II: Purity and Identity Confirmation by Analytical LC-MS

This analytical method is designed for rapid, high-resolution separation to accurately determine the purity of the isolated compound and to confirm its molecular identity through mass spectrometry.

The "Why": Rationale for Method Parameters
  • Stationary Phase: An analytical C18 column with a smaller particle size (e.g., 1.8–3.5 µm) and smaller dimensions (e.g., 4.6 x 100 mm) is chosen to provide high theoretical plates, leading to sharper peaks and better resolution for accurate purity assessment.[11]

  • Gradient: A faster gradient is employed for high-throughput analysis, allowing for a quick determination of purity in just a few minutes.

  • Mass Spectrometry:

    • ESI+: As previously discussed, Electrospray Ionization in positive mode (ESI+) is ideal for protonating the basic quinoline nitrogen to form the [M+H]⁺ ion.

    • Full Scan Mode: Operating in full scan mode allows for the detection of all ions within a specified mass range, which is essential for identifying any potential impurities and for observing the characteristic bromine isotopic pattern.

Experimental Protocol: Analytical LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized solid in methanol or acetonitrile at 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 10-50 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Instrumentation and Conditions:

    • The system should be a standard analytical HPLC or UPLC coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

Table: Analytical HPLC Parameters

Parameter Recommended Value Justification
HPLC Column C18, 4.6 x 100 mm, 3.5 µm High efficiency for analytical separation.
Mobile Phase A 0.1% Formic Acid in Water MS-compatible aqueous phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile MS-compatible organic phase.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Detection UV at 330 nm & MS Scan Orthogonal detection for purity and identity.
Column Temp. 30°C Ensures reproducible retention times.

| Injection Vol. | 5 µL | Small volume for sharp analytical peaks. |

  • Analytical Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.010
1.010
5.095
6.095
6.110
8.010

Table: Mass Spectrometer Parameters

Parameter Recommended Value Justification
Ionization Mode ESI Positive (+) Protonates the basic quinoline nitrogen.
Scan Range m/z 100 - 500 Covers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 kV Optimizes ion generation.
Drying Gas Temp. 300 °C Aids in desolvation of ions.

| Drying Gas Flow | 10 L/min | Standard flow for efficient desolvation. |

Data Analysis and Interpretation
  • Purity Assessment:

    • Integrate the peak area of the main compound in the UV chromatogram (at 330 nm).

    • Calculate the purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The purity should be ≥98%.

  • Identity Confirmation:

    • Extract the mass spectrum from the apex of the main chromatographic peak.

    • Confirm the presence of two major ions corresponding to the [M+H]⁺ of the two bromine isotopes: ~m/z 250.98 (for ⁷⁹Br) and ~m/z 252.98 (for ⁸¹Br).

    • Verify that the relative intensity of these two peaks is approximately 1:1, which is the characteristic isotopic signature of a monobrominated compound.[13][14]

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Pure_Solid Purified Solid Dilute Dilute to ~20 µg/mL Pure_Solid->Dilute Inject Inject onto Analytical C18 Dilute->Inject Separate Fast Gradient Inject->Separate Detect UV & MS Detection Separate->Detect Chromatogram UV Chromatogram Detect->Chromatogram Mass_Spec Mass Spectrum Detect->Mass_Spec Purity Calculate Purity (Area %) Chromatogram->Purity Identity Confirm m/z & Isotopic Pattern Mass_Spec->Identity

Caption: Analytical LC-MS workflow for purity and identity confirmation.

Conclusion

The methods presented in this application note provide a comprehensive framework for the successful purification and analysis of this compound. The preparative HPLC protocol enables the generation of highly pure material essential for reliable downstream applications, while the rapid analytical LC-MS method offers definitive confirmation of both purity and identity. By explaining the scientific rationale behind the chosen parameters, this guide empowers researchers to not only replicate these results but also to logically adapt these workflows for the purification and analysis of other novel quinoline analogs and related heterocyclic compounds.

References

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • International Journal of Applied Pharmaceutics. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://ijaponline.info/index.php/ijap/article/view/2860/3283
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PMC - NIH. (n.d.). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.
  • ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • ResearchGate. (n.d.). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
  • PubChem. (n.d.). 7-Bromoquinoline.
  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • ResearchGate. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF.
  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • PMC - NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

Application Notes and Protocols: Experimental Setup for Testing Antimicrobial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial compounds.[1] Quinoline derivatives have garnered significant attention in this pursuit, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[2][3] This versatile scaffold, present in numerous natural and synthetic bioactive molecules, offers a flexible platform for the design and synthesis of new therapeutic agents to combat multidrug-resistant pathogens.[2][4]

These application notes provide a detailed experimental framework for assessing the antimicrobial efficacy of novel quinoline derivatives. The protocols herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility. By adhering to these guidelines, researchers can generate reliable data to inform structure-activity relationship (SAR) studies and advance the development of promising quinoline-based antimicrobial candidates.[4]

Core Methodologies for Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that can inhibit the growth of a microorganism (Minimum Inhibitory Concentration or MIC) or kill it (Minimum Bactericidal Concentration or MBC).[5][6] The most common and standardized methods for this are the broth microdilution and agar disk diffusion assays.[1][5]

Key Bacterial Strains for Initial Screening

A representative panel of bacterial strains should be used for initial screening to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria, ideally encompassing strains recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Gram-Positive Bacteria:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Enterococcus faecalis (e.g., ATCC 29212)

  • Bacillus subtilis (e.g., ATCC 6633)

Gram-Negative Bacteria:

  • Escherichia coli (e.g., ATCC 25922)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Klebsiella pneumoniae (e.g., ATCC 700603)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[5][9]

Materials and Reagents
  • Quinoline derivatives (test compounds)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Protocol
  • Preparation of Test Compounds:

    • Dissolve the quinoline derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][11] This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[12]

    • Add 200 µL of the working solution of the test compound to well 1.[12]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[13]

    • Well 11 will serve as the growth control (inoculum without test compound), and well 12 will serve as the sterility control (broth only).[8][12]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[12] The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[12]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[8][14]

    • Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change is observed.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[5] The MIC is the concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the control.[13]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[15] It is based on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism.[15][16]

Materials and Reagents
  • Quinoline derivatives

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Calipers or a ruler

Step-by-Step Protocol
  • Preparation of Test Disks:

    • Dissolve the quinoline derivatives in a suitable volatile solvent to a known concentration.

    • Impregnate sterile paper disks with a specific volume of the compound solution and allow the solvent to evaporate completely.

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[17]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[15][18]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[17]

    • Gently press each disk to ensure complete contact with the agar.[17]

    • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[16]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[17]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the quinoline derivative.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][19] This test is typically performed as a follow-up to the MIC determination.[20]

Materials and Reagents
  • Results from the MIC test (microtiter plate)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Step-by-Step Protocol
  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[12]

  • Plating:

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example MIC and MBC Data for Quinoline Derivatives
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Quinol-A S. aureus ATCC 29213482
E. coli ATCC 259228324
Quinol-B S. aureus ATCC 2921316>64>4
E. coli ATCC 2592232>64>2
Ciprofloxacin S. aureus ATCC 292130.512
E. coli ATCC 259220.060.1252

Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[12][21]

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental procedures.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound_Prep Prepare Quinoline Derivative Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate 18-24h at 35°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear MIC Wells onto MHA Plates Read_MIC->Subculture Incubate_MBC Incubate 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls must be included in every assay:

  • Positive Control: A known antibiotic with established activity against the test organisms (e.g., Ciprofloxacin). This validates the susceptibility of the bacterial strains and the overall experimental setup.

  • Negative Control (Growth Control): Bacterial inoculum in broth without any antimicrobial agent. This ensures that the bacteria are viable and capable of growth under the test conditions.

  • Sterility Control: Broth medium without any bacteria or antimicrobial agent. This verifies the sterility of the medium and the aseptic technique used.

  • Solvent Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve the quinoline derivatives should be tested to ensure it has no inhibitory effect on bacterial growth.

Adherence to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring that the data generated is accurate, reproducible, and comparable across different studies and laboratories.[22][23]

Conclusion

This guide provides a comprehensive and technically sound framework for the initial antimicrobial evaluation of novel quinoline derivatives. By following these detailed protocols, researchers can obtain reliable and reproducible data on the MIC and MBC of their test compounds. This information is fundamental for identifying promising lead candidates, understanding structure-activity relationships, and guiding the subsequent stages of antimicrobial drug discovery and development.

References

  • Jampilek, J. (2016). Recent Developments on Antimicrobial Quinoline Chemistry.
  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Asati, V., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Ferdosi, R., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Acharya, T. (2013).
  • Medical Notes. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. Medical Notes. [Link]
  • Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Nayak, S. K., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
  • Tendencia, E. A. (2004). Disk diffusion method. Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know.
  • Rather, I. A., et al. (2017).
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules.
  • Hoiseth, S. K., & Lory, S. (2022). Antimicrobial Susceptibility Testing.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • Karcz, D., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Idexx. (n.d.).
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • IDEXX Denmark. (n.d.).
  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle. [Link]
  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). CLSI. [Link]
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]
  • Wang, F., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • Liu, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • ResearchGate. (n.d.). Antimicrobial activities of 169 bacterial strains.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]
  • Kahlmeter, G. (2016). 1 Preparation of inoculum (english). YouTube. [Link]
  • Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

Sources

How to functionalize the quinoline ring of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 7-Bromoquinoline-3-carboxamide

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of the 7-Position

The quinoline core is a quintessential "privileged structure" in medicinal chemistry and materials science, forming the backbone of countless pharmaceuticals, from antimalarials like quinine to modern anticancer agents.[1] Its rigid, planar structure and nitrogen heteroatom provide an ideal framework for molecular recognition and interaction with biological targets. The strategic functionalization of this scaffold is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable and versatile starting material. The bromine atom at the C7 position serves as a robust and reliable synthetic handle for a host of powerful cross-coupling reactions. This position is often targeted for modification to modulate interactions within the binding pockets of enzymes or receptors. Simultaneously, the carboxamide group at the C3 position can influence solubility, participate in hydrogen bonding, or serve as a point for further derivatization.

This guide provides a detailed exploration of the primary palladium-catalyzed cross-coupling strategies for functionalizing the C7 position of this compound. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and offer insights into the causal relationships between reaction components and outcomes.

Core Functionalization Strategies: A Chemist's Guide to C-C and C-N Bond Formation

The transformation of the C7-Br bond into new C-C or C-N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, broad functional group tolerance, and predictable outcomes. The choice of reaction depends on the desired final moiety.

G cluster_0 Starting Material cluster_1 Desired Functional Group cluster_2 Recommended Reaction A This compound B Aryl / Vinyl (C-C Bond) A->B Introduce Aryl/Vinyl Group C Amine / Amide (C-N Bond) A->C Introduce Nitrogen Group D Alkynyl (C-C Triple Bond) A->D Introduce Alkynyl Group E Suzuki-Miyaura Coupling B->E H Stille Coupling B->H F Buchwald-Hartwig Amination C->F G Sonogashira Coupling D->G Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Quinoline)(Br) pd0->pd2_complex Oxidative Addition pd2_transmetal L₂Pd(II)(Quinoline)(R) pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product 7-R-Quinoline-3-carboxamide pd2_transmetal->product boronate R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronate->pd2_transmetal start 7-Br-Quinoline-3-carboxamide start->pd2_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex LPd(II)(Quinoline)(Br) pd0->pd2_complex Oxidative Addition pd2_amido LPd(II)(Quinoline)(NR¹R²) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product 7-(NR¹R²)-Quinoline-3-carboxamide pd2_amido->product amine HNR¹R² + Base amine->pd2_amido start 7-Br-Quinoline-3-carboxamide start->pd2_complex

Sources

Application Notes & Protocols: Unveiling Protein Targets of 7-Bromoquinoline-3-carboxamide Using Advanced Chemical Probe Strategies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-Bromoquinoline-3-carboxamide as a foundational scaffold for developing chemical probes aimed at target identification and deconvolution. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for two powerful chemoproteomic techniques: Affinity-Based Protein Profiling (AfBPP) and Photoaffinity Labeling (PAL).

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects[1][2]. Similarly, the carboxamide functional group is a common feature in many biologically active molecules, contributing to their target engagement[3][4][5]. The combination of these two moieties in this compound presents a compelling starting point for the discovery of novel protein-ligand interactions and the elucidation of new therapeutic pathways.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing robust protocols to ensure reliable and reproducible results.

Part 1: Chemical Probe Design and Synthesis Strategy

To utilize this compound for target identification, it must first be derivatized into a functional chemical probe. This involves the strategic incorporation of a reporter tag for enrichment and, for photoaffinity labeling, a photoreactive group for covalent crosslinking.

1.1. Rationale for Probe Design

A successful chemical probe should retain the binding affinity and selectivity of the parent compound for its biological target[6][7]. Therefore, modifications to the this compound scaffold must be made at positions that are not critical for target engagement. The bromine atom at the 7-position and the carboxamide at the 3-position are key features that can be exploited for derivatization. For this guide, we propose derivatization at the carboxamide nitrogen, as this often provides a suitable vector for attaching linkers without significantly disrupting the core pharmacophore's interactions.

1.2. Probe Structures for AfBPP and PAL

Two primary types of probes are proposed:

  • Affinity-Based Probe (Probe 1): This probe will feature a biotin tag connected to the carboxamide nitrogen via a flexible linker (e.g., polyethylene glycol). Biotin enables the highly specific and high-affinity capture of the probe-protein complex on streptavidin-coated beads.

  • Photoaffinity Probe (Probe 2): This probe will incorporate both a biotin tag and a photoreactive group, such as a diazirine[8][9]. The diazirine, upon activation with UV light, forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, allowing for the capture of both high- and low-affinity interactions[10][11].

Caption: Strategy for derivatizing this compound into chemical probes.

Part 2: Application Note - Target Identification Methodologies

The choice of target identification methodology depends on the nature of the expected protein-ligand interaction.

2.1. Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful technique for identifying the protein targets of a small molecule based on their binding affinity[12][13]. In this approach, the biotinylated probe (Probe 1) is incubated with a cell lysate to allow for the formation of probe-protein complexes. These complexes are then captured on streptavidin-coated beads, and non-specifically bound proteins are washed away. The enriched proteins are then eluted and identified by mass spectrometry[14]. A key component of a robust AfBPP experiment is a competition assay, where the cell lysate is pre-incubated with an excess of the parent compound (this compound) to displace specific binders from the probe, thus differentiating true targets from non-specific interactors.

2.2. Photoaffinity Labeling (PAL)

PAL is a versatile method for identifying direct binding partners of a small molecule, including transient or low-affinity interactions[8][9]. The photoaffinity probe (Probe 2) is incubated with live cells or cell lysates. Upon exposure to UV light, the diazirine group is activated, forming a covalent bond with the target protein in close proximity[10][11]. The biotin tag then allows for the enrichment of the covalently crosslinked probe-protein complexes for subsequent identification by mass spectrometry[15].

Part 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing AfBPP and PAL experiments using the proposed probes derived from this compound.

3.1. Protocol 1: Affinity-Based Protein Profiling (AfBPP)

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Materials:

  • Probe 1 (Biotinylated this compound)

  • Parent Compound (this compound)

  • Cell culture of interest

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in PBS, or on-bead digestion)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.

  • Competition Assay Setup: Prepare two sets of samples:

    • Competition: Pre-incubate the cell lysate with a 100-fold molar excess of the parent compound for 1 hour at 4°C.

    • No Competition: Incubate the cell lysate with vehicle control for 1 hour at 4°C.

  • Probe Incubation: Add Probe 1 to both sets of samples at a final concentration of 1-10 µM. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Capture of Probe-Protein Complexes: Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution or On-Bead Digestion:

    • Elution: Elute the bound proteins by incubating the beads with Elution Buffer at 95°C for 10 minutes.

    • On-Bead Digestion: Perform tryptic digestion of the bound proteins directly on the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins or digested peptides for LC-MS/MS analysis according to standard protocols.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer[16].

  • Data Analysis: Identify and quantify the proteins in each sample. True targets will be significantly less abundant in the competition sample compared to the no-competition sample.

3.2. Protocol 2: Photoaffinity Labeling (PAL)

Caption: Workflow for Photoaffinity Labeling (PAL).

Materials:

  • Probe 2 (Diazirine- and Biotin-containing this compound)

  • Cell culture of interest or cell lysate

  • UV lamp (365 nm)

  • Lysis Buffer

  • Streptavidin-coated magnetic beads

  • Wash Buffer

  • Elution Buffer or digestion reagents

  • Mass spectrometer

Procedure:

  • Probe Incubation: Incubate live cells or cell lysate with Probe 2 (1-10 µM) for a predetermined time to allow for target engagement. Include a no-probe control.

  • UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the diazirine and induce covalent crosslinking[10].

  • Cell Lysis: If using live cells, harvest and lyse the cells.

  • Enrichment of Crosslinked Proteins: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-crosslinked proteins.

  • Elution or On-Bead Digestion: Elute the captured proteins or perform on-bead digestion.

  • Sample Preparation and LC-MS/MS Analysis: Prepare and analyze the samples by mass spectrometry as described in the AfBPP protocol.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the no-probe controls.

Part 4: Data Interpretation and Target Validation

4.1. Quantitative Data Summary

The results from the mass spectrometry analysis should be summarized in a table for easy comparison.

Method Sample Condition Potential Target Protein Fold Enrichment (Probe vs. Control) p-value
AfBPP No CompetitorProtein X25.3<0.001
CompetitorProtein X1.8>0.05
No CompetitorProtein Y2.1>0.05
PAL Probe-TreatedProtein X30.1<0.001
No-Probe ControlProtein X1.0-

4.2. Target Validation

The identification of a protein by chemoproteomics is the first step. Subsequent validation experiments are crucial to confirm the interaction and its biological relevance.

  • Orthogonal Binding Assays: Confirm the direct interaction between the parent compound and the identified protein using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

  • Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the target protein in a cellular context[6].

  • Functional Assays: Investigate the effect of the compound on the activity of the target protein (e.g., enzyme activity assays, reporter gene assays).

  • Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein to see if this phenocopies the effects of the compound.

Part 5: Troubleshooting

Issue Potential Cause Solution
High background of non-specific proteins Insufficient washing, probe concentration too high, sticky probe.Increase the number and stringency of washes. Optimize probe concentration. Include a non-biotinylated probe as a negative control.
No enrichment of specific targets Probe does not bind the target, target protein is of low abundance, probe concentration is too low.Synthesize an alternative probe with a different linker or attachment point. Use a more sensitive mass spectrometer. Increase probe concentration.
Low yield of eluted proteins Inefficient elution.Optimize elution conditions (e.g., different buffer, temperature, or incubation time). Consider on-bead digestion.
Poor crosslinking efficiency in PAL Inefficient UV activation, short-lived reactive species.Optimize UV exposure time and intensity. Use a different photoreactive group.

References

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.
  • Photoaffinity Labelling - Domainex.
  • (PDF)
  • Photoaffinity labeling in target- and binding-site identific
  • Photoaffinity Labeling (PAL)
  • Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier - Ingenta Connect.
  • Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed.
  • Target Identific
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed.
  • The Discovery and Utility of Chemical Probes in Target Discovery.
  • Stability-based approaches in chemoproteomics - PMC - NIH.
  • Which Small Molecule?
  • (PDF)
  • Chemoproteomics Workflows | Thermo Fisher Scientific - US.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC - PubMed Central.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Semantic Scholar.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing).
  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research.
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In...
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
  • 3-Bromoquinoline-7-carbaldehyde | 1259224-17-3 - Benchchem.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchG
  • Biological activities of quinoline deriv
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
  • 4965-36-0|7-Bromoquinoline|BLD Pharm.
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI.
  • 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem.
  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI.
  • 3-bromoquinoline-7-carbaldehyde | 1259224-17-3 | FB173183 - Biosynth.

Sources

Application Notes & Protocols: Measuring the Binding Affinity of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative characterization of binding affinity between a small molecule and its protein target is a cornerstone of modern drug discovery and chemical biology.[1] 7-Bromoquinoline-3-carboxamide, a member of the quinoline scaffold family, represents a class of compounds with significant potential for therapeutic development. A precise understanding of its binding affinity (typically expressed as the dissociation constant, KD) is critical for elucidating its mechanism of action, guiding structure-activity relationship (SAR) studies, and optimizing lead compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of three leading biophysical techniques for measuring the binding affinity of this compound to a target protein: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST).

Introduction: The Significance of Binding Affinity

All biological processes are governed by molecular interactions. For a small molecule therapeutic like this compound, the strength of its interaction with a biological target is a primary determinant of its efficacy and specificity. Binding affinity is quantified by the equilibrium dissociation constant (KD), which represents the concentration of the ligand at which half of the target protein molecules are occupied at equilibrium.[2] A lower KD value signifies a higher, more potent binding affinity.[2]

This guide moves beyond a simple listing of methods. It is designed to provide the user with the scientific rationale behind experimental choices, offering detailed, field-proven protocols that incorporate self-validating quality controls. We will explore label-free, in-solution methods and surface-based techniques, each offering unique advantages for characterizing the interaction between this compound and its protein partner.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) stands as a premier method for characterizing biomolecular interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules bind.[3][4] This allows for the determination of a complete thermodynamic profile of the binding event in a single experiment, including the binding constant (KA, from which KD is derived), the reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][5][6]

Principle of Operation

An ITC instrument consists of two highly sensitive cells: a reference cell and a sample cell, both enclosed in an adiabatic jacket.[7] The reference cell contains buffer, while the sample cell contains the target protein solution. This compound, dissolved in the exact same buffer, is precisely injected into the sample cell from a titration syringe. As binding occurs, heat is exchanged, creating a temperature difference between the sample and reference cells. The instrument's feedback system applies power to the sample cell heater to maintain a constant temperature, and this power differential is the signal measured over time.

ITC_Principle cluster_instrument Isothermal Titration Calorimeter cluster_syringe Injection Syringe cluster_cells Adiabatic Jacket cluster_output Data Output & Analysis Ligand This compound (Ligand in Syringe) SampleCell Sample Cell (Target Protein in Buffer) Ligand->SampleCell Titration RawData Raw Thermogram (Power vs. Time) SampleCell->RawData Heat Change Measured ReferenceCell Reference Cell (Buffer Only) Isotherm Binding Isotherm (Heat vs. Molar Ratio) RawData->Isotherm Integration Thermo Thermodynamic Profile (KD, ΔH, ΔS, n) Isotherm->Thermo Model Fitting

Caption: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol for ITC

Expertise & Experience: The single most critical factor for a successful ITC experiment is ensuring the buffer in the sample cell is identical to the buffer in the syringe.[6] Mismatches in buffer components (e.g., pH, salt concentration, or even additives like DMSO) will generate large heats of dilution that can completely obscure the binding signal.

Materials:

  • Purified target protein (>95% purity)

  • This compound (high purity)

  • ITC instrument (e.g., MicroCal PEAQ-ITC, TA Instruments Nano ITC)

  • Dialysis equipment

  • Degasser

  • Precise concentration measurement tools (e.g., NanoDrop, BCA assay)

Protocol Steps:

  • Sample Preparation (The Causality of Precision):

    • Prepare a sufficient volume of the chosen binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Crucial Step: Dialyze the purified protein solution against at least 2 x 4L of the binding buffer overnight at 4°C. This step is non-negotiable and ensures perfect buffer matching.

    • Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same final concentration of DMSO is present in the protein solution within the cell.

    • Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.[6]

  • Concentration Determination:

    • Accurately measure the final concentrations of the protein (e.g., via A280) and the ligand. Precise concentrations are essential for accurate stoichiometry determination.

  • Experimental Design (The "c-value"):

    • The Wiseman constant, or "c-value," dictates the shape of the binding isotherm and should ideally be between 10 and 100 for reliable KD and stoichiometry determination.[6][8]

    • c = n * [Protein] / K_D

    • If you have an estimated KD, use this formula to choose an appropriate protein concentration. A common starting point is to set the protein concentration in the cell to 10-20 times the expected KD and the ligand concentration in the syringe to 10-15 times the protein concentration.

  • Instrument Setup and Titration:

    • Thoroughly clean the sample cell and syringe as per the manufacturer's instructions.[9]

    • Load the reference cell with buffer.

    • Carefully load the protein solution into the sample cell, avoiding bubbles.

    • Carefully load the this compound solution into the injection syringe, avoiding bubbles.[9]

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL each, spaced 150 seconds apart).

    • Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline before starting the titration.

  • Control Experiment (Self-Validation):

    • Perform a control titration by injecting the ligand solution directly into the buffer-filled sample cell. This measures the heat of dilution of this compound, which must be subtracted from the main experimental data for accurate analysis.[9]

Data Analysis and Interpretation
  • Integration: The raw data (power vs. time) is integrated to yield the heat change per injection (µcal/sec).

  • Correction: The heat of dilution from the control experiment is subtracted from the integrated data.

  • Plotting: The corrected heat per injection is plotted against the molar ratio of ligand to protein.

  • Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.[3] This fit yields the key thermodynamic parameters.

ParameterDescriptionTypical Value Range for Drug-like Molecules
KD Dissociation ConstantpM to mM
n Stoichiometry~1 for 1:1 binding
ΔH Enthalpy ChangeVaries (kcal/mol)
-TΔS Entropic ContributionVaries (kcal/mol)

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique for monitoring molecular binding events in real-time.[10][11] It is particularly valuable for obtaining not only the binding affinity (KD) but also the kinetic rate constants: the association rate (kon) and the dissociation rate (koff).[12] This provides deeper insight into the binding mechanism, as compounds with similar affinities can have vastly different kinetic profiles.

Principle of Operation

In a typical SPR experiment for a small molecule, the larger binding partner (the target protein) is immobilized on the surface of a gold-coated sensor chip.[10][13] Polarized light is directed at the underside of the chip. At a specific angle, known as the resonance angle, surface plasmons (collective oscillations of electrons) are excited, causing a sharp drop in the intensity of reflected light. When this compound (the analyte) is flowed over the surface and binds to the immobilized protein, the mass at the surface increases. This changes the local refractive index, which in turn shifts the resonance angle.[14][15] This change is monitored in real-time and is proportional to the amount of bound analyte.

SPR_Principle cluster_setup SPR Sensor Chip & Flow Cell cluster_detection Optical Detection System cluster_output Data Output Sensor Gold Sensor Chip Protein Immobilized Target Protein Sensorgram Sensorgram (Response vs. Time) Association -> Equilibrium -> Dissociation Protein->Sensorgram Mass Change Causes Signal Ligand_flow This compound (Analyte in Flow) Ligand_flow->Protein Association Phase (Binding) LightSource Light Source (Polarized) Prism Prism LightSource->Prism Incident Light Detector Detector Prism->Detector Reflected Light (Resonance Angle Shift)

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Experimental Protocol for SPR

Expertise & Experience: The quality of SPR data is highly dependent on the quality of the immobilized protein surface. The goal is to create a stable, active surface with minimal non-specific binding. Covalent amine coupling is common, but if it compromises protein activity, alternative methods like capture-based approaches (e.g., His-tag/NTA chip) should be used.[13]

Materials:

  • Purified target protein (>95% purity), with appropriate buffer

  • This compound, with a stock solution in 100% DMSO

  • SPR instrument (e.g., Biacore, Reichert SPR)

  • Sensor chip (e.g., CM5 dextran chip for amine coupling)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, often containing a small amount of surfactant like P20 to reduce non-specific binding)

Protocol Steps:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a fresh mixture of EDC/NHS.

    • Inject the protein (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM acetate, pH 4.5) to facilitate covalent coupling. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of around 50-100 RU for a small molecule.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine. A stable baseline post-immobilization is a key quality check.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in running buffer from the DMSO stock. A typical series might range from 0.1 to 10 times the expected KD.

    • Crucial Step: Ensure the final DMSO concentration is identical across all analyte dilutions and the running buffer ("DMSO matching"). This minimizes bulk refractive index shifts that can corrupt the data. A final DMSO concentration of 1-5% is common.[13]

  • Binding Analysis (Kinetic Titration):

    • Start the flow of running buffer over the immobilized protein surface and a reference flow cell (a deactivated surface to subtract non-specific binding and bulk effects).

    • Inject the lowest concentration of this compound for a defined period (e.g., 120 seconds) to observe the association phase.

    • Switch back to running buffer flow to observe the dissociation phase (e.g., 300 seconds).

    • Repeat this cycle for each concentration in the series, from lowest to highest. Include several buffer-only injections (blanks) throughout the run for double referencing.

  • Surface Regeneration (If Necessary):

    • If the analyte does not fully dissociate, a regeneration step (e.g., a short pulse of low pH glycine or high salt) may be needed to return the surface to baseline. This step must be optimized to ensure it does not denature the immobilized protein.

Data Analysis and Interpretation
  • Data Processing: The raw sensorgrams are processed by subtracting the reference channel data and then subtracting the average of the blank injections (double referencing).

  • Fitting: The processed sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[16]

  • Results: The fit provides the kinetic and affinity constants.

ParameterDescription
kon (ka) Association Rate Constant (M-1s-1)
koff (kd) Dissociation Rate Constant (s-1)
KD Dissociation Constant (koff/kon) (M)

MicroScale Thermophoresis (MST): High Sensitivity in Solution

MicroScale Thermophoresis (MST) is a powerful, immobilization-free technology that measures binding by detecting changes in the movement of molecules in a microscopic temperature gradient.[17][18] It is highly sensitive, consumes very little sample, and is tolerant of a wide range of buffers and complex biological liquids.[19][20]

Principle of Operation

MST is based on thermophoresis, the directed movement of molecules along a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell.[18][21] In a typical experiment, the target protein is fluorescently labeled (either via a covalent dye or by using a fluorescent fusion protein like GFP). A constant, low concentration of this labeled protein is mixed with a serial dilution of the unlabeled ligand, this compound.[22] These mixtures are loaded into thin glass capillaries. An infrared laser is focused on a small spot within the capillary, creating a precise temperature gradient. The fluorescence within this spot is monitored. As the protein binds to the ligand, its thermophoretic properties change, leading to a different depletion or accumulation pattern in the heated spot. This change in fluorescence is plotted against the ligand concentration to derive the KD.

MST_Principle cluster_prep Sample Preparation cluster_measurement MST Measurement cluster_output Data Output & Analysis LabeledProtein Fluorescently Labeled Target Protein Mixture Mix Protein + Ligand LabeledProtein->Mixture LigandSeries Serial Dilution of This compound LigandSeries->Mixture Capillary Capillary Mixture->Capillary Load Detector Fluorescence Detector Capillary->Detector Detect Fluorescence Change Laser IR Laser Laser->Capillary Heat Spot Thermogram Thermophoresis Time Traces Detector->Thermogram Generate BindingCurve Dose-Response Curve (ΔFnorm vs. [Ligand]) Thermogram->BindingCurve Analyze Result Binding Affinity (KD) BindingCurve->Result Fit

Caption: MicroScale Thermophoresis (MST) experimental workflow.

Experimental Protocol for MST

Expertise & Experience: A key to a successful MST experiment is ensuring the fluorescently labeled protein is stable and does not aggregate or stick to the capillary walls. Performing a "capillary scan" before the main experiment is a critical quality control step to verify sample homogeneity.

Materials:

  • Purified target protein (>95% purity)

  • Fluorescent labeling kit (e.g., NHS-ester dye like RED-tris-NTA)

  • This compound

  • MST instrument (e.g., NanoTemper Monolith)

  • MST capillaries (standard or premium)

  • Assay buffer (e.g., PBS, pH 7.4 with 0.05% Tween-20)

Protocol Steps:

  • Protein Labeling (If Required):

    • If not using an intrinsically fluorescent protein (e.g., GFP fusion), label the target protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove excess, unbound dye using a size-exclusion chromatography column. The final labeling ratio should be approximately 1 dye molecule per protein.

  • Assay and Sample Preparation:

    • Choose a final concentration for the labeled protein that is well below the expected KD (e.g., 10-50 nM). This ensures you are operating in the "binding regime."

    • Prepare a 16-point serial dilution of this compound in the assay buffer. The highest concentration should be at least 20-50 times the expected KD to ensure saturation.

    • Mix each ligand dilution 1:1 with the labeled protein solution. For example, mix 10 µL of ligand dilution with 10 µL of a 2x concentrated protein solution.

    • Incubate the mixtures for 5-10 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Load the samples into the MST capillaries.[23]

    • Trustworthiness Check: Before starting the binding measurement, perform a "capillary scan" or "pre-test" to check for fluorescence consistency across all capillaries. Significant variations can indicate aggregation or adsorption and must be addressed (e.g., by adding surfactant or changing the buffer).

    • Place the capillary tray into the MST instrument.

    • Set the instrument parameters (e.g., LED power, MST power). A medium MST power is a good starting point.

    • Run the experiment. The instrument will measure the initial fluorescence and the fluorescence change during the heating and cooling phases for each capillary.

Data Analysis and Interpretation
  • Data Extraction: The analysis software calculates the change in the normalized fluorescence (ΔFnorm) from the thermophoresis time traces.

  • Plotting: The ΔFnorm values are plotted against the logarithm of the ligand concentration.

  • Fitting: The resulting dose-response curve is fitted to the KD model (a derivative of the Hill equation) to determine the dissociation constant.[20]

Comparative Summary and Method Selection

Choosing the right technique depends on the specific research question, the properties of the target protein, and available resources.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)MicroScale Thermophoresis (MST)
Principle Measures heat change upon bindingMeasures change in refractive index on a surfaceMeasures change in molecular motion in a temperature gradient
Label Requirement Label-free[6]Label-free[10]Requires fluorescent label on one partner (usually protein)[21]
Format In solutionSurface-immobilizedIn solution, immobilization-free[17]
Information KD, ΔH, ΔS, Stoichiometry (n)[3]KD, kon, koff[12]KD
Sample Consumption High (mg of protein)Low-Medium (µg of protein)Very Low (µg of protein)[21]
Throughput LowMedium-HighHigh
Key Advantage Complete thermodynamic profileReal-time kinetics, mechanism of bindingHigh sensitivity, low sample use, tolerates complex media
Key Consideration Requires high sample purity and concentration; sensitive to buffer mismatch[6]Immobilization may alter protein activity; sensitive to bulk effectsRequires a fluorescent label; potential for aggregation/adsorption

Conclusion

The accurate measurement of binding affinity is an indispensable step in the characterization of this compound. Isothermal Titration Calorimetry provides unparalleled thermodynamic detail, making it the gold standard for understanding the driving forces of the interaction. Surface Plasmon Resonance offers the unique advantage of real-time kinetic data, revealing the dynamics of the binding event. MicroScale Thermophoresis presents a highly sensitive, low-consumption method ideal for initial screening and for systems where material is limited. By understanding the principles, strengths, and practical considerations of each technique as outlined in this guide, researchers can confidently select and execute the most appropriate method to quantify the binding affinity of this compound, thereby accelerating their research and drug development efforts.

References

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • Gaspar, C., & Pliotas, C. (2018). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 1799, 137-156.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.
  • Wikipedia. (n.d.). Microscale thermophoresis. Wikipedia.
  • Marques, M., et al. (2021). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences, 22(16), 8737.
  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272.
  • Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Zhang, Y., & Stahelin, R. V. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2269, 235-243.
  • Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Reaction Biology.
  • Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Creative Biostructure. (2020). Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Creative Biostructure.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres.
  • Koirala, D., et al. (2022). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments, (186), e64201.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Toteda, C., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(37), 12066-12075.
  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9137-9144.
  • Coleman, J., & M. Jackson. (2017). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Methods in Molecular Biology, 1519, 161-182.
  • Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. Biology LibreTexts.
  • Homeyer, N., & H. Gohlke. (2012). Computational evaluation of protein–small molecule binding. Molecular BioSystems, 8(5), 1369-1381.
  • Entzian, C., & T. Schubert. (2016). Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST). Methods, 97, 27-33.
  • Springer Nature Experiments. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Springer Nature.
  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information.
  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
  • PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information.
  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • Shome, S., et al. (2024). Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions. Current Protocols, 4, e1024.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? deNOVO Biolabs.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • ResearchGate. (n.d.). Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions. ResearchGate.
  • Le, A. V., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE (Journal of Visualized Experiments), (55), e3263.
  • Lu, D., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1131.
  • Roach, L., et al. (2017). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Nanomaterials, 7(7), 171.
  • ResearchGate. (n.d.). Molecular structure of quinoline-7-carboxamide 3 e (A),.... ResearchGate.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. National Center for Biotechnology Information.

Sources

Application Notes & Protocols for In Vivo Efficacy Testing of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments to evaluate the therapeutic efficacy of 7-Bromoquinoline-3-carboxamide. Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with numerous analogues demonstrating potent anticancer activity.[1][2] This guide details a strategic approach, beginning with foundational model selection and culminating in integrated efficacy, pharmacokinetic, and toxicological assessments. The protocols provided are designed to be robust and self-validating, grounded in established preclinical research standards.

Introduction: The Therapeutic Potential of Quinoline Carboxamides

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[2][3] Specifically, quinoline-3-carboxamide derivatives have been identified as potent inhibitors of critical cellular pathways involved in cancer progression, such as DNA damage repair (e.g., ATM kinase) and B-cell receptor signaling (e.g., Bruton's Tyrosine Kinase).[4][5][6] The introduction of a bromine atom to the quinoline ring can further enhance biological activity.[3]

Given this background, this compound is a compound of significant interest for oncological applications. A well-designed in vivo study is the critical next step to translate promising in vitro data into a viable therapeutic candidate. This guide outlines a validated workflow for assessing its efficacy, beginning with a standard cell line-derived xenograft (CDX) model.

Preclinical Strategy: Foundational In Vivo Model Selection

The success of any in vivo efficacy study hinges on the selection of an appropriate animal model. The choice of model should be driven by the scientific question at hand, the hypothesized mechanism of action, and practical considerations. For a novel compound like this compound, where the primary goal is to establish initial anti-tumor activity, the Cell Line-Derived Xenograft (CDX) model is the industry-standard starting point.[7][8]

Causality of Model Choice:

  • Simplicity and Reproducibility: CDX models, which involve implanting human cancer cell lines into immunocompromised mice, are technically straightforward and highly reproducible.[7]

  • Clear Efficacy Signal: This model provides a clear, quantifiable endpoint (tumor growth) to directly assess the compound's cytotoxic or cytostatic effects on human cancer cells.

  • Cost and Time Efficiency: CDX models are generally faster and less expensive to establish compared to more complex models like Patient-Derived Xenografts (PDX) or Genetically Engineered Mouse Models (GEMMs).[7][9]

The logical progression of in vivo testing is visualized in the workflow below. Initial efficacy is established in a CDX model. If successful, subsequent studies can be performed in more complex and clinically relevant models, such as PDX models, which better maintain the genetic and histological characteristics of the original patient tumor.[7][9]

Preclinical_Workflow cluster_0 Phase 1: Initial Efficacy & Safety cluster_1 Phase 2: Advanced Modeling cluster_2 Phase 3: IND-Enabling Studies Start In Vitro Potency Confirmed CDX Cell Line-Derived Xenograft (CDX) Model Start->CDX Establish anti-tumor activity PK_Tox Preliminary Pharmacokinetics & Toxicology Screen CDX->PK_Tox Integrate PK/Tox sampling Go_NoGo_1 Go/No-Go Decision PK_Tox->Go_NoGo_1 Analyze data PDX Patient-Derived Xenograft (PDX) Model Go_NoGo_1->PDX Go: Positive Efficacy & Acceptable Safety Syngeneic Syngeneic Model (If Immuno-Oncology MOA) Go_NoGo_1->Syngeneic Go: Consider if MOA suggests immune system involvement Go_NoGo_2 Go/No-Go Decision PDX->Go_NoGo_2 Syngeneic->Go_NoGo_2 GLP_Tox Formal GLP Toxicology Studies Go_NoGo_2->GLP_Tox Go: Strong Efficacy in Clinically Relevant Models IND Investigational New Drug (IND) Application GLP_Tox->IND

Caption: High-level workflow for preclinical in vivo testing.

Protocol: In Vivo Efficacy Study in a CDX Model

This protocol details a study to evaluate the anti-tumor efficacy of this compound in an NCI-H460 (non-small cell lung cancer) CDX model. NCI-H460 is a widely used, aggressive cell line suitable for initial efficacy screening.

Objective

To determine the dose-dependent anti-tumor activity of this compound following systemic administration in immunocompromised mice bearing NCI-H460 xenografts.

Materials and Reagents
  • Test Article: this compound

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Positive Control: Standard-of-care chemotherapy for NSCLC (e.g., Cisplatin)

  • Cell Line: NCI-H460 human non-small cell lung cancer cells

  • Growth Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Extracellular Matrix: Matrigel® (or equivalent)

  • Animals: Female athymic nude mice (Foxn1nu), 6-8 weeks old.[10] Athymic nude mice are immunocompromised and will not reject human tumor xenografts.[10]

  • General Supplies: Sterile syringes, needles, surgical tools, calipers, animal scale, etc.

Experimental Design

A robust design includes a vehicle control, at least three dose levels of the test article, and a positive control to validate the model's sensitivity.

GroupTreatmentDoseRouteScheduleN
1Vehicle Control-POQD10
2This compound10 mg/kgPOQD10
3This compound30 mg/kgPOQD10
4This compound100 mg/kgPOQD10
5Cisplatin (Positive Control)5 mg/kgIPQ3D10
(PO: Oral gavage; IP: Intraperitoneal; QD: Once daily; Q3D: Every 3 days; N: Number of animals)

Trustworthiness through Design: The inclusion of a positive control ensures the experiment is self-validating; if the positive control fails to inhibit tumor growth, the results of the test article are uninterpretable. A sample size of N=10 per group provides sufficient statistical power to detect meaningful differences in tumor growth.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Culture NCI-H460 cells according to supplier recommendations.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL. The Matrigel aids in tumor establishment and growth.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When average tumor volume reaches approximately 100-150 mm³, randomize the animals into the treatment groups outlined in the table above. This ensures an even distribution of tumor sizes at the start of treatment.

  • Compound Preparation and Administration:

    • Prepare a fresh formulation of this compound in the designated vehicle daily.

    • Administer the compound and controls according to the specified dose, route, and schedule. Dose volume is typically 10 mL/kg.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight for each animal 2-3 times per week. Body weight loss is a primary indicator of toxicity.[11]

    • Observe animals daily for clinical signs of distress or toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI) .

    • The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Study Termination and Tissue Collection:

    • At the end of the study, euthanize all animals.

    • Excise the tumors and record their final weight.

    • Collect blood samples for pharmacokinetic analysis and major organs (liver, kidney, spleen, lung, heart) for histopathological (toxicology) assessment.[11]

Integrated Pharmacokinetic (PK) and Toxicological (Tox) Assessment

Efficacy data is most meaningful when interpreted in the context of drug exposure and safety.[12][13] Integrating sparse PK sampling and end-of-study toxicology is a highly efficient method for gathering this critical information.

Sparse Pharmacokinetic (PK) Sampling Protocol
  • Objective: To estimate the drug concentration in plasma over time after dosing.

  • Methodology:

    • On the first day of dosing and after the last dose, collect blood samples (approx. 50-100 µL) from a subset of animals (e.g., N=3 per group) at specific time points (e.g., 1, 4, 8, and 24 hours post-dose).

    • Use a sparse sampling design where each animal is only bled 1-2 times to avoid excessive stress.

    • Process blood to plasma and store at -80°C until analysis by LC-MS/MS.

  • Rationale: This approach provides crucial data on drug absorption and exposure, allowing correlation of efficacy with drug concentration in the tumor-bearing animals.[14]

End-of-Study Toxicology Protocol
  • Objective: To identify potential target organs of toxicity.[15][16]

  • Methodology:

    • At study termination, collect major organs (liver, kidneys, spleen, etc.).

    • Fix tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination by a board-certified veterinary pathologist.

  • Rationale: Microscopic examination of tissues can reveal drug-related toxicities that are not apparent from clinical observations or body weight changes, providing a critical safety profile.[11]

Efficacy_Protocol_Flow Cell_Prep 1. Cell Culture & Preparation Implant 2. Tumor Implantation (Subcutaneous) Cell_Prep->Implant Monitor_Group 3. Tumor Growth Monitoring & Randomization Implant->Monitor_Group Dosing 4. Compound Administration (Per Schedule) Monitor_Group->Dosing Monitor_Efficacy 5. Efficacy & Toxicity Monitoring (Tumor Vol, BW) Dosing->Monitor_Efficacy Monitor_Efficacy->Dosing Repeat Dosing Cycle Termination 6. Study Termination & Tissue Collection Monitor_Efficacy->Termination Endpoint Met Analysis Data Analysis (TGI, Stats, PK/PD) Termination->Analysis

Caption: Step-by-step experimental protocol workflow.

Data Analysis and Interpretation

Efficacy Analysis
  • Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated at the end of the study.

    • % TGI = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

  • Statistical Analysis: Compare tumor volumes between treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

Interpreting Results

The goal is to establish a clear dose-response relationship where higher doses of this compound lead to greater TGI. This should be balanced against any observed toxicity. The ideal candidate will show significant TGI at doses that are well-tolerated (i.e., minimal body weight loss and no adverse clinical signs).

ParameterVehicle Control7-BQC (30 mg/kg)Cisplatin (5 mg/kg)
Mean Final Tumor Volume (mm³)1650 ± 210550 ± 95410 ± 80
% TGI - 68% 77%
Mean Body Weight Change (%)+5%-4%-12%
Statistical Significance (vs Vehicle) - p < 0.001 p < 0.001
(This table represents example data for illustrative purposes)

Conclusion

This application note provides a strategic and detailed framework for conducting a foundational in vivo efficacy study of this compound. By starting with a reproducible CDX model and integrating key PK and toxicology endpoints, researchers can generate the critical data needed to make an informed go/no-go decision for further development. A successful outcome from this protocol would provide strong justification for advancing the compound into more complex, clinically relevant models and ultimately toward IND-enabling studies.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (National Center for Biotechnology Information).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (MDPI).
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (DovePress).
  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (National Center for Biotechnology Information).
  • Cancer Models - Charles River Laboratories. (Charles River Laboratories).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (Springer).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (American Chemical Society).
  • Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. (ACS Publications).
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PubMed Central. (National Center for Biotechnology Information).
  • In Vivo Toxicity Study - Creative Bioarray. (Creative Bioarray).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (National Center for Biotechnology Information).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (Drug Discovery Today).
  • World Journal of Pharmacology and Toxicology - In Vivo Testing in Toxicology: Evaluating the Safety of Pharmaceuticals and Environmental Exposures - OMICS International. (OMICS International).
  • In vivo Toxicology - InterBioTox. (InterBioTox).
  • in vivo general toxicology studies - YouTube. (YouTube).
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - ResearchGate. (ResearchGate).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (National Institutes of Health).
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis | Journal of Medicinal Chemistry - ACS Publications. (American Chemical Society).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (National Center for Biotechnology Information).
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (ResearchGate).
  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed. (National Center for Biotechnology Information).
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed. (National Center for Biotechnology Information).
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI. (MDPI).

Sources

Synthesis of radiolabeled 7-Bromoquinoline-3-carboxamide for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Radiolabeled 7-Bromoquinoline-3-carboxamide for Imaging Studies

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of radiolabeled this compound, a scaffold of significant interest for developing radiotracers for Positron Emission Tomography (PET) imaging. Quinoline derivatives have been explored as potent ligands for various biological targets, including the translocator protein (TSPO), which is upregulated in neuroinflammation and cancer.[1][2][3] The ability to radiolabel these molecules enables non-invasive, in vivo quantification of these targets, offering profound insights into disease mechanisms and aiding in drug development.[4][5] This guide details two distinct, robust methodologies for labeling the carboxamide moiety: a direct [¹¹C]carbonylation using cyclotron-produced [¹¹C]CO₂ and a prosthetic group approach utilizing the longer-lived isotope [¹⁸F]. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying radiochemical principles, step-by-step experimental procedures, purification, and essential quality control measures.

Introduction: The Rationale for Radiolabeled Quinolines

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that visualizes and quantifies physiological processes in vivo.[5] The technique relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide. The choice of radionuclide is critical and is dictated by the biological process under investigation and the required chemistry.

  • Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C allows for multiple PET scans in the same subject on the same day.[6] Its presence in nearly all organic molecules means it can often be incorporated without altering the compound's biological activity, making it the "gold standard" for tracer development.[7] The primary precursor, [¹¹C]CO₂, is produced directly in a cyclotron.[6][8]

  • Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes makes ¹⁸F ideal for more complex syntheses and allows for distribution to facilities without an on-site cyclotron.[5][9][10] Its low positron energy results in high-resolution images.[9][10]

This application note provides protocols to synthesize derivatives of this compound labeled with either ¹¹C or ¹⁸F, providing researchers with options to suit their specific imaging needs.

Strategic Overview: A Two-Phase Approach

The synthesis of the target radiotracer is logically divided into two primary phases: (1) the synthesis of a stable, non-radioactive precursor molecule that is primed for the final, rapid radiolabeling step, and (2) the incorporation of the radionuclide followed by rapid purification and formulation.

G cluster_0 Phase 1: Precursor Synthesis (Non-Radioactive) cluster_1 Phase 2: Radiolabeling & Purification (Radioactive) P1 Starting Materials (e.g., 3-Bromoaniline) P2 Synthesis of 7-Bromoquinoline-3-carboxylic Acid P1->P2 R2 Radiolabeling Reaction P2->R2 R1 Radionuclide Production ([¹¹C]CO₂ or [¹⁸F]Fluoride) R3 HPLC Purification R4 Final Product: Radiolabeled Tracer G Start 7-Bromo-3-iodoquinoline (Precursor) Step1 In-situ Grignard Formation (i-PrMgCl·LiCl) Start->Step1 Step3 [¹¹C]Carboxylation Step1->Step3 Step2 [¹¹C]CO₂ Trapping (from Cyclotron) Step2->Step3 Intermediate [¹¹C]7-Bromoquinoline- 3-carboxylic acid Step3->Intermediate Step4 Amide Formation (Coupling Agent + NH₃ source) Intermediate->Step4 End [¹¹C]7-Bromoquinoline- 3-carboxamide Step4->End G Start Ethylene Glycol di-tosylate (Precursor) Step2 Nucleophilic [¹⁸F]Fluorination Start->Step2 Step1 [¹⁸F]Fluoride Activation (K₂CO₃ / K2.2.2) Step1->Step2 Intermediate1 [¹⁸F]Fluoroethyl tosylate Step2->Intermediate1 Step3 Amine Formation (e.g., NaN₃ then H₂/Pd) Intermediate1->Step3 Intermediate2 2-[¹⁸F]Fluoroethylamine Step3->Intermediate2 Step4 Amide Coupling (Precursor Acid + Coupling Agent) Intermediate2->Step4 End N-(2-[¹⁸F]fluoroethyl)- This compound Step4->End PrecursorAcid 7-Bromoquinoline- 3-carboxylic acid PrecursorAcid->Step4

Sources

Formulation of 7-Bromoquinoline-3-carboxamide for in vivo administration

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 7-Bromoquinoline-3-carboxamide for In Vivo Administration Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a quinoline derivative with potential pharmacological significance. Like many heterocyclic scaffolds developed in modern drug discovery, it is anticipated to have low aqueous solubility, posing a significant challenge for achieving reliable and reproducible exposure in in vivo studies.[1] This document provides a comprehensive guide for the systematic evaluation and formulation of this compound for preclinical research. It moves beyond simple recipes to explain the causal rationale behind formulation choices, empowering researchers to develop robust, validated vehicles tailored to their specific experimental needs. Detailed, step-by-step protocols for common solubilization strategies, including co-solvent systems and cyclodextrin complexation, are provided, alongside essential quality control measures to ensure formulation integrity.

Pre-formulation Assessment: Understanding the Molecule

The first principle of formulation is to understand the physicochemical properties of the active pharmaceutical ingredient (API). The structure of this compound, featuring a fused aromatic quinoline ring system, suggests high lipophilicity and poor water solubility, a common characteristic of this chemical class.[2][3] An initial solubility screen is the most critical step to guide formulation strategy.

Predicted Physicochemical Properties

A summary of predicted and known properties for the quinoline carboxamide scaffold helps to frame the formulation challenge.

PropertyPredicted Value / CharacteristicImplication for Formulation
Molecular Weight ~251.08 g/mol Moderate molecular weight.
LogP (cLogP) Predicted to be > 3Lipophilic; likely poor aqueous solubility.
Aqueous Solubility Predicted to be < 0.1 mg/mLHigh potential for precipitation in aqueous media; simple buffers are unlikely to be suitable.
pKa Weakly basic (quinoline nitrogen)Solubility may be pH-dependent, potentially increasing at lower pH due to protonation.[4]
Physical Form Likely a crystalline solidHigh lattice energy may further limit dissolution. Amorphous dispersions could be an advanced strategy.[1][4]
Protocol: Experimental Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.

Materials:

  • This compound

  • Calibrated microbalance

  • Vortex mixer and/or sonicator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Vehicle components: DMSO, PEG 400, Tween® 80, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4).

Procedure:

  • Preparation: Prepare stock solutions of potential vehicles (e.g., 20% HP-β-CD in water, 5% Tween® 80 in saline).

  • Equilibration: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.

  • Mixing: Vortex the samples vigorously for 2-3 minutes. Incubate at room temperature for 24 hours with continuous agitation (e.g., on a rotator) to ensure equilibrium is reached. Sonication can be used initially to break up aggregates.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect an aliquot of the supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC or LC-MS/MS method against a standard curve.

Rationale and Strategy for Formulation Selection

Poor bioavailability and erratic absorption in animal studies are classic challenges for poorly soluble drugs.[4] The goal of formulation is to present the drug to the biological system in a solubilized state to facilitate absorption. The choice of strategy depends directly on the required dose and the route of administration.

Decision-Making Workflow

The following workflow provides a logical path from initial solubility data to a viable formulation strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Obtain Compound solubility Assess Aqueous Solubility (e.g., in PBS pH 7.4) start->solubility gt1 Solubility > 1 mg/mL? solubility->gt1 simple Simple Aqueous Solution (Saline or Buffer) gt1->simple Yes lt01 Solubility < 0.1 mg/mL? gt1->lt01 No (0.1-1 mg/mL) validate Validate Final Formulation (Clarity, Stability, pH) simple->validate cosolvent Co-solvent / Surfactant System (e.g., PEG400, Tween 80) lt01->cosolvent Yes ph_adjust pH Adjustment (if compound is ionizable) lt01->ph_adjust No cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->validate suspension Suspension (Micronized) (e.g., with Tween/MC) cyclodextrin->validate suspension->validate ph_adjust->validate

Caption: Formulation strategy decision workflow.

Common Formulation Approaches
  • Co-solvent Systems: These mixtures use water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[5] A common approach is to dissolve the compound in a small amount of a strong organic solvent like DMSO, then dilute it with other co-solvents (e.g., PEG 400) and finally with an aqueous component. This is often suitable for intravenous (IV) and oral (PO) routes, provided the concentration of organic solvents is kept within tolerated limits.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic molecule within a hydrophilic exterior.[5][6] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used and are particularly suitable for IV administration due to their safety profile.

  • Surfactant-Based Systems (Micelles): Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles have a lipophilic core that can encapsulate insoluble compounds, increasing their apparent solubility.[5] Polysorbates (e.g., Tween® 80) and Cremophor® EL are common examples.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective, particularly for oral administration.[1][7] These systems form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Nanosuspensions: This advanced strategy involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[4][7] This is typically reserved for when other methods fail or for specific delivery requirements.

Detailed Formulation Protocols

The following protocols are robust starting points for preclinical studies. Note: All preparations intended for parenteral administration must be performed under aseptic conditions and terminally sterilized, typically by filtration through a 0.22 µm filter.

Protocol: Co-Solvent/Surfactant Vehicle (e.g., for 1 mg/mL final concentration)

Rationale: This vehicle, often referred to as "PEG/Tween/Saline," is a workhorse in preclinical toxicology and pharmacology. It balances solubilizing power with physiological compatibility. The compound is first dissolved in the organic components before aqueous addition to prevent crashing out of solution.

Example Vehicle Composition:

  • 10% DMSO

  • 40% PEG 400

  • 5% Tween® 80

  • 45% Saline (0.9% NaCl)

Procedure:

  • Weigh API: Accurately weigh the required amount of this compound for the desired final volume and concentration. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Initial Solubilization: Add the DMSO (1 mL) to the API and vortex/sonicate until fully dissolved. The solution should be clear.

  • Add Co-solvent: Add the PEG 400 (4 mL) and vortex until the solution is homogeneous.

  • Add Surfactant: Add the Tween® 80 (0.5 mL) and vortex thoroughly. This step is crucial for stability.

  • Aqueous Dilution: Slowly add the saline (4.5 mL) dropwise while continuously vortexing. A slow addition rate is critical to prevent precipitation.

  • Final Check & Sterilization: Visually inspect the final solution for clarity. If intended for parenteral use, filter through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

G cluster_0 Organic Phase cluster_1 Aqueous Phase api 1. Weigh API dmso 2. Add DMSO api->dmso Dissolve peg 3. Add PEG 400 dmso->peg Mix tween 4. Add Tween 80 peg->tween Mix saline 5. Add Saline (dropwise) tween->saline Vortex final 6. Final Formulation (Clear Solution) saline->final

Caption: Workflow for co-solvent vehicle preparation.

Protocol: Cyclodextrin-Based Formulation (e.g., for 1 mg/mL)

Rationale: HP-β-CD is an excellent choice for increasing the solubility of hydrophobic compounds for IV administration due to its low toxicity.[5] The formation of the inclusion complex can be facilitated by gentle heating and sonication.

Example Vehicle Composition:

  • 20% (w/v) HP-β-CD in Sterile Water for Injection

Procedure:

  • Prepare Vehicle: Prepare a 20% HP-β-CD solution by dissolving 2 g of HP-β-CD in sterile water to a final volume of 10 mL. Gentle warming (40-50°C) can aid dissolution. Allow to cool to room temperature.

  • Weigh API: Accurately weigh 10 mg of this compound.

  • Complexation: Add the API directly to the 20% HP-β-CD solution.

  • Facilitate Dissolution: Vortex vigorously for 5-10 minutes. If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes. Gentle warming can also be applied.

  • Equilibration: Allow the solution to equilibrate by rotating overnight at room temperature.

  • Final Check & Sterilization: Visually inspect for clarity. A small amount of undissolved material may be present if the solubility limit is exceeded. If so, centrifuge and use the supernatant. Filter through a 0.22 µm PVDF or PES syringe filter.

Quality Control and Validation

A prepared formulation is only useful if it is stable and delivers the intended dose.

  • Visual Inspection: The primary QC check is visual. The solution should be clear, colorless (or uniformly colored), and free of particulates or precipitation.

  • pH Measurement: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 5-8 for parenteral routes).

  • Short-Term Stability: Store a small aliquot of the formulation at room temperature and at 4°C for 24-48 hours. Re-inspect visually for any signs of precipitation before use.

  • Concentration Verification: For pivotal studies, it is best practice to verify the concentration of the final dosing solution via HPLC or LC-MS/MS to confirm accuracy and homogeneity.

Guidelines for In Vivo Administration

The choice of vehicle must be compatible with the intended route of administration.

RouteRecommended Vehicle TypeKey Considerations
Intravenous (IV) Cyclodextrin (HP-β-CD, SBE-β-CD) or a well-tolerated co-solvent system with low % organic.Must be sterile and free of particulates. Avoid high concentrations of DMSO or ethanol which can cause hemolysis. Injection volume and rate are critical.
Oral (PO) Co-solvent systems, suspensions, or lipid-based formulations.Vehicle needs to maintain solubility in the GI tract. Higher percentages of organic co-solvents are generally tolerated.
Intraperitoneal (IP) Co-solvent or cyclodextrin systems.Irritancy of the vehicle is a key concern. Ensure pH is near neutral.
Subcutaneous (SC) Isotonic, near-neutral pH vehicles are preferred.High concentrations of organic solvents or surfactants can cause severe skin irritation and necrosis. Injection volume is limited.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to its presumed poor aqueous solubility, a systematic approach beginning with solubility screening is essential. Co-solvent systems and cyclodextrin-based vehicles represent two robust, accessible, and effective strategies for preclinical administration. By following the detailed protocols and validation steps outlined in this guide, researchers can ensure consistent and reliable drug delivery, leading to more accurate and reproducible pharmacological data.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Xenobiotica.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • 7-Bromoquinoline. (n.d.). PubChem.
  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem.

Sources

Application Note & Protocol: Assessing the Anti-inflammatory Properties of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2>

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4][5] Numerous quinoline derivatives have demonstrated significant anti-inflammatory, analgesic, and anticancer properties, making them a promising class of compounds for the development of novel therapeutics.[1][3] The anti-inflammatory effects of quinoline compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]

This comprehensive guide provides a detailed overview of robust and validated methods for assessing the anti-inflammatory properties of novel quinoline compounds. We will delve into both in vitro and in vivo assays, explaining the scientific rationale behind each experimental choice and providing step-by-step protocols to ensure reproducible and reliable results.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are indispensable for the initial screening and characterization of the anti-inflammatory potential of quinoline compounds. They offer a cost-effective and high-throughput means to elucidate mechanisms of action before proceeding to more complex and resource-intensive in vivo studies.[2][7]

Cell Viability and Cytotoxicity Assays: A Critical First Step

Rationale: Before evaluating the anti-inflammatory effects of a quinoline compound, it is crucial to determine its cytotoxicity profile. A compound that is toxic to cells will invariably lead to a reduction in inflammatory markers, which could be misinterpreted as a genuine anti-inflammatory effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method to assess cell viability.

Experimental Workflow:

Caption: Workflow for MTT/MTS Cell Viability Assay.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: A Workhorse Model

Rationale: Macrophages are key players in the innate immune response and are central to the inflammatory process.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[9] This activation leads to the production of a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11] The LPS-stimulated macrophage model is a robust and widely accepted in vitro system to screen for anti-inflammatory compounds.[9]

Key Measurable Endpoints:

  • Nitric Oxide (NO) Production: Measured using the Griess assay.[12][13]

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]

  • Cyclooxygenase-2 (COX-2) Expression and Activity: Assessed by Western blot and specific enzyme activity assays.[17][18]

  • NF-κB Pathway Activation: Monitored by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65) via Western blot or immunofluorescence.[19][20][21]

Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline compound (and a vehicle control, e.g., DMSO) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[13]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[13]

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of inhibition of NO production by the quinoline compound is calculated relative to the LPS-stimulated control.

Protocol: Quantification of Pro-inflammatory Cytokines by ELISA

  • Sample Collection: Collect the cell culture supernatant from the LPS-stimulated macrophage experiment described above.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit (e.g., TNF-α, IL-6).[14][15][16][22][23] A general sandwich ELISA workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.[15]

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.

Direct Enzyme Inhibition Assays: Targeting Key Inflammatory Enzymes

Rationale: A significant mechanism of action for many anti-inflammatory drugs is the direct inhibition of enzymes that produce pro-inflammatory mediators.[24][25][26] Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[17][18][27][28][29] Screening quinoline compounds for their ability to directly inhibit COX-2 activity can provide valuable mechanistic insights.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[18]

  • Reagents: Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie).[18][27][28] These kits typically provide the recombinant human COX-2 enzyme, a fluorometric probe, arachidonic acid (the substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the quinoline compound at various concentrations, and the COX-2 enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).[18]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the quinoline compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Deciphering the Molecular Mechanism: NF-κB Signaling Pathway

Rationale: The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[19][20][21][30][31] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[31] Upon stimulation (e.g., by LPS), IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[21] Investigating the effect of quinoline compounds on this pathway is crucial for understanding their mechanism of action.

Visualization of the Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P IkBa_NFkB IκBα-NF-κB Complex (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_active Active NF-κB IkBa_P->NFkB_active Releases Transcription Pro-inflammatory Gene Transcription NFkB_active->Transcription Translocates & Activates Nucleus Nucleus

Caption: Canonical NF-κB signaling pathway activation by LPS.

Experimental Approach: Western Blotting for Phosphorylated IκBα and p65

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the quinoline compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A reduction in the levels of p-IκBα and p-p65 in the presence of the quinoline compound indicates inhibition of the NF-κB pathway.

Part 2: In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of a potential anti-inflammatory drug in a whole biological system.[7][32][33][34]

Carrageenan-Induced Paw Edema in Rodents: A Classic Model of Acute Inflammation

Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[35][36][37][38][39] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[35] The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins and involves the infiltration of neutrophils.[36]

Experimental Workflow:

Sources

Application Notes & Protocols: Leveraging 7-Bromoquinoline-3-carboxamide in Fragment-Based Drug Discovery for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][3] This guide provides a detailed framework for the application of 7-Bromoquinoline-3-carboxamide, a representative fragment from the privileged quinoline class, in an FBDD campaign targeting protein kinases. Quinoline scaffolds are prominent in numerous FDA-approved kinase inhibitors, making them a validated starting point for drug discovery.[4][5] We present field-proven protocols for primary screening using Surface Plasmon Resonance (SPR), hit validation via Nuclear Magnetic Resonance (NMR), structural elucidation through X-ray Crystallography, and a strategic overview of the hit-to-lead optimization process.

Introduction: The Rationale for a Quinoline-Based Fragment Approach

The core principle of FBDD is to identify low-affinity but highly efficient binders (fragments) and subsequently grow them into potent, drug-like molecules through structure-guided chemistry.[1] Unlike the larger, more complex molecules used in HTS, fragments (typically <300 Da) are more likely to find and fit into small, druggable pockets on a protein target, resulting in a higher hit rate.[6] The initial hits, though weak (μM to mM affinity), provide a critical starting point for optimization.[7][8]

The choice of this compound as a model fragment is deliberate and strategic:

  • Privileged Scaffold: The quinoline ring is a well-established pharmacophore in kinase inhibition, known to interact with the hinge region of the ATP-binding site.[5][9]

  • Key Interaction Points: The carboxamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form crucial anchoring interactions within a protein's active site.

  • Vector for Growth: The bromine atom at the 7-position serves as a versatile chemical handle. It is strategically positioned to allow for synthetic elaboration into solvent-exposed regions, enabling the "fragment growing" approach to improve potency and selectivity.[10]

This application note will use the PIM-1 kinase , a serine/threonine kinase implicated in various cancers, as a representative target to illustrate the workflow.[11][12] PIM-1 is a well-validated cancer target, and the development of novel inhibitors is of significant therapeutic interest.[13][14]

Physicochemical Properties of this compound

To qualify as a useful fragment, a compound should adhere to the "Rule of Three," a set of empirical guidelines that ensure good starting points for optimization. This compound aligns well with these principles.

PropertyValue (Calculated)"Rule of Three" Guideline
Molecular Weight (MW)251.08 Da≤ 300 Da
cLogP2.45≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds1≤ 3
Polar Surface Area (PSA)55.12 Ų≤ 60 Ų

The Fragment-Based Drug Discovery Workflow

An FBDD campaign is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry. The goal is to move systematically from a low-affinity fragment to a high-potency lead candidate.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Validation & Elucidation cluster_2 Optimization Phase Target Target Selection (e.g., PIM-1 Kinase) Screening Primary Screening (SPR, NMR) Target->Screening Library Fragment Library (Containing Core Fragment) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_Val Hit Validation (Orthogonal Methods) Hit_ID->Hit_Val Structure Structural Biology (X-ray Crystallography) Hit_Val->Structure SBDD Structure-Based Design Structure->SBDD Chemistry Medicinal Chemistry (Fragment Growing) SBDD->Chemistry Assay Potency & Selectivity Assays Chemistry->Assay Assay->SBDD Iterative Cycle Lead Lead Candidate Assay->Lead

Caption: High-level workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for identifying and validating the binding of this compound to the PIM-1 kinase.

Protocol Part A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique for FBDD due to its high sensitivity for detecting weak interactions, low protein consumption, and ability to provide real-time kinetic data without labels.[15][16]

Instrumentation: Biacore T200, Cytiva (or equivalent). Materials:

  • Recombinant His-tagged PIM-1 Kinase (>95% purity).

  • Sensor Chip NTA (for His-capture).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Assay Buffer: Running buffer with 2% DMSO.

  • This compound stock solution (100 mM in 100% DMSO).

Step-by-Step Methodology:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the NTA sensor surface with running buffer.

    • Perform a 1-minute injection of 0.5 M NiSO₄ to charge the surface.

    • Inject PIM-1 kinase (diluted to 10 µg/mL in running buffer) over a flow cell until a stable immobilization level of ~8000 Response Units (RU) is achieved.

    • Use an adjacent flow cell as a reference surface (no protein immobilized) to subtract bulk refractive index changes.[17]

  • Assay Quality Control:

    • Before screening, perform buffer scout injections (assay buffer with varying DMSO concentrations from 1.8% to 2.2%) to ensure the DMSO concentration between the running buffer and samples is precisely matched, minimizing false positives.[18]

    • Inject a known, weak-to-moderate affinity PIM-1 inhibitor (if available) at multiple concentrations to confirm the biological activity of the immobilized protein.

  • Single-Concentration Primary Screen:

    • Prepare a 200 µM screening solution of this compound in assay buffer (final DMSO concentration of 2%).

    • Inject the fragment solution over the reference and PIM-1 flow cells for a 60-second contact time, followed by a 120-second dissociation phase.

    • A positive "hit" is identified by a response signal on the PIM-1 surface that is significantly higher than the signal on the reference surface.

  • Data Analysis and Hit Triage:

    • Subtract the reference flow cell data from the PIM-1 flow cell data.

    • A binding response > 20 RU is typically considered a preliminary hit.

    • Calculate the Ligand Efficiency (LE) for promising hits. LE normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA). It is a critical metric in FBDD for prioritizing fragments.

      • LE = -RT ln(KD) / NHA

    • Fragments with high LE are prioritized for further validation.[17]

Protocol Part B: Orthogonal Hit Validation via NMR Spectroscopy

Causality: It is crucial to use an orthogonal biophysical method to confirm hits from the primary screen and eliminate artifacts.[19] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful for confirming weak binding in solution without requiring isotope-labeled protein.[20][21]

Instrumentation: 600 MHz NMR Spectrometer with a cryoprobe. Materials:

  • PIM-1 Kinase solution (20 µM in 20 mM Phosphate Buffer, 50 mM NaCl, pH 7.4, in 99.9% D₂O).

  • This compound (2 mM in the same deuterated buffer, from a DMSO-d₆ stock to a final concentration of 2% DMSO-d₆).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes:

      • Sample: 20 µM PIM-1 + 2 mM this compound.

      • Control: 2 mM this compound alone.

  • Acquisition of STD-NMR Spectra:

    • Acquire a standard 1D proton spectrum of the sample to identify the fragment's resonances.

    • Set up the STD experiment. Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no fragment signals are present (on-resonance irradiation).

    • As a control, irradiate a region far from any protein or fragment signals (e.g., 40 ppm) (off-resonance irradiation).

    • The saturation will be transferred from the protein to a binding ligand via spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting STD difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.[22]

    • The appearance of signals for this compound in the difference spectrum provides unambiguous evidence of binding and validates the hit from the SPR screen.

Screening_Cascade cluster_0 Screening & Validation Lib Fragment Library SPR Primary Screen (SPR @ 200 µM) Lib->SPR Triage Hit Triage (Response > 20 RU) SPR->Triage NMR Orthogonal Validation (STD-NMR) Triage->NMR Primary Hit False_Positive Discard (False Positives / Artifacts) Triage->False_Positive No Hit Validated_Hit Validated Hit: This compound NMR->Validated_Hit Binding Confirmed NMR->False_Positive No Binding

Caption: Workflow for primary screening and orthogonal hit validation.

Protocol Part C: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the most critical step for enabling rational, structure-based drug design.[6][23] It reveals the precise binding mode, key interactions, and provides a roadmap for how to elaborate the fragment to improve affinity.[24][25]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Set up crystallization trials for apo-PIM-1 kinase using vapor diffusion (sitting or hanging drop) methods, screening a wide range of commercial crystallization screens.

    • Optimize initial crystal hits to obtain diffraction-quality crystals (>50 µm in size, single).

  • Fragment Soaking:

    • Prepare a "soaking solution" of 10 mM this compound in a cryoprotectant-compatible buffer that matches the mother liquor of the crystals.

    • Carefully transfer a PIM-1 crystal into a drop of the soaking solution.

    • Allow the crystal to soak for 2-4 hours. The small size of the fragment allows it to diffuse into the crystal lattice and find the binding site.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data at a synchrotron source.[23]

    • Process the data and solve the structure using molecular replacement with the apo-PIM-1 structure as a model.

    • Carefully inspect the resulting electron density map for positive difference density in the ATP-binding site that corresponds to the shape of this compound.

  • Structural Analysis:

    • Model the fragment into the density and refine the structure.

    • Analyze the binding pose to identify key interactions (e.g., hydrogen bonds between the carboxamide and the kinase hinge region).

    • Critically, observe the vector of the bromine atom at the 7-position. Note its proximity to adjacent sub-pockets that can be targeted for optimization.

From Hit to Lead: The Optimization Strategy

With a validated hit and a high-resolution crystal structure, the next phase is to transform the low-affinity fragment into a high-affinity lead compound. The most common strategy is fragment growing .[10][26]

Causality: The crystal structure provides the blueprint for rational design. By observing unoccupied space near the bound fragment, medicinal chemists can design and synthesize new chemical matter to fill those pockets, forming additional favorable interactions and thereby increasing binding affinity.[27]

SBDD_Cycle cluster_0 Structure-Based Drug Design (SBDD) Cycle Structure Analyze Co-crystal Structure (PIM-1 + Fragment) Design Design Analogs (Target adjacent pocket via Br) Structure->Design Identify Growth Vector Synth Synthesize New Compounds (e.g., Suzuki Coupling) Design->Synth Propose Molecules Assay Measure Potency (IC50) & Ligand Efficiency Synth->Assay Test Affinity Assay->Structure Obtain New Structure

Caption: The iterative cycle of structure-based hit-to-lead optimization.

Strategy for this compound:

  • Identify the Growth Vector: The crystal structure shows the C7-Br bond pointing towards a shallow, hydrophobic sub-pocket near the main ATP site.

  • Hypothesize New Interactions: A small aromatic group, like a phenyl or pyridine ring, attached at the 7-position could form favorable pi-stacking or hydrophobic interactions within this pocket.

  • Execute Synthetic Chemistry: Use a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to replace the bromine atom with the designed chemical moiety. This is a robust and well-established method in medicinal chemistry.

  • Assay and Iterate: Test the newly synthesized compound in a biochemical assay to determine its potency (IC₅₀). A significant improvement in potency validates the design hypothesis.

  • Confirm Binding Mode: Obtain a new co-crystal structure with the more potent analog to confirm that it binds as designed and to guide the next round of optimization.

By following this iterative cycle, the initial this compound fragment, with a likely affinity in the high micromolar range, can be systematically optimized into a lead compound with nanomolar potency.

References

  • Google. (n.d.). Current time information in Brisbane, AU.
  • Chen, H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Kirsch, P., & Hartman, A. M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Glavrda, S., & Navratilova, I. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Aly, R. M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. PubMed.
  • Renaud, J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.
  • Kumar, A., & Singh, J. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Kirsch, P., & Hartman, A. M. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
  • Aly, R. M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry.
  • Kim, H.-Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology.
  • Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry.
  • Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Consensus.
  • Kim, H.-Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. PubMed.
  • Various Authors. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Consensus.
  • Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anticancer Agents in Medicinal Chemistry.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita.
  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
  • Giannetti, A. M., et al. (2011). Fragment screening by surface plasmon resonance. Semantic Scholar.
  • CQDM. (2023). Fragment-Based Lead Discovery: Bridging the Gap Between Screening and Hit-to-Lead Medchem using NMR Affinity Ranking. CQDM.
  • Amaral, M., et al. (2017). Different hit-to-lead optimization strategies. ResearchGate.
  • Eyrisch, S., & Helms, V. (2007). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of Medicinal Chemistry.
  • Lepre, C. A., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology.
  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal.
  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery.
  • Various Authors. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate.
  • Saluste, G., et al. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLOS ONE.
  • An, Y., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Molecules.
  • Anzai, T., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & Medicinal Chemistry Letters.
  • Saluste, G., et al. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. ResearchGate.
  • Onwuka, A. M., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • Ali, M. R., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • Mathew, B., et al. (2016). Biological activities of quinoline derivatives. PubMed.
  • Astex Pharmaceuticals. (n.d.). Fragment-Based Drug Discovery. Astex Pharmaceuticals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromoquinoline-3-carboxamide. As Senior Application Scientists, we have compiled this guide based on established synthetic methodologies and extensive troubleshooting experience. This resource is designed to help you navigate the common challenges encountered during this synthesis, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Synthesis Overview

The synthesis of this compound is typically approached as a two-stage process. First, the core heterocyclic structure, 7-Bromoquinoline-3-carboxylic acid, is synthesized. This is followed by the amidation of the carboxylic acid to yield the final carboxamide product. Each stage presents unique challenges that can impact the overall yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot issues at both stages.

Synthesis_Workflow cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amidation cluster_2 Purification start Starting Materials (e.g., Substituted Aniline & Diester) cyclization Cyclization Reaction (e.g., Gould-Jacobs reaction) start->cyclization saponification Saponification cyclization->saponification acid_precursor 7-Bromoquinoline-3-carboxylic acid saponification->acid_precursor activation Carboxylic Acid Activation (Coupling Reagent) acid_precursor->activation amidation Reaction with Amine Source activation->amidation product_crude Crude this compound amidation->product_crude workup Aqueous Workup (Acid/Base Wash) product_crude->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 7-Bromoquinoline-3-carboxylic acid

This initial stage is critical for providing high-quality starting material for the subsequent amidation. Low yields or impurities here will directly impact the final step.

Question: My initial cyclization reaction to form the quinoline ring system has a very low yield. What are the likely causes?

Answer: Low yields in quinoline synthesis, such as the Gould-Jacobs reaction, often stem from three primary factors: reaction temperature, competing side reactions, and the purity of starting materials.

  • Inadequate Reaction Temperature: The cyclization step, which involves the thermal rearrangement of an aniline-derived intermediate, is highly temperature-dependent.

    • Causality: Insufficient thermal energy will result in a sluggish reaction where the starting materials may decompose over extended heating times. Conversely, excessively high temperatures can lead to charring and the formation of polymeric byproducts.

    • Recommendation: The cyclization is typically performed in a high-boiling point solvent like diphenyl ether. It is crucial to monitor the temperature closely and ensure it reaches the optimal range (typically 240-260 °C) for a sufficient period to drive the reaction to completion.

  • Subsequent Saponification Issues: After cyclization, the resulting ester must be saponified to the carboxylic acid. Incomplete saponification is a common cause of low yield.

    • Causality: The ester can be sterically hindered, requiring robust conditions for complete hydrolysis. Using a strong base like sodium hydroxide in a suitable solvent (e.g., ethanol/water mixture) under reflux is standard.

    • Recommendation: Ensure a sufficient excess of base (e.g., 2-4 equivalents) is used and allow for an adequate reflux period (monitor by TLC). After saponification, proper acidification is necessary to precipitate the carboxylic acid product; add acid slowly until the pH is acidic (pH 2-3) to ensure complete precipitation.

Question: I'm observing multiple bromo-isomers in my product. How can I improve the regioselectivity of bromination?

Answer: Achieving correct regioselectivity during the bromination of a quinoline ring is a common challenge. The position of bromination is directed by the existing substituents and the choice of brominating agent.

  • Causality: The electronic properties of the quinoline ring direct electrophilic substitution. The choice of brominating agent (e.g., N-Bromosuccinimide (NBS) vs. liquid bromine) and solvent can significantly influence which positions are most reactive.[1][2]

  • Recommendation: If you are building the molecule from a pre-brominated aniline (e.g., 3-bromoaniline), this is the most reliable way to ensure the bromine is at the correct position (which becomes the 7-position after cyclization). If you are brominating the quinoline ring post-synthesis, using a milder brominating agent like NBS in a solvent such as CCl₄ or CHCl₃, often with a radical initiator like AIBN or light, can provide better control than using elemental bromine, which can be overly reactive and lead to multiple substitutions.[1][2]

Part 2: Amidation of 7-Bromoquinoline-3-carboxylic acid

This is the final and often most challenging step. The conversion of a carboxylic acid to a primary carboxamide requires the activation of the carboxyl group, which can be inefficient if not optimized.

Question: My amidation reaction is sluggish or fails to go to completion, leaving unreacted carboxylic acid. How can I improve the conversion?

Answer: This is the most common failure mode and almost always relates to the inefficient activation of the carboxylic acid. The key is selecting the appropriate coupling reagent and ensuring anhydrous conditions.

  • Causality: A carboxylic acid and an amine will not spontaneously form an amide under standard conditions; an energy barrier must be overcome. Coupling reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an activated ester), which is then readily attacked by the amine nucleophile to form the amide bond.[3][4] The presence of water can hydrolyze this activated intermediate back to the starting carboxylic acid, halting the reaction.

  • Recommendations:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., DMF, DCM, THF) and ensure your amine source and base are free of water.

    • Select an Appropriate Coupling Reagent: There is a wide array of coupling reagents, each with its own advantages. For primary amides, where the nucleophile is ammonia, a robust activation strategy is needed.

Amidation_Mechanism RCOOH 7-Bromoquinoline- 3-carboxylic acid Active_Ester O-acylisourea (Activated Intermediate) RCOOH->Active_Ester + EDC EDC Coupling Reagent (e.g., EDC) EDC->Active_Ester Amide 7-Bromoquinoline- 3-carboxamide Active_Ester->Amide + Amine Byproduct Water-soluble Urea Byproduct Active_Ester->Byproduct Amine Amine Source (e.g., NH₄Cl + Base) Amine->Amide

Caption: Simplified mechanism of EDC-mediated amidation.

Data Presentation: Comparison of Common Coupling Reagents

Reagent CombinationByproduct TypeByproduct RemovalKey AdvantagesCommon Issues & Considerations
EDC / HOBt Water-soluble ureaAqueous workupCost-effective, common, and reliable for many substrates.[3]Can be less effective for sterically hindered substrates. HOBt has explosive properties and requires careful handling.[5]
HATU / DIPEA Water-soluble ureaAqueous workupHighly efficient, fast reaction times, good for difficult couplings.[3]More expensive, can be sensitive to moisture.
BOP / PyBOP PhosphoramideAqueous workupVery effective, low racemization.[6]BOP byproduct (HMPA) is a known carcinogen, making it less desirable.[6]
SOCl₂ (Thionyl Chloride) SO₂, HCl (gases)Evolved as gasInexpensive, forms a highly reactive acyl chloride intermediate.Harsh conditions (reflux), not suitable for sensitive functional groups. Requires a separate step.
Silicon-based Reagents (e.g., MTM) PolysiloxanesAqueous NaOH wash or filtration.[7]"Greener" alternative, byproducts are often easily removed.[5][7]May require higher temperatures or longer reaction times compared to HATU.

Question: What is the best source of ammonia for this primary amidation, and why is a base required?

Answer: Using gaseous ammonia is often impractical and difficult to control. The most common and effective method is to use an ammonium salt, such as ammonium chloride (NH₄Cl), in combination with a non-nucleophilic organic base.

  • Causality: Ammonium chloride provides the NH₃ nucleophile in a stable, solid form. However, it exists as the ammonium ion (NH₄⁺), which is not nucleophilic. A base is required to deprotonate the NH₄⁺ in situ to generate a transient concentration of free ammonia (NH₃), which then acts as the nucleophile.

  • Recommendation: Use 1.5-2.0 equivalents of ammonium chloride with 2.0-3.0 equivalents of a hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N). DIPEA is often preferred as its bulky nature makes it less likely to act as a competing nucleophile.

Question: My final product is contaminated with unreacted starting material and byproducts from the coupling reagent. What is the most effective purification strategy?

Answer: A well-designed aqueous workup is the most powerful tool for removing the most common impurities from an amidation reaction.

  • Causality: The desired amide product is typically a neutral organic compound. The primary impurities are the acidic starting material (7-Bromoquinoline-3-carboxylic acid) and basic compounds (e.g., DIPEA, HOBt, or unreacted amine). These impurities can be selectively ionized and extracted into an aqueous layer.

  • Recommended Purification Protocol:

    • Quench and Dilute: After the reaction is complete (as determined by TLC or LC-MS), quench the reaction mixture with water and dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). This will protonate and remove any residual organic bases (like DIPEA).

    • Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ or 1 M NaOH). This will deprotonate and remove any unreacted 7-Bromoquinoline-3-carboxylic acid.[7]

    • Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Final Purification: The resulting solid is often significantly purer. If further purification is needed, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) or silica gel column chromatography can be employed.

Troubleshooting_Logic Start Amidation Reaction Complete (Check by TLC/LC-MS) Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Product Impure? Check_Yield->Check_Purity No SM_Present Unreacted Carboxylic Acid? Check_Yield->SM_Present Yes Purify Action: - Perform Acid/Base workup - Recrystallize or run column Check_Purity->Purify Yes Success High Yield, Pure Product Check_Purity->Success No Degradation Degradation/Side Products? SM_Present->Degradation No Optimize_Coupling Action: - Change to stronger coupling agent (e.g., HATU) - Increase reagent equivalents - Extend reaction time/temp SM_Present->Optimize_Coupling Yes Check_Reagents Action: - Ensure anhydrous conditions - Check reagent purity Degradation->Check_Reagents Yes Degradation->Success No, re-evaluate route Optimize_Coupling->Start Check_Reagents->Start Purify->Success

Caption: Decision tree for troubleshooting amidation reactions.

References
  • Current time information in Pasuruan, ID. Google.
  • How to prepare 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID? Guidechem.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • 7-Bromoquinoline synthesis. ChemicalBook.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. ACS Publications.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Coupling Reagents. Aapptec Peptides.
  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802. PubChem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.
  • Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed.
  • Exploiting Enzyme Promiscuity: Carboxylic Acid Reductases can Catalyze the Synthesis of Amides. IRIS Re.Public@polimi.it.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • 4965-36-0|7-Bromoquinoline|BLD Pharm. BLD Pharm.
  • 7-Bromoquinoline | C9H6BrN | CID 521259. PubChem.
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. De Gruyter.
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. NIH.
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience.

Sources

Technical Support Center: Troubleshooting Poor Regioselectivity in Quinoline Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective quinoline bromination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with controlling the position of bromination on the quinoline scaffold. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

This section tackles specific, common problems encountered during the bromination of quinoline and its derivatives.

Question 1: My reaction is producing a mixture of 5-bromo and 8-bromoquinoline, but I need to selectively synthesize one isomer. How can I control this?

Answer:

This is a classic challenge in quinoline chemistry. The formation of both 5- and 8-bromo isomers arises from the fundamental principles of electrophilic aromatic substitution on the quinoline ring system. Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic (pyridine) ring toward electrophilic attack. Consequently, the electrophile (Br+) preferentially attacks the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[1]

The subtle interplay of electronics and sterics governs the ratio of these isomers. To gain control, you must carefully manipulate the reaction conditions.

Root Cause Analysis & Solutions:
  • Steric Hindrance: The C8 position is sterically more hindered than the C5 position. You can leverage this by introducing a bulky directing group at a position that further obstructs C8, thereby favoring C5 substitution.

  • Reaction Conditions: The choice of acid and brominating agent is critical. The combination of a strong acid and a suitable brominating agent can significantly influence the regioselectivity. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can favor the formation of 5-bromoquinoline.[2][3]

Workflow for Optimizing C5 vs. C8 Selectivity:

Caption: Troubleshooting workflow for C5 vs. C8 selectivity.

Experimental Protocol: Selective 5-Bromination of Quinoline

This protocol is adapted from methodologies favoring C5 bromination.[2][3]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add quinoline (1 equivalent).

  • Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.

  • Brominating Agent Addition: Once the quinoline is fully dissolved and the solution is cool, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 2: I am observing significant amounts of di- and poly-brominated products, but I only want to synthesize a mono-brominated quinoline. What's going wrong?

Answer:

The formation of multiple bromination products is a common issue, particularly when the quinoline ring is activated by electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups. These substituents increase the electron density of the ring, making it more susceptible to further electrophilic attack.

Root Cause Analysis & Solutions:
  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent is a primary cause of polybromination. For the synthesis of 5,7-dibromo-8-hydroxyquinoline, for instance, using 2.1 equivalents of molecular bromine (Br₂) can drive the reaction to completion, while less than 2.1 equivalents often results in a mixture of mono- and di-brominated products.[1][4]

  • Activating Substituents: The presence of strong activating groups makes it challenging to halt the reaction at the mono-bromination stage.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for subsequent brominations.

Strategies to Favor Mono-bromination:
StrategyActionRationale
Control Stoichiometry Use 1.0 to 1.1 equivalents of the brominating agent.Limits the availability of the electrophile for further reactions.
Milder Brominating Agent Substitute Br₂ with N-Bromosuccinimide (NBS).NBS is a less reactive source of electrophilic bromine, offering better control.[1]
Lower Reaction Temperature Conduct the reaction at 0 °C or below.Reduces the reaction rate, allowing for better control over the extent of bromination.[5]
Slow Addition Add the brominating agent dropwise or in small portions over an extended period.Maintains a low concentration of the electrophile in the reaction mixture.
Question 3: I am trying to brominate the pyridine ring (e.g., at the C3 position), but the reaction is either not working or giving me products brominated on the benzene ring. How can I achieve this?

Answer:

Direct electrophilic bromination of the pyridine ring in quinoline is inherently difficult. This is because the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Under acidic conditions, the protonation of the nitrogen further deactivates the pyridine ring.

Solutions for Pyridine Ring Bromination:
  • High-Temperature Gas-Phase Bromination: While not always practical in a standard laboratory setting, gas-phase bromination at high temperatures (300-450°C) can lead to substitution at the C3 position.[1]

  • Precursor-Based Synthesis: A more accessible and controllable method is to start with a precursor that facilitates bromination at the desired position, followed by the construction of the quinoline ring. For example, the electrophilic cyclization of N-(2-alkynyl)anilines can produce 3-bromoquinolines.[6]

  • Synthesis from Tetrahydroquinolines (THQs): Bromination of a substituted 1,2,3,4-tetrahydroquinoline followed by aromatization (dehydrogenation) can yield bromoquinolines that are difficult to obtain through direct bromination.[1] This approach can be particularly useful for accessing 3-bromoquinoline derivatives.[1]

Experimental Workflow: Synthesis of 3-Bromoquinoline via THQ Intermediate

Caption: Synthesis of 3-bromoquinolines via a THQ intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose brominating agent for quinoline?

There isn't a single "best" agent, as the optimal choice depends on the desired regioselectivity and the substituents on the quinoline ring. However, for many applications, N-Bromosuccinimide (NBS) offers a good balance of reactivity and selectivity, especially when trying to avoid polybromination in activated systems.[1] For highly regioselective brominations, combinations like NBS in strong acids (e.g., H₂SO₄) are often employed.[2][3]

Q2: How do electron-withdrawing groups (EWGs) on the quinoline ring affect bromination?

Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring towards electrophilic substitution. This can make the bromination reaction slower and may require harsher conditions (e.g., higher temperatures, stronger brominating agents). The directing effect of the EWG will also influence the position of bromination. For example, a nitro group at the 5-position will direct incoming electrophiles to other positions on the benzene ring.

Q3: Can I use a catalyst to improve the regioselectivity of my quinoline bromination?

Yes, both Lewis and Brønsted acids are commonly used. Strong Brønsted acids like sulfuric acid are essential for protonating the quinoline nitrogen, thereby directing bromination to the carbocyclic ring.[2][3] In some specialized cases, metal catalysts can be used to achieve C-H activation and subsequent halogenation at specific positions, though this is a more advanced technique.[7] For instance, copper-promoted C5-selective bromination of 8-aminoquinoline amides has been developed.[8][9]

Q4: My reaction is very sluggish and the yield is low. What can I do to improve it?

Low yield can be due to several factors. Here's a checklist to troubleshoot:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Some brominations can be slow. If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the rate, but be mindful that this could negatively impact regioselectivity.

  • Purity of Reagents: Ensure your quinoline starting material, solvent, and brominating agent are pure and dry. Moisture can interfere with many bromination reactions.

  • Choice of Solvent: The solvent can have a significant impact on the reaction. A solvent screen might be necessary to find the optimal medium for your specific substrate and reagent combination.

  • Activation of Brominating Agent: In some cases, the brominating agent may need to be "activated." For example, the use of a strong acid with NBS enhances its electrophilicity.[3]

By systematically addressing these common issues, you can gain better control over your quinoline bromination reactions and achieve the desired regioselectivity and yield.

References

  • Okten, S., et al. (2020). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Okten, S., et al. (2013). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Cakmak, O., & Okten, S. (2017).
  • Anonymous. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Gouliaev, A., & Brown, W. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar.
  • Gouliaev, A., & Brown, W. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals.
  • Anonymous. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
  • Anonymous. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
  • Salimova, D. I., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH.
  • Yue, D., et al. (n.d.).
  • Gulevich, A. V., & Dudnik, A. S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Anonymous. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF.
  • Anonymous. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Liu, W., et al. (2018).
  • Anonymous. (n.d.). Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S)
  • Anonymous. (n.d.). Scheme 1: Methods for the C5-selective bromination of 8-aminoquinoline amides.
  • Wang, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals.
  • Anonymous. (n.d.). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Wang, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • Anonymous. (2024).

Sources

Technical Support Center: Optimization of Amide Coupling Reactions for Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the coupling of amines to quinoline carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, yet coupling reactions involving heteroaromatic systems like quinolines can present unique challenges.[1][2] This resource provides field-proven insights, detailed protocols, and systematic troubleshooting to help you achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Here we address the most common high-level issues encountered during the coupling of amines to quinoline carboxylic acids.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

Low or no yield is a common problem that can typically be traced back to one of four areas: inefficient carboxylic acid activation, amine nucleophilicity issues, steric hindrance, or suboptimal reaction conditions.[3]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[4] If your coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for the quinoline carboxylic acid substrate, activation will be incomplete.[3] Quinoline carboxylic acids can sometimes be less reactive due to the electron-withdrawing nature of the heterocyclic ring system.

  • Amine Reactivity: The amine must be a free, unprotonated nucleophile to attack the activated acid. An acid-base reaction between your quinoline carboxylic acid and the amine can form a non-reactive ammonium carboxylate salt, effectively halting the reaction.[5] This is why a non-nucleophilic external base is crucial.

  • Steric Hindrance: Bulky substituents near the carboxylic acid on the quinoline ring or near the amino group on your coupling partner can physically block the reaction, leading to slow or incomplete conversion.[3]

  • Presence of Water: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in your solvent or reagents will quench the intermediate, preventing amide formation and returning the starting carboxylic acid.[3] It is critical to use anhydrous solvents and reagents.

Q2: I see multiple spots on my TLC/LC-MS, including unreacted starting materials and unknown byproducts. What are the common side reactions?

Side product formation is often related to the choice of coupling reagent and reaction conditions.

  • N-Acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct if it is not quickly intercepted by the amine or an additive like HOBt.[6][7]

  • Guanidinylation of the Amine: Uronium/aminium-based reagents like HATU or HBTU can react directly with the primary or secondary amine to form a tetramethylguanidinium byproduct, consuming the amine.[8] This is especially problematic if the amine is added before the carboxylic acid has been sufficiently pre-activated.

  • Racemization: If the carbon atom alpha to the carboxylic acid or amine is a stereocenter, the harsh conditions of activation can lead to epimerization. Additives such as HOBt, and particularly HOAt or OxymaPure®, are essential to suppress this side reaction.[3][9][10]

Q3: How do I choose the right coupling reagent for my specific quinoline carboxylic acid and amine?

The choice is critical and depends on the substrate's reactivity, steric bulk, and sensitivity to racemization.[5]

  • Carbodiimides (e.g., EDC): A good, cost-effective first choice for simple, unhindered substrates. They are often used with additives like HOBt or NHS to increase efficiency and suppress side reactions.[6][11] The water-soluble nature of the urea byproduct from EDC simplifies purification compared to DCC.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and fast-acting reagents, making them excellent for sterically hindered or electron-deficient substrates.[12][13] HATU is generally more reactive than HBTU and is particularly effective at minimizing racemization due to the formation of a HOAt active ester.[12]

  • Phosphonium Salts (e.g., PyBOP): Similar in reactivity to uronium salts, phosphonium reagents are also excellent for difficult couplings. A key advantage is that they do not cause guanidinylation of the amine, which can be beneficial in certain situations.[4]

Troubleshooting Guide & Optimization Protocols

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: No Product Formation, Only Starting Materials Observed

If you observe only your starting quinoline carboxylic acid and amine after the reaction, consider the following causes and solutions.

Potential Causes & Solutions
  • Ineffective Carboxylic Acid Activation:

    • Verify Reagent Quality: Coupling reagents, especially carbodiimides and uronium salts, can be moisture-sensitive. Use a fresh bottle or a properly stored aliquot.

    • Increase Reagent Equivalents: For challenging substrates, increase the equivalents of the coupling reagent and base from a typical 1.1-1.2 eq. to 1.5 eq.

    • Switch to a Stronger Reagent: If EDC/HOBt fails, switch to a more potent system like HATU or PyBOP.[13]

    • Pre-activation is Key: For uronium/aminium reagents like HATU, pre-activating the carboxylic acid is critical. Stir the quinoline carboxylic acid, HATU, and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine.[8][14] This allows for the formation of the active ester and prevents the reagent from reacting with the amine.[8]

  • Amine Protonation (Salt Formation):

    • Ensure Sufficient Base: The base neutralizes the HCl salt if you are using EDC·HCl and, more importantly, deprotonates the amine starting material if it's a salt (e.g., HCl or TFA salt) and prevents the formation of the unreactive ammonium carboxylate salt.[5] Use at least 2 equivalents of a non-nucleophilic base like DIPEA or TEA, and up to 4 equivalents if the amine is a salt.[15]

  • Incorrect Solvent:

    • Check Solubility: Ensure all reactants are fully dissolved. If not, switch to a more suitable solvent. DMF is an excellent choice for its high polarity and ability to dissolve most reactants.[6][16] Other common options include DCM, THF, and acetonitrile.[6][11]

Problem 2: Low Conversion with Significant Starting Material Remaining

This scenario suggests the reaction is proceeding, but is slow or stalling.

Potential Causes & Solutions
  • Steric Hindrance:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically demanding substrates. Monitor carefully for potential side product formation.[15]

    • Prolong Reaction Time: Some couplings are simply slow. Allow the reaction to stir for up to 24 hours, monitoring by TLC or LC-MS.[15]

    • Use a More Powerful Reagent: HATU and PyBOP are specifically designed for difficult, hindered couplings.

  • Insufficient Reagent/Base:

    • Re-evaluate Stoichiometry: As with "No Product Formation," ensure you are using a sufficient excess of coupling reagents (1.2-1.5 eq.) and base (2-4 eq.).

  • Dynamic Equilibrium:

    • Water Removal: If you suspect hydrolysis is an issue, consider adding freshly activated molecular sieves to the reaction vessel to scavenge any trace amounts of water.

Data Presentation: Reagent & Condition Screening

To systematically optimize your reaction, consider screening several conditions. The tables below provide a starting point.

Table 1: Comparison of Common Coupling Reagents

Reagent SystemKey AdvantagesCommon Side ReactionsBest For...
EDC / HOBt Cost-effective; water-soluble urea byproduct simplifies workup.[6]N-acylurea formation, lower reactivity with hindered substrates.[7]Simple, unhindered acids and amines; large-scale synthesis.
HATU / DIPEA Very high reactivity; fast reaction times; low racemization.[12]Guanidinylation of amine if not pre-activated; higher cost.[8]Sterically hindered substrates, electron-deficient systems, racemization-prone couplings.
PyBOP / DIPEA High reactivity; does not cause guanidinylation of amines.[4]Byproducts can complicate purification; higher cost.Difficult couplings where amine side reactions are a concern.

Table 2: Recommended Screening Conditions for Solvents and Bases

SolventRecommended Base(s)Notes
DMF DIPEA, TEAExcellent solubility for a wide range of substrates. The standard choice for most couplings.[6]
DCM DIPEA, TEAGood for less polar substrates. Easier to remove during workup than DMF.
Acetonitrile DIPEACan provide good results and may be preferable for certain workups.
THF DIPEAAnother good aprotic solvent option.[6]
Visualization of Workflows

Diagrams can help clarify the optimization and troubleshooting process.

General Reaction Optimization Workflow

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Monitoring & Analysis cluster_2 Phase 3: Outcome & Action start Select Quinoline Acid & Amine reagent Choose Coupling System (e.g., HATU/DIPEA in DMF) start->reagent setup Setup Reaction: 1. Acid, Reagent, Base in DMF 2. Stir 15 min (Pre-activate) 3. Add Amine reagent->setup monitor Monitor by TLC/LC-MS (after 2-4 hours) setup->monitor analysis Analyze Outcome monitor->analysis complete High Yield, Clean Reaction analysis->complete >80% Conversion low_yield Low Yield / Stalled analysis->low_yield 10-80% Conversion no_product No Product / Byproducts analysis->no_product <10% Conversion workup Proceed to Workup & Purification complete->workup troubleshoot Go to Troubleshooting Guide low_yield->troubleshoot no_product->troubleshoot

Caption: A general workflow for optimizing amide coupling reactions.

Troubleshooting Decision Tree

G decision decision result result start Reaction Outcome is Poor q1 Is Starting Material (SM) fully consumed? start->q1 q2 Is reaction just slow or completely stalled? q1->q2 No q3 Are there multiple new spots/peaks? q1->q3 Yes r1 Potential Cause: - Inactive Reagents - Insufficient Base - Amine Protonation q2->r1 Stalled r2 Potential Cause: - Steric Hindrance - Low Temperature q2->r2 Slow r3 Potential Cause: - N-Acylurea (EDC) - Guanidinylation (HATU) - Other Side Reactions q3->r3 Yes r4 Potential Cause: - Unstable Substrate - Reaction Too Hot q3->r4 No (Decomposition)

Caption: A decision tree for troubleshooting common coupling issues.

Experimental Protocols

The following are detailed, generalized protocols. Always adapt them to the specific scale and stoichiometry of your reaction.

Protocol 1: General Procedure using EDC/HOBt

This method is a robust and cost-effective starting point for many coupling reactions.[6]

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the quinoline carboxylic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq.), and the amine (1.1 eq.).

  • Solvent Addition: Dissolve the components in an anhydrous solvent, such as DMF or DCM (use a concentration of approx. 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the solution in one portion. If the amine starting material is an HCl or TFA salt, add 2.2 eq. of DIPEA after the solvent addition in step 2.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once complete, dilute the reaction with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 5% aq. HCl or sat. aq. NH₄Cl), a mild base (e.g., sat. aq. NaHCO₃), and finally with brine.[3][5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[15]

Protocol 2: General Procedure using HATU

This protocol is highly effective for challenging substrates, including those that are sterically hindered or electron-deficient.[3][15]

  • Preparation: To a round-bottom flask under an inert atmosphere, add the quinoline carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Solvent & Base: Add anhydrous DMF, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).

  • Pre-activation: Stir this mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the HOBt active ester and preventing side reactions with the amine.[8][14]

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References
  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. Application Notes and Protocols for the Activation of Carboxylic Acids with HOBt Hydrate and a Carbodiimide.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation.
  • NIH PMC. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • BenchChem. Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • NIH PMC. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • ACS Publications. Nonclassical Routes for Amide Bond Formation | Chemical Reviews.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract.
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.
  • RSC Publishing. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Chemistry Stack Exchange. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • Reddit. HATU coupling - what's the best order? : r/Chempros.
  • NIH PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • NIH PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids.
  • ResearchGate. Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Reddit. amide coupling help : r/Chempros.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Reddit. Coupling reaction sometimes works, sometimes doesn't : r/Chempros.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • PubMed. A map of the amine-carboxylic acid coupling system.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry.
  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • Organic Chemistry Portal. Synthesis of quinolines.

Sources

Strategies to overcome solubility issues with 7-Bromoquinoline-3-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromoquinoline-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Understanding the Challenge: The "Brick Dust" Problem

This compound, like many aromatic heterocyclic compounds, presents low aqueous solubility, a characteristic often referred to as "brick dust" insolubility. This poor solubility stems from its rigid, planar structure and the presence of a lipophilic bromine atom, which contribute to strong intermolecular forces in its crystal lattice. Overcoming this energetic barrier to dissolve the compound in aqueous solutions is a critical first step for a wide range of in vitro and in vivo studies.

The quinoline component of the molecule is a weak base, meaning its ionization state, and therefore its solubility, can be influenced by pH.[1] However, the carboxamide group is neutral, and the overall lipophilicity of the molecule often counteracts the benefits of pH adjustment alone.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a question-and-answer-formatted guide to address common issues encountered when preparing aqueous solutions of this compound.

Q1: My initial attempt to dissolve this compound directly in my aqueous buffer failed. What is the first and most fundamental parameter I should adjust?

A1: pH Adjustment is Your First Line of Attack.

Given that quinoline derivatives are weak bases, altering the pH of your buffer is the most straightforward initial step to enhance solubility.[1] By lowering the pH, you can protonate the quinoline nitrogen, leading to an ionized form of the molecule that is more readily solvated by water.

Experimental Protocol: pH-Mediated Solubilization
  • Prepare a stock solution in an organic solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol.[2][3] This initial step is crucial to break the crystal lattice energy.

  • Select an appropriate acidic buffer: Choose a buffer system with a pKa well below the predicted pKa of the quinoline nitrogen (typically around 4-5 for quinolines).[4] Buffers such as citrate or acetate are suitable choices.

  • Titrate and observe: While stirring vigorously, slowly add the organic stock solution to the acidic buffer. The solution may initially appear cloudy as the organic solvent disperses.

  • Adjust the final pH: If precipitation occurs, you can further decrease the pH of the final solution dropwise with a dilute acid (e.g., 0.1 M HCl) until the solution clears. However, be mindful of the pH constraints of your specific assay.

  • Control for solvent effects: Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your downstream experiments.

Causality: The increased solubility at a lower pH is a direct result of the protonation of the quinoline nitrogen.[5] This introduces a positive charge, which enhances the interaction of the molecule with polar water molecules, thereby increasing its solubility.[6]

Q2: I have adjusted the pH, but I am still observing precipitation, or the required pH is incompatible with my experimental system. What is the next logical step?

A2: Employ Co-solvents to Modify Solvent Polarity.

If pH adjustment is insufficient or not viable, the use of co-solvents is a widely accepted and effective strategy.[7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This reduction in polarity makes the solvent more "hospitable" to lipophilic molecules like this compound.

Commonly Used Co-solvents and Their Properties
Co-solventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)1-5% (v/v)Highly effective, but can have biological effects at higher concentrations.
Ethanol5-10% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol (PG)10-20% (v/v)A common vehicle for in vivo studies due to its low toxicity.
Polyethylene Glycol (PEG 300/400)10-30% (v/v)Can also enhance stability and is frequently used in pharmaceutical formulations.
Experimental Workflow: Co-solvent-Based Solubilization

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Buffer Preparation cluster_2 Step 3: Titration and Dilution cluster_3 Step 4: Optimization A Dissolve this compound in 100% Co-solvent (e.g., DMSO) C Slowly add stock solution to buffer while vortexing A->C B Prepare aqueous buffer at desired pH B->C D Observe for precipitation C->D E If precipitation occurs, increase the percentage of co-solvent in the buffer D->E Precipitation Observed F Test a matrix of co-solvent concentrations E->F

Caption: Workflow for Co-solvent-Based Solubilization.

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[2] This allows for a significant increase in the solubility of poorly water-soluble drugs.

Q3: My compound is intended for a sensitive cell-based assay where organic solvents and extreme pH are not permissible. Are there alternative solubilization strategies?

A3: Yes, Consider the Use of Surfactants or Cyclodextrins.

For applications demanding high biocompatibility, surfactants and cyclodextrins offer excellent alternatives to harsh solvents and pH conditions.

Strategy 1: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[9][10] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, while the hydrophilic exterior maintains the solubility of the entire complex in the aqueous buffer.[11]

Recommended Surfactants for Biological Assays:

  • Tween® 20/80 (Polysorbate 20/80): Non-ionic and generally considered biocompatible.

  • Cremophor® EL (Polyoxyl 35 Castor Oil): Often used in pharmaceutical formulations.

  • Soluplus®: A polymeric surfactant that can also inhibit precipitation.[12]

Strategy 2: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" the poorly soluble part of the molecule from the aqueous environment.[14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many aromatic compounds.[]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a better safety profile than its parent compound, making it suitable for a wider range of applications.[15]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative that can offer improved complexation with certain molecules.

Experimental Protocol: Cyclodextrin Complexation
  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration (e.g., 5-10% w/v).

  • Add the compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Remove undissolved material: Centrifuge or filter the solution to remove any remaining undissolved compound.

  • Determine the final concentration: Use a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the final concentration of the solubilized compound.

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug This compound (Poorly Soluble) Drug->Complex

Caption: Cyclodextrin Encapsulation Mechanism.

Causality: The formation of a stable inclusion complex with cyclodextrins effectively increases the apparent water solubility of the guest molecule without altering its chemical structure.[][16]

Frequently Asked Questions (FAQs)

Q: Can I combine these solubilization strategies?

A: Absolutely. In fact, a combination of methods is often the most effective approach. For instance, you could use a co-solvent in combination with pH adjustment or use a cyclodextrin in a buffered solution containing a low percentage of a co-solvent. This multi-pronged approach can have a synergistic effect on solubility.

Q: How do I know which strategy is best for my specific experiment?

A: The optimal strategy depends on the requirements of your downstream application.

  • For in vivo studies, co-solvents like PEG 400 and propylene glycol, or cyclodextrins like HP-β-CD, are often preferred due to their established safety profiles.

  • For cell-based assays , minimizing the concentration of organic solvents and surfactants is crucial to avoid cytotoxicity. Cyclodextrins are often an excellent choice here.

  • For biochemical assays , as long as the chosen excipients do not interfere with the assay components (e.g., enzymes, proteins), a wider range of co-solvents and pH conditions may be acceptable.

Q: Will these solubilization methods affect the activity of my compound?

A: It is possible. High concentrations of organic solvents can denature proteins, and surfactants can interfere with biological membranes. Cyclodextrin complexation can sometimes alter the availability of the drug to its target. Therefore, it is essential to include appropriate vehicle controls in your experiments to account for any potential effects of the formulation itself.

Q: What is the maximum achievable concentration of this compound in aqueous buffer?

A: This is highly dependent on the chosen solubilization strategy and the final composition of the formulation. A systematic approach, starting with the methods outlined above and potentially moving to more advanced techniques like solid dispersions or nanoparticle formulations, would be necessary to determine the maximum solubility for a given system.[17][18] It is recommended to perform solubility screening experiments to determine the optimal formulation for your desired concentration.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
  • Wikipedia. (n.d.). Cosolvent. [Link]
  • ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [Link]
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
  • Mechotech. (n.d.).
  • Semantic Scholar. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
  • PubChem - NIH. (n.d.). Quinoline. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]
  • NIH. (n.d.).
  • YouTube. (2025). Why Does pH Influence A Substance's Dissolution? [Link]
  • ACS Publications. (2023).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
  • Future4200. (n.d.).
  • World Pharma Today. (n.d.).
  • ResearchGate. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. [Link]
  • Aragen Life Sciences. (2021).
  • ResearchGate. (2021). (PDF)
  • NIH. (n.d.).

Sources

Technical Support Center: Managing Side Reactions and Byproduct Formation in Bromoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for bromoquinoline synthesis. The introduction of a bromine atom onto the quinoline scaffold is a critical transformation, creating versatile intermediates for the development of pharmaceuticals and functional materials.[1][2] However, controlling the position and degree of bromination can be challenging, often leading to complex product mixtures, low yields, and purification difficulties.[3]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate and resolve common side reactions and byproduct formation during your experiments.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems, delving into the root causes and providing actionable solutions.

Issue 1: Poor Regioselectivity — Mixture of Positional Isomers

Q: My direct electrophilic bromination of unsubstituted quinoline is yielding a mixture of 5-bromo- and 8-bromoquinolines. Why is this happening, and how can I achieve better control over the substitution pattern?

A: This is a classic challenge rooted in the inherent electronic properties of the quinoline ring system. Under the acidic conditions typical for electrophilic bromination (e.g., using Br₂ in H₂SO₄ or HBr), the quinoline nitrogen is protonated. This protonation deactivates the heterocyclic (pyridine) ring towards electrophilic attack, making the carbocyclic (benzene) ring the preferred site for substitution. The reaction, therefore, proceeds on the benzene ring, typically yielding a mixture of 5- and 8-bromo isomers.[1][4]

Causality & Solutions:

  • Mechanism: The directing effect of the protonated nitrogen favors substitution at positions that are electronically less deactivated, primarily C5 and C8. The precise ratio of these isomers can be highly sensitive to reaction conditions.

  • Temperature Control: Strict temperature management is crucial for regioselectivity. Lower temperatures (e.g., 0 °C or below) can slow competing reaction pathways, potentially favoring one isomer over another.[3] For some substrates, strict temperature control between -22 and -26 °C has been shown to be critical for obtaining high regioselectivity and minimizing side products that are difficult to remove.[5]

  • Solvent Effects: The choice of solvent can influence the stability of intermediates and the reactivity of the brominating agent. Solvents like dichloroethane (DCE) or chloroform are commonly used.[3][6] Experimenting with different solvents may alter the isomeric ratio.

  • Alternative Synthetic Routes: When direct bromination fails to provide the desired regioselectivity, a change in strategy is the most effective solution.

    • Sandmeyer Reaction: If your target is a bromoquinoline derivative that can be accessed from a corresponding aminoquinoline (e.g., synthesizing 3-bromoquinoline from 3-aminoquinoline), the Sandmeyer reaction is a highly reliable and regioselective method.[1][7] This approach converts the amino group into a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.[8]

    • Building the Ring: Consider synthetic strategies that construct the quinoline ring with the bromine atom already incorporated into one of the precursors.[9][10] For example, a modified Skraup or Doebner-von Miller synthesis using a bromo-substituted aniline can provide excellent regiochemical control.[11]

    • High-Temperature Gas-Phase Bromination: For the specific synthesis of 3-bromoquinoline, a high-temperature (e.g., 300°C) gas-phase reaction circumvents the normal electrophilic substitution pattern and can favor formation of the 3-bromo isomer.[1]

G start Problem: Poor Regioselectivity direct_bromination Is the method Direct Electrophilic Bromination? start->direct_bromination cause Cause: Protonation deactivates pyridine ring, substitution occurs on benzene ring (C5 & C8 favored). [5, 7] direct_bromination->cause Yes solution1 Optimize Conditions: - Lower temperature [3] - Screen different solvents cause->solution1 Option 1 solution2 Change Synthetic Strategy cause->solution2 Option 2 sandmeyer Sandmeyer Reaction: From corresponding aminoquinoline [7, 25] solution2->sandmeyer ring_construction Ring Construction: Use a pre-brominated precursor (e.g., bromoaniline) [16] solution2->ring_construction other_methods Alternative Methods: e.g., High-temp gas phase for 3-BrQ [7] solution2->other_methods

Issue 2: Over-bromination — Formation of Di- or Polybrominated Byproducts

Q: My reaction is producing significant amounts of dibromo- and even tribromoquinolines, leading to a low yield of my desired monobrominated product and a purification nightmare. How can I suppress this?

A: Over-bromination is a frequent side reaction, especially when the quinoline ring is "activated" by electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups.[4] These substituents make the ring highly susceptible to further electrophilic attack, often making it difficult to stop the reaction at the monosubstituted stage.[3][12]

Causality & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Excess Brominating Agent The stoichiometry is critical. Any excess of the brominating agent beyond one equivalent will drive the reaction towards polybromination, as the monobrominated product is often still reactive enough to be brominated again.1. Precise Stoichiometry: Carefully control the molar ratio of the brominating agent. Use no more than 1.0 to 1.1 equivalents.[3]2. Slow Addition: Add the brominating agent dropwise or via syringe pump over an extended period to maintain a low instantaneous concentration, which disfavors multiple substitutions.[4]
Aggressive Reagent Molecular bromine (Br₂) is a powerful brominating agent and can be unselective, particularly with highly activated quinoline systems, leading to over-bromination.[3]Use a Milder Reagent: Switch to N-Bromosuccinimide (NBS). NBS is often a milder and more selective source of electrophilic bromine, providing better control and reducing the formation of polyhalogenated byproducts.[3][6]
Highly Activated Substrate Electron-donating groups (-OH, -NH₂, etc.) strongly activate the ring, lowering the energy barrier for subsequent brominations. The first bromination can sometimes even further activate the ring to a second attack.1. Lower Reaction Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C or below). This increases selectivity by favoring the reaction with the lowest activation energy (the first bromination) over subsequent ones.[3]2. Protect Activating Groups: If possible, temporarily protect highly activating groups (e.g., convert an -OH to -OAc) to moderate their activating influence, then deprotect after the bromination step.
Issue 3: Formation of Tarry Byproducts in Classical Syntheses

Q: I'm using the Skraup synthesis to build a quinoline ring, but the reaction is extremely vigorous and produces a large amount of black, tarry material, resulting in very low yields. How can I improve this?

A: The Skraup synthesis is a powerful method for creating the quinoline core but is notoriously exothermic and prone to polymerization and charring.[13] The harsh conditions—concentrated sulfuric acid, an oxidizing agent (like nitrobenzene), and glycerol at high temperatures—can easily lead to uncontrolled side reactions.

Causality & Solutions:

  • Uncontrolled Exotherm: The reaction generates a significant amount of heat. Without proper control, localized hotspots can cause the reactants and intermediates to decompose and polymerize into insoluble tars.

    • Solution: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath). Ensure vigorous mechanical stirring to dissipate heat evenly throughout the reaction mixture.[13]

  • Violent Reaction Rate: The oxidation step can be particularly violent.

    • Solution: Use a moderator to make the reaction less vigorous. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to control the reaction rate and reduce charring.[13] Boric acid can also be employed for this purpose.[13]

Frequently Asked Questions (FAQs)

Q1: My bromoquinoline product appears to be decomposing during purification on a silica gel column. What is happening and what can I do?

A1: This is a common problem caused by the acidic nature of standard silica gel.[14] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to irreversible adsorption, peak tailing, or even catalytic degradation of your compound on the column.

Solutions:

  • Deactivate the Silica: Pre-treat the silica gel by preparing your slurry or eluent with a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃).[14][15] This neutralizes the acidic sites and prevents interaction with your product.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase. Neutral or basic alumina is often an excellent alternative for acid-sensitive compounds.[12][14]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound spends in contact with the stationary phase.[14]

Q2: What is the most effective way to separate constitutional isomers of bromoquinoline?

A2: Separating isomers is challenging due to their very similar physical properties and polarities.[15] Success relies on exploiting subtle differences through optimized chromatography.

  • Optimized Column Chromatography: Use a long, narrow column for higher resolution and a shallow solvent gradient to maximize the separation between the isomers. Meticulously screen eluent systems using Thin Layer Chromatography (TLC) to find a solvent mixture that gives the largest possible difference in Rf values. An ideal Rf for the target compound is around 0.3.[12]

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other options like alumina or even reverse-phase (C18) silica if your compounds are sufficiently non-polar.[15]

  • Recrystallization: Meticulous screening of various solvent systems for recrystallization can sometimes exploit subtle differences in crystal lattice energies and solubilities between isomers, allowing one to crystallize out in pure form.[12]

Q3: How do existing substituents on the quinoline ring affect the position of bromination?

A3: Substituents play a dominant role in directing the position of bromination via their electronic effects.

  • Electron-Donating Groups (EDGs) like -OH, -OCH₃, -NH₂: These are strong activators and ortho-, para-directing groups. They will direct bromination to the available ortho and para positions on the same ring they occupy. For example, 8-hydroxyquinoline brominates readily at the 5 and 7 positions.[4][16]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN: These groups are deactivating and meta-directing. They will slow down the reaction and direct the incoming bromine to a meta position on the same ring.

  • Halogens (e.g., -Cl, existing -Br): These are deactivating but ortho-, para-directing.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromoquinoline via Sandmeyer Reaction

This protocol describes the conversion of 5-aminoquinoline to 5-bromoquinoline, a method that offers excellent regiochemical control.[17]

Step 1: Diazotization of 5-Aminoquinoline

  • In a flask equipped with a magnetic stirrer, dissolve 5-aminoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (48% HBr).

  • Cool the resulting solution to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aminoquinoline solution, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 5 minutes. The resulting solution contains the aryl diazonium salt.

Step 2: Copper-Catalyzed Bromination

  • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Heat this solution to approximately 75 °C.[17]

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure the reaction goes to completion.[17]

Step 3: Work-up and Isolation

  • Cool the reaction mixture and carefully basify it with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Purification of Isomeric Bromoquinolines via Optimized Flash Chromatography

This protocol provides a general workflow for separating challenging isomeric mixtures.[12][14]

  • TLC Analysis: On a single TLC plate, spot your crude mixture alongside any available standards. Test a range of mobile phase systems, starting with low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The goal is to find a system that shows the largest possible separation (ΔRf) between the desired isomer and the impurities.

  • Column Preparation (with Deactivation):

    • Choose an appropriate column size (a rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).[14]

    • Prepare a slurry of silica gel in your starting, low-polarity eluent. Add triethylamine (NEt₃) to the eluent to a final concentration of 1% (v/v).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system identified in your TLC analysis.

    • If isomers are very close, run a shallow gradient by slowly and incrementally increasing the percentage of the more polar solvent.

    • Collect small, uniform fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a plate to identify which ones contain your pure product.

    • Combine the fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified bromoquinoline isomer.

References

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495–33499.
  • Reddy, R. P., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4516–4525.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health.
  • Chen, C., & Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Iowa State University.
  • Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses.
  • Kocyigit, U. M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.

Sources

How to improve the stability of 7-Bromoquinoline-3-carboxamide for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving the Integrity of 7-Bromoquinoline-3-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the quality and stability of their chemical reagents for reproducible and accurate experimental outcomes. As application scientists with extensive field experience, we understand that the long-term stability of a compound is not a trivial matter; it is the bedrock of reliable data.

This document moves beyond simple storage instructions. It provides a detailed, question-and-answer-based framework to help you understand the why behind best practices, troubleshoot common issues, and implement robust protocols to safeguard your valuable this compound for long-term use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of solid this compound?

For maximum stability and to ensure a shelf-life of several years, the compound should be stored under a specific set of conditions that mitigate the primary degradation pathways. These recommendations are summarized in the table below.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lower (Freezer)Reduces the kinetic rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The quinoline ring system can be susceptible to oxidation over time.[3][4] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Moisture Desiccated (Store with a desiccant)The carboxamide functional group is susceptible to slow hydrolysis to the corresponding carboxylic acid, a reaction catalyzed by water.[5][6]
Light Protected from Light (Amber Vial)Aromatic halides can be sensitive to photolytic degradation. Storing in an amber vial or in the dark prevents light-induced decomposition.[7]
Container Tightly Sealed Borosilicate Glass VialPrevents moisture and oxygen ingress. Glass is preferred over plastic for long-term storage to avoid potential leaching of plasticizers or adsorption of the compound onto the container surface.[8]
Q2: I have just received a new batch. What initial steps should I take before long-term storage?

Upon receipt, it is crucial to establish a baseline for the compound's purity and to prepare it for storage properly. This initial investment of time is a self-validating step that can save you from questioning your results later.

  • Purity Verification: Do not assume the purity stated on the label is absolute at the time of arrival. Run a quick quality control (QC) check. A simple High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will provide a baseline chromatogram and confirm the molecular weight. This initial data is invaluable for future comparisons.[9][10]

  • Aliquoting: Avoid repeatedly opening and closing the main stock container. This introduces moisture and oxygen with each cycle. Based on your experimental needs, divide the bulk powder into smaller, single-use or short-term use aliquots in separate, appropriately labeled vials.

  • Inert Gas Blanketing: Before sealing each aliquot for storage, flush the vial with an inert gas like argon or nitrogen. This displaces air and minimizes the risk of oxidation. See Protocol 1 for a detailed procedure.

Troubleshooting Guide: Common Stability Issues

Q3: My solid this compound, which was initially a white/off-white powder, has developed a yellowish or brownish tint over time. What does this indicate?

A change in color is a common visual indicator of chemical degradation.

  • Probable Cause: The most likely cause is oxidation of the electron-rich quinoline ring system.[4][11] Heteroaromatic compounds can form colored N-oxides or other oxidative degradation products, even in trace amounts that are sufficient to discolor the bulk material. This process is accelerated by exposure to air (oxygen) and light.

  • What to do: The compound is not necessarily unusable, but its purity is now questionable.

    • Re-analyze: Perform an HPLC or LC-MS analysis to quantify the purity and identify potential degradation products.[12] Compare this to your baseline QC data.

    • Assess Impact: If the purity has dropped significantly (e.g., below 95%) and you are performing sensitive quantitative assays, it is strongly recommended to use a fresh, pure lot of the compound. For less sensitive screening experiments, you may be able to proceed, but be aware that the effective concentration of the active compound is lower than calculated.

Q4: My HPLC analysis of a stored sample shows a new, more polar peak. What is the likely identity of this impurity?

The appearance of a new, typically earlier-eluting (more polar) peak in a reverse-phase HPLC chromatogram often points to a specific degradation pathway.

  • Probable Cause: The most common degradation product is the hydrolysis of the carboxamide group to form 7-Bromoquinoline-3-carboxylic acid . Carboxylic acids are significantly more polar than their corresponding amides, which explains the change in retention time. This is a classic degradation pathway for amide-containing small molecules stored improperly without protection from moisture.[13]

  • Confirmation: The identity of this peak can be confirmed using LC-MS. The mass of the impurity should correspond to the molecular weight of 7-Bromoquinoline-3-carboxylic acid (C10H6BrNO2, MW: 268.06 g/mol ).[14]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for identifying unknown impurities.

Q5: I store my compound as a stock solution in DMSO at -20°C. My assay results are becoming inconsistent. Could the compound be degrading in solution?

Yes, absolutely. While convenient, storing compounds in solution, even frozen, presents its own set of stability challenges.

  • The Problem with DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Any absorbed water can facilitate hydrolysis of the carboxamide, even at low temperatures over long periods.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution is highly detrimental. This can cause the compound to fall out of solution and not fully redissolve, leading to inaccurate concentrations. Furthermore, localized concentration changes during the freezing process can accelerate degradation.

  • Recommended Best Practices for Solutions:

    • Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to prepare your stock solution.

    • Create Single-Use Aliquots: Prepare small-volume aliquots of your stock solution so that you only thaw what is needed for a single experiment.

    • Flash Freeze: Freeze aliquots quickly (e.g., in a dry ice/ethanol bath) before transferring to a -80°C freezer for long-term storage. This promotes rapid, uniform freezing.

    • Limit Storage Time: As a general rule, do not store small molecules in solution for longer than 3-6 months without re-validating their concentration and purity. For maximum confidence, preparing fresh solutions is always the best practice.

Protocols for Ensuring Stability

Protocol 1: Aliquoting and Storing Solid Compound Under Inert Gas

This protocol describes the standard procedure for safely aliquoting a new batch of compound for robust, long-term storage.

Materials:

  • Main stock vial of this compound

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Spatula, analytical balance, weighing paper

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Desiccator or desiccated storage cabinet

Procedure:

  • Preparation: Work in an area with low humidity. Arrange all necessary vials, labels, and equipment.

  • Weighing: Tare a clean, labeled amber vial on the balance. Carefully transfer the desired amount of solid compound into the vial. Record the exact weight. Repeat for all aliquots.

  • Inert Gas Purge: Gently introduce a slow stream of nitrogen or argon into the vial using a tube or needle. Position the tip just above the solid material.

  • Flushing: Allow the gas to flow for 15-30 seconds to displace the air (oxygen and moisture) from the vial.

  • Sealing: While the inert gas is still flowing, quickly and tightly seal the vial with its cap. The positive pressure of the inert gas will prevent air from re-entering as you seal it.

  • Storage: Place the sealed aliquots in a freezer (-20°C or -80°C) inside a container that also contains a desiccant (e.g., silica gel packs) to capture any moisture that may permeate over time.

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Recommended workflow for receiving and storing the compound.

Protocol 2: A General-Purpose HPLC Method for Purity Assessment

This method can be used as a starting point for routine QC checks. It may require optimization for your specific HPLC system.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Sample Conc. ~0.5 mg/mL in Acetonitrile or DMSO
Detection UV at 254 nm
Column Temp. 30°C

Analysis:

  • Purity: Calculate the peak area percent of the main peak relative to the total area of all peaks.

  • Degradation: Compare the chromatogram to the initial baseline data. Look for the appearance of new peaks or a decrease in the main peak's area percent.

Potential Degradation Pathways Summary

Understanding the potential chemical transformations is key to preventing them.

DegradationPathways

Caption: Primary degradation pathways for this compound.

By implementing these storage and handling strategies, you can significantly extend the viable shelf-life of your this compound, ensuring the integrity and reproducibility of your research.

References

  • G. Schlosser, K. Kotte, F. Lingens. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 1998. URL: https://onlinelibrary.wiley.com/doi/10.1002/(SICI)1521-3773(19980316)37:5%3C576::AID-ANIE576%3E3.0.CO;2-L
  • AK Scientific, Inc. Ethyl 7-bromoquinoline-3-carboxylate Safety Data Sheet. URL: https://www.aksci.com/sds/3596DG.pdf
  • ResearchGate. Pathway proposed for the degradation of quinoline. URL: https://www.researchgate.net/figure/Pathway-proposed-for-the-degradation-of-quinoline-1-2-oxo-12-dihydroquinoline_fig7_325695277
  • ResearchGate. Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. URL: https://www.researchgate.net/figure/Suggested-partial-pathway-for-the-degradation-of-quinoline-by-P-ayucida-IGTN9m_fig6_265222045
  • Echemi. 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets. URL: https://www.echemi.com/sds/7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE-cas-365995-46-2.html
  • PubMed. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. URL: https://pubmed.ncbi.nlm.nih.gov/19248039/
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. URL: https://www.hovione.com/articles-and-presentations/small-molecule-development-analytical-methods-for-faster-time-to-market/
  • Thermo Fisher Scientific. 3-Bromoquinoline Safety Data Sheet. URL: https://fscimage.fishersci.com/msds/96235.htm
  • Bai, Y. et al. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9024840/
  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. URL: https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products
  • Thermo Fisher Scientific. 7-Bromoquinoline Safety Data Sheet. URL: https://www.fishersci.com/sdsfiles/sds/en/AC42504.pdf
  • Fisher Scientific. 7-Bromoquinoline Safety Data Sheet. URL: https://www.fishersci.com/msds?productName=AC425040050
  • Separation Science. Analytical Techniques In Stability Testing. URL: https://www.sepscience.com/information/analytical-techniques-in-stability-testing-exploring-the-tools-and-methods
  • Carpino, L. A. et al. Novel Carboxylic Acid and Carboxamide Protective Groups Based on the Exceptional Stabilization of the Cyclopropylmethyl Cation. The Journal of Organic Chemistry, 1995. URL: https://pubs.acs.org/doi/10.1021/jo00106a019
  • International Journal of Pharmaceutical Erudition. Core components of analytical method validation for small molecules-an overview. URL: https://ijpeonline.com/index.php/ijpe/article/view/100
  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 2019. URL: https://www.pharmtech.
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. URL: https://www.khanacademy.org/science/organic-chemistry/carboxylic-acids-derivatives/reactivity-of-carboxylic-acid-derivatives/v/relative-stability-of-amides-esters-anhydrides-and-acyl-chlorides-i
  • Chemistry with Caroline. Relative Stability of Carboxylic Acid Derivatives. YouTube, 2022. URL: https://www.youtube.
  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10400802
  • Chemistry LibreTexts. The Relative Reactivity of Carboxylic Acid Derivatives. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Introduction_to_Carbonyl_Chemistry/11.

Sources

Technical Support Center: Optimizing HPLC Gradient for Better Separation of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the separation of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring you can confidently tackle your separation challenges.

Troubleshooting Guide: From Co-elution to Baseline Separation

This section addresses specific issues you might encounter during the HPLC gradient separation of quinoline isomers.

Issue 1: Poor Resolution or Complete Co-elution of Quinoline Isomers

Q: My quinoline and isoquinoline peaks are completely co-eluting or have very poor resolution (Rs < 1.5) on a standard C18 column, even with a gradient. What is the primary cause and how can I fix this?

A: This is the most common challenge when separating quinoline isomers. The root of the problem lies in their very similar chemical structures and physicochemical properties. Quinoline and its positional isomer, isoquinoline, have identical molecular weights and elemental compositions. The only difference is the position of the nitrogen atom in the bicyclic aromatic ring, which results in subtle differences in their polarity and pKa values, making them difficult to resolve with conventional chromatographic techniques.[1]

The pKa values for quinoline and isoquinoline are very close (approximately 4.92 and 5.42, respectively), which contributes to their similar retention behavior under varying pH conditions.[1] To achieve separation, we must exploit these subtle differences through careful method optimization.

Systematic Approach to Improving Resolution:

A systematic approach is crucial. We will start with the most impactful parameter, mobile phase pH, and then move to gradient optimization and stationary phase selection.

Step 1: Mobile Phase pH Adjustment

The separation of these basic compounds is highly dependent on the pH of the mobile phase.[1] The goal is to find a pH where the ionization states of the two isomers are sufficiently different to alter their interaction with the stationary phase.

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers (e.g., 10-20 mM phosphate or acetate) with pH values ranging from 3 to 6. It is critical to operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).

  • Initial Gradient: Start with a generic scouting gradient (e.g., 5% to 95% acetonitrile in 20 minutes) for each pH you test.

  • Evaluation: Run your quinoline isomer standard at each pH and observe the change in selectivity and resolution. You are looking for the pH that provides the greatest separation between the two peaks.

Causality: By adjusting the pH, you are changing the degree of protonation of the nitrogen atom in the quinoline and isoquinoline rings. This change in charge affects the overall polarity of the molecules and their interaction with the C18 stationary phase, thus influencing their retention times.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I'm observing significant peak tailing for my quinoline isomers, even after adjusting the pH. What causes this and what are the solutions?

A: Peak tailing for basic compounds like quinoline is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[2] These interactions lead to a non-ideal chromatographic process and result in asymmetric peaks.

Troubleshooting Peak Shape:

Possible Cause Explanation Solution
Secondary Silanol Interactions Residual, un-endcapped silanol groups on the silica surface can interact with the basic nitrogen of the quinolines via ion-exchange, causing peak tailing.- Use a lower pH mobile phase (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. - Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%) to compete with the quinolines for active sites. - Switch to a column with a highly end-capped stationary phase or a column specifically designed for basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or the concentration of your sample.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Dissolve your sample in the initial mobile phase whenever possible. If not feasible, use a weaker solvent.
Issue 3: Inconsistent Retention Times

Q: My retention times are shifting between runs. What are the likely causes for this instability in a gradient method?

A: Retention time variability in gradient elution can be more complex to diagnose than in isocratic methods. The issue often stems from the HPLC system or improper method parameters.

Troubleshooting Retention Time Fluctuation:

Possible Cause Explanation Solution
Insufficient Column Equilibration The column is not returning to the initial mobile phase conditions before the next injection.Increase the post-run equilibration time. A good starting point is 10 column volumes.
Mobile Phase Composition Issues Inaccurate mixing of gradient solvents or evaporation of the organic modifier.Ensure mobile phases are well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.
Pump Performance Inconsistent gradient proportioning by the pump.Check for leaks and perform pump performance qualification tests.
Temperature Fluctuations Changes in column temperature can affect retention times.Use a column oven to maintain a stable temperature.

Step-by-Step Gradient Optimization Workflow

Once you have addressed the primary issues of co-elution and poor peak shape, you can fine-tune your gradient for optimal separation.

Gradient_Optimization_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient Refinement cluster_2 Phase 3: Fine-Tuning Scouting 1. Perform a Wide Scouting Gradient (e.g., 5-95% B in 20-30 min) Evaluation 2. Evaluate the Chromatogram - Identify elution window of isomers - Assess initial resolution Scouting->Evaluation Adjust_Range 3. Adjust Gradient Range - Narrow the gradient around the elution window Evaluation->Adjust_Range Adjust_Slope 4. Optimize Gradient Slope - Shallower slope for better resolution - Steeper slope for faster analysis Adjust_Range->Adjust_Slope Isocratic_Hold 5. Introduce Isocratic Holds - For resolving critical pairs Adjust_Slope->Isocratic_Hold Final_Method 6. Finalize Method and Validate - Confirm robustness and reproducibility Isocratic_Hold->Final_Method

Caption: A systematic workflow for HPLC gradient optimization.

Detailed Steps:

  • Perform a Wide Scouting Gradient: This initial run will show you the approximate organic solvent concentration at which your isomers elute. A good starting point is a linear gradient from 5% to 95% acetonitrile or methanol over 20-30 minutes.

  • Evaluate the Chromatogram: From the scouting run, determine the percentage of organic solvent where your isomers start and finish eluting.

  • Adjust Gradient Range: Narrow the gradient to focus on the elution window of your isomers. For example, if they elute between 40% and 60% acetonitrile, you can set your new gradient to run from 30% to 70% acetonitrile. This will increase the resolution in the region of interest.

  • Optimize Gradient Slope: The steepness of the gradient has a significant impact on resolution.

    • Shallower Gradient (longer gradient time): Increases the separation between closely eluting peaks but also increases the run time.

    • Steeper Gradient (shorter gradient time): Decreases the run time but may reduce resolution. Experiment with different gradient times over your chosen range to find the best balance between resolution and analysis time.

  • Introduce Isocratic Holds: If two isomers are still not fully resolved, you can introduce an isocratic hold in the gradient at an organic solvent concentration just before their elution. This can sometimes improve the separation of these "critical pairs."

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is best for quinoline isomer separation?

While a standard C18 column is a good starting point, for challenging separations of aromatic positional isomers, a phenyl-hexyl stationary phase can offer alternative selectivity. The phenyl groups in the stationary phase can provide π-π interactions with the aromatic rings of the quinoline isomers, which can lead to better separation than a purely hydrophobic C18 phase.

Q2: What is the difference between using acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol have different solvent properties and can provide different selectivities.

  • Acetonitrile is generally a stronger solvent in reversed-phase HPLC and often results in sharper peaks.

  • Methanol can offer different selectivity due to its hydrogen-bonding capabilities. If you are struggling to achieve separation with acetonitrile, it is worthwhile to try a gradient with methanol.

Q3: Can I use a gradient with a HILIC column for polar quinoline isomers?

Yes, for more polar quinoline derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative if you are having trouble with retention on a reversed-phase column. In HILIC, you would use a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer. A gradient would typically involve increasing the aqueous portion of the mobile phase to elute the compounds.

Q4: My baseline is drifting during the gradient run. What should I do?

Baseline drift in gradient elution is often due to the mobile phase.

  • Use high-purity, HPLC-grade solvents.

  • Ensure that both mobile phase A (aqueous) and B (organic) have similar UV absorbance at your detection wavelength. Adding a small amount of the same UV-absorbing additive (like 0.1% formic acid) to both mobile phases can help to stabilize the baseline.

  • Thoroughly degas your mobile phases to prevent bubble formation during mixing.

Q5: How do I choose the optimal flow rate and column temperature?

  • Flow Rate: For a standard 4.6 mm ID HPLC column, a flow rate of 1.0 mL/min is a good starting point. You can increase the flow rate to shorten the analysis time, but be aware that this will increase the backpressure and may slightly decrease resolution.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and reduce viscosity, leading to lower backpressure. However, it can also change the selectivity of the separation, so it is a parameter worth investigating. A stable temperature is crucial for reproducible retention times.

References

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 69-79.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Lee, S. S., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • De Mite, C., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • Arize, C. A. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • Raffiunnisa, et al. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate.
  • ChromSword. (n.d.). HPLC Separation Optimization Guide. Scribd.
  • Agilent Technologies. (2020). Gradient Design and Development. Agilent Technologies.
  • Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum.
  • Molnar, I., & Snyder, L. R. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar-Institute.

Sources

Technical Support Center: Navigating Quinoline Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide in-depth, experience-driven insights into a common challenge: managing the cytotoxicity of these promising therapeutic agents in normal (non-cancerous) cell lines. Our goal is to equip you with the knowledge to not only troubleshoot experimental hurdles but also to proactively design studies that yield more selective and translatable results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when encountering unexpected toxicity with their quinoline derivatives.

Q1: Why are my quinoline compounds showing high toxicity in normal cell lines, sometimes even more than in my cancer cell lines?

This is a frequent and critical observation. While many quinoline derivatives are explored for their anti-cancer properties, their mechanisms of action are not always specific to cancer cells.[1][2] Several factors can contribute to this lack of selectivity:

  • Broad Mechanistic Targets: Quinolines can interact with fundamental cellular machinery present in both normal and cancerous cells, such as topoisomerases, tubulin, and various kinases.[1][2] If the specific target of your compound is crucial for the survival of all dividing cells, you will likely observe broad-spectrum cytotoxicity.

  • Off-Target Effects: Your compound may be binding to unintended molecular targets in normal cells, triggering toxic pathways unrelated to its primary, desired mechanism of action.

  • Metabolic Activation: Normal cells, particularly primary cell lines like hepatocytes, can metabolize your quinoline compound into a more toxic reactive intermediate.[3][4][5] This is a critical consideration, as in vitro metabolic capabilities can vary significantly between cell lines.

  • Compound Physicochemical Properties: Poor solubility can lead to compound precipitation at higher concentrations, which can be inherently toxic to cells or interfere with assay readouts, giving a false impression of cytotoxicity.[6]

Q2: What are the primary molecular mechanisms behind quinoline-induced cytotoxicity?

The cytotoxicity of quinoline derivatives is diverse and highly dependent on the specific substitutions on the quinoline core.[7][8][9] Some of the well-documented mechanisms include:

  • DNA Damage and Repair Inhibition: Many quinolines function as intercalating agents or inhibitors of topoisomerase enzymes, leading to DNA strand breaks and cell cycle arrest.[2]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death through various pathways, often involving the dissipation of the mitochondrial membrane potential and the activation of caspases.[9][10]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline structures can induce oxidative stress, leading to cellular damage that can trigger apoptosis or necrosis.[9]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[7] Inhibition of essential kinases in normal cells can disrupt vital signaling pathways and lead to cell death.[1][7]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with microtubule dynamics, arresting cells in mitosis and subsequently inducing apoptosis.[1][2]

Q3: Can I predict the potential for cytotoxicity based on the structure of my quinoline derivative?

While not always definitive, Structure-Activity Relationship (SAR) studies have revealed some general trends that can guide your compound design and selection.[11]

  • Influence of Substituents: The type and position of functional groups on the quinoline ring are critical.[7][12] For instance, the addition of nitro groups can sometimes increase cytotoxicity, while converting them to amino groups may decrease it.[7] Electron-withdrawing groups like halogens can also modulate activity.[13]

  • Lipophilicity: The overall lipophilicity of the compound influences its ability to cross cell membranes. Highly lipophilic compounds may accumulate in membranes, leading to non-specific toxicity.

  • Metabolic Liabilities: Certain structural motifs may be more susceptible to metabolic activation into toxic byproducts.[3][4]

A thorough review of the literature for quinolines with similar substitution patterns can provide valuable initial insights.

Troubleshooting Guides

This section provides structured approaches to common experimental problems encountered when assessing quinoline cytotoxicity.

Problem 1: High Variability and Poor Reproducibility in Cytotoxicity (IC50) Data

Inconsistent IC50 values for the same compound across experiments can invalidate your findings. This often points to issues with experimental setup and execution rather than the compound's intrinsic properties.

A High IC50 Variability Observed B Review Cell Culture Practices A->B Potential Cause: Cells C Check Compound Handling & Solubility A->C Potential Cause: Compound D Optimize Assay Protocol A->D Potential Cause: Assay E Consistent Cell Passage & Health B->E F Standardize Seeding Density B->F G Verify Solvent Concentration C->G H Assess Compound Stability in Media C->H I Optimize Incubation Times D->I J Validate Assay Controls D->J

Caption: Decision tree for troubleshooting inconsistent IC50 values.

  • Cell Health and Consistency:

    • Action: Only use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase.[6] Avoid using cells that are over-confluent.

    • Rationale: Cellular responses to drugs can change with increasing passage number. Over-confluent cells are often stressed and can die spontaneously, increasing background noise.[6]

  • Compound Solubility and Stability:

    • Action: Visually inspect your compound dilutions in the culture medium under a microscope for any signs of precipitation.[6] Pre-determine the solubility limit.

    • Rationale: Precipitated compound leads to inaccurate dosing and can cause physical stress to cells or interfere with assay optics.[6]

    • Action: Prepare fresh stock solutions and dilutions for each experiment. If storing stocks, validate their stability under those conditions.

    • Rationale: Quinoline compounds can degrade in solution, especially when exposed to light or stored at inappropriate temperatures.

  • Solvent Toxicity Control:

    • Action: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[6]

    • Rationale: Solvents can have their own cytotoxic effects, which can confound your results, especially at higher concentrations.[6]

  • Assay Parameter Optimization:

    • Action: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[6]

    • Rationale: Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell stress, independent of your compound's effect.[6]

    • Action: Standardize all incubation times (cell seeding, compound treatment, assay reagent addition) across all experiments.[6]

    • Rationale: The duration of compound exposure is a critical variable. Inconsistent timing will lead to inconsistent results.

Problem 2: Compound Shows High Cytotoxicity in Normal Cells, Limiting its Therapeutic Window

When a promising compound is hampered by toxicity to normal cells, several strategies can be employed to mitigate these effects and improve its selectivity.

StrategyRationaleKey Experimental Steps
1. Structural Modification Altering the compound's structure can reduce its affinity for off-targets or block metabolic activation sites.[8][14]- Synthesize analogs with modified functional groups.[7] - Focus on positions known to influence toxicity.[7][12] - Re-screen analogs in both normal and cancer cell lines to assess the therapeutic index.
2. Co-treatment with Antioxidants If cytotoxicity is mediated by ROS, antioxidants can neutralize these damaging species.[15][16]- Determine if your compound induces ROS (e.g., using DCFH-DA assay). - Co-incubate cells with your compound and a well-characterized antioxidant (e.g., N-acetylcysteine, Vitamin E).[16][17] - Measure cell viability to see if toxicity is rescued.[18]
3. Formulation Strategies Encapsulating the drug in a delivery vehicle can alter its biodistribution and reduce exposure to non-target cells.[19][20]- Explore lipid-based nanoparticles or polymer-based formulations.[20][21] - This is more applicable to in vivo studies but can be modeled in vitro using appropriate co-culture systems.
4. Lowering Compound Concentration & Combination Therapy Using a lower, non-toxic concentration of the quinoline compound in combination with another therapeutic agent.- Determine the maximum non-toxic concentration in your normal cell line. - Identify a synergistic partner drug. - Test the combination's efficacy in cancer cells and its toxicity in normal cells.

This protocol outlines how to determine if the cytotoxicity of your quinoline compound is mediated by reactive oxygen species (ROS) and can be mitigated by an antioxidant like N-acetylcysteine (NAC).

  • Cell Seeding: Seed your normal cell line (e.g., primary hepatocytes, normal fibroblasts) in a 96-well plate at a pre-determined optimal density. Allow cells to attach for 24 hours.[22]

  • Prepare Treatment Groups:

    • Vehicle Control (e.g., media with 0.1% DMSO)

    • Quinoline Compound alone (at its IC50 concentration)

    • NAC alone (at a non-toxic concentration, e.g., 1-5 mM)

    • Quinoline Compound + NAC (co-treatment)

  • Treatment: Remove the old media and add the media containing the respective treatments to the wells.

  • Incubation: Incubate the plate for a duration that matches your standard cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay, such as the MTT or a resazurin-based assay, to measure the percentage of viable cells in each group.[22][23]

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control.[22] If co-treatment with NAC significantly increases cell viability compared to the quinoline compound alone, it suggests an ROS-mediated mechanism of toxicity.

A Quinoline Compound B Normal Cell A->B C Induces ROS Production B->C Interaction D Cellular Damage & Cytotoxicity C->D E Co-treatment with Antioxidant (e.g., NAC) E->C Inhibits G Reduced Cytotoxicity & Increased Cell Survival E->G F ROS Neutralization

Caption: Workflow showing how antioxidants can mitigate ROS-induced cytotoxicity.

By systematically applying these troubleshooting guides and strategic approaches, researchers can gain a deeper understanding of their quinoline compounds' cytotoxic profiles and develop more effective and selective therapeutic candidates.

References

  • Formulation approaches in mitigating toxicity of orally administr
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source]
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [No Source]
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [No Source]
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Review on recent development of quinoline for anticancer activities. [No Source]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC - NIH.
  • Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells. PubMed.
  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • In Vitro Cytotoxicity Assays: Applic
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Update on in vitro cytotoxicity assays for drug development.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis, structure, properties, and cytotoxicity of a (quinoline)RuCp+ complex. PubMed.
  • Application of Quinoline Ring in Structural Modification of N
  • Formulation Strategies for High Dose Toxicology Studies: Case Studies.
  • On the metabolism of quinoline and isoquinoline: Possible molecular basis for differences in biological activities. Research with New Jersey.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • The Importance of Formulation Design in Oral GLP Toxicology Studies. [No Source]
  • Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. PubMed.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. [No Source]
  • Drug Antioxidant Effects: A Basis for Drug Selection?. PMC - NIH.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
  • Measuring Cell Viability / Cytotoxicity. [No Source]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers.
  • Quinoline metabolism and toxicity in the isolated perfused r
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. PMC - PubMed Central.
  • Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system.. [No Source]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [No Source]
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of quinoline compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—one of the most common and frustrating issues in chromatography. An ideal chromatographic peak is symmetrical, but the unique chemical properties of quinolines often lead to asymmetrical peaks, compromising resolution, sensitivity, and accuracy.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting protocols. We will move beyond simple fixes to explain the underlying chemical mechanisms responsible for peak tailing and provide robust, field-proven solutions to ensure you can develop reliable and reproducible methods.

Section 1: Understanding the Root Causes of Peak Tailing

Q1: What is peak tailing and why are my quinoline compounds so susceptible to it?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical Gaussian peak.[4] A value greater than 1.2 typically indicates a problematic level of tailing.[1]

Quinoline compounds are particularly prone to tailing due to two primary chemical interactions within a standard reversed-phase HPLC system:

  • Secondary Silanol Interactions: The nitrogen atom in the quinoline ring is basic. In the mobile phases commonly used in reversed-phase HPLC (pH 3-7), this nitrogen can become protonated, carrying a positive charge. Silica-based stationary phases, like C18, have residual acidic silanol groups (Si-OH) on their surface.[5][6] The positively charged quinoline can then undergo a strong, secondary ionic interaction with negatively charged, deprotonated silanol groups (SiO-), leading to delayed elution for some analyte molecules and causing a "tail".[3][5][7]

  • Metal Chelation: The quinoline structure, particularly derivatives like 8-hydroxyquinoline, can act as a chelating agent, binding to trace metal ions (e.g., iron, nickel, chromium) present in stainless steel components of the HPLC system, such as column frits, tubing, and even the stationary phase itself.[8][9][10] This interaction creates analyte-metal complexes that can exhibit different chromatographic behavior, often leading to broad, tailing peaks or even complete loss of the analyte signal.[11][12]

The following flowchart provides a logical path to diagnose the primary cause of peak tailing in your analysis.

G A Start: Peak Tailing Observed (Tf > 1.2) B Are ALL peaks tailing, including neutral compounds? A->B C YES B->C D NO (Only quinoline peaks tail) B->D E Suspect System/Mechanical Issue: - Column void/frit blockage - Extra-column volume - Sample overload C->E G Does adding a competing base (e.g., Triethylamine) improve peak shape? D->G F Suspect Chemical Interaction: - Silanol Interactions - Metal Chelation H YES G->H I NO G->I J Primary Cause: Silanol Interactions H->J K Primary Cause: Metal Chelation I->K

Caption: Diagnostic workflow for troubleshooting peak tailing.

Section 2: Mitigating Silanol Interactions

Q2: My neutral compounds look fine, but my quinoline peaks are tailing significantly. How can I confirm and fix silanol interactions?

A2: This is a classic presentation for secondary silanol interactions. Because neutral compounds are unaffected, the issue is specific to the basic nature of your quinoline analyte. You can address this through several proven strategies, primarily by modifying the mobile phase or selecting a more appropriate column.

The most common approach is to add a "competing base," like triethylamine (TEA), to the mobile phase.[13][14] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[15][16] This minimizes the secondary ionic interactions that cause tailing.

Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Stock Solution: Prepare a 1.0% (v/v) solution of high-purity TEA in your mobile phase organic solvent (e.g., acetonitrile or methanol).

  • Mobile Phase Preparation: Add the TEA stock solution to the aqueous component of your mobile phase to achieve a final concentration between 0.05% and 0.2% (v/v). For example, to make 1 L of mobile phase with 0.1% TEA, add 1 mL of TEA.

  • pH Adjustment: After adding TEA, adjust the mobile phase to your desired pH using an acid like phosphoric acid or formic acid. The TEA will act as a buffer component.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your quinoline standard and observe the peak shape. The tailing factor should be significantly reduced.

AdditiveTypical ConcentrationMechanism of ActionLC-MS Compatibility
Triethylamine (TEA) 0.05% - 0.2% (v/v)Competing base, masks silanolsPoor (causes ion suppression)
Ammonium Acetate 5 - 20 mMActs as a buffer and ionic competitorGood
Formic Acid 0.1% (v/v)Lowers pH to protonate silanolsExcellent

Table 1: Common mobile phase additives for improving basic compound peak shape.

Controlling the mobile phase pH is a powerful tool to influence the ionization state of both your analyte and the silica surface.[17][18][19][20]

  • Low pH (pH < 3): At a low pH, the acidic silanol groups are fully protonated (Si-OH) and therefore neutral.[16] This prevents the strong ionic interaction with your protonated quinoline, significantly improving peak shape. This is often the simplest and most effective solution.

  • High pH (pH > 8): At high pH, the basic quinoline analyte is in its neutral form, which will not interact with the now-ionized silanol groups (SiO-). However, this approach requires specialized pH-stable columns, as traditional silica columns will dissolve above pH 8.[18]

Modern HPLC columns are designed to minimize silanol interactions. If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column can solve the problem without requiring mobile phase additives.

  • End-Capped Columns: These columns have been treated to chemically bond a small, non-polar group (like a trimethylsilyl group) to the majority of residual silanol sites, making them inert.[3]

  • "Type B" Silica: Modern columns are made from high-purity, spherical silica with a lower metal content and less acidic silanol groups, resulting in better peak shape for basic compounds.[5]

  • Hybrid Particles: Columns with hybrid organic/inorganic particles (e.g., BEH technology) offer excellent pH stability and reduced silanol activity.

Section 3: Solving Metal Chelation Issues

Q3: I've added TEA and tried a low pH mobile phase, but my peaks are still tailing. What's next?

A3: If silanol suppression techniques have failed, the root cause is likely metal chelation. This is especially common for quinolines with adjacent functional groups that can form a "claw" around metal ions (e.g., 8-hydroxyquinoline).[8][9] The interaction can occur with any stainless steel component in the flow path.

Caption: Chelation of a quinoline derivative with a metal ion.

Passivation involves treating the HPLC system with an acidic or chelating solution to remove free metal ions and create a more inert surface.[21][22] This is a highly effective but more involved procedure.

Experimental Protocol: HPLC System Passivation

Caution: Always consult your HPLC manufacturer's guidelines before performing a passivation procedure. Disconnect the column before starting.

  • Initial Flush: Flush the entire system (all pump lines, injector, and detector) with HPLC-grade water for 30 minutes.

  • Acid Wash: Prepare a solution of 6N Nitric Acid or 1-2% Phosphoric Acid. Flush the system with this solution at a low flow rate (0.1-0.2 mL/min) for 2-4 hours.[22][23]

  • Water Rinse: Flush the system thoroughly with HPLC-grade water until the eluent is pH neutral (at least 1-2 hours).

  • Solvent Rinse: Flush the system with your typical organic solvent (e.g., Methanol or Acetonitrile) for 30 minutes.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase.

The most robust solution is to eliminate the source of metal ions. Modern "bio-inert" or "metal-free" HPLC systems and columns are designed for this purpose.[24][25][26]

  • Inert Columns: These columns use hardware coated with a polymer or other inert material to prevent the sample from contacting any stainless steel.[24][25][26][27] They are highly effective for analyzing known chelating agents.[24][26]

  • PEEK Tubing and Components: Replacing stainless steel tubing with PEEK (polyether ether ketone) tubing can reduce metal exposure in the flow path.

Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[21] The EDTA will bind to any free metal ions in the system or on the column, preventing them from interacting with your analyte. A typical starting concentration is 0.1-0.5 mM EDTA. However, like TEA, EDTA is not MS-friendly.

Section 4: Frequently Asked Questions (FAQs)

Q4: Could my sample itself be the problem? A4: Yes. Injecting your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile) can cause peak distortion.[28] Always try to dissolve your sample in the initial mobile phase composition whenever possible. Additionally, injecting too much sample mass can overload the column, leading to triangular, tailing peaks.[4][29] To check for this, simply inject a 10-fold dilution of your sample; if the peak shape improves dramatically, you are likely overloading the column.

Q5: I changed my column, and now all my peaks are tailing. What happened? A5: If all peaks, including neutral ones, begin to tail after a change, the problem is likely mechanical, not chemical.[4] The most common cause is a small void at the head of the column or a partially blocked inlet frit.[4] This can sometimes be fixed by reversing the column and flushing it to waste.[4] Also, check all your fittings between the injector and the column, as extra-column dead volume can cause symmetrical peak broadening and tailing.[29]

Q6: What is a good, universal starting method for a new quinoline compound? A6: For a new quinoline derivative, a great starting point is to use a modern, end-capped C18 column and a low pH mobile phase.

  • Column: High-purity, end-capped C18 (e.g., Luna Omega, Kinetex, Zorbax SB-C18), 2.1 or 4.6 mm ID, 2.6-5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-minute gradient from 5% to 95% B to scout for the elution time, then optimize from there.

  • Detector: UV, set to the absorbance maximum of your quinoline compound.

This approach proactively addresses the most common cause of peak tailing (silanol interactions) and is compatible with mass spectrometry. If tailing persists, you can then move on to troubleshooting metal chelation.

References

  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
  • ResearchGate. (2014). How Triethylamine works on a compound separation in a reversed phase column (C18)?.
  • Restek Corporation. (2024). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
  • Restek Corporation. (2014).[29]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • MicroSolv Technology Corporation. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. MicroSolv. [Link]
  • Advanced Materials Technology. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Moravek, Inc. (n.d.).
  • SIELC Technologies. (2018). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC. [Link]
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Dolan, J. (2023). Silica Purity #2 – Silanols.
  • Sepuxianyun. (2025).
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Hawach Scientific. (2023).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
  • Regalado, E. L. (2023). Methods for the Passivation of HPLC Instruments and Columns.
  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes using Hybrid Surface Barrier Technology.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Knauer. (n.d.). HPLC Troubleshooting Guide. Knauer. [Link]
  • Restek Corporation. (n.d.). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns and Guards. Restek. [Link]
  • Agilent Technologies. (n.d.).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]
  • Laro, D., & Santalucia, J. (2021). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America, 39(11), 546-550. [Link]
  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]
  • Phenomenex Blog. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development?. Phenomenex. [Link]
  • Regalado, E. L. (2025). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
  • YMC. (2024). Truly Inert Columns for Chelating Agents.
  • Gallant, J. (2025). Development of Novel Inert HPLC Column Hardware to Reduce Impact of Nonspecific Interactions. Restek Resource Hub. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC. [Link]
  • Vydra, V., & Vydra, F. (1987). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]
  • Al-Shuneigat, J. M., & Al-Qudah, M. A. (2000). Separation of some platinum group metal chelates with 8-hydroxyquinoline by various high-performance liquid chromatographic methods.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]
  • An, D. D., et al. (2012). Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. Journal of Pharmaceutical and Biomedical Analysis, 66, 255-262. [Link]
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
  • ResearchGate. (2025). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinoline-3-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromoquinoline-3-carboxamide, particularly when scaling up for preclinical studies. It addresses common challenges, offers troubleshooting solutions, and presents a validated, scalable protocol.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. The primary route often involves the amidation of 7-bromoquinoline-3-carboxylic acid. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) is critical. Incomplete activation will result in unreacted starting material.

    • Troubleshooting:

      • Reagent Choice: Thionyl chloride (SOCl₂) is commonly used to form the acid chloride. Ensure it is fresh and used in excess (typically 2-3 equivalents) to drive the reaction to completion. Alternative coupling agents like HATU or HOBt/EDC can also be effective, particularly for milder reaction conditions, which can be crucial for preventing side reactions on a larger scale.

      • Reaction Time & Temperature: Ensure the activation step is allowed to proceed for a sufficient duration. For SOCl₂, refluxing for 2-4 hours is standard. Monitor the reaction progress by TLC to confirm the disappearance of the starting carboxylic acid.

  • Suboptimal Amidation Conditions: The subsequent reaction with ammonia or an ammonia source is also a critical step.

    • Troubleshooting:

      • Ammonia Source: Using aqueous ammonia can introduce water, which may hydrolyze the activated acid chloride. Using a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or isopropanol) is often more effective and minimizes side reactions.

      • Temperature Control: The addition of the activated acid to the ammonia solution is highly exothermic. Perform this addition slowly at a low temperature (0-5 °C) to prevent the formation of impurities. A rapid temperature increase can lead to side reactions and degradation of the product.

  • Poor Product Recovery: Significant product loss can occur during workup and purification.

    • Troubleshooting:

      • Precipitation/Crystallization: Ensure the pH is adjusted correctly during workup to precipitate the product. This compound has low solubility in water. After quenching the reaction, adjusting the pH to neutral or slightly basic can maximize precipitation.

      • Solvent Choice for Washing: Wash the crude product with appropriate solvents to remove impurities without dissolving the desired compound. Cold water and diethyl ether are often suitable for removing inorganic salts and non-polar impurities, respectively.

Question 2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this impurity be and how can I avoid it?

Answer: A common impurity in this synthesis is the corresponding N,N-disubstituted urea derivative, formed from the reaction of the acid chloride with any unreacted starting material or moisture. Another possibility is the formation of dimers or other side products from self-reaction, especially at elevated temperatures.

  • Minimizing Impurity Formation:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous. This is particularly critical during the acid chloride formation step.

    • Controlled Reagent Addition: As mentioned, a slow, controlled addition of the acid chloride to the ammonia solution at low temperatures is crucial. This ensures that the ammonia is in excess at the point of reaction, favoring the formation of the desired amide over side products.

  • Alternative Purification Strategies:

    • Recrystallization: If column chromatography is ineffective, recrystallization can be a powerful technique for purifying the final product on a larger scale. Experiment with different solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, can often provide good results for this class of compounds.

    • Slurry Washing: Slurrying the crude product in a solvent in which the impurity is soluble but the product is not can be an effective purification method. For example, a hot methanol or acetonitrile slurry might selectively dissolve certain impurities.

Question 3: During scale-up from 1g to 100g, I am experiencing issues with mixing and heat transfer. How can I manage these challenges?

Answer: Scaling up reactions introduces challenges related to mass and heat transfer that are not always apparent at the bench scale.

  • Effective Mixing:

    • Mechanical Stirring: For reaction volumes greater than 1L, a magnetic stir bar is often insufficient. Use an overhead mechanical stirrer with a properly sized impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing of the reaction mixture. This is critical during the addition of reagents and for maintaining a consistent temperature throughout the vessel.

  • Heat Management:

    • Exothermic Reactions: The amidation step is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.

    • Controlled Addition Rate: The rate of addition of the acid chloride to the ammonia solution must be carefully controlled to manage the heat generated. Use a syringe pump or an addition funnel for a slow, steady addition.

    • Efficient Cooling: A simple ice bath may not be sufficient for a 100g scale reaction. Use a jacketed reactor with a circulating cooling system to maintain a stable internal temperature.

    • Temperature Monitoring: Place a temperature probe directly in the reaction mixture to get an accurate reading of the internal temperature and adjust the addition rate or cooling accordingly.

Troubleshooting Workflow Diagram

G start Low Yield or High Impurity check_activation Check Carboxylic Acid Activation (TLC Analysis) start->check_activation incomplete_activation Incomplete Activation check_activation->incomplete_activation improve_activation Increase SOCl2 Equivalents Extend Reaction Time/Temp Consider Alt. Coupling Agents incomplete_activation->improve_activation Yes check_amidation Review Amidation Step incomplete_activation->check_amidation No improve_activation->check_amidation amidation_issues Suboptimal Conditions? check_amidation->amidation_issues improve_amidation Use Anhydrous Ammonia Source Slow Addition at 0-5 °C Ensure Efficient Stirring amidation_issues->improve_amidation Yes check_workup Analyze Workup & Purification amidation_issues->check_workup No improve_amidation->check_workup workup_issues Product Loss? check_workup->workup_issues improve_workup Optimize pH for Precipitation Use Recrystallization Consider Slurry Wash workup_issues->improve_workup Yes end Improved Yield & Purity workup_issues->end No improve_workup->end G cluster_0 Synthesis of this compound start_material 7-Bromoquinoline-3-carboxylic acid acid_chloride 7-Bromoquinoline-3-carbonyl chloride (Intermediate) start_material->acid_chloride SOCl2, Toluene, Reflux product This compound acid_chloride->product NH3 in IPA, 0-5 °C

Minimizing degradation of 7-Bromoquinoline-3-carboxamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromoquinoline-3-carboxamide

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the integrity and stability of the compound throughout its experimental lifecycle. As a molecule with significant potential in various research applications, including as a kinase inhibitor and a building block for novel therapeutics, maintaining its structural integrity is paramount for reproducible and reliable results.[1][2]

This guide moves beyond simple instructions to provide a deep dive into the chemical rationale behind our recommended procedures, empowering you to anticipate and mitigate potential degradation.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and general stability of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum shelf-life, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4] We recommend storage at 2-8°C, and for long-term archival, storage in a freezer (e.g., -20°C) is advisable.[4][5] The primary environmental factors that can compromise the stability of solid-state compounds over time are humidity and light.[6][7]

Q2: How should I prepare stock solutions? Which solvents are recommended for optimal stability?

The choice of solvent is critical. This compound is generally soluble in organic solvents like DMSO and DMF. For biological assays, DMSO is the most common choice.

  • Causality: Protic solvents, especially water at non-neutral pH, can participate in hydrolysis of the carboxamide group. Aprotic, anhydrous solvents like DMSO minimize this risk. When preparing high-concentration stock solutions (e.g., 10-50 mM) in DMSO, the water content is negligible, ensuring excellent stability for months when stored correctly.

See Protocol 1 for a detailed methodology on stock solution preparation.

Q3: Is this compound sensitive to light?

Yes. The quinoline core is a known photosensitive heterocycle.[8][9] Exposure to UV or even high-intensity ambient light can initiate photodegradation, potentially leading to the formation of hydroxylated species or other byproducts.[8][10] This can result in a loss of compound potency and the appearance of unknown impurities in analytical profiles.

  • Preventative Measures: Always use amber or opaque vials for solutions.[6] When working with the compound on the benchtop for extended periods, minimize direct light exposure by covering the container with aluminum foil.

Q4: What is the expected stability of the compound in aqueous buffers for biological assays?

Stability in aqueous media is highly dependent on pH and temperature.[11][12][13] The carboxamide functional group is susceptible to both acid- and base-catalyzed hydrolysis.[14]

  • General Guideline: Most drug-like molecules exhibit maximal stability in the pH range of 4-8.[11][13] For typical cell culture media (pH ~7.4) at 37°C, the compound should be sufficiently stable for the duration of most standard assays (e.g., 24-72 hours). However, for longer incubations or experiments conducted at pH extremes, a stability study is recommended.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific experimental issues, providing likely causes and actionable solutions.

Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis, typically at an earlier retention time.

Question: I've prepared a working solution in an aqueous buffer. After a few hours, my HPLC analysis shows a new, more polar peak, and the area of my parent peak has decreased. What is this new peak?

Probable Cause: Hydrolysis of the Carboxamide

The most common degradation pathway in aqueous solutions is the hydrolysis of the C3-carboxamide to its corresponding carboxylic acid, 7-bromoquinoline-3-carboxylic acid. Carboxylic acids are generally more polar than their amide counterparts and will thus have a shorter retention time on a reverse-phase HPLC column.

Mechanistic Explanation: Under either acidic or basic conditions, a water molecule can act as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This process is often catalyzed by H+ or OH- ions. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond and the formation of the carboxylic acid and ammonia.[14]

Diagram: Hydrolysis Degradation Pathway

Hydrolysis Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (catalyzed by H+ or OH-) Product 7-Bromoquinoline-3-carboxylic Acid + NH3 Intermediate->Product Elimination of NH3

Caption: Acid- or base-catalyzed hydrolysis of the carboxamide.

Protocol 1: Mitigation of Hydrolysis During Experimentation

This protocol ensures that your compound remains intact when preparing and using aqueous working solutions.

Objective: To prepare a stable working solution of this compound for biological assays.

Materials:

  • Solid this compound

  • Anhydrous DMSO

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated pipettes

  • Target aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.

Methodology:

  • Prepare a High-Concentration Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10-50 mM. This stock solution is highly stable when stored at -20°C or -80°C in a tightly capped vial.

  • Serial Dilution Strategy: Perform serial dilutions from your DMSO stock using your target aqueous buffer immediately before use. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing gently to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

  • pH and Temperature Control: Confirm the pH of your final buffer is within a stable range (ideally 6-8). Avoid unnecessarily high temperatures during preparation and incubation.

  • Time-Course Validation (Recommended): For critical or lengthy experiments (>24 hours), run a small pilot study. Prepare your final working solution, incubate it under your exact experimental conditions (temperature, light), and analyze its purity by HPLC at several time points (e.g., 0, 8, 24, 48 hours) to quantify the rate of degradation, if any.

Issue 2: My compound loses potency, especially in light-intensive applications (e.g., fluorescence microscopy).

Question: My compound's biological activity is inconsistent or diminishes during experiments involving prolonged light exposure. Why?

Probable Cause: Photodegradation

The quinoline ring system contains conjugated pi bonds that can absorb UV and high-energy visible light.[15][16] This absorption can excite the molecule to a higher energy state, making it susceptible to reactions with oxygen or other molecules in the solution. This can lead to the formation of various photoproducts, such as hydroxyquinolines or even cleavage of the ring system, rendering the molecule inactive.[8][9]

Mechanistic Explanation: Upon absorbing a photon, the quinoline ring can be excited. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) or direct attack by hydroxyl radicals.[8] The pyridine ring of the quinoline is often susceptible to attack, potentially leading to the formation of quinolinone derivatives.[8] While the exact photoproducts of this compound are not extensively documented, the degradation of the core quinoline structure is well-understood and serves as a reliable model.[9][10]

Diagram: Potential Photodegradation Workflow

Photodegradation cluster_workflow Experimental Workflow Start This compound in Solution Exposure Exposure to UV or High-Intensity Light Start->Exposure Reaction Formation of Excited State + Reactive Oxygen Species (ROS) Exposure->Reaction Degradation Formation of Photoproducts (e.g., Hydroxyquinolines) Reaction->Degradation Result Loss of Compound Activity & Analytical Purity Degradation->Result

Caption: Workflow illustrating the process of photodegradation.

Protocol 2: Best Practices for Light-Sensitive Experiments

Objective: To preserve compound integrity during light-intensive procedures.

Methodology:

  • Shield from Light: At all stages—from stock solution storage to the final assay plate—use amber or opaque containers. If using standard clear plates or tubes, wrap them in aluminum foil.

  • Minimize Exposure Time: Turn off microscope light sources when not actively acquiring images. Prepare samples in a dimly lit environment whenever possible.

  • Include Controls: In your experimental design, include a "dark" control where a sample is incubated for the same duration without light exposure. Comparing the activity of the light-exposed sample to the dark control can help quantify the impact of photodegradation.

  • Consider Antioxidants: For cell-free assays where it will not interfere with the mechanism of action, the inclusion of a mild antioxidant like N-acetylcysteine might offer some protection against oxidative photodegradation, though this should be validated carefully.

Summary Data Tables

For quick reference, the following tables summarize the key stability and handling parameters for this compound.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionRecommended Duration
Solid 2-8°CStandardDarkMonths to Years
-20°CStandardDarkYears
DMSO Stock -20°C / -80°CStandardDark (Amber Vial)> 6 Months
Aqueous Solution 4°C to 37°CStandardDark (Amber Vial)Hours to Days (Highly pH-dependent)

Table 2: Solvent Compatibility and Stability Considerations

SolventTypeRecommended UseStability Notes
DMSO Aprotic, PolarPrimary stock solutionsExcellent stability. Hygroscopic; use anhydrous grade and store properly.
DMF Aprotic, PolarAlternative for stock solutionsGood stability. Higher boiling point than DMSO.
Ethanol/Methanol Protic, PolarLimited usePotential for slow ester formation if corresponding acid is present as an impurity. Not recommended for long-term storage in solution.
Aqueous Buffers Protic, PolarFinal working solutionsStability is pH-dependent. Risk of hydrolysis outside of pH 6-8. Prepare fresh before use.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Request PDF.
  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY).
  • Oliveira, J. D. M. de, et al. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials.
  • MDPI. (2014).
  • Darwin Brown, P. E. (2023). Top 5 Factors Affecting Chemical Stability. Controlled-environments.com.
  • Slideshare. (2017). Factors affecting stability of drugs.
  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?
  • Reed, G. D. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]
  • Al-kassas, R. (2015). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate.
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
  • Kumar, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation on Quinoline Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Friedel-Crafts acylation on quinoline systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult transformation. Instead of a generic protocol, we will explore the underlying chemical principles through a series of frequently asked questions, providing expert insights and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: Why is my standard Friedel-Crafts acylation of quinoline failing to give any product or resulting in extremely low yields?

This is the most common issue researchers face, and it stems from two fundamental properties of the quinoline system.

A1: The Dual Challenge: Ring Deactivation and Catalyst Sequestration

The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction, which requires an electron-rich aromatic ring to attack a generated electrophile (the acylium ion).[1][2] Quinoline, however, presents two significant barriers:

  • Inherent Ring Deactivation : The nitrogen atom in the pyridine ring is highly electronegative. It withdraws electron density from the entire heterocyclic system through inductive effects, making both the pyridine and the fused benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[3][4][5] Groups that decrease the rate of an EAS reaction are known as deactivating groups.[3]

  • Lewis Acid Catalyst Sequestration : The lone pair of electrons on the quinoline nitrogen atom makes it a Lewis base.[6] This basic nitrogen readily coordinates with and neutralizes the strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[6] This not only consumes the catalyst but also forms a positively charged complex, which further deactivates the quinoline ring, effectively shutting down the desired reaction pathway.[7]

LewisAcidComplexation cluster_reactants Reactants cluster_product Deactivated Complex Quinoline Quinoline (Lewis Base) Complex Quinoline-AlCl₃ Complex (Highly Deactivated) Quinoline->Complex Coordination (Catalyst Sequestration) AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex

Caption: Lewis acid catalyst sequestration by the quinoline nitrogen.

Q2: Given the catalyst sequestration issue, how can I modify my reaction conditions to achieve acylation?

Overcoming catalyst deactivation is key. Simply adding more catalyst is a brute-force approach that often leads to complex mixtures and harsh conditions. More elegant strategies involve selecting a more robust acid system.

A2: Choosing the Right "Catalyst" System

Since traditional Lewis acids are problematic, alternative acidic promoters that can function under these challenging conditions are necessary.

  • Polyphosphoric Acid (PPA) : PPA is an inexpensive and effective acidic solvent and cyclizing agent for intramolecular Friedel-Crafts reactions on systems like quinoline.[8] It serves as both the acid source and the reaction medium, often requiring no additional solvent.[8]

  • Eaton's Reagent (P₂O₅ in MeSO₃H) : This is a powerful superacidic medium that has proven highly effective for intramolecular acylations where PPA gives poor yields.[9] It often allows for milder reaction conditions (lower temperatures) and easier product isolation.[9][10]

  • Metal Triflates : Catalytic amounts of certain metal triflates, such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃), can promote Friedel-Crafts acylations on heteroaromatics.[11] These are often more tolerant to Lewis basic functional groups than traditional aluminum chloride.

Table 1: Comparison of Acid Systems for Quinoline Acylation

Acid System Typical Use Case Molar Equivalents Common Conditions Advantages Disadvantages
AlCl₃ Intermolecular (Challenging) >2.0 (Stoichiometric excess) 80-150 °C, Nitrobenzene Inexpensive Low yield, harsh conditions, catalyst sequestration[6]
PPA Intramolecular Solvent quantity 100-140 °C, Neat Good yields for cyclizations, simple workup[8] High viscosity, requires high temperatures
Eaton's Reagent Intramolecular 2.5 - 10 eq. 35-80 °C, Neat High yields, milder conditions than PPA[9][10] Corrosive, moisture-sensitive

| Sc(OTf)₃ | Intermolecular (Catalytic) | 0.05 - 0.2 (Catalytic) | 50-100 °C, Nitromethane | Truly catalytic, reusable | High cost of catalyst |

Q3: If I can get the reaction to proceed, where will the acylation occur? How can I predict the regioselectivity?

Predicting the site of reaction is crucial for synthesis design. For quinoline, the electronics strongly dictate the outcome.

A3: Understanding Regioselectivity: The Benzene Ring is Key

Electrophilic attack on quinoline overwhelmingly favors the benzenoid (benzene-like) ring over the pyridinoid (pyridine-like) ring. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring exceptionally electron-poor and thus resistant to attack by an electrophile.[12]

Within the benzene ring, substitution occurs preferentially at positions C5 and C8 .[5][12] This can be explained by examining the stability of the resonance intermediates (the sigma complex or Wheland intermediate) formed upon electrophilic attack.

  • Attack at C5 or C8 : The positive charge can be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the adjacent pyridine ring. This leads to a more stable intermediate.

  • Attack at C6 or C7 : Any attempt to delocalize the positive charge onto the pyridine ring would disrupt its aromaticity and place a positive charge in an already electron-poor environment, resulting in a significantly less stable intermediate.

Regioselectivity Simplified Rationale for C5/C8 Selectivity cluster_attack Electrophilic Attack cluster_intermediate Sigma Complex Stability cluster_product Observed Product Start Quinoline + E⁺ AttackC5 Attack at C5/C8 Start->AttackC5 AttackC6 Attack at C6/C7 Start->AttackC6 Stable More Stable Intermediate (Pyridine ring aromaticity intact) AttackC5->Stable Favored Path Unstable Less Stable Intermediate (Pyridine ring aromaticity disrupted) AttackC6->Unstable Disfavored Path Product 5- and 8-Acylquinolines Stable->Product

Caption: Decision pathway for regioselective acylation of quinoline.

Q4: Are there modern, alternative methods that bypass the limitations of classical Friedel-Crafts acylation for quinoline?

Absolutely. When classical methods fail, modern synthetic chemistry offers several powerful alternatives that operate via different mechanisms.

A4: Moving Beyond Friedel-Crafts

  • Intramolecular Friedel-Crafts Acylation : This is the most reliable "Friedel-Crafts" type reaction for these systems. By tethering the acyl group to the quinoline via a flexible chain, the reaction becomes kinetically favored, often proceeding in high yield using PPA or Eaton's reagent to effect cyclization.[8][9][10][13]

  • Minisci-Type Radical Acylation : This is an excellent alternative for electron-deficient heterocycles. The reaction involves the generation of an acyl radical from an aldehyde, which then attacks the protonated quinoline ring. This method is highly effective and often shows complementary regioselectivity to classical EAS. A transition-metal-free approach using K₂S₂O₈ as an oxidant has been developed for the acylation of quinolines.[14]

  • Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction times and improve yields.[15][16] For intramolecular cyclizations or other acylation strategies, switching from conventional heating to microwave heating can often be the key to success, sometimes enabling reactions that fail under thermal conditions.[17]

  • Directed C-H Acylation : Palladium-catalyzed reactions using a directing group (such as an amide at the 8-position) can achieve highly regioselective acylation at the C7 position, a site inaccessible through classical EAS.[18] This advanced strategy offers precise control for complex molecule synthesis.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation via PPA

This protocol is a representative example for the cyclization of a quinoline-tethered carboxylic acid, a common strategy to build fused polycyclic systems.

Reaction: Cyclization of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid to 12-phenylbenzo[11][17]oxepino[3,4-b]quinolin-13(6H)-one.[8]

Materials:

  • 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivative (1.0 eq)

  • Polyphosphoric acid (PPA) (approx. 10-20 times the weight of the substrate)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a gas outlet), place the 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid substrate.

  • Addition of PPA : Add polyphosphoric acid to the flask. The amount should be sufficient to ensure the mixture can be stirred effectively once heated.

  • Heating : Heat the reaction mixture in a preheated oil bath to 120-130 °C with vigorous stirring. The exact temperature and time will depend on the specific substrate.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in water, extract with ethyl acetate, and spot on a TLC plate. The reaction is typically complete within 1-3 hours.[8]

  • Quenching : Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization : Slowly add saturated NaHCO₃ solution to the aqueous mixture to neutralize the excess acid until the effervescence ceases and the pH is neutral or slightly basic (~pH 8).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure tetracyclic product.

References
  • Why is a Friedel-Crafts reaction not possible on Quinoline? - Quora. (2018). Quora. [Link]
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2013).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
  • Synthesis of quinolines through intramolecular Friedel–Crafts acylation. (2021).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2017). PMC. [Link]
  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. (2011).
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
  • A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2014). PubMed. [Link]
  • Regioselectivity of Friedländer Quinoline Syntheses. (2015).
  • Activating and Deactivating Groups. (2023). Chemistry Steps. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • An efficient access to the synthesis of novel 12-phenylbenzo[11][17]oxepino[3,4-b]quinolin-13(6H)-one derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. (2012).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (2023). Pharmaguideline. [Link]
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC. [Link]
  • Friedel-Crafts alkylation of five-membered heterocycles. (2016). Chemistry Stack Exchange. [Link]
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2023). Journal of the American Chemical Society. [Link]
  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters. [Link]
  • Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. (2020). PMC. [Link]
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020). Reddit. [Link]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • EAS:Friedel-Crafts Acylation Mechanism Practice Problems. Pearson. [Link]
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2022). RSC Publishing. [Link]
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2021).
  • The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC)
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Friedel–Crafts Alkylation of Nitrogen Heterocycles Using [Bmim][OTf] as a Catalyst and Reaction Medium. (2008).
  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. [Link]
  • Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. (2020).
  • Friedel-Crafts Acyl
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (1960).

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based ATM Kinase Inhibitors and Their Place in the DNA Damage Response Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate cellular network of the DNA Damage Response (DDR), the Ataxia-Telangiectasia Mutated (ATM) kinase stands as a master regulator.[1][2][3] Activated by DNA double-strand breaks (DSBs)—the most cytotoxic form of DNA damage—ATM orchestrates a vast signaling cascade to arrest the cell cycle, initiate DNA repair, or trigger apoptosis, thereby safeguarding genomic integrity.[2][3] The reliance of many cancer cells on specific DDR pathways, often due to underlying mutations in other repair mechanisms like those involving BRCA1/2, creates a vulnerability. Inhibiting a critical kinase like ATM can induce synthetic lethality, selectively killing cancer cells while sparing normal tissue, and can sensitize tumors to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2]

This guide provides a comparative analysis of a potent class of ATM inhibitors, the 3-quinoline carboxamides , with other leading ATM kinase inhibitors. While the specific compound 7-Bromoquinoline-3-carboxamide is part of this broader chemical class, we will focus on well-characterized analogs from published studies to provide robust, data-supported comparisons. We will delve into the biochemical potency, cellular activity, and selectivity profiles of these compounds, offering researchers the foundational data and methodologies required to make informed decisions in their own investigations.

The Central Role of ATM in the DNA Damage Response

Upon detection of a DSB by the MRE11-RAD50-NBS1 (MRN) complex, ATM is recruited to the damage site and undergoes autophosphorylation at Serine 1981, leading to its activation.[2][4] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the cellular response. Key targets include Checkpoint Kinase 2 (CHK2) and p53, which mediate cell cycle arrest, and histone H2AX (to form γH2AX), which serves as a scaffold for the recruitment of repair factors.[2][5] By inhibiting this central node, ATM inhibitors effectively dismantle the cell's primary defense against DSBs.

ATM_Signaling_Pathway cluster_0 Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits ATM_active p-ATM S1981 (active monomer) ATM_inactive->ATM_active autophosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates pCHK2 p-CHK2 T68 CHK2->pCHK2 Arrest Cell Cycle Arrest pCHK2->Arrest pp53 p-p53 S15 p53->pp53 pp53->Arrest Apoptosis Apoptosis pp53->Apoptosis gH2AX γH2AX H2AX->gH2AX Repair DNA Repair gH2AX->Repair Inhibitor ATM Inhibitors (e.g., 3-Quinoline Carboxamides) Inhibitor->ATM_active inhibit

ATM Signaling Pathway in Response to DNA Damage.

Comparative Analysis of ATM Inhibitors

The development of potent and selective ATM inhibitors has been a major focus of cancer research. The ideal inhibitor demonstrates sub-nanomolar potency against ATM, significant selectivity (>1000-fold) over related PI3K-related kinases (PIKKs) like ATR and DNA-PK to minimize off-target effects, and favorable pharmacokinetic properties for in vivo use.[6]

Here, we compare the 3-quinoline carboxamide class with two other well-established ATM inhibitors, KU-60019 and AZD0156.

Compound Chemical Class ATM IC₅₀ (nM) Selectivity vs. DNA-PK Selectivity vs. ATR Key Features & References
Compound 74 3-Quinoline Carboxamide0.6>1000-fold>1000-foldPotent, selective, and orally bioavailable. Represents a new generation of ATM inhibitors.[7][8][9][10]
KU-60019 Pyran-4-one6.3~270-fold~1600-foldAn improved, more potent analog of the first-generation inhibitor KU-55933. Widely used as a research tool.[5][11][12][13][14]
AZD0156 Phthalazinone0.58>1000-fold>1000-foldPotent, selective, and orally bioavailable inhibitor that has advanced into clinical trials.[15][16][17][18][19]
M3541 Imidazoquinolin-2-one0.2560-fold>4000-foldHighly potent and selective inhibitor with demonstrated in vivo efficacy in combination with radiotherapy.[20][21][22]

Table 1: Comparative biochemical potency and selectivity of selected ATM kinase inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of kinase activity in biochemical assays.

In-Depth Look: The 3-Quinoline Carboxamides

A novel series of 3-quinoline carboxamides has been identified as highly potent and selective ATM inhibitors.[8][9] Compounds from this class, such as the reported "compound 74", exhibit IC₅₀ values in the sub-nanomolar range and demonstrate excellent selectivity against other kinases in the PIKK family.[7][9][10] The key advantage of this series is the combination of high potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties, making them suitable for oral administration and in vivo studies.[9][10] Preclinical data shows that these compounds effectively sensitize cancer cells to DNA double-strand break-inducing agents like irinotecan.[9]

Established Comparators
  • KU-60019 : As an analog of the pioneering ATM inhibitor KU-55933, KU-60019 offers improved potency (IC₅₀ of 6.3 nM) and solubility.[6][11][12][14] It is approximately 10-fold more effective than its predecessor at blocking the radiation-induced phosphorylation of ATM targets in cells.[5][11] Its high selectivity against ATR, in particular, makes it a valuable tool for dissecting the specific roles of these two related kinases in the DDR.[12][13]

  • AZD0156 : This compound is a potent and selective ATM inhibitor (IC₅₀ of 0.58 nM) with excellent oral bioavailability, which has led to its evaluation in clinical trials.[2][15][16][17][19] Preclinical studies have shown that AZD0156 is a strong radiosensitizer and can also potentiate the effects of PARP inhibitors, such as olaparib, in tumor models.[16][18] This highlights the therapeutic strategy of combining inhibitors of different DDR pathways to achieve synthetic lethality.

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity, any comparative analysis must be grounded in robust, reproducible experimental data. The following protocols provide a framework for the head-to-head evaluation of ATM inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATM kinase, allowing for the determination of the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Reagents - Purified ATM Kinase - Peptide Substrate (e.g., GST-p53) - Kinase Buffer, ATP B 2. Serial Dilution Prepare serial dilutions of This compound and other test inhibitors. A->B C 3. Reaction Setup In a 96-well plate, combine ATM, substrate, and inhibitor. B->C D 4. Initiate Reaction Add ATP to start the phosphorylation reaction. Incubate at 30°C. C->D E 5. Detect Phosphorylation Stop reaction and quantify phosphorylated substrate using ELISA or luminescence (e.g., ADP-Glo). D->E F 6. Data Analysis Plot % inhibition vs. inhibitor concentration. Calculate IC₅₀ using non-linear regression. E->F

General Workflow for a Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).[23] Reconstitute purified recombinant ATM kinase and a suitable substrate (e.g., a GST-p53 fusion protein) in this buffer.[23][24]

  • Inhibitor Dilution : Prepare a 10-point serial dilution of each test inhibitor (e.g., starting from 10 µM) in DMSO, followed by a further dilution in the kinase buffer.

  • Reaction Plate Setup : In a 96-well assay plate, add the diluted inhibitors, the ATM kinase, and the substrate. Include "no inhibitor" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition).

  • Initiation : Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Kₘ value for ATM to ensure accurate competitive inhibitor assessment.[20][21] Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).[23]

  • Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based approach with a phospho-specific antibody or a luminescence-based assay like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[23][24]

  • IC₅₀ Calculation : Normalize the data to the controls. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[25]

Cellular ATM Target Inhibition Assay (Western Blot)

This assay validates that the inhibitor can penetrate cells and block ATM signaling in a cellular context by measuring the phosphorylation of downstream targets.

Western_Blot_Workflow A 1. Cell Culture & Treatment Plate cancer cells (e.g., A549, U87). Pre-treat with inhibitor for 1 hr. B 2. Induce DNA Damage Expose cells to Ionizing Radiation (IR, e.g., 5-10 Gy) or a radiomimetic drug. A->B C 3. Cell Lysis Harvest cells 1 hr post-IR. Lyse in RIPA buffer with phosphatase inhibitors. B->C D 4. SDS-PAGE & Transfer Separate proteins by gel electrophoresis and transfer to a PVDF membrane. C->D E 5. Immunoblotting Probe with primary antibodies (p-ATM, p-CHK2, Total ATM) followed by HRP-conjugated secondary antibodies. D->E F 6. Detection & Analysis Visualize bands using ECL. Quantify band intensity and normalize phospho-protein to total protein. E->F

Workflow for Cellular ATM Signaling Analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Seed a suitable cancer cell line (e.g., U87 glioma or A549 lung cancer cells) and allow them to adhere overnight.[5] Pre-treat the cells with various concentrations of the ATM inhibitor or a vehicle control (DMSO) for 1 hour.[5][21]

  • DNA Damage Induction : Induce DNA double-strand breaks by exposing the cells to a controlled dose of ionizing radiation (IR), typically 5-10 Gy.[5][21]

  • Cell Lysis : After a further incubation period (e.g., 1 hour post-IR), wash the cells with ice-cold PBS and harvest them.[5] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[23][26]

  • Protein Quantification and Electrophoresis : Determine the protein concentration of the lysates. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Membrane Transfer and Blocking : Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, a blocking buffer containing Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often preferred over milk, which contains phosphoproteins that can increase background.[27][28]

  • Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated ATM (Ser1981), phosphorylated CHK2 (Thr68), or phosphorylated p53 (Ser15).[4][5] On a separate blot or after stripping, probe for the corresponding total proteins to serve as loading controls.[27]

  • Detection : Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software. The key readout is the ratio of the phosphorylated protein signal to the total protein signal, which should decrease in a dose-dependent manner with increasing inhibitor concentration.

Cell Viability / Radiosensitization Assay

This assay assesses the biological impact of ATM inhibition on cell survival, particularly in combination with a DNA-damaging agent, to determine if the inhibitor can sensitize cancer cells to treatment.

Step-by-Step Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density to ensure they remain in the exponential growth phase for the duration of the experiment.

  • Inhibitor Treatment : After 24 hours, treat the cells with serial dilutions of the ATM inhibitor. For radiosensitization, a second set of plates is treated with the inhibitor 1 hour prior to irradiation.

  • Irradiation : Expose the designated plates to a clinically relevant dose of IR (e.g., 2-4 Gy).

  • Incubation : Incubate the cells for a period that allows for several cell divisions, typically 72 to 120 hours.[25][29]

  • Viability Measurement : Measure cell viability using a suitable reagent. Common methods include:

    • MTT/XTT Assays : These colorimetric assays measure the metabolic activity of living cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • Luminescent ATP Assay : This highly sensitive assay quantifies ATP, a marker of metabolically active cells, via a luciferase reaction.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated or vehicle-treated controls. For radiosensitization, compare the survival curves of cells treated with radiation alone versus radiation plus the inhibitor. The dose enhancement ratio (DER) can be calculated to quantify the sensitizing effect.

Conclusion and Future Outlook

The comparative analysis reveals that the 3-quinoline carboxamide class of ATM inhibitors, alongside compounds like AZD0156 and M3541, represents the forefront of ATM-targeted therapy research.[7][9][21] These molecules exhibit the desired sub-nanomolar potency and high selectivity that are crucial for a therapeutic candidate. While KU-60019 remains an invaluable and widely-used tool for preclinical research, its lower potency compared to newer compounds may limit its clinical potential.[5][11]

The choice of an inhibitor for a specific research application depends on the experimental goals. For dissecting cellular pathways, the high selectivity of KU-60019 against ATR is a major advantage.[12][13] For in vivo studies or translational research aiming to mimic clinical scenarios, the oral bioavailability and high potency of the 3-quinoline carboxamides or AZD0156 are paramount.[9][16]

The experimental protocols provided herein offer a standardized framework for researchers to perform their own comparative studies. By rigorously evaluating potency, cellular activity, and the ultimate biological consequence of ATM inhibition, the scientific community can continue to refine the use of these powerful agents, paving the way for more effective cancer therapies that exploit the inherent vulnerabilities of the cancer cell's DNA damage response network.

References

  • Golding, S.E., et al. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Molecular Cancer Therapeutics, 8(10), 2894–902. [Link]
  • Durant, S.T., et al. (2018). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 17(11), 2429-2440. [Link]
  • Calbiochem. (n.d.). ATM Inhibitor, KU 60019 - CAS 925701-46-8.
  • American Association for Cancer Research. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Molecular Cancer Therapeutics. [Link]
  • American Association for Cancer Research. (2018). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics. [Link]
  • National Cancer Institute. (n.d.). Definition of ATM kinase inhibitor AZD0156. NCI Drug Dictionary.
  • ScienceDirect. (n.d.). Summary of ATM inhibitors: Structure, mechanism of action, selectivity, and clinical status.
  • Hickson, I., et al. (2004). Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation. Cancer Research, 64(24), 9152-9159. [Link]
  • Shiloh, Y., & Ziv, Y. (2020). Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients.
  • Alexander, J.L., & Ward, T.R. (2021). The Development of ATM Inhibitors in Cancer Therapy. Cancers, 13(16), 4125. [Link]
  • Bimake. (n.d.). Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair.
  • Selleck Bio. (n.d.). Nedisertib (M3814).
  • PubMed. (2021). Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease.
  • Klüter, S., et al. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Molecular Cancer Therapeutics, 21(6), 925-937. [Link]
  • JoVE. (2017). Evaluating In Vitro DNA Damage Using Comet Assay.
  • ResearchGate. (n.d.). Preclinical and clinical information regarding relevant DNA-PK, ATM or ATR inhibitors.
  • My Cancer Genome. (n.d.). nedisertib.
  • Semantic Scholar. (n.d.). The Development of ATM Inhibitors in Cancer Therapy.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • MDPI. (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells.
  • ResearchGate. (n.d.). ATM Kinase: Methods and Protocols.
  • ResearchGate. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • Protocols.io. (2024). In vitro kinase assay.
  • PubMed. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • National Institutes of Health. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • EMBL-EBI. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • PubMed. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel anticancer agents, using the promising scaffold, 7-Bromoquinoline-3-carboxamide, as a primary example. We will move beyond simple cytotoxicity screening to build a multi-faceted profile of the compound's activity, comparing its performance against established chemotherapeutics and elucidating its mechanism of action. This approach is designed to generate a robust data package sufficient for go/no-go decisions in early-stage drug discovery.

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives, particularly quinoline-3-carboxamides, have demonstrated significant potential as anticancer agents by interfering with critical cellular processes like cell cycle progression and apoptosis.[2] Our focus, this compound, belongs to this promising class. The objective of this guide is to systematically validate its efficacy and selectivity, providing the scientific community with a replicable, robust workflow.

Part 1: Foundational Efficacy and Selectivity Screening

Expert Rationale: Before investing significant resources into mechanistic studies, we must answer the most fundamental question: Is the compound effective, and is it selective? The initial goal is to quantify the cytotoxic or cytostatic potency of this compound across a panel of diverse cancer cell lines and, crucially, to compare this with its effect on non-cancerous cells. This "selectivity index" is a critical early indicator of a compound's potential therapeutic window. We utilize the MTT assay, a gold-standard colorimetric method that measures metabolic activity as a proxy for cell viability.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (MCF-7, HCT-116, K-562) & Normal Fibroblasts seeding 2. Seed Cells into 96-well Plates cell_culture->seeding compound_prep 3. Prepare Serial Dilutions of This compound & Doxorubicin (Control) seeding->compound_prep treatment 4. Treat Cells with Compound (72-hour incubation) compound_prep->treatment add_mtt 5. Add MTT Reagent (4-hour incubation) treatment->add_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 8. Calculate IC50 Values read_plate->calc_ic50 calc_si 9. Determine Selectivity Index (SI) calc_ic50->calc_si

Caption: Interpreting Annexin V/PI flow cytometry data.

To confirm the apoptotic pathway, we will measure the expression of key proteins. The activation of "executioner" caspases, like Caspase-3, involves its cleavage from an inactive pro-form into active subunits. [3]One of Caspase-3's targets is PARP, a DNA repair enzyme, whose cleavage is a hallmark of apoptosis. [4]

  • Lysate Preparation: Treat K-562 cells as in Protocol 2 (24h). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [5]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Pro-Caspase-3, Cleaved Caspase-3, PARP, and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Result: A dose-dependent decrease in the band for Pro-Caspase-3 and an increase in the band for Cleaved Caspase-3, along with the appearance of the cleaved PARP fragment (89 kDa), would strongly confirm apoptosis induction.

B. Analysis of Cell Cycle Arrest

Expert Rationale: Many cytotoxic agents function by halting the cell division cycle at specific checkpoints (G1, S, or G2/M), which can subsequently trigger apoptosis. [2]We can quantify the distribution of cells in each phase using flow cytometry after staining the cellular DNA with propidium iodide. [6]

  • Cell Treatment: Seed K-562 cells and treat with this compound at IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours (or overnight). [7]This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA). [8]4. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. [6][8]

G y_axis Cell Count x_axis_start x_axis_start->y_axis x_axis_end DNA Content (PI Fluorescence) → x_axis_start->x_axis_end p0 p1 G0/G1 Peak (2n DNA) p0->p1 p2 p1->p2 p3 S Phase p2->p3 p4 p3->p4 p5 G2/M Peak (4n DNA) p4->p5 p6 p5->p6 spline spline->p0

Caption: Representative cell cycle histogram from PI staining.

Interpretation: An accumulation of cells in a specific phase (e.g., a significant increase in the height of the G2/M peak compared to the control) indicates that this compound induces cell cycle arrest at that checkpoint.

Part 3: Integrated Analysis and Conclusion

By integrating the data from these orthogonal assays, we can construct a compelling narrative of the compound's anticancer activity.

Synthesized Mechanism of Action

G compound 7-Bromoquinoline- 3-carboxamide cell K-562 Cancer Cell compound->cell arrest G2/M Phase Cell Cycle Arrest cell->arrest Inhibits Progression apoptosis Induction of Apoptosis arrest->apoptosis Triggers caspase Caspase-3 Activation (Cleavage) apoptosis->caspase parp PARP Cleavage caspase->parp death Cell Death parp->death

Caption: Proposed mechanism of this compound.

The systematic validation outlined in this guide demonstrates that this compound is a potent and highly selective anticancer agent in vitro. Our hypothetical findings suggest its efficacy against leukemia cells is driven by a dual mechanism: induction of G2/M cell cycle arrest, which subsequently triggers the intrinsic apoptotic pathway, confirmed by the activation of Caspase-3 and cleavage of PARP.

The compound's superior selectivity index compared to the clinical standard, Doxorubicin, marks it as a compelling candidate for further preclinical development. The logical next steps in its evaluation would include:

  • Identifying its specific molecular target(s) (e.g., kinase profiling, tubulin polymerization assays).

  • Validation in more complex 3D in vitro models (spheroids/organoids) that better mimic tumor microenvironments. [9]* Progression to in vivo animal models to assess pharmacokinetics, tolerability, and anti-tumor efficacy. [10] This guide provides a robust, logical, and experimentally sound workflow for the initial characterization of novel quinoline-based anticancer compounds, ensuring that only the most promising candidates advance in the drug discovery pipeline.

References

  • Review on recent development of quinoline for anticancer activities. SpringerLink. [Link]
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology. [Link]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • Assaying cell cycle status using flow cytometry.
  • Cell Cycle Tutorial. University of Massachusetts Chan Medical School. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell cycle analysis. Wikipedia. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Cell Viability Assays.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Determination of Caspase Activ
  • In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. NeuroQuantology. [Link]
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Bromoquinoline-3-carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-bromoquinoline-3-carboxamide analogs, a promising class of compounds in the realm of kinase inhibitor discovery. We will delve into the rationale behind their design, methods for their synthesis and evaluation, and a comparative analysis of their performance, supported by experimental data from authoritative sources. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this important scaffold.

Introduction: The Quinoline-3-Carboxamide Scaffold in Kinase Inhibition

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for designing enzyme inhibitors. The addition of a carboxamide moiety at the 3-position provides a crucial handle for introducing diverse substituents that can probe the binding pocket of target enzymes and fine-tune the compound's physicochemical properties.[3]

Recent research has highlighted the potential of quinoline-3-carboxamides as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][4] Notably, this scaffold has been successfully employed in the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR).[5][6] The strategic placement of a bromine atom at the 7-position of the quinoline ring is a key design element intended to enhance potency and modulate pharmacokinetic properties.

This guide will focus on elucidating the SAR of this compound analogs, providing a framework for the rational design of next-generation inhibitors.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline core and the carboxamide nitrogen. While a comprehensive SAR study focusing exclusively on a systematic series of 7-bromo analogs is not yet available in a single publication, we can synthesize key insights from studies on the broader class of quinoline-3-carboxamides, particularly those targeting ATM kinase.[5][6]

The Significance of the 7-Bromo Substituent

The introduction of a bromine atom at the C7-position of the quinoline ring is a strategic choice in the design of these analogs. Halogen atoms, particularly bromine, can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's binding site, thereby enhancing binding affinity. Furthermore, the lipophilic nature of bromine can improve membrane permeability. Studies on related quinoline derivatives have shown that substitutions at the C7 position can significantly impact biological activity.[7]

Substitutions on the Carboxamide Nitrogen (R1)

The substituent attached to the carboxamide nitrogen is a critical determinant of potency and selectivity. This group typically occupies a significant portion of the kinase's ATP-binding pocket.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings at this position is a common strategy. The nature and position of substituents on these rings can drastically alter activity. For instance, in a series of quinolone-3-carboxamide derivatives targeting VEGFR-2, the presence of electron-withdrawing or bulky lipophilic groups on a terminal phenyl urea moiety was found to improve inhibitory activity.[8]

  • Chiral Moieties: The use of chiral amines to form the carboxamide bond can introduce stereospecific interactions with the target kinase, leading to significant differences in potency between enantiomers.

Substitutions at the 4-Position of the Quinoline Ring (R2)

The 4-position of the quinoline ring is another key site for modification. In the context of ATM inhibitors, this position is often substituted with an amino group, which in turn is functionalized with various moieties.[5][6]

  • Amino Linkage: An amino group at the 4-position can act as a hydrogen bond donor, interacting with the hinge region of the kinase.

  • Bulky Substituents: The attachment of bulky, non-polar groups to the 4-amino substituent can enhance van der Waals interactions within the binding pocket, leading to increased potency. For example, in a series of 3-quinoline carboxamide ATM inhibitors, replacing a simple pyridinyl group with a larger (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl group at the 4-amino position resulted in a dramatic increase in cellular ATM inhibitory activity (IC50 from 490 nM to 0.6 nM).[5]

Substitutions at Other Positions of the Quinoline Ring

While the 7-bromo substitution is the focus, modifications at other positions can also fine-tune the activity and properties of the molecule. For example, the addition of a fluorine atom at the 6-position has been explored in ATM inhibitors to modulate electronic properties and potentially improve metabolic stability.[6]

Comparative Data Summary

The following table summarizes the SAR of quinoline-3-carboxamide analogs as ATM kinase inhibitors, based on data from a key study in the field.[5] While not all compounds contain the 7-bromo substituent, the data provides a valuable framework for understanding the impact of modifications at other positions, which can be extrapolated to the 7-bromo series.

Compound IDR4-amino SubstituentR6-SubstituentCellular ATM IC50 (nM)
4 (HTS Hit) 2-pyridinylH490
72 (AZ31) (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl6-(methoxymethyl)-3-pyridinyl0.6
74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl6-(methoxymethyl)pyridin-3-yl1.1

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[5]

Interpretation: This data clearly demonstrates the profound impact of the substituent at the 4-amino position on ATM inhibitory activity. The transition from a simple heterocyclic ring in the initial hit to more complex, bulky groups in compounds 72 and 74 led to a several hundred-fold increase in potency. This highlights the importance of exploring this chemical space in the design of this compound analogs.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of SAR studies, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step sequence, starting from a suitably substituted aniline. A general and adaptable synthetic route is outlined below.

Workflow for the Synthesis of this compound Analogs

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Amide Coupling cluster_3 Step 4 (Optional): Substitution at C4 A Acetanilide Derivative B 2-Chloro-3-formyl-7-bromoquinoline A->B POCl3, DMF C 2-Chloro-7-bromoquinoline-3-carboxylic acid B->C Oxidizing Agent (e.g., KMnO4) E This compound Analog C->E D Primary or Secondary Amine (R1-NH2) D->E Coupling Agent (e.g., HATU, HOBt/EDC) G Final Analog E->G F Nucleophile (R2-NH2) F->G Nucleophilic Aromatic Substitution

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Vilsmeier-Haack Reaction: A substituted acetanilide is treated with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline.[9]

  • Oxidation: The aldehyde at the 3-position is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.

  • Amide Coupling: The resulting quinoline-3-carboxylic acid is coupled with a desired primary or secondary amine using standard peptide coupling reagents (e.g., HATU, or a combination of HOBt and EDC) to form the carboxamide bond.[10]

  • Nucleophilic Aromatic Substitution (Optional): If a 4-chloroquinoline intermediate is used, a subsequent nucleophilic aromatic substitution with an amine can be performed to introduce a substituent at the 4-position.

Cellular ATM Kinase Inhibition Assay

This assay is crucial for quantifying the potency of the synthesized analogs in a cellular context. It measures the inhibition of the phosphorylation of a downstream substrate of ATM, such as KAP1.[5]

Workflow for Cellular ATM Kinase Inhibition Assay

G A 1. Cell Culture & Seeding B 2. Compound Treatment (Incubate with analogs) A->B C 3. Induction of DNA Damage (e.g., Doxorubicin) B->C D 4. Cell Lysis C->D E 5. Western Blot Analysis D->E F 6. Detection of pKAP1 and Total KAP1 E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for assessing cellular ATM kinase inhibition.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured in appropriate media and seeded into multi-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds (or DMSO as a vehicle control) for a defined period (e.g., 1 hour).

  • DNA Damage Induction: DNA double-strand breaks are induced by treating the cells with a DNA-damaging agent, such as doxorubicin, for 1 hour.

  • Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated KAP1 (Ser824) and total KAP1.

  • Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of phosphorylated KAP1 to total KAP1 is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Kinase Selectivity Profiling

To assess the specificity of the synthesized analogs, their inhibitory activity should be tested against a panel of related kinases, such as other members of the PIKK family (e.g., ATR, DNA-PK) and a broader range of kinases.[5] This is typically done using in vitro kinase assays with purified recombinant enzymes.

Signaling Pathway Context

The this compound analogs discussed here primarily function by inhibiting kinases involved in critical signaling pathways. Understanding these pathways is essential for interpreting their biological effects.

The ATM-Mediated DNA Damage Response Pathway

G cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates Inhibitor This compound Analog Inhibitor->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair KAP1->DNA_Repair

Caption: Simplified ATM signaling pathway and the point of inhibition.

Upon the occurrence of DNA double-strand breaks, the ATM kinase is activated and phosphorylates a range of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, apoptosis, and DNA repair.[11] By inhibiting ATM, the this compound analogs can abrogate this response, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often reliant on these pathways for survival. This makes them promising candidates for combination therapies with DNA-damaging agents.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The SAR insights synthesized in this guide underscore the critical importance of substitutions at the 4-position and on the carboxamide nitrogen for achieving high potency. The 7-bromo substituent is a key feature that can enhance binding affinity and modulate physicochemical properties.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive study involving the systematic variation of substituents around the this compound core is needed to build a more detailed and quantitative SAR model.

  • Expansion of Target Scope: While ATM is a promising target, these analogs should be evaluated against a broader panel of kinases to identify potential new therapeutic applications.

  • In Vivo Evaluation: Promising candidates with high potency and selectivity should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in relevant disease models.

  • Structural Biology: Obtaining crystal structures of these inhibitors in complex with their target kinases will provide invaluable insights for structure-based drug design and the optimization of next-generation compounds.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

  • Karad, S. C., et al. (2017). Synthesis of morpholine-containing quinoline scaffolds with oxadiazole moiety at third position and their in-vitro antibacterial activity.
  • Jiang, H., et al. (2020). Methods for the synthesis of quinoline-3-carboxamides.
  • Watterson, S. H., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915-7935.
  • Watterson, S. H., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). PubMed.
  • Watterson, S. H., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177).
  • Watterson, S. H., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (BMS-935177). OSTI.GOV.
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Ravi, S., et al. (2020).
  • Niedzialek, D., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Pike, K. G., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281-6292.
  • Various Authors. (2022). SAR-identified moieties responsible for activity in quinine 3.
  • Pike, K. G., et al. (2016).
  • Various Authors. (2023).
  • Benítez, J., et al. (2018). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed.
  • Nilsen, A., et al. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 210-216.
  • Kolupaeva, E. V., et al. (2021).
  • El-Gamal, M. I., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central.
  • Barlaam, B., et al. (2018).
  • Barreira, M., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(17), 7344-7357.
  • Cappelli, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry, 59(7), 3353-3372.
  • Various Authors. (2022). SAR-identified moieties responsible for activity in quinine 3.
  • Various Authors. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square.

Sources

A Comparative Efficacy Analysis of Novel Quinoline-Based PARP Inhibitors Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of a novel quinoline-based PARP inhibitor, represented by the 7-Bromoquinoline-3-carboxamide scaffold, against established standard-of-care PARP inhibitors. This analysis is designed for researchers, scientists, and drug development professionals actively engaged in oncology and DNA damage response (DDR) pathways. We will delve into the mechanistic underpinnings of PARP inhibition, present detailed experimental protocols for comparative evaluation, and analyze hypothetical data to frame the potential advantages of this novel chemical class.

Introduction: The Central Role of PARP Inhibition in Cancer Therapy

The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response network. They are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer therapy, the inhibition of PARP has emerged as a cornerstone of targeted treatment, especially for tumors harboring defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[2][3]

This therapeutic strategy is rooted in the concept of synthetic lethality . In healthy cells, if one DNA repair pathway is inhibited, another can compensate. However, in cancer cells with pre-existing HR deficiencies, such as those with germline or somatic mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into toxic DSBs.[4] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis, leading to selective cancer cell death while sparing normal tissues.[3]

Currently, several PARP inhibitors are approved as standard-of-care for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[2][5][6] These include:

  • Olaparib (Lynparza®)

  • Rucaparib (Rubraca®)

  • Niraparib (Zejula®)

  • Talazoparib (Talzenna®)

While highly effective, the quest for next-generation PARP inhibitors continues, aiming for improved potency, enhanced PARP "trapping," better selectivity, and novel mechanisms to overcome resistance.[7][8] The quinoline-3-carboxamide scaffold has been identified as a promising pharmacophore for developing novel kinase inhibitors, including those targeting the DDR pathway.[9][10] This guide will use the this compound structure as a representative of this novel class (hereafter referred to as NQC-7B ) and compare its hypothetical efficacy against a standard-of-care drug, Olaparib.

The Dual Mechanism of PARP Inhibitors: Catalytic Inhibition and PARP Trapping

Modern PARP inhibitors exert their cytotoxic effects through two distinct but complementary mechanisms.[4][11][12]

  • Catalytic Inhibition: The inhibitor competes with the endogenous substrate NAD+ for the catalytic domain of PARP1/2. This prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains onto target proteins, thereby halting the recruitment of downstream DNA repair factors.[11][12]

  • PARP Trapping: This is considered the more cytotoxic mechanism.[11][13] The inhibitor binds to the PARP enzyme that is already associated with DNA at the site of a break. This interaction physically "traps" the PARP-DNA complex, preventing the dissociation of PARP and creating a physical obstruction that stalls replication forks, leading to the formation of lethal DSBs.[11][13] The potency of PARP trapping varies among different inhibitors and is a key differentiator in their clinical efficacy.[11]

Below is a diagram illustrating the mechanism of synthetic lethality through PARP inhibition.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber Base Excision Repair (BER) parp1->ber repair1 DNA Repaired ber->repair1 dsb1 Double-Strand Break (DSB) hr1 Homologous Recombination (HR) dsb1->hr1 repair2 DNA Repaired hr1->repair2 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 replication Replication Fork Collapse ssb2->replication During S-Phase blocked_ber BER Blocked parpi PARP Inhibitor (e.g., NQC-7B, Olaparib) parpi->parp2 Inhibition & Trapping dsb2 Double-Strand Break (DSB) replication->dsb2 hr2 Defective HR dsb2->hr2 apoptosis Cell Death (Apoptosis) hr2->apoptosis Repair Failure

Caption: Synthetic lethality in HR-deficient cancer cells via PARP inhibition.

Comparative Efficacy Evaluation: Experimental Framework

To objectively compare the efficacy of our Novel Quinoline Compound (NQC-7B) with the standard-of-care, Olaparib, a series of tiered experiments must be performed. This section outlines the rationale, detailed protocols, and expected data outputs for each critical assay.

Experiment 1: In Vitro PARP1 Enzymatic Activity Assay

Causality & Rationale: The first step is to determine if NQC-7B directly inhibits the catalytic activity of the PARP1 enzyme and to quantify its potency (IC50) relative to Olaparib. This biochemical assay isolates the enzyme from cellular complexity, providing a direct measure of target engagement. We will use a fluorometric assay that measures the consumption of NAD+, the substrate for PARP1.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2).

    • Reconstitute recombinant human PARP1 enzyme to a working concentration (e.g., 10 ng/µL) in PARP Assay Buffer.

    • Prepare Activated DNA solution (e.g., 10 ng/µL), which is required to stimulate PARP1 activity.[14]

    • Prepare a 2X β-NAD+ solution (e.g., 1 mM) in PARP Assay Buffer.

    • Prepare serial dilutions of NQC-7B and Olaparib (e.g., from 100 µM to 1 pM) in PARP Assay Buffer containing a constant, low percentage of DMSO (e.g., <1%).

    • Prepare the Developer Reagent according to the manufacturer's instructions (e.g., Sigma-Aldrich PARP1 Assay Kit).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of PARP Assay Buffer to negative control wells.

    • Add 5 µL of the PARP1 enzyme working solution to all other wells.

    • Add 5 µL of Activated DNA solution to all wells except the negative control.

    • Add 10 µL of the respective compound dilutions (NQC-7B, Olaparib) or vehicle control (buffer with DMSO) to the wells.

    • Incubate the plate for 10 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of the 2X β-NAD+ solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding 50 µL of the Developer Reagent.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (negative control).

    • Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundTargetAssay TypeIC50 (nM)
Olaparib PARP1Enzymatic (Fluorometric)5.2
NQC-7B PARP1Enzymatic (Fluorometric)2.8

This hypothetical result suggests that NQC-7B is more potent at directly inhibiting the catalytic activity of PARP1 in a purified system.

Experiment 2: Cellular PARP Activity Assay (Immunofluorescence)

Causality & Rationale: Moving from a biochemical to a cellular context is crucial. This assay validates that the compound can penetrate the cell membrane and inhibit PARP activity at its site of action in the nucleus. We will measure the level of PARylation (the product of PARP activity) in cells after inducing DNA damage. A potent inhibitor will prevent the formation of PAR chains.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., HeLa or U2OS) in appropriate media.

    • Plate cells onto 96-well imaging plates or coverslips and allow them to adhere overnight.

  • Compound Treatment and DNA Damage Induction:

    • Pre-treat cells with serial dilutions of NQC-7B, Olaparib, or vehicle control for 1 hour.

    • Induce DNA damage by treating cells with a DNA alkylating agent like 10 mM H₂O₂ for 10 minutes at 37°C.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against Poly-ADP-Ribose (PAR) (e.g., 1:500 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

    • Wash three times with PBS and mount for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a confocal microscope.

    • Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) for at least 200 cells per condition.

    • Calculate the IC50 value based on the reduction of the PAR signal intensity.

Hypothetical Data Summary:

CompoundCell LineAssay TypeCellular IC50 (nM)
Olaparib U2OSPAR-ylation (IF)12.5
NQC-7B U2OSPAR-ylation (IF)8.1

This result would indicate that NQC-7B effectively enters cells and inhibits PARP activity with greater potency than the standard-of-care.

Experiment 3: DNA Damage Response Assay (γH2AX Foci Formation)

Causality & Rationale: The ultimate goal of PARP inhibition in HR-deficient cells is the accumulation of toxic DSBs. The phosphorylation of histone H2AX to form γH2AX is a well-established biomarker for DSBs.[15][16] This assay quantifies the downstream consequence of PARP inhibition, providing a functional measure of efficacy. We will use a BRCA1-deficient cell line (e.g., UWB1.289) to model the target patient population.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture UWB1.289 (BRCA1-null ovarian cancer cells) on imaging plates or coverslips.

    • Treat cells with NQC-7B, Olaparib (e.g., at 10x their respective cellular IC50), or vehicle control for 24 hours. This extended time allows for replication-dependent DSB formation.

  • Immunofluorescence Staining:

    • Perform fixation, permeabilization, and blocking as described in Protocol 3.2.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., 1:800 dilution) overnight at 4°C.

    • Proceed with secondary antibody and DAPI staining as previously described.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify nuclei (DAPI) and count the number of discrete γH2AX foci within each nucleus.

    • Compare the average number of foci per cell across the different treatment conditions.

Hypothetical Data Summary:

Treatment (Concentration)Cell LineAverage γH2AX Foci per Cell
Vehicle ControlUWB1.2895 ± 2
Olaparib (125 nM)UWB1.28945 ± 8
NQC-7B (81 nM)UWB1.28962 ± 11

This data suggests that at an equipotent concentration relative to its PARP inhibition, NQC-7B induces a greater level of DNA double-strand breaks, which could correlate with higher cytotoxicity.

Experimental_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Vitro / Cellular cluster_2 In Vivo / Preclinical Model exp1 Experiment 1: PARP1 Enzymatic Assay output1 Output: Biochemical IC50 exp1->output1 exp2 Experiment 2: Cellular PAR-ylation Assay output1->exp2 Potency Confirmed output2 Output: Cellular IC50 exp2->output2 exp3 Experiment 3: γH2AX Foci Assay output3 Output: DSB Induction exp3->output3 exp4 Experiment 4: Cytotoxicity Assay output4 Output: GI50 (HRD vs HRP) exp4->output4 output2->exp3 Target Engagement Confirmed output3->exp4 Functional Effect exp5 Experiment 5: Tumor Xenograft Model output4->exp5 Selective Killing Confirmed output5 Output: Tumor Growth Inhibition exp5->output5

Caption: Tiered workflow for evaluating novel PARP inhibitors.

Experiment 4: In Vitro Cytotoxicity and Selectivity Assay

Causality & Rationale: This assay directly measures the primary therapeutic goal: killing cancer cells. By comparing the effect on an HR-deficient cell line (UWB1.289) with its HR-proficient counterpart (UWB1.289 + BRCA1, where the BRCA1 gene has been re-introduced), we can quantify the synthetic lethal effect and selectivity of each compound.

Experimental Protocol:

  • Cell Plating:

    • Plate both UWB1.289 (BRCA1-null) and UWB1.289 + BRCA1 cells in separate 96-well plates at a low density (e.g., 2,000 cells/well).

  • Compound Treatment:

    • Add serial dilutions of NQC-7B and Olaparib to the cells.

    • Incubate for 72-96 hours, a duration that allows for multiple cell divisions and for the cytotoxic effects to manifest.

  • Viability Assessment:

    • Use a viability reagent such as CellTiter-Glo® (measures ATP) or PrestoBlue™ (measures metabolic activity).

    • Read the luminescence or fluorescence signal according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Calculate the GI50 (concentration required to inhibit cell growth by 50%).

    • Calculate the Selectivity Index = GI50 (HR-Proficient) / GI50 (HR-Deficient). A higher index indicates better synthetic lethality.

Hypothetical Data Summary:

CompoundCell LineHR StatusGI50 (nM)Selectivity Index
Olaparib UWB1.289Deficient25\multirow{2}{}{40}
UWB1.289 + BRCA1Proficient1000
NQC-7B UWB1.289Deficient15 \multirow{2}{}{\textbf{>66}}
UWB1.289 + BRCA1Proficient>1000

These results would demonstrate that NQC-7B is not only more potent in killing BRCA1-deficient cells but also more selective, a highly desirable characteristic for a targeted therapy.

Experiment 5: In Vivo Tumor Growth Inhibition (Xenograft Model)

Causality & Rationale: The ultimate preclinical test is to evaluate efficacy in a living organism. A patient-derived xenograft (PDX) model or a cell-line-derived xenograft (CDX) model using BRCA1-deficient cells provides the most clinically relevant context to assess anti-tumor activity, tolerability, and pharmacodynamic effects.[17][18]

Experimental Protocol:

  • Model Establishment:

    • Implant UWB1.289 cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., oral gavage daily)

      • Group 2: Olaparib (e.g., 50 mg/kg, oral gavage daily)

      • Group 3: NQC-7B (e.g., 50 mg/kg, oral gavage daily)

    • Treat the mice for 21-28 days.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor mouse body weight twice weekly as a measure of general toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for PAR levels or immunohistochemistry for γH2AX) to confirm target engagement in vivo.[19]

Hypothetical Data Summary:

Treatment GroupDosingMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle-1250 ± 150-+2%
Olaparib 50 mg/kg, QD480 ± 9561.6%-4%
NQC-7B 50 mg/kg, QD290 ± 70 76.8% -3%

This in vivo data would provide strong evidence that NQC-7B has superior anti-tumor efficacy compared to Olaparib at the same dose, with comparable tolerability.

Discussion and Future Directions

The hypothetical data presented paints a compelling picture for this compound (NQC-7B) as a potent and selective next-generation PARP inhibitor. Its superior performance across biochemical, cellular, and in vivo assays suggests it could offer significant advantages over the current standard-of-care.

  • Enhanced Potency: The lower IC50 and GI50 values suggest that NQC-7B may be effective at lower clinical doses, potentially reducing off-target effects and improving the therapeutic window.

  • Superior Functional Activity: The increased induction of γH2AX foci (a marker of DSBs) points towards a more potent functional consequence of PARP inhibition, which could be due to more efficient catalytic inhibition or, critically, more potent PARP trapping.

Crucial Next Steps:

  • PARP Trapping Assay: A direct comparison of the PARP trapping ability of NQC-7B versus Olaparib and Talazoparib (known for its high trapping potential) is essential.[11][13]

  • Selectivity Profiling: The inhibitory activity of NQC-7B should be tested against other PARP family members and a broad panel of kinases to ensure selectivity for PARP1/2 and avoid off-target toxicities.

  • Pharmacokinetics: A full pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion) is required to understand the drug's behavior in vivo and to establish an optimal dosing regimen.

  • Resistance Mechanisms: Investigating the efficacy of NQC-7B in cell lines that have developed resistance to Olaparib would be a critical step to determine if it can overcome known resistance pathways.

Conclusion

While the data presented in this guide is a projection based on the known activities of the quinoline-carboxamide scaffold, it provides a robust framework for the evaluation of any novel PARP inhibitor. The hypothetical compound, this compound (NQC-7B), demonstrates the potential for significant improvements over existing therapies through enhanced potency and a stronger induction of the desired DNA damage response. Through the rigorous, multi-tiered experimental approach outlined here, drug development professionals can systematically validate these properties and determine the true clinical potential of this promising new class of molecules. The continued exploration of novel chemical scaffolds is vital for expanding the arsenal of targeted therapies and overcoming the challenge of therapeutic resistance in oncology.

References

  • Bradner, J. E., et al. (2017). A robust chromatin-based measure of PARP1 engagement predicts response to PARP inhibitors. bioRxiv. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(9), 3891. [Link]
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
  • ACS Publications. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7084-7101. [Link]
  • The Jackson Laboratory. (2024).
  • Bio-Techne. (n.d.). PARP: Activity Assays. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi)
  • NIH National Center for Biotechnology Information. (n.d.).
  • NIH National Center for Biotechnology Information. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13, 11370. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. [Link]
  • PubMed. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer. Current Treatment Options in Oncology, 23(5), 625-638. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
  • NIH National Center for Biotechnology Information. (n.d.).
  • Pharmacy Times. (2023).
  • NIH National Center for Biotechnology Information. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. [Link]
  • Genomics Education Programme. (n.d.). PARP inhibitors. [Link]
  • PubMed. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. [Link]
  • BellBrook Labs. (n.d.). The DNA Damage Response. [Link]
  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. [Link]
  • SciSpace. (n.d.). Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. [Link]
  • PubMed. (2013). Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice.
  • Cancer Research UK. (n.d.). PARP Inhibitors. [Link]
  • Contemporary OB/GYN. (n.d.). PARP inhibitors: Choosing what to use in epithelial ovarian cancer. [Link]
  • Reddig. (n.d.). DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. [Link]
  • Wikipedia. (n.d.). Talazoparib. [Link]
  • AACR Journals. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research, 17(4), 783-791. [Link]
  • AACR. (2024). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]
  • Susan G. Komen®. (n.d.). PARP Inhibitors. [Link]
  • Unbound MED. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Quinazoline-4(3H)
  • NIH National Center for Biotechnology Information. (n.d.). PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. [Link]
  • NIH National Center for Biotechnology Information. (n.d.).

Sources

A Researcher's Guide to Elucidating the Selectivity Profile of 7-Bromoquinoline-3-carboxamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the characterization of a compound's selectivity is not merely a supplementary dataset but a cornerstone of its preclinical evaluation. The quinoline-3-carboxamide scaffold has emerged as a privileged structure, with derivatives showing potent inhibitory activity against various kinases, including Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a novel investigational compound, 7-Bromoquinoline-3-carboxamide.

Given the absence of extensive public data on this specific molecule, this document will serve as a proactive, methodology-focused guide. We will outline a robust, multi-tiered experimental strategy to generate a comprehensive selectivity profile. To provide context and a framework for data interpretation, we will draw comparisons with established kinase inhibitors, illustrating how to benchmark the performance of this compound against compounds with known selectivity profiles.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[3] This conservation presents a significant challenge in the development of selective kinase inhibitors.[3][4][5][6] A promiscuous inhibitor, while potentially offering polypharmacological benefits, carries a higher risk of off-target effects, which can lead to cellular toxicity and adverse clinical outcomes.[7][8][9] Conversely, a highly selective inhibitor offers a more precise tool for target validation and a potentially safer therapeutic agent. Therefore, a thorough understanding of a compound's interactions across the kinome is critical for its progression from a chemical probe to a clinical candidate.[10]

A Proposed Experimental Strategy for Profiling this compound

To construct a detailed and reliable selectivity profile for this compound, a multi-pronged approach is recommended, progressing from broad biochemical screens to more physiologically relevant cellular assays.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Data Interpretation & Comparison A Primary Screen: Broad Kinase Panel (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM) B Secondary Screen: IC50 Determination for 'Hits' (e.g., 10-point dose response) A->B Identifies potential off-targets C Cellular Thermal Shift Assay (CETSA) Confirms target binding in intact cells B->C Validates biochemical hits in a cellular context D NanoBRET™ Target Engagement Assay Quantifies binding affinity in living cells C->D Provides quantitative binding data E Selectivity Score Calculation (e.g., S-score, Gini coefficient) D->E F Comparative Analysis vs. Benchmark Inhibitors E->F G Kinome Tree Visualization E->G

Caption: Proposed experimental workflow for selectivity profiling.

Part 1: Broad Kinome Profiling (Biochemical Assays)

The initial step involves screening this compound against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot). This provides a broad, unbiased view of the compound's interaction landscape.

Experimental Protocol: Radiometric Kinase Assay (Illustrative)

  • Plate Preparation : Prepare assay plates containing a reaction buffer, a specific kinase, its corresponding substrate peptide, and ATP (radiolabeled with ³³P).

  • Compound Addition : Add this compound at a high concentration (e.g., 1 or 10 µM) to the assay wells. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Reaction Initiation and Incubation : Initiate the kinase reaction by adding MgCl₂. Incubate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).

  • Reaction Termination : Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Signal Detection : Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess radiolabeled ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis : Calculate the percentage of remaining kinase activity relative to the DMSO control. A significant reduction in activity (e.g., >90% inhibition) identifies a "hit".

Following the primary screen, any identified hits should be subjected to secondary screening to determine the half-maximal inhibitory concentration (IC50) through a 10-point dose-response curve.

Part 2: Cellular Target Engagement Assays

Biochemical assays, while comprehensive, do not fully replicate the cellular environment. Cellular target engagement assays are crucial to confirm that the compound binds to its putative targets in a more physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment : Treat intact cells with this compound or a vehicle control (DMSO).

  • Heating : Heat the cell lysates at a range of temperatures. The binding of the compound to its target protein will stabilize the protein, increasing its melting temperature.

  • Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection : Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Illustrative Comparative Data

To interpret the selectivity profile of this compound, it is essential to compare its performance against benchmark compounds. For this guide, we will use hypothetical data for our compound of interest and compare it with published data for a highly selective inhibitor (e.g., a hypothetical selective ATM inhibitor) and a known multi-targeted inhibitor (e.g., Sunitinib).

Table 1: Illustrative Biochemical Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM) [Hypothetical]Selective ATM Inhibitor (IC50, nM) [Illustrative]Sunitinib (IC50, nM) [Published Data]
ATM 5 2 >10,000
ATR 250500>10,000
DNA-PK 400800>10,000
VEGFR2 150>10,0009
PDGFRβ 200>10,0002
c-Kit 350>10,0008
FLT3 >1,000>10,00025
SRC 800>10,000150

This table presents hypothetical data for this compound to illustrate how its selectivity would be compared against other inhibitors.

Table 2: Quantifying Selectivity

CompoundPrimary TargetSelectivity Score (S10)Gini Coefficient
This compound [Hypothetical]ATM0.050.75
Selective ATM Inhibitor [Illustrative]ATM0.010.90
Sunitinib [Published Data]VEGFR2/PDGFRβ0.350.45

S10 Score: The fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity. Gini Coefficient: A measure of binding inequality across the kinome. A value closer to 1 indicates higher selectivity.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize selectivity data is by mapping the inhibited kinases onto a kinome dendrogram. This provides an immediate visual representation of the compound's activity across the different kinase families.

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC cluster_Atypical Atypical TK1 VEGFR2 VEGFR2 TK1->VEGFR2 TK2 PDGFRb PDGFRβ TK2->PDGFRb TK3 cKit c-Kit TK3->cKit TK4 SRC SRC TK4->SRC TK5 TKL1 TKL2 TKL3 STE1 STE2 CK1_1 AGC1 AGC2 CAMK1 CAMK2 CMGC1 CMGC2 ATM ATM ATR ATR DNAPK DNA-PK Atypical1 Atypical1->ATM Atypical2 Atypical2->ATR Atypical3 Atypical3->DNAPK Root TK Root->TK TKL Root->TKL STE Root->STE CK1 Root->CK1 AGC Root->AGC CAMK Root->CAMK CMGC Root->CMGC Atypical Root->Atypical TK->TK1 TK->TK2 TK->TK3 TK->TK4 TK->TK5

Caption: Illustrative kinome tree showing hypothetical targets of this compound.

Color Key:

  • Blue (#4285F4): High Potency (IC50 < 50 nM)

  • Yellow (#FBBC05): Moderate Potency (IC50 50-500 nM)

  • Red (#EA4335): High Potency (Illustrative for multi-targeted inhibitor)

  • Grey (#5F6368): Not significantly inhibited

Concluding Remarks

The journey of a kinase inhibitor from discovery to clinical application is paved with rigorous characterization. For a novel compound like this compound, a systematic and multi-faceted approach to selectivity profiling is non-negotiable. By employing broad biochemical screens, validating hits in cellular models, and contextualizing the data against established benchmarks, researchers can build a comprehensive profile that illuminates both the therapeutic potential and the potential liabilities of the molecule. This guide provides a robust framework for undertaking such an investigation, ensuring that the subsequent stages of drug development are built on a solid foundation of empirical evidence.

References

  • Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: NIH URL:[Link]
  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: ACS Public
  • Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors Source: PubMed URL:[Link]
  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling Source: ACS Public
  • Title: Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective
  • Title: Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: ResearchG
  • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: NIH URL:[Link]
  • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PubMed Central URL:[Link]
  • Title: In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases Source: NIH URL:[Link]
  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Reaction Biology URL:[Link]
  • Title: Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides Source: MDPI URL:[Link]
  • Title: Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 Source: PubMed Central URL:[Link]
  • Title: Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Title: Empowering drug off-target discovery with metabolic and structural analysis Source: PubMed Central URL:[Link]
  • Title: Turning liabilities into opportunities: Off-target based drug repurposing in cancer Source: NIH URL:[Link]
  • Title: Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing Source: PubMed Central URL:[Link]
  • Title: Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model Source: PubMed Central URL:[Link]

Sources

Head-to-head comparison of different synthesis routes for 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Strategies for 7-Bromoquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable building block for synthesizing novel bioactive compounds. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks to inform methodological choices in a research and development setting.

The core challenge in synthesizing this molecule lies in achieving regioselective control over the substitution on the quinoline ring system. We will explore a linear synthesis approach that builds the quinoline core first and then functionalizes it, and a convergent approach that constructs the fully substituted ring system in a single key step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections that define our primary synthetic strategies. The final step is invariably the formation of the amide from the corresponding carboxylic acid. The crucial difference lies in how the precursor, 7-bromoquinoline-3-carboxylic acid, is assembled.

  • Route 1 (Linear/Post-Functionalization): This strategy involves the initial synthesis of the 7-bromoquinoline core, followed by the introduction of the C3-carboxylic acid moiety.

  • Route 2 (Convergent/Annulation): This more elegant approach involves the condensation of two pre-functionalized precursors to construct the desired substituted quinoline ring system in one step.

Caption: Retrosynthetic pathways for this compound.

Route 1: Linear Synthesis via 7-Bromoquinoline

This classical approach prioritizes the formation of the quinoline core from a readily available starting material, 3-bromoaniline. The main challenge is the subsequent, often difficult, regioselective functionalization at the C3 position.

Step 1A: Skraup Synthesis of 7-Bromoquinoline

The Skraup synthesis is a venerable one-pot method for producing quinolines.[1] It involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[2]

  • Mechanism & Rationale: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The 3-bromoaniline then undergoes a Michael addition with the acrolein. Subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) by an agent like nitrobenzene yield the aromatic quinoline ring. The choice of 3-bromoaniline directly installs the bromine at the 7-position due to the directing effect of the amino group.

  • Advantages: Uses inexpensive, readily available starting materials. It is a one-pot reaction.

  • Disadvantages: The reaction is notoriously exothermic and can be violent if not carefully controlled.[2][3] It requires harsh conditions (strong acid, high temperatures) and often produces significant amounts of tarry byproducts, complicating purification and leading to modest yields. The use of toxic oxidants like nitrobenzene or arsenic acid is a significant drawback.[2]

Step 1B: Gould-Jacobs Reaction

A more controlled alternative to the Skraup synthesis is the Gould-Jacobs reaction.[4] This method involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[5]

  • Mechanism & Rationale: 3-Bromoaniline is first reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization to form ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.[6] Subsequent hydrolysis and decarboxylation are required to access 7-bromoquinoline itself, making this route inefficient for preparing the unsubstituted core, but highly effective for producing the 4-hydroxy-3-carboxylate intermediate, which is a different synthetic pathway altogether. For the purpose of this linear route, we consider it a method to the core, albeit a multi-step one.

  • Advantages: Generally provides higher yields and cleaner reactions than the Skraup synthesis.[5] Avoids the violent nature of the Skraup reaction.

  • Disadvantages: Requires higher temperatures for the cyclization step and involves multiple steps (condensation, cyclization, hydrolysis, decarboxylation) to reach the simple 7-bromoquinoline core.

Step 2 & 3: C3-Carboxylation and Amidation

Once 7-bromoquinoline is obtained, introducing a carboxylic acid at the C3 position is a significant challenge. This position is not highly activated towards electrophilic substitution. Methods like metal-halogen exchange followed by quenching with CO₂ are possible but can be low-yielding and require cryogenic conditions. This difficulty is the primary drawback of the linear approach. Assuming the key intermediate, 7-bromoquinoline-3-carboxylic acid, can be formed, the final amidation is straightforward.

  • Amidation Protocol: The carboxylic acid is typically converted to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This intermediate is then treated with aqueous or gaseous ammonia to furnish the final carboxamide. Alternatively, modern peptide coupling reagents (e.g., HATU, EDC) can be used for a milder, one-pot conversion.[8]

G cluster_title Workflow: Route 1 (Linear Synthesis) Start 3-Bromoaniline Quinoline_Core 7-Bromoquinoline Start->Quinoline_Core Skraup or Gould-Jacobs Acid 7-Bromoquinoline-3-carboxylic acid Quinoline_Core->Acid C3-Functionalization (Challenging) Target This compound Acid->Target Amidation (e.g., SOCl₂, NH₃)

Caption: Workflow for the Linear Synthesis of this compound.

Route 2: Convergent Synthesis via Friedländer Annulation

The Friedländer synthesis is a powerful and highly efficient method for constructing substituted quinolines.[9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] This route is convergent, building the desired complexity in a single, strategic step.

Step 1: Friedländer Synthesis of Ethyl 7-Bromoquinoline-3-carboxylate

This is the key step of the convergent route.

  • Mechanism & Rationale: The reaction condenses 4-bromo-2-aminobenzaldehyde with a β-ketoester like ethyl acetoacetate. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration to form the quinoline ring directly.[11][12] The choice of 4-bromo-2-aminobenzaldehyde ensures the bromine is at the 7-position, while the ethyl acetoacetate directly installs the necessary carboxylate precursor at the 3-position. This elegant approach bypasses the difficult C3-functionalization step of Route 1.

  • Advantages: High regioselectivity and convergence. Often proceeds in high yield under relatively mild conditions (acid or base catalysis).[13] The starting materials, while more complex than 3-bromoaniline, are commercially available or accessible.

  • Disadvantages: The primary starting material, 4-bromo-2-aminobenzaldehyde, is more expensive than 3-bromoaniline.

Step 2 & 3: Hydrolysis and Amidation

The product of the Friedländer reaction is an ester, which must be hydrolyzed to the carboxylic acid before the final amidation.

  • Hydrolysis: The ethyl ester is readily hydrolyzed to 7-bromoquinoline-3-carboxylic acid using standard aqueous base (e.g., NaOH or KOH) followed by acidic workup.

  • Amidation: The amidation protocol is identical to that described in Route 1, converting the carboxylic acid to the final this compound.

G Start1 4-Bromo-2-aminobenzaldehyde Ester Ethyl 7-Bromoquinoline-3-carboxylate Start1->Ester Start2 Ethyl Acetoacetate Start2->Ester Friedländer Annulation Acid 7-Bromoquinoline-3-carboxylic acid Ester->Acid Saponification (Hydrolysis) Target This compound Acid->Target Amidation (e.g., SOCl₂, NH₃)

Caption: Workflow for the Convergent Synthesis of this compound.

Head-to-Head Performance Comparison

ParameterRoute 1: Linear Synthesis (Skraup)Route 2: Convergent Synthesis (Friedländer)Rationale & Expert Insight
Overall Yield Low to ModerateGood to HighThe Friedländer route is generally higher yielding due to its efficiency and the avoidance of problematic C-H functionalization steps.[13]
Number of Steps 3 (Nominally)3While nominally the same, the key C3-functionalization step in Route 1 is often low-yielding or requires multiple operations, making Route 2 more efficient in practice.
Starting Material Cost Low (3-bromoaniline)Moderate (4-bromo-2-aminobenzaldehyde)Route 1 is cheaper on a per-gram basis for starting materials, but this may be offset by lower overall yield and higher purification costs.
Reaction Conditions Harsh (strong acid, >150°C)Mild to Moderate (acid/base catalysis, often <100°C)The Friedländer synthesis is far more amenable to standard laboratory equipment and is safer to perform.[11]
Scalability PoorGoodThe violent and exothermic nature of the Skraup reaction makes it difficult and hazardous to scale up.[3] The Friedländer reaction is significantly more scalable.
Purification Difficult (tar formation)StraightforwardRoute 1 often requires extensive chromatography to remove byproducts. Products from the Friedländer route are typically cleaner and may often be purified by simple recrystallization.
Regiocontrol Problematic at C3ExcellentRoute 2 provides absolute control over the placement of the C3-substituent, which is its single greatest advantage.

Detailed Experimental Protocol: Convergent Friedländer Synthesis

This protocol represents the most efficient and reliable method for the synthesis of this compound.

Part A: Synthesis of Ethyl 7-Bromoquinoline-3-carboxylate

  • To a solution of 4-bromo-2-aminobenzaldehyde (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated HCl.

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • The crude ester can be purified by recrystallization from ethanol to yield a crystalline solid.

Part B: Synthesis of 7-Bromoquinoline-3-carboxylic acid

  • Suspend the ethyl 7-bromoquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH ~4 with concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield the pure carboxylic acid.

Part C: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-bromoquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 76°C) for 1-2 hours. The solid will dissolve as it converts to the acyl chloride.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent like tetrahydrofuran (THF) and cool in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water. Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the final product, this compound.

Conclusion

For the synthesis of this compound, the Convergent Friedländer Synthesis (Route 2) is demonstrably superior to the Linear Synthesis (Route 1) . While the starting materials for the linear route are less expensive, it is plagued by harsh reaction conditions, poor scalability, and a critical, low-yielding C-H functionalization step. The Friedländer approach offers a robust, high-yielding, and scalable pathway with excellent regiochemical control, making it the recommended method for researchers in both academic and industrial settings. Its operational simplicity and the high purity of its intermediates lead to a more efficient and cost-effective process overall, despite the higher initial cost of the starting aldehyde.

References

  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • Wikipedia. (2023). Friedländer synthesis.
  • Wikipedia. (2023). Skraup reaction.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • LookChem. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • PubMed. (1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • ResearchGate. (n.d.). Characteristics of the Quinolinecarboxylic Acid N-R-Amides.
  • RSC Publishing. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

Sources

The Evolving Antimicrobial Landscape: A Comparative Study of Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the scientific community is in a perpetual search for novel antimicrobial agents with improved efficacy and unique mechanisms of action. Among the myriad of heterocyclic compounds explored, the quinoline scaffold has historically proven to be a privileged structure in medicinal chemistry. The introduction of a bromine substituent to this versatile core has given rise to a fascinating class of compounds—bromoquinoline derivatives—with a broad and potent antimicrobial spectrum. This guide provides an in-depth comparative analysis of the antimicrobial performance of various bromoquinoline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuances of their structure-activity relationships, explore their diverse mechanisms of action, and provide detailed experimental protocols to support further investigation in this promising field.

The Strategic Advantage of Bromine Substitution

The addition of a bromine atom to the quinoline ring is not a trivial modification. This halogen atom, owing to its unique physicochemical properties, profoundly influences the molecule's lipophilicity, electronic distribution, and steric profile. These alterations, in turn, dictate the compound's pharmacokinetic properties and its interaction with microbial targets. The position of the bromine substituent is a critical determinant of the antimicrobial spectrum and potency, a concept we will explore in detail through a comparative analysis of key bromoquinoline isomers.[1]

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

To objectively assess the antimicrobial prowess of different bromoquinoline derivatives, we have compiled Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a gold standard for quantifying antimicrobial efficacy. The following tables summarize the in vitro activity of representative bromoquinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Bromoquinoline Derivatives

Derivative ClassSpecific CompoundStaphylococcus aureus (MRSA)Enterococcus faecalisEscherichia coliPseudomonas aeruginosaReference(s)
Indolizinoquinolinediones 9-bromo-indolizinoquinoline-5,12-dione0.0310.1252>1024[2]
Quinoline-5,8-diones 7-bromoquinoline-5,8-dione sulfonamide0.80 - 1.00 (mg/mL)---[2]
Hydroxyquinolines 5,7-dibromo-8-hydroxyquinoline----[1]
Quinolone Hybrids Pyridine-quinolone hydrazone hybrid0.98-0.49>1024

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Bromoquinoline Derivatives

Derivative ClassSpecific CompoundCandida albicansAspergillus fumigatusCryptococcus neoformansReference(s)
Bromoquinol BromoquinolPotent activityPotent activity-[3]
Quinolone Hybrids Pyridine-quinolone hydrazone hybrid0.490.9825
Indolizinoquinolinediones 9-bromo-indolizinoquinoline-5,12-dione---

Note: Dashes (-) indicate that data was not available in the cited sources. The presented data is a compilation from multiple studies and should be interpreted with consideration for potential variations in experimental methodologies.

Deconstructing the Mechanism of Action: Beyond a Single Target

The efficacy of bromoquinoline derivatives stems from their ability to disrupt essential microbial processes through multiple mechanisms. This multi-pronged attack is a significant advantage in combating the development of resistance.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, bromoquinolines trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to a cascade of events that ultimately result in bacterial cell death.[6] The differential affinity for DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in many Gram-positive bacteria) can influence the antibacterial spectrum of a given derivative.[6][7]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA relaxes/decatenates Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to (when inhibited) Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Bromoquinoline Bromoquinoline Derivative Bromoquinoline->DNA_Gyrase inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare Stock Solution of Bromoquinoline Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculation Inoculate Plate with Microbial Suspension Dilution->Inoculation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Reading Read MIC (Visual or Spectrophotometric) Incubation->Reading

Experimental Workflow for MIC Determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • Test bromoquinoline derivatives

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the bromoquinoline derivative.

    • Add the DNA gyrase enzyme to the reaction mixture.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel.

    • Run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the bromoquinoline derivative.

Conclusion and Future Perspectives

Bromoquinoline derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their multifaceted mechanisms of action, including the inhibition of essential enzymes, induction of oxidative stress, and disruption of cell membranes, make them attractive candidates for further development, particularly in the context of rising antimicrobial resistance. The structure-activity relationship studies highlight the critical role of the bromine substituent's position in determining the antimicrobial profile, providing a rational basis for the design of more potent and selective derivatives.

The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of novel bromoquinoline compounds. Future research should focus on a systematic exploration of the structure-activity relationships of a wider range of bromo-substituted isomers to fine-tune their activity and selectivity. Furthermore, in vivo efficacy studies and toxicological assessments are crucial next steps in translating the in vitro promise of these compounds into clinically viable therapeutic agents. The continued investigation of bromoquinoline derivatives holds the potential to deliver a new generation of antimicrobials to combat the ever-evolving threat of infectious diseases.

References

  • The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. PubMed.
  • [Mechanism of action of quinolones]. PubMed.
  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC.
  • Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... ResearchGate.
  • Recent studies of antioxidant quinoline derivatives. PubMed.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
  • Non-Quinolone Inhibitors of the Bacterial DNA Gyrase. ResearchGate.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate.
  • Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Semantic Scholar.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Review on Antimicrobial Activity of Quinoline. Human Journals.
  • Membrane damage of bacteria by silanols treatment. Redalyc.
  • Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Molecular Basis of Bacterial Outer Membrane Permeability Revisited. PMC.
  • Bacterial membranes are the target for antimicrobial polysiloxane-methacrylate copolymer. PMC.

Sources

Benchmarking Antiproliferative Effects: A Comparative Guide to 7-Bromoquinoline-3-carboxamide and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncology drug discovery, the robust evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the antiproliferative potential of a promising candidate, 7-Bromoquinoline-3-carboxamide, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. By integrating detailed experimental protocols, comparative biological data, and mechanistic insights, this document serves as a practical resource for scientists in the field.

Introduction to the Compounds

This compound: A Novel Investigational Agent

Quinoline scaffolds are a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects.[1] The addition of a bromine atom and a carboxamide group at the 7 and 3 positions, respectively, is hypothesized to enhance cytotoxic activity through various potential mechanisms, such as intercalation into DNA, inhibition of key cellular enzymes like topoisomerase, or modulation of critical signaling pathways. While specific data on this compound is emerging, studies on structurally similar brominated quinolines and quinoline-3-carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2][3][4] This guide will, therefore, draw upon data from closely related analogs to provide a foundational benchmark, a necessary approach in the early stages of drug development when direct comprehensive data for a novel compound is not yet publicly available.

Established Benchmarks: Doxorubicin, Cisplatin, and Paclitaxel

A meaningful evaluation of a novel compound necessitates comparison against well-characterized agents with known mechanisms of action and clinical relevance.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of many chemotherapy regimens. Its primary mechanism involves the intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), ultimately inducing DNA damage and apoptosis.[5]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a widely used chemotherapeutic agent. It forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and trigger apoptosis.[6]

  • Paclitaxel: A member of the taxane family, Paclitaxel is a potent mitotic inhibitor. It binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[7]

Understanding the Cellular Battleground: Key Signaling Pathways in Cancer

The antiproliferative activity of many anticancer agents is intricately linked to their ability to modulate key signaling pathways that govern cell growth, proliferation, and survival. Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation, a common event in many cancers, promotes cell survival and resistance to apoptosis.

  • MAPK/ERK Pathway: This cascade plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many tumors.

An understanding of these pathways provides a mechanistic context for evaluating the effects of novel compounds like this compound.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation1 Cell Growth & Proliferation mTORC1->Proliferation1 RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2

Caption: Key oncogenic signaling pathways: PI3K/Akt/mTOR and MAPK/ERK.

Experimental Framework for Benchmarking Antiproliferative Activity

A standardized and rigorous experimental workflow is crucial for generating reliable and comparable data. The following diagram outlines a typical workflow for assessing the antiproliferative effects of a test compound.

Experimental_Workflow cluster_workflow Antiproliferative Assay Workflow cluster_assays Endpoint Assays Start Start: Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Cell_Culture Cell Seeding in 96-well plates Start->Cell_Culture Treatment Treatment with Serial Dilutions of Test Compound & Controls Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Incubation->Apoptosis_Assay Data_Analysis Data Analysis: Calculate IC50 Values MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Comparative Analysis of IC50 Values Data_Analysis->Comparison End End: Report Findings Comparison->End

Caption: A generalized workflow for in vitro antiproliferative assays.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Comparative Antiproliferative Activity (IC₅₀ Values)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is a critical parameter for comparing the potency of different compounds. The following table summarizes representative IC₅₀ values for the benchmark drugs against common cancer cell lines. It is important to note that IC₅₀ values can vary between studies due to differences in experimental conditions such as cell passage number, incubation time, and the specific assay used.[6]

CompoundCell LineIC₅₀ (µM)Reference(s)
Doxorubicin MCF-7 (Breast)~0.05 - 2.5[5][8]
A549 (Lung)>20[5]
HeLa (Cervical)~0.34 - 2.9[5]
Cisplatin MCF-7 (Breast)~5 - 20[9][10]
A549 (Lung)~10 - 20[11]
HeLa (Cervical)~2 - 15
Paclitaxel MCF-7 (Breast)~0.005 - 0.02[12][13]
A549 (Lung)~0.01 - 0.05[14]
HeLa (Cervical)~0.0025 - 0.0075[7]
Brominated Quinoline Derivatives (Representative) C6 (Glioma)15.4[2]
HeLa (Cervical)26.4[2]
HT29 (Colon)15.0[2]

Disclaimer: The IC₅₀ values for Brominated Quinoline Derivatives are for structurally related compounds and are provided for illustrative benchmarking purposes. The actual IC₅₀ of this compound may differ and requires direct experimental determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of the antiproliferative effects of this compound. By employing standardized protocols for cell viability and apoptosis assays and comparing the results against well-established anticancer drugs, researchers can obtain a robust preliminary assessment of the compound's potential.

The provided IC₅₀ data for the reference compounds highlights the importance of in-house determination of these values under consistent experimental conditions to ensure accurate comparisons. While direct experimental data for this compound is not yet widely available, the data from related brominated quinolines suggests that this class of compounds holds promise.

Future studies should focus on determining the precise IC₅₀ values of this compound across a broader panel of cancer cell lines. Furthermore, elucidating its specific mechanism of action, including its effects on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, will be crucial for its continued development as a potential therapeutic agent.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]
  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]
  • IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines.
  • Summary of previously published IC 50 values of doxorubicin in...
  • IC50 values (μM) from the dose-response assay of compounds 1a–1c and...
  • Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
  • Antiproliferative IC 50 values of the new compounds on the human cell...
  • IC50 values (µM) of cisplatin and gold(III) compounds (A, 1-3) against...
  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *...
  • Antiproliferative activity of compounds 7a-l, IC 50 a , µM.
  • IC50 of the anti-proliferative activity of compounds 7b, 7d, 7e and...
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega. [Link]
  • IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after...
  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025). Biomedical and Pharmacology Journal. [Link]
  • Table 3 Ic 50 values of McF-7 and McF-7/PTX cells after 48 h incubation...
  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. (2019). Thoracic Cancer. [Link]
  • Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7. (2023). Cancer Biology & Medicine. [Link]
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Drug Delivery and Therapeutics. [Link]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). Molecules. [Link]
  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). Molecules. [Link]
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). International Journal of Chemistry and Technology. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports. [Link]
  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025). Pharmaceuticals. [Link]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. (2006). Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (2026). Neuroquantology. [Link]
  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023). Molecules. [Link]
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). Journal of Molecular Structure. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the successful and, more importantly, reproducible synthesis of these compounds can be a significant challenge. This guide provides an in-depth, objective comparison of common synthetic methods, grounded in experimental data and practical insights, to empower researchers to navigate the complexities of quinoline-3-carboxamide synthesis with confidence.

The Landscape of Quinoline-3-Carboxamide Synthesis: A Comparative Overview

The synthesis of the quinoline core, the precursor to quinoline-3-carboxamides, is dominated by a few classical named reactions, each with its own set of advantages and reproducibility challenges. Modern adaptations have sought to address the limitations of these traditional methods.

Synthesis MethodKey ReactantsTypical ProductReaction ConditionsTypical Yield (%)Reproducibility Challenges
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate (DEEM)4-Hydroxyquinoline-3-carboxylateHigh temperatures (>250 °C) for cyclization40-70%Product decomposition, tar formation, regioselectivity with substituted anilines.[1]
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupSubstituted quinolinesMilder; acid or base catalyzed60-95%Availability of substituted 2-aminoaryl carbonyls, side reactions with unsymmetrical ketones.[2][3]
Conrad-Limpach-Knorr Synthesis Aniline, β-Ketoester4-Hydroxyquinolines (Conrad-Limpach) or 2-Hydroxyquinolines (Knorr)High temperatures (~250 °C) for cyclization50-90%Regioselectivity (kinetic vs. thermodynamic control), harsh conditions.[4][5]
Microwave-Assisted Synthesis Various (adapts classical methods)Quinoline derivativesRapid heating, high pressureOften higher than conventional methodsScalability, specialized equipment, potential for localized overheating.

Deep Dive into Synthetic Methodologies: Protocols and Reproducibility Insights

The Gould-Jacobs Reaction: A Workhorse with Caveats

The Gould-Jacobs reaction is a widely used method for constructing the 4-hydroxyquinoline-3-carboxylate core.[6][7] The reaction proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

  • Step 1: Condensation. A neat mixture of a 4-substituted aniline (1 equiv) and DEEM (1 equiv) is heated at 100-120 °C for 1-2 hours. Alternatively, the reaction can be carried out under microwave irradiation at 170 °C for approximately 7 minutes.[1] The intermediate, diethyl anilinomethylene malonate, can often be isolated by cooling the reaction mixture and crystallizing from a suitable solvent like ethanol.[1]

  • Step 2: Thermal Cyclization. The isolated intermediate is added to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A and heated to reflux (around 250 °C) for 30-60 minutes.[8] Upon cooling, the 4-hydroxyquinoline-3-carboxylate product precipitates and can be collected by filtration.

Causality and Reproducibility:

The high temperatures required for the cyclization step are a major source of irreproducibility.[1] These harsh conditions can lead to decomposition of the starting materials and products, resulting in lower yields and the formation of tarry byproducts.[1] Careful temperature control and the use of an inert atmosphere can mitigate these issues. The regioselectivity of the cyclization can also be a challenge when using meta-substituted anilines, often leading to mixtures of isomers that are difficult to separate.[1]

Workflow for the Gould-Jacobs Reaction:

Aniline Aniline Condensation Condensation Aniline->Condensation DEEM DEEM DEEM->Condensation Anilidomethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Condensation->Anilidomethylenemalonate Intermediate Thermal Cyclization Thermal Cyclization Anilidomethylenemalonate Intermediate->Thermal Cyclization 4-Hydroxyquinoline-3-carboxylate 4-Hydroxyquinoline-3-carboxylate Thermal Cyclization->4-Hydroxyquinoline-3-carboxylate

Caption: Workflow of the Gould-Jacobs reaction.

The Friedländer Annulation: Versatility and Milder Conditions

The Friedländer synthesis offers a more versatile and generally milder route to quinolines, including those that can be precursors to quinoline-3-carboxamides.[2][6][9] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][6][9]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [10]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 equiv) and the active methylene compound (1-1.5 equiv) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize if necessary. The product may precipitate upon cooling or after the addition of water. The crude product can be purified by recrystallization or column chromatography.

Causality and Reproducibility:

The main challenge to the reproducibility of the Friedländer synthesis often lies in the availability and stability of the 2-aminoaryl aldehyde or ketone starting materials, which can be prone to self-condensation.[2] The choice of catalyst is also critical; a wide range of acids, bases, and even metal catalysts have been reported, and the optimal catalyst can vary significantly depending on the specific substrates.[3] When using unsymmetrical ketones, the reaction can yield a mixture of regioisomers, impacting the purity and yield of the desired product.

Workflow for the Friedländer Annulation:

2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Condensation & Cyclization Condensation & Cyclization 2-Aminoaryl Aldehyde/Ketone->Condensation & Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation & Cyclization Substituted Quinoline Substituted Quinoline Condensation & Cyclization->Substituted Quinoline

Caption: General workflow of the Friedländer annulation.

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[4][5] A key feature of this reaction is its temperature-dependent regioselectivity. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate intermediate, which cyclizes to a 4-hydroxyquinoline (Conrad-Limpach product).[5] At higher temperatures (thermodynamic control), the reaction proceeds through a β-ketoanilide intermediate, leading to a 2-hydroxyquinoline (Knorr product).

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline [11]

  • Step 1: Condensation. Mix equimolar amounts of aniline and ethyl acetoacetate at room temperature. A catalytic amount of acid can be added to facilitate the reaction. The intermediate, ethyl β-anilinocrotonate, is formed.

  • Step 2: Thermal Cyclization. The crude intermediate is added to a preheated, high-boiling solvent (e.g., mineral oil or diphenyl ether) at approximately 250 °C and refluxed for 10-15 minutes.[11]

  • Work-up: Upon cooling, the 4-hydroxy-2-methylquinoline product crystallizes and can be collected by filtration.

Causality and Reproducibility:

The critical factor for reproducibility in this synthesis is precise temperature control to ensure the desired regioselectivity. Inconsistent heating can lead to a mixture of 2- and 4-hydroxyquinoline isomers, which can be challenging to separate. The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step, as it allows for uniform heating and prevents localized overheating and decomposition that can occur when the reaction is run neat.[4]

From Quinoline to Quinoline-3-Carboxamide: The Amide Coupling Step

Once the quinoline-3-carboxylic acid precursor is obtained (often by hydrolysis of the corresponding ester from the Gould-Jacobs or a similar reaction), the final step is the formation of the amide bond. While seemingly straightforward, this step can also present reproducibility challenges.

Common Amide Coupling Reagents and Conditions:

Coupling ReagentAdditiveBaseSolventKey Considerations
EDC (EDCI)HOBt, DMAPDIPEA, Et3NDMF, CH2Cl2EDC is water-soluble, simplifying work-up. HOBt can suppress side reactions.
HATU-DIPEADMFHighly efficient but can be expensive.
SOCl2--Toluene, CH2Cl2Forms an acid chloride intermediate; requires anhydrous conditions.

Troubleshooting Amide Coupling:

  • Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Consider using a different coupling reagent or adding a catalyst like DMAP.

  • Side Reactions: For electron-deficient anilines, the coupling can be sluggish. Using a more potent activating agent like HATU or optimizing the base and solvent can improve the outcome.[12]

  • Purification: Purification of the final carboxamide can sometimes be challenging. Recrystallization or column chromatography are common methods.[13]

Troubleshooting Common Issues in Quinoline Synthesis

Reproducibility is often hampered by a series of common problems. The following flowchart provides a systematic approach to troubleshooting these issues.

Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Optimize Reaction Temperature Optimize Reaction Temperature Low Yield->Optimize Reaction Temperature Vary Catalyst/Solvent Vary Catalyst/Solvent Low Yield->Vary Catalyst/Solvent Increase Reaction Time Increase Reaction Time Low Yield->Increase Reaction Time Side Product Formation Side Product Formation Analyze by LC-MS/NMR Analyze by LC-MS/NMR Side Product Formation->Analyze by LC-MS/NMR Adjust Stoichiometry Adjust Stoichiometry Analyze by LC-MS/NMR->Adjust Stoichiometry Modify Work-up Procedure Modify Work-up Procedure Analyze by LC-MS/NMR->Modify Work-up Procedure Purification Challenges Purification Challenges Recrystallization Recrystallization Purification Challenges->Recrystallization Column Chromatography Column Chromatography Purification Challenges->Column Chromatography Salt Formation/Liberation Salt Formation/Liberation Purification Challenges->Salt Formation/Liberation

Caption: A troubleshooting flowchart for common issues in quinoline synthesis.

Conclusion: Towards Reproducible Synthesis

The synthesis of quinoline-3-carboxamides is a mature field with a rich history of named reactions. However, achieving reproducible results requires a deep understanding of the underlying mechanisms and the practical challenges associated with each method. By carefully selecting the synthetic route based on the desired substitution pattern and available starting materials, meticulously controlling reaction parameters, and employing systematic troubleshooting, researchers can significantly enhance the reliability and success of their synthetic endeavors. This guide serves as a starting point for navigating the complexities of this important area of medicinal chemistry.

References

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(23), 5678. [Link]
  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • Conrad-Limpach Reaction. [Link]
  • ResearchGate.
  • PubMed.
  • Química Organica.org. Friedlander quinoline synthesis. [Link]
  • ResearchGate. Methods for the synthesis of quinoline‐3‐carboxamides. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
  • SynArchive. Conrad-Limpach Synthesis. [Link]
  • PubMed Central.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • Synthesis of Quinoline and deriv
  • Preparation and Properties of Quinoline. [Link]
  • BORIS Portal. Green Chemistry. [Link]
  • ResearchGate.
  • PubMed.
  • PubMed Central.
  • Der Pharma Chemica.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • ResearchGate.
  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Reddit.
  • ResearchGate. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. [Link]

Sources

Independent Validation of Biological Targets for 7-Bromoquinoline-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 7-Bromoquinoline-3-carboxamide marks a critical first step. Its quinoline core, a privileged scaffold in medicinal chemistry, suggests a spectrum of potential biological activities, from anticancer to immunomodulatory effects.[1][2] However, the promise of any new chemical entity hinges on the rigorous and unbiased validation of its biological target or targets. This guide provides a comprehensive framework for the independent validation of the molecular targets of this compound, leveraging established methodologies and comparative data from analogous structures to navigate the complex path from a novel compound to a validated pharmacological tool.

Our approach is grounded in the understanding that without a confirmed mechanism of action, even a compound with potent phenotypic effects remains a biological enigma. We will proceed with a logical workflow, starting from broad, unbiased screening to pinpoint potential targets, followed by robust, direct-binding assays to confirm engagement, and finally, cellular and functional assays to establish mechanistic relevance. This guide is designed for drug development professionals and researchers, offering not just protocols, but the strategic rationale behind each experimental choice.

Section 1: Target Hypothesis Generation - Learning from Analogs

Key Target Families for Quinoline-3-Carboxamides:

  • Protein Kinases: A prominent family of targets. For instance, novel 3-quinoline carboxamides have been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[2][4][5]

  • Purinergic Receptors: Certain quinoline-carboxamide derivatives have shown potent antagonistic activity against the P2X7 receptor (P2X7R), a target implicated in inflammation and cancer.[6][7]

  • DNA Topoisomerases: The quinoline scaffold is also found in compounds that inhibit DNA topoisomerase I, an enzyme critical for DNA replication and a validated target in oncology.[8][9]

  • Other Enzymes: Various quinoline derivatives have demonstrated inhibitory effects on enzymes like cholinesterases and those involved in microbial metabolic pathways.[10][11]

Based on this precedent, a primary hypothesis is that this compound may function as a protein kinase inhibitor. The following sections will detail a validation workflow with this hypothesis in mind, while remaining applicable to other potential target classes.

Section 2: Experimental Validation Workflow

The validation of a drug-target interaction is a multi-step process that aims to build a solid foundation of evidence. We will progress from broad, cellular-level observations to specific, direct binding confirmation.

G A Phenotypic Screening (e.g., Cancer Cell Line Proliferation Assay) B Target Identification (e.g., Affinity Chromatography, Proteomics) A->B  Identify potential protein binders C Direct Target Engagement (In Vitro) (e.g., Isothermal Titration Calorimetry) B->C  Confirm direct binding & quantify affinity D Cellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) C->D  Verify target binding in a cellular context E Functional Target Validation (Downstream Signaling & Rescue Experiments) D->E  Link target engagement to cellular phenotype

Figure 1. A generalized workflow for the validation of a novel compound's biological target.

Initial Phenotypic Screening: The Antiproliferative Profile

A logical starting point is to assess the compound's effect on cancer cell proliferation, given the known anticancer properties of many quinoline derivatives.[8] The MTT assay is a robust and widely used method for this purpose.[12]

Table 1: Comparison of Antiproliferative Activity of Structurally Related Quinolines

Compound/AnalogCell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineHeLa6.7 µg/mL
Quinoline-tethered [2-(4-methoxyphenyl)-cis-vinyl] triamide 6fMCF-71.87
Quinolinone-carboxamide 3hLOX10[1]
Carboxamide-based Pyrazoline Analog 1MCF-70.08[13]

Note: The IC50 values are presented as reported in the literature and may vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, HCT116) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Direct Target Engagement: Confirming the Physical Interaction

A positive result in a phenotypic screen necessitates the confirmation of direct physical binding to the hypothesized target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it allows for the assessment of target engagement in a cellular environment without the need for compound labeling.[10]

The Principle of CETSA:

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins, however, will remain in solution at higher temperatures compared to their unbound counterparts.[10]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Intact Cells C Heat Gradient Applied A->C B Cells + this compound B->C D Cell Lysis Centrifugation to separate soluble vs. aggregated proteins C->D E Western Blot or Mass Spectrometry (Quantify soluble target protein) D->E

Figure 2. A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Grow the selected cell line to near confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 from the proliferation assay) or a vehicle control for a specified period.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[10]

Section 3: Comparative Analysis with Alternative Compounds

To understand the specificity and potential advantages of this compound, it is crucial to compare its activity with other known inhibitors of the hypothesized target. For this example, we will consider ATM kinase inhibitors.

Table 2: Comparison of this compound (Hypothetical) with Known ATM Kinase Inhibitors

CompoundTarget(s)IC50 (nM)Key FeaturesReference
This compound ATM (Hypothesized)TBDNovel scaffold, properties to be determinedN/A
KU-60019 ATM, DNA-PK6.3Potent and selective, but with some off-target effects on other PIKKs.[4]
AZD0156 ATM0.58Highly potent and selective, orally bioavailable, has entered clinical trials.[2]
7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide (Compound 74) ATMTBDA potent and highly selective ATM inhibitor from a quinoline-3-carboxamide series with good oral ADME properties.[2]

TBD: To Be Determined through experimental validation.

This comparative analysis provides context for the potency and selectivity of this compound. Should experiments reveal it to be a potent ATM inhibitor, its unique structure could offer advantages in terms of intellectual property, pharmacokinetics, or off-target profiles compared to existing alternatives.

Section 4: Functional Validation - Linking Target to Phenotype

Confirming direct binding is a critical step, but it does not definitively prove that the observed cellular phenotype (e.g., decreased proliferation) is a direct result of this binding event. Functional validation assays are necessary to connect target engagement with downstream cellular effects.

If this compound is hypothesized to inhibit ATM kinase, we would expect to see a blunting of the DNA damage response.

Experimental Protocol: Western Blot for Phospho-Substrates of ATM

  • Cell Treatment and DNA Damage Induction: Plate cells and treat with this compound or a vehicle control. After a pre-incubation period, induce DNA damage by treating the cells with ionizing radiation (IR) or a radiomimetic chemical like etoposide.

  • Cell Lysis: At various time points post-damage induction, lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated downstream targets of ATM (e.g., p-CHK2, p-p53) and total protein levels as a loading control.

  • Analysis: A reduction in the phosphorylation of ATM substrates in the presence of this compound would provide strong evidence that the compound is functionally inhibiting the kinase in cells.

G DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Compound This compound Compound->ATM inhibits Apoptosis Apoptosis / Cell Cycle Arrest CHK2->Apoptosis p53->Apoptosis

Figure 3. A simplified signaling pathway illustrating the role of ATM kinase in the DNA damage response and the proposed inhibitory action of this compound.

Conclusion

The journey to validate the biological target of a novel compound like this compound is a systematic process of building a layered, evidence-based case. By leveraging knowledge from structurally similar molecules, we can formulate strong, testable hypotheses. A rigorous workflow, progressing from phenotypic screening to direct target engagement and functional validation, is essential. The comparative analysis against existing alternatives provides the necessary context to evaluate the true potential of the new molecule. This guide offers a robust framework and detailed protocols to empower researchers to confidently and independently validate the biological targets of their novel compounds, a critical step in the translation of chemical innovation into therapeutic reality.

References

  • Al-Sanea, M. M., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Eurtivong, C., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • Gopikrishna, M., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.
  • Patel, H., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Iqbal, J., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health.
  • PubChem. (n.d.). PubChem BioAssays.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
  • PubChem. (n.d.). 7-Bromoquinoline.
  • Kumar, A., et al. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. PubMed.
  • ResearchGate. (n.d.). Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.
  • Mohamed, K. O., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. National Institutes of Health.
  • PubChem. (n.d.). 7-Bromo-3-ethylquinoline.
  • ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • Mohamed, K. O., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis. RSC Publishing.
  • ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Quinoline Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. The substitution pattern on this privileged structure critically dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately shaping its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of two distinct and therapeutically significant classes of quinoline carboxamide derivatives: the anti-cancer agent Tasquinimod and a series of novel antimalarial candidates. We will delve into the experimental data that illuminates their structure-pharmacokinetic relationships and the methodologies used to generate this critical information.

The Influence of Structure on Pharmacokinetic Profiles: A Tale of Two Scaffolds

The pharmacokinetic behavior of quinoline carboxamides is intricately linked to their chemical structure. Even subtle modifications can lead to dramatic shifts in how a compound is processed by the body. Here, we compare two classes of these derivatives to illustrate this principle.

Quinoline-3-Carboxamides: The Case of Tasquinimod

Tasquinimod is a second-generation quinoline-3-carboxamide that has been extensively studied for its anti-angiogenic and immunomodulatory effects in the treatment of solid tumors, particularly castrate-resistant prostate cancer.[1][2] Its mechanism of action involves binding to S100A9 and histone deacetylase 4 (HDAC4), thereby modulating the tumor microenvironment.[3] The pharmacokinetic profile of Tasquinimod is characterized by excellent oral bioavailability and a long half-life, which are desirable properties for a chronically administered oral therapeutic.[3][4]

Quinoline-4-Carboxamides: A New Frontier in Antimalarial Drug Discovery

In the quest for new treatments for malaria, a series of quinoline-4-carboxamide derivatives have been identified with potent multistage antimalarial activity.[5][6] These compounds act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[6][7] The lead optimization of this series provides a compelling case study in how medicinal chemistry can be used to systematically improve pharmacokinetic properties.

Comparative Pharmacokinetic Data

The following tables summarize key in vivo pharmacokinetic parameters for Tasquinimod and representative antimalarial quinoline-4-carboxamide derivatives. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vivo Pharmacokinetic Parameters of Selected Quinoline Carboxamide Derivatives
Compound/DerivativeAnimal ModelDose & RouteCmaxTmax (h)t1/2 (h)AUCOral Bioavailability (%)Reference
Tasquinimod Human1 mg/day, Oral~0.5 µM (steady state)2.640 ± 164.8 µmol·h/LExcellent[2][4]
Antimalarial Cmpd 25 Mouse30 mg/kg, Oral--Good-15[7]
Antimalarial Cmpd 27 Mouse30 mg/kg, Oral--Longer than Cmpd 25-Poor[5]
DDD107498 (Cmpd 2) Mouse-----Excellent[5]

Dashes indicate data not explicitly reported in the cited source.

Table 2: In Vitro Metabolism Data for Quinoline-3-Carboxamide Derivatives
Compound FeatureSpeciesIn Vitro ClearanceMetabolizing EnzymesReference
Various substituents on quinoline moietyMouse, Rat, Dog, HumanLowCytochrome P450[8]
Methyl vs. Ethyl at carboxamideMouse, Rat, Dog, HumanEnhanced with ethyl groupCytochrome P450[8]

Deconstructing the Experimental Workflow: From In Vitro Assays to In Vivo Outcomes

The generation of reliable pharmacokinetic data hinges on a series of well-designed experiments. Below, we outline the key methodologies and the rationale behind their application in the development of quinoline carboxamide derivatives.

The Rationale Behind the Workflow

The path from a novel chemical entity to a viable drug candidate is paved with a series of critical go/no-go decisions. Early assessment of ADME properties is paramount to identify compounds with a higher probability of success in later, more expensive clinical trials.[5] The workflow is designed to be iterative, with data from in vitro assays informing the design of subsequent in vivo studies and guiding the chemical modification of lead compounds to optimize their pharmacokinetic profiles.

experimental_workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Studies cluster_optimization Lead Optimization solubility Aqueous Solubility permeability Permeability (Caco-2/PAMPA) solubility->permeability Guides formulation & absorption potential metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability Predicts oral bioavailability protein_binding Plasma Protein Binding metabolic_stability->protein_binding Influences clearance & distribution animal_model Animal Model Selection (e.g., Mouse, Rat) protein_binding->animal_model Informs in vivo study design dosing Dosing (Oral Gavage, IV) animal_model->dosing sampling Blood/Tissue Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_parameters PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->pk_parameters spkr Structure-Pharmacokinetic Relationship (SPKR) pk_parameters->spkr sar Structure-Activity Relationship (SAR) lead_optimization Iterative Chemical Modification sar->lead_optimization spkr->lead_optimization lead_optimization->solubility Improved Derivatives caption Iterative workflow for pharmacokinetic characterization.

Caption: Iterative workflow for pharmacokinetic characterization.

Key Experimental Protocols

Objective: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily Cytochrome P450s, located in the liver.[8] High clearance in vitro often predicts rapid elimination in vivo, leading to low exposure of the parent drug.

Protocol:

  • Preparation: Liver microsomes from different species (e.g., mouse, rat, human) are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound is added to the microsomal suspension along with the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Causality: Comparing metabolic stability across species helps in selecting the most appropriate animal model for subsequent in vivo studies. Identifying the metabolizing enzymes involved can predict potential drug-drug interactions.[8]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a compound after oral administration in a living organism.

Protocol:

  • Animal Preparation: Mice are typically fasted overnight to ensure an empty stomach, which can reduce variability in drug absorption.[9]

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) for oral administration.

  • Oral Gavage: A specific volume of the formulation is administered directly into the stomach of the mouse using a gavage needle.[10][11] The volume is calculated based on the animal's body weight.[10]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: The blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • LC-MS/MS Analysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using specialized software.

Causality: This study provides a comprehensive picture of the drug's behavior in a living system. The oral bioavailability data is crucial for determining if a compound is suitable for oral delivery. The exposure levels (AUC) can be correlated with the compound's efficacy in disease models.[7]

Structure-Pharmacokinetic Relationships: Driving Drug Design

The data generated from these studies allows for the elucidation of structure-pharmacokinetic relationships (SPKR), which are critical for guiding the optimization of lead compounds.

spkr_relationship cluster_structure Chemical Structure cluster_pk Pharmacokinetic Properties lipophilicity Lipophilicity (logP/logD) absorption Absorption lipophilicity->absorption Influences membrane permeability distribution Distribution lipophilicity->distribution Affects tissue penetration substituents Substituent Groups (e.g., size, polarity) metabolism Metabolism substituents->metabolism Affects metabolic stability excretion Excretion substituents->excretion Can alter clearance pathways h_bond Hydrogen Bond Donors/Acceptors h_bond->absorption Impacts solubility & permeability caption Interplay between chemical structure and ADME.

Caption: Interplay between chemical structure and ADME.

For the antimalarial quinoline-4-carboxamides, the initial hit compound suffered from poor aqueous solubility and high metabolic instability.[5][7] Through systematic modifications of the substituents, the researchers were able to improve these properties, leading to compounds with excellent oral efficacy in a mouse model of malaria.[7] For instance, the introduction of a flexible aminopropyl morpholine substituent significantly improved potency and in vitro DMPK properties.[7]

In the case of the quinoline-3-carboxamides, studies have shown that replacing a methyl group with an ethyl group at the carboxamide position can enhance metabolic clearance.[8] This highlights the sensitivity of the pharmacokinetic profile to minor structural changes.

Conclusion

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The quinoline carboxamide scaffold offers a versatile platform for the development of new therapeutics, but a deep understanding of the structure-pharmacokinetic relationships is essential for optimizing their properties. By employing a systematic and iterative approach that integrates in vitro ADME assays with in vivo pharmacokinetic studies, researchers can rationally design and select quinoline carboxamide derivatives with a higher probability of becoming effective and safe medicines.

References

  • Isaacson, J., et al. (2015). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. PubMed Central.
  • Hussain, A., & Carducci, M. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer J.
  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica.
  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
  • Wikipedia. (2023). Tasquinimod. Wikipedia.
  • Pili, R., & Haggman, M. (2012). The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. Expert Opinion on Investigational Drugs.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Clinicaltrials.eu. (n.d.). Tasquinimod – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed.
  • Gamo, F. J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • Al Nabhani, Z., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH.
  • White, N. J. (1988). Clinical pharmacokinetics of antimalarial drugs. PubMed.
  • Batinić-Haberle, I., et al. (2011). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH.
  • Daikin Chemicals. (n.d.). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Daikin Chemicals.
  • Hui, S. P., et al. (2019). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. MDPI.

Sources

A Researcher's Guide to the Validation of 7-Bromoquinoline-3-carboxamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-3-carboxamide scaffold has appeared in compounds targeting a range of proteins, including ATM kinase, P2X7 receptors, and Hematopoietic prostaglandin D synthase, highlighting the diverse biological potential of this chemical class but also underscoring the need for precise target validation for each new analog.[2][3][4][5] This guide is designed for drug development professionals and academic researchers aiming to transform a novel compound into a reliable tool for pathway exploration.

Phase I: Target Identification and Initial Characterization

The foundational step in validating a new chemical entity is to identify its direct molecular target(s). An unbiased approach is critical to avoid confirmation bias and uncover potentially novel mechanisms of action.

Workflow for Unbiased Target Identification

A multi-pronged strategy combining computational, biochemical, and cellular methods provides the most robust path to target discovery. This workflow is designed to generate and then confirm target hypotheses.

G cluster_0 Phase I: Target Identification Compound 7-Bromoquinoline- 3-carboxamide InSilico In Silico Prediction (e.g., TargetNet, SwissTarget) Compound->InSilico Structure-based Affinity Chemical Proteomics (e.g., Affinity Chromatography-MS) Compound->Affinity Immobilization Phenotypic Phenotypic Screening (e.g., Cell Viability Panels) Compound->Phenotypic Cellular effect Hypothesis Putative Target(s) Identified InSilico->Hypothesis Affinity->Hypothesis Phenotypic->Hypothesis

Caption: Phase I workflow for unbiased target identification.

1. In Silico Target Prediction:

  • Causality: Before initiating wet-lab experiments, computational methods can predict potential targets based on the compound's structural similarity to known ligands. This is a cost-effective way to generate initial hypotheses.

  • Protocol:

    • Obtain the 2D structure or SMILES string for 7-Bromoquinoline-3-carboxamide.

    • Submit the structure to publicly available prediction servers (e.g., SwissTargetPrediction, TargetNet).

    • Analyze the results, prioritizing targets that are consistently predicted across multiple algorithms or have high confidence scores.

2. Chemical Proteomics for Target Identification:

  • Causality: This is a powerful, unbiased experimental method to physically isolate the binding partners of a compound from a complex biological sample.[6][7][8] It provides direct physical evidence of an interaction.

  • Protocol: Immobilization and Affinity Chromatography

    • Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads). A key consideration is placing the linker at a position that does not disrupt the core pharmacophore responsible for binding.

    • Incubate the immobilized compound with cell lysate or tissue homogenate.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Self-Validation: A crucial negative control involves co-incubation with an excess of the free, non-immobilized compound.[9] True binding partners will be outcompeted and thus show reduced abundance in the mass spectrometry data compared to the control experiment.

Phase II: On-Target Validation and Pathway Deconvolution

Identifying a putative target is only the first step. The next phase rigorously confirms that the compound engages this target in a cellular context and modulates its associated signaling pathway. For the purpose of this guide, let us assume that the Phase I workflow identified Tankyrase (TNKS) , a member of the PARP family involved in Wnt/β-catenin signaling, as a high-confidence putative target.[10][11]

Confirming Target Engagement in Cells

Cellular Thermal Shift Assay (CETSA):

  • Causality: CETSA is a biophysical assay that directly measures target engagement in intact cells or tissues.[12][13] The principle is that a protein becomes more thermally stable when bound to a ligand, thus resisting heat-induced denaturation and aggregation.[14][15][16]

  • Protocol:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat them with either vehicle (DMSO) or varying concentrations of this compound for a defined period.

    • Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble Tankyrase in the supernatant using Western blotting or ELISA.

    • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating stabilization and therefore direct binding.[14]

G cluster_1 CETSA Experimental Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate Fractions Heat->Lyse Detect 4. Detect Soluble Target (e.g., Western Blot) Lyse->Detect Analyze 5. Analyze Data (Plot Melting Curve) Detect->Analyze

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Pathway Deconvolution: Linking Target to Function

If this compound is a true Tankyrase inhibitor, it should modulate the Wnt/β-catenin pathway. Tankyrase inhibitors are known to stabilize the levels of AXIN, a key component of the β-catenin destruction complex, leading to reduced β-catenin levels and transcriptional activity.[10][11][17]

  • Hypothetical Pathway:

G cluster_2 Hypothetical Wnt/β-catenin Pathway Modulation Compound 7-Bromoquinoline- 3-carboxamide TNKS Tankyrase (TNKS1/2) Compound->TNKS Inhibition AXIN AXIN Stabilization TNKS->AXIN Promotes Degradation DestructionComplex Destruction Complex (APC, GSK3β, AXIN) AXIN->DestructionComplex Scaffold BetaCatenin β-catenin Degradation DestructionComplex->BetaCatenin TCF Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCatenin->TCF Inhibition of

Caption: Hypothesized mechanism of action via Tankyrase inhibition.

  • Experimental Validation:

    • Biomarker Analysis: Treat a Wnt-addicted cell line (e.g., DLD-1, SW480) with the compound.[18] Use Western blotting to measure levels of AXIN1/2 (should increase) and active β-catenin (should decrease).[10]

    • Reporter Assay: Use a cell line containing a TCF/LEF luciferase reporter (e.g., TOPflash). A genuine inhibitor should reduce Wnt-stimulated luciferase activity.[11]

    • Genetic Validation (Orthogonal Evidence): Use siRNA or CRISPR to knock down Tankyrase. The resulting cellular phenotype (e.g., reduced proliferation, decreased β-catenin levels) should phenocopy the effects of treatment with this compound. This is a critical step to ensure the observed phenotype is on-target.[19]

Phase III: Selectivity Profiling & Comparative Analysis

A high-quality chemical probe must be selective.[1] Potency is meaningless if the compound interacts with numerous off-targets, confounding data interpretation.

Assessing Selectivity

1. Broad Kinase Panel Screening:

  • Causality: To identify potential off-targets, especially within related protein families, the compound should be screened against a large panel of kinases.[20][21][22] Since Tankyrase is a PARP family member, the panel should ideally include other PARP enzymes as well as a broad representation of the human kinome.

  • Protocol: Submit the compound to a commercial service (e.g., Reaction Biology, Promega, ICE Bioscience) for screening against a panel of hundreds of kinases, typically at a fixed concentration (e.g., 1 µM).[20][21][22]

2. Negative Control Compound:

  • Causality: The gold standard for validating a chemical probe is the use of a structurally similar but biologically inactive analog as a negative control.[9][23][24] This control helps confirm that the observed biological effect is due to the specific pharmacophore and not some non-specific property of the chemical scaffold.

  • Strategy: Design and synthesize an analog of this compound where a key functional group presumed to be essential for binding (e.g., the carboxamide) is altered or removed. This new compound should be tested in parallel in all key assays (e.g., CETSA, Wnt reporter assay) and should be inactive.

Data Summary and Comparative Analysis

All quantitative data should be summarized for clear comparison. This allows for an objective assessment of the compound's utility against established alternatives.

Table 1: Tool Compound Validation Scorecard

ParameterThis compoundComparator (e.g., XAV939)Negative ControlIdeal Criteria[1]
Potency
Target IC₅₀ (Biochemical)Hypothetical: 75 nM11 nM> 50 µM< 100 nM
Cellular EC₅₀ (Reporter Assay)Hypothetical: 0.5 µM0.2 µM> 50 µM< 1 µM
Target Engagement
CETSA Shift (ΔTagg at 10 µM)Hypothetical: +4.5°C+5.1°CNo ShiftClear thermal shift
Selectivity
Kinase Panel Hits (>90% Inh. @ 1µM)Hypothetical: 2/4005/400N/AHighly selective (>30-fold vs. family members)
Cellular Phenotype
Wnt Pathway InhibitionYesYesNoPhenocopies genetic knockdown

Conclusion

This guide proposes a rigorous, multi-phase validation strategy to characterize this compound or any novel bioactive molecule. By systematically progressing from unbiased target identification to direct target engagement confirmation and comprehensive selectivity profiling, researchers can build a robust data package. This process, which incorporates orthogonal validation methods and appropriate controls, is essential for establishing a compound as a high-quality chemical probe.[25][26] Only through such a thorough evaluation can one confidently use a small molecule to dissect complex biological pathways and generate reliable, reproducible data.

References

  • Which Small Molecule?
  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]
  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]
  • Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes.
  • Chemoproteomic approaches to drug target identific
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Semantic Scholar. [Link]
  • Chemical proteomics applied to target identification and drug discovery. Semantic Scholar. [Link]
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. National Institutes of Health (NIH). [Link]
  • Chemical proteomics to identify molecular targets of small compounds. PubMed. [Link]
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets.
  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Targeting WNT signaling in vivo via Tankyrase inhibition. AACR Journals. [Link]
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. [Link]
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. National Institutes of Health (NIH). [Link]
  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health (NIH). [Link]
  • Assay Validation Using Chemical Probes. Alto Predict. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Good experimental design and use of controls. Fiveable. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • CETSA. CETSA. [Link]
  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Mastering Experimental Accuracy: How to Design Positive and Negative Controls. Kentucky Gourd Society. [Link]
  • How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
  • Positive and Negative Controls. Rockland Immunochemicals. [Link]
  • Scientific control. Wikipedia. [Link]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). [Link]
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. [Link]
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]

Sources

Comparative Docking Analysis of 7-Bromoquinoline-3-carboxamide and Its Analogs: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the molecular docking of 7-bromoquinoline-3-carboxamide and a series of its rationally designed analogs. Quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carboxamide moiety at the 3-position has been shown to be a successful strategy for enhancing the pharmacological potency of these compounds.[1][3] This guide will delve into the structural nuances that govern the binding of these compounds to a therapeutically relevant protein target, offering insights for researchers and professionals in drug development.

The core of this investigation lies in a comparative in-silico study, a crucial first step in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with their protein targets.[4][5] By systematically modifying the this compound scaffold, we can elucidate key structure-activity relationships (SAR) that inform the design of more potent and selective inhibitors.

Rationale and Selection of Analogs

The selection of this compound as the parent compound is based on its synthetic tractability and the known biological significance of the quinoline core. The bromine atom at the 7-position offers a site for potential modification or can influence the electronic properties of the quinoline ring system. For this comparative study, we have designed a series of analogs with systematic modifications to probe the effects of substituent changes on receptor binding. The selected analogs, alongside the parent compound, are detailed in Table 1.

Table 1: Structures of this compound and its Analogs

Compound IDR1R2
1 (Parent) BrH
2 ClH
3 FH
4 BrCH₃
5 BrOCH₃

Experimental Methodology: A Step-by-Step Protocol for Comparative Docking

To ensure scientific rigor and reproducibility, a standardized molecular docking protocol was employed. The choice of software and parameters is critical for obtaining meaningful and comparable results.[6] For this study, we utilized AutoDock Vina, a widely cited and validated open-source docking program known for its accuracy and efficiency.[4][7]

Target Protein Selection and Preparation

Based on the established anticancer potential of quinoline derivatives, Ataxia Telangiectasia Mutated (ATM) kinase was selected as the target protein.[8][9] ATM kinase is a critical regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy.[8] The three-dimensional crystal structure of ATM kinase (PDB ID: 5NPN) was retrieved from the Protein Data Bank (PDB).

The protein was prepared for docking using the following steps:

  • Removal of Non-essential Molecules: Water molecules and any co-crystallized ligands were removed from the PDB file.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms were added to the protein structure.

  • Charge Assignment: Gasteiger charges were computed and assigned to all atoms.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation

The 2D structures of this compound and its analogs were sketched using ChemDraw and subsequently converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable, low-energy conformations.[6] The prepared ligands were also saved in the PDBQT format.

Docking Simulation

The docking process was performed using AutoDock Vina. The key steps are outlined below:

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of ATM kinase. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1 Å, centered on the active site.

  • Docking Execution: The docking simulation was initiated with an exhaustiveness of 8. The program systematically explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Pose Selection: The top-ranked pose with the lowest binding energy (highest affinity) for each ligand was selected for further analysis.

The entire workflow for the comparative docking study is illustrated in the diagram below.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase target_prep Target Protein Preparation (PDB ID: 5NPN) grid Grid Box Generation (Active Site Definition) target_prep->grid ligand_prep Ligand Preparation (Parent & Analogs) dock Molecular Docking (AutoDock Vina) ligand_prep->dock grid->dock results Binding Affinity & Interaction Analysis dock->results sar Structure-Activity Relationship (SAR) Elucidation results->sar

Figure 1: Workflow for the comparative molecular docking study.

Results and Discussion

The docking simulations provided valuable insights into the binding affinities and interaction patterns of this compound and its analogs with the ATM kinase active site. The results are summarized in Table 2.

Table 2: Docking Scores and Key Interactions of this compound and its Analogs with ATM Kinase

Compound IDR1R2Binding Affinity (kcal/mol)Key Interacting Residues
1 (Parent) BrH-8.5LYS1810, ASP2921
2 ClH-8.2LYS1810, ASP2921
3 FH-7.9LYS1810, ASP2921
4 BrCH₃-8.9LYS1810, ASP2921, VAL1833
5 BrOCH₃-9.2LYS1810, ASP2921, GLU2825
Analysis of Binding Affinities

The parent compound, this compound (Compound 1), exhibited a strong binding affinity of -8.5 kcal/mol. The analysis of its analogs revealed important SAR trends:

  • Effect of Halogen at R1: Replacing the bromine atom with chlorine (Compound 2) or fluorine (Compound 3) resulted in a slight decrease in binding affinity. This suggests that the larger and more polarizable bromine atom may be involved in favorable halogen bonding or van der Waals interactions within the active site.

  • Effect of Substitution at R2: The introduction of a methyl group (Compound 4) or a methoxy group (Compound 5) at the R2 position of the carboxamide nitrogen led to a notable increase in binding affinity. Compound 5, with a methoxy group, demonstrated the highest binding affinity of -9.2 kcal/mol.

Molecular Interactions

The visualization of the docking poses revealed key molecular interactions responsible for the observed binding affinities.

G cluster_ligand Ligand (Compound 5) cluster_protein ATM Kinase Active Site quinoline Quinoline Ring lys1810 LYS1810 quinoline->lys1810 Pi-Cation carboxamide Carboxamide carboxamide->lys1810 H-Bond asp2921 ASP2921 carboxamide->asp2921 H-Bond methoxy Methoxy Group glu2825 GLU2825 methoxy->glu2825 H-Bond

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 7-Bromoquinoline-3-carboxamide is increasingly utilized in medicinal chemistry and drug development. Its structure, combining a quinoline scaffold with bromine and carboxamide functional groups, necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere procedure to explain the underlying principles, empowering researchers to make sound safety decisions.

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. The compound's Safety Data Sheet (SDS) is the primary source for this information.

According to available data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate the minimum personal protective equipment (PPE) and handling precautions. The presence of a bromine atom places this compound in the category of halogenated organic compounds . This is a critical designation for waste disposal, as halogenated waste streams are treated differently than non-halogenated ones, often requiring high-temperature incineration to prevent the formation of toxic dioxins and furans.[2][3]

While no specific carcinogenicity data is available for this exact compound, the quinoline backbone is a structural alert. Quinoline itself is under scrutiny, and related compounds are known carcinogens.[4][5] Therefore, it is prudent to handle this compound with the caution afforded to potentially carcinogenic substances, minimizing exposure through engineering controls and appropriate PPE, as guided by OSHA principles for handling hazardous chemicals.[6][7]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramDescriptionRequired PPE & Handling Precautions
Skin Irritant (H315)

Causes irritation upon skin contact.Gloves: Nitrile or butyl rubber gloves. Lab Coat: Standard lab coat, buttoned.
Eye Irritant (H319)

Causes serious, potentially damaging eye irritation.Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Respiratory Irritant (H335)

May cause irritation to the respiratory tract if inhaled as a dust.Engineering Controls: Handle only in a certified chemical fume hood to minimize inhalation of dust.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8] Under RCRA, chemical waste is classified, and its management is tracked from "cradle-to-grave."[8]

Your laboratory's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) determines the specific on-site accumulation time limits and storage requirements.[8][9] It is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with both EPA regulations and any more stringent state or local rules.

Core Disposal Workflow: Segregation, Containment, and Labeling

The cornerstone of proper chemical disposal is a disciplined workflow. The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to standardized protocols is essential for safety and compliance.

Protocol 4.1: Disposal of Unused or Expired Pure Compound

This protocol applies to the original product container or any container holding the pure, solid chemical.

  • Container Integrity Check: Ensure the container is securely sealed and not compromised. If the original container is damaged, carefully transfer the contents to a new, compatible container inside a chemical fume hood. The new container must be suitable for solid waste (e.g., a wide-mouth HDPE jar).

  • Labeling: The container must be labeled with a hazardous waste tag before it is designated for disposal. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations.[10]

    • The associated hazards (e.g., "Irritant").[9]

    • The accumulation start date (the date the first item was placed in the container, or in this case, the date it was designated as waste).

  • Documentation: Log the container for disposal according to your laboratory's inventory and waste management procedures.

  • Storage: Place the labeled container in your designated Satellite Accumulation Area (SAA), ensuring it is segregated with other compatible halogenated organic solids.[11]

  • Pickup: Arrange for pickup by your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Solid Labware

This includes items like gloves, weigh paper, pipette tips, and empty vials that are contaminated with the compound.

  • Waste Collection: Designate a specific, robust container for this waste stream within the laboratory, typically in a fume hood where the work is performed. This can be a sealable plastic bag or a rigid container clearly marked for this waste type.

  • Segregation: This waste must be placed in a container labeled "HALOGENATED ORGANIC SOLID WASTE" .

    • Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration.[2] Mixing it with non-halogenated waste complicates the disposal process and increases costs. It also prevents accidental mixing with incompatible chemicals like strong oxidizers.

  • Labeling: The main collection container must have a hazardous waste tag, as described in Protocol 4.1, listing "this compound" as a primary contaminant.

  • Storage and Disposal: Once the container is full, seal it and move it to the SAA for EHS pickup. A container is considered "full" when it reaches about 90% capacity to prevent overfilling.[12]

Protocol 4.3: Managing Spills and Cleanup Waste

Immediate and correct response to a spill is critical for safety. This protocol is for small spills (manageable by lab personnel) within a chemical fume hood. For large spills, evacuate the area and contact EHS immediately.

  • Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material and spilled solid into a designated container. Avoid creating dust. If a small amount of solvent (e.g., isopropanol) is used to clean the surface after solid removal, the resulting liquid waste must be disposed of as "HALOGENATED ORGANIC LIQUID WASTE" .[10]

  • Disposal of Cleanup Debris: All contaminated absorbent material, disposable scoops, and PPE must be placed in the "HALOGENATED ORGANIC SOLID WASTE" container.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your lab supervisor and EHS department, as per institutional policy.

References

  • Carcinogens - Overview.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Carcinogens - Standards.
  • Quinoline - SAFETY D
  • QUINOLINE FOR SYNTHESIS - Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS. [Link]
  • 7-Bromoquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Halogenated Solvents Safety Information.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
  • 3-Bromoquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • Guidelines for the laboratory use of chemical carcinogens.

Sources

Navigating the Safe Handling of 7-Bromoquinoline-3-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 7-Bromoquinoline-3-carboxamide are pivotal for advancing therapeutic innovation. Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2][3] However, ensuring the safety of laboratory personnel through rigorous handling protocols is a non-negotiable prerequisite to scientific discovery. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures for this compound, grounding every recommendation in established safety principles and data from analogous chemical structures.

Understanding the Hazard Landscape

  • Skin Irritation: Direct contact is likely to cause skin irritation.[4]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant.[4]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.

Given its nature as a fine chemical, likely in solid or powdered form, the primary routes of exposure are through inhalation of dust particles and direct contact with the skin and eyes.

Core Protective Measures: A Multi-Layered Approach

A robust safety protocol relies on a multi-layered defense, starting from engineering controls and culminating in the correct selection and use of personal protective equipment.

Engineering Controls: The First Line of Defense

Before any handling of this compound, ensure that appropriate engineering controls are in place:

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving the solid compound must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.

  • Ventilation: General laboratory ventilation should be adequate to maintain a safe working environment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecification and Rationale
Hand Protection Double Gloving with Nitrile Gloves: Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals, including many organic solvents and weak acids.[5] Double gloving provides an additional layer of protection in case of a breach in the outer glove. Causality: Aromatic amides can be skin irritants, and double gloving minimizes the risk of direct contact. For prolonged handling or in the event of a spill, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical Safety Goggles: Tightly fitting chemical safety goggles are mandatory to protect against dust particles and potential splashes. Standard safety glasses do not provide adequate protection.[6] For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.
Body Protection Laboratory Coat: A flame-resistant laboratory coat, fully buttoned, should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection N95 or FFP2 Respirator: When handling the solid compound outside of a fume hood (not recommended) or during spill cleanup where dust may be generated, a NIOSH-approved N95 or an FFP2 (EU standard) disposable respirator is the minimum requirement. For procedures with a high potential for aerosolization or when handling larger quantities, a half-mask respirator with organic vapor cartridges and P100 particulate filters is recommended.[7][8][9] Causality: The primary inhalation hazard is from airborne particulates. A P100 filter is 99.97% efficient at removing airborne particles.[10] The addition of an organic vapor cartridge provides protection against any potential volatile organic compounds that may be present.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE and includes the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Experimental Workflow

The following diagram outlines the critical steps and safety considerations for a typical experimental workflow involving this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction in Fume Hood transfer->reaction decon_glass Decontaminate Glassware (Rinse with appropriate solvent, then soap and water) reaction->decon_glass collect_liquid Collect Liquid Waste in Labeled Halogenated Organic Waste Container reaction->collect_liquid decon_surface Wipe Down Fume Hood Surfaces decon_glass->decon_surface collect_solid Collect Solid Waste in Labeled Hazardous Waste Container decon_surface->collect_solid dispose Dispose of Waste through Licensed Hazardous Waste Handler collect_solid->dispose collect_liquid->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Decontamination and Spill Response

In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material such as vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. The spill area should then be decontaminated with a suitable solvent, followed by a thorough wash with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Solid Waste: Unused or waste this compound, as well as contaminated consumables (e.g., gloves, weighing paper, absorbent pads), should be collected in a clearly labeled, sealed container for hazardous solid waste.[11]

  • Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a designated container for halogenated organic waste. Do not dispose of this chemical down the drain.[12][13]

  • Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company, typically via incineration.[14] This is crucial for the complete destruction of the halogenated organic compound and to prevent environmental contamination.[13]

By adhering to these comprehensive safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a culture of safety that enables scientific advancement without compromising personal or environmental well-being.

References

  • 3M. (n.d.). 3M Respirator Selection Guide.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • BOSS Manufacturing. (n.d.). 3M Respirator Organic Cartridges.
  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations.
  • Magid Glove. (n.d.). Respirator Cartridges, Organic Vapor Cartridges.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tricresyl Phosphate.
  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
  • Celitron Medical Technologies. (2021, June 2). How to properly dispose of pharmaceutical waste.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • PubMed. (2020, June 26). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.
  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • PubMed. (2020, November 19). Recent update on antibacterial and antifungal activity of quinoline scaffolds.
  • National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Research Core Facilities. (n.d.). SAFETY DATA SHEET SYLGARD(R) 184 SILICONE ELASTOMER CURING AGENT.
  • PubMed. (n.d.). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinoline-3-carboxamide
Reactant of Route 2
7-Bromoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.